2-Amino-3-bromo-5-methoxybenzoic acid
Description
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Properties
IUPAC Name |
2-amino-3-bromo-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVFCKYBUINQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652111 | |
| Record name | 2-Amino-3-bromo-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887577-86-8 | |
| Record name | 2-Amino-3-bromo-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-3-bromo-5-methoxybenzoic Acid for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block for Targeted Protein Degradation
2-Amino-3-bromo-5-methoxybenzoic acid, identified by its CAS Number 864293-44-7, is a specialized aromatic organic compound that has emerged as a valuable building block in modern medicinal chemistry.[1][2] Its unique trifunctional substitution pattern on the benzoic acid core—an amino group at the 2-position, a bromine atom at the 3-position, and a methoxy group at the 5-position—renders it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its burgeoning role in the development of targeted protein degraders, a revolutionary therapeutic modality.
The strategic placement of its functional groups allows for regioselective modifications, making it an attractive starting material for constructing libraries of compounds for structure-activity relationship (SAR) studies.[3] Of particular significance is its classification by suppliers as a "Protein Degrader Building Block," pointing to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins, offering a powerful alternative to traditional small-molecule inhibitors.[7][8][9]
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of 2-Amino-3-bromo-5-methoxybenzoic acid is fundamental for its effective application in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 864293-44-7 | [1][2] |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| IUPAC Name | 2-amino-3-bromo-5-methoxybenzoic acid | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Boiling Point (Predicted) | 356.0 ± 42.0 °C | [2] |
| Density (Predicted) | 1.703 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.43 ± 0.10 | [2] |
The chemical structure of 2-Amino-3-bromo-5-methoxybenzoic acid is presented below. The interplay of the electron-donating amino and methoxy groups with the electron-withdrawing carboxylic acid and the sterically demanding bromine atom influences the reactivity and conformational preferences of the molecule.
Caption: Chemical structure of 2-Amino-3-bromo-5-methoxybenzoic acid.
Synthesis of 2-Amino-3-bromo-5-methoxybenzoic Acid
The primary synthetic route to 2-Amino-3-bromo-5-methoxybenzoic acid involves the electrophilic bromination of 2-amino-3-methoxybenzoic acid. A reliable and commonly employed method utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as dichloromethane (DCM).[2]
Experimental Protocol: Bromination of 2-amino-3-methoxybenzoic acid
Materials:
-
2-amino-3-methoxybenzoic acid
-
N-bromosuccinimide (NBS)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-amino-3-methoxybenzoic acid (1.0 equivalent) in dichloromethane.
-
Add N-bromosuccinimide (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, collect the solid product by filtration.
-
Wash the collected solid with dichloromethane to remove any unreacted starting material and by-products.
-
Dry the final product, 2-Amino-3-bromo-5-methoxybenzoic acid, which is typically obtained as a gray solid with a reported yield of approximately 82.2%.[2]
Caption: Workflow for the synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid.
Applications in Drug Discovery: A Scaffold for Targeted Protein Degraders
The designation of 2-Amino-3-bromo-5-methoxybenzoic acid as a "Protein Degrader Building Block" underscores its primary application in the synthesis of PROTACs.[4][5][6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of 2-Amino-3-bromo-5-methoxybenzoic acid is well-suited for this purpose. The carboxylic acid and amino groups provide convenient handles for conjugation to linkers and E3 ligase ligands (such as derivatives of thalidomide or pomalidomide that bind to the Cereblon E3 ligase) or to ligands that bind to the target protein. The bromine atom can be utilized for further functionalization through cross-coupling reactions, allowing for the introduction of diverse chemical moieties to optimize the properties of the final PROTAC molecule.
Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds. While comprehensive, experimentally-derived spectra for 2-Amino-3-bromo-5-methoxybenzoic acid are not widely published in the databases searched, data for closely related analogs are available and can provide valuable insights. For instance, the FT-IR and FT-Raman spectra of the related compound 2-amino-5-bromobenzoic acid have been recorded and analyzed.[10] Similarly, 1H NMR and mass spectrometry data for 2-amino-3-methoxybenzoic acid and 2-bromo-5-methoxybenzoic acid are available and can be used for comparative purposes.[11][12] Researchers synthesizing or using 2-Amino-3-bromo-5-methoxybenzoic acid should perform their own analytical characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Safety and Handling
2-Amino-3-bromo-5-methoxybenzoic acid and related substituted benzoic acids are classified as irritants. Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and a face shield.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a dry, dark place at room temperature.[2]
Conclusion
2-Amino-3-bromo-5-methoxybenzoic acid is a key chemical intermediate with significant potential in drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure and versatile functional groups make it an ideal building block for the synthesis of PROTACs and other complex bioactive molecules. While further published research is needed to fully delineate its applications in specific therapeutic agents, its commercial availability and classification as a protein degrader building block highlight its current relevance and future promise in the development of novel therapeutics. Researchers working with this compound should rely on thorough in-house analytical characterization and adhere to strict safety guidelines.
References
-
American Elements. 2-Amino-5-bromo-3-methoxybenzoic acid. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
-
NIST WebBook. 2-Amino-5-bromobenzoic acid. Retrieved from [Link]
-
PubChem. 2-Bromo-5-methoxybenzoic acid. Retrieved from [Link]
-
Bio-Techne. Degrader Building Blocks. Retrieved from [Link]
-
PMC. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Retrieved from [Link]
-
PMC. Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
NIST WebBook. 2-Bromo-3-methoxybenzoic acid. Retrieved from [Link]
-
University of Wisconsin–Madison. Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. Retrieved from [Link]
-
Drug Design. Structure Activity Relationships. Retrieved from [Link]
-
ResearchGate. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Retrieved from [Link]
-
PMC. Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
-
PMC. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. Retrieved from [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 9. PROTAC Linkers | BroadPharm [broadpharm.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. 2-AMINO-3-METHOXYBENZOIC ACID(3177-80-8) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Amino-3-bromo-5-methoxybenzoic acid molecular weight
An In-depth Technical Guide to 2-Amino-3-bromo-5-methoxybenzoic acid: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-3-bromo-5-methoxybenzoic acid, a substituted aromatic compound with significant potential in the fields of medicinal chemistry and drug development. We will delve into its fundamental properties, plausible synthetic routes, and prospective applications, offering field-proven insights for researchers and scientists.
Molecular Identity and Core Physicochemical Properties
2-Amino-3-bromo-5-methoxybenzoic acid is a polysubstituted benzoic acid derivative. The unique arrangement of its functional groups—an amine, a bromine atom, a methoxy group, and a carboxylic acid—on the benzene ring imparts specific chemical characteristics that make it a valuable building block in organic synthesis.
| Identifier | Value | Source |
| IUPAC Name | 2-Amino-3-bromo-5-methoxybenzoic acid | - |
| Molecular Formula | C8H8BrNO3 | [2] |
| Molecular Weight | 246.06 g/mol | Calculated |
| Isomeric CAS Number | 864293-44-7 (for 2-Amino-5-bromo-3-methoxybenzoic acid) | [1][2] |
Predicted Physicochemical Properties of the Isomer (2-Amino-5-bromo-3-methoxybenzoic acid):
| Property | Predicted Value | Source |
| Boiling Point | 356.0 ± 42.0 °C | [3] |
| Density | 1.703 ± 0.06 g/cm³ | [3] |
| pKa | 4.43 ± 0.10 | [3] |
| Appearance | Off-white to light yellow solid | [3] |
Synthesis and Plausible Reaction Pathway
The synthesis of polysubstituted benzoic acids like 2-Amino-3-bromo-5-methoxybenzoic acid typically involves a multi-step process that leverages the directing effects of the existing substituents on the aromatic ring. A plausible and efficient method for the synthesis of the isomeric 2-Amino-5-bromo-3-methoxybenzoic acid involves the bromination of 2-amino-3-methoxybenzoic acid using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM).[3] This reaction is generally carried out at room temperature and offers a good yield.[3]
A similar electrophilic aromatic substitution strategy could be employed for the synthesis of the target molecule, 2-Amino-3-bromo-5-methoxybenzoic acid, likely starting from a different precursor to achieve the desired substitution pattern. The choice of starting material and brominating agent would be critical to control the regioselectivity of the reaction.
Experimental Workflow: Synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid
Below is a generalized workflow based on the synthesis of the isomer.
Caption: Generalized workflow for the synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzoic acids are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. The presence of amino, bromo, and methoxy groups in 2-Amino-3-bromo-5-methoxybenzoic acid makes it a versatile scaffold for developing novel therapeutic agents.
-
As an Intermediate for Active Pharmaceutical Ingredients (APIs): Similar methoxybenzoic acid derivatives are crucial for synthesizing drugs for various conditions, including inflammatory diseases and convulsions.
-
In the Development of Novel Therapeutics: The unaminated analog, 2-bromo-5-methoxybenzoic acid, serves as an intermediate in the synthesis of urolithin derivatives and other biologically active compounds.[4][5] This suggests that 2-Amino-3-bromo-5-methoxybenzoic acid could also be a valuable precursor for novel drug candidates.
Caption: Potential applications of 2-Amino-3-bromo-5-methoxybenzoic acid in drug development.
Safety and Handling
While specific safety data for 2-Amino-3-bromo-5-methoxybenzoic acid is not available, related brominated aromatic compounds are known to cause skin, eye, and respiratory irritation.[6] Therefore, standard laboratory safety precautions should be strictly followed when handling this compound.
Recommended Safety Measures:
-
Use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
2-Amino-3-bromo-5-methoxybenzoic acid, with a molecular weight of 246.06 g/mol , is a promising chemical entity for medicinal chemistry and drug discovery. While experimental data for this specific isomer is limited, the known properties and synthetic routes of its close isomers provide a solid foundation for its potential utility. Its versatile chemical structure suggests it could serve as a key building block for a new generation of therapeutic agents. Further research into the specific properties and reactivity of this compound is warranted to fully explore its potential.
References
-
AMERICAN ELEMENTS®. 2-Amino-5-bromo-3-methoxybenzoic acid | CAS 864293-44-7. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Chemdad. 2-BROMO-5-METHOXYBENZOIC ACID. [Link]
-
Chemsrc. 2-Amino-5-bromo-3-nitrobenzoic acid | CAS#:58580-07-7. [Link]
-
PubChem. 2-Amino-5-bromo-3-methylbenzoic acid. [Link]
-
PubChem. 3-Bromo-5-methoxybenzoic acid. [Link]
-
Sciencemadness.org. Preparation of 3-methoxybenzoic acid. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. 2-BROMO-5-METHOXYBENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Amino-3-bromo-5-methoxybenzoic acid structure
An In-Depth Technical Guide to 2-Amino-5-bromo-3-methoxybenzoic Acid: Structure, Synthesis, and Applications
Introduction
Substituted anthranilic acids are a class of compounds that serve as privileged scaffolds in medicinal chemistry and materials science. Their inherent structural features—an aromatic ring functionalized with both a carboxylic acid and an amino group—provide a versatile platform for constructing complex molecular architectures. These derivatives are central to the development of numerous pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and antivirals.[1] This guide provides a comprehensive technical overview of a specific, highly functionalized member of this class: 2-Amino-5-bromo-3-methoxybenzoic acid (CAS No: 864293-44-7) .
While the initial topic of interest was its isomer, 2-amino-3-bromo-5-methoxybenzoic acid, robust and verifiable technical data is predominantly available for the 5-bromo-3-methoxy isomer. Therefore, to ensure scientific integrity and provide actionable insights, this guide will focus exclusively on the latter. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic rationale, spectroscopic characteristics, and its emerging applications in drug discovery, particularly as a key building block for protein degraders.[2]
Molecular Structure and Physicochemical Properties
2-Amino-5-bromo-3-methoxybenzoic acid is an aromatic carboxylic acid characterized by the presence of three distinct functional groups on the benzene ring: an amino group, a bromine atom, and a methoxy group. This substitution pattern imparts specific reactivity and steric properties that are crucial for its role as a synthetic intermediate.
Chemical Structure
The structural arrangement of the functional groups is depicted below.
Caption: Chemical structure of 2-Amino-5-bromo-3-methoxybenzoic acid.
Identifiers and Physicochemical Data
The key properties of this compound are summarized in the table below, compiled from various chemical data repositories.[3][4][5]
| Property | Value | Reference |
| IUPAC Name | 2-amino-5-bromo-3-methoxybenzoic acid | [3] |
| CAS Number | 864293-44-7 | [3] |
| Molecular Formula | C₈H₈BrNO₃ | [3] |
| Molecular Weight | 246.06 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [4] |
| Boiling Point | 356.0 ± 42.0 °C (Predicted) | [4] |
| Density | 1.703 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.43 ± 0.10 (Predicted) | [4] |
| InChI Key | YSBGYQUUOKRQAT-UHFFFAOYSA-N | [3] |
| SMILES | COC1=CC(=CC(=C1N)C(=O)O)Br | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid is typically achieved through electrophilic aromatic substitution, specifically the bromination of a precursor molecule, 2-amino-3-methoxybenzoic acid.[4]
Mechanistic Rationale
The regioselectivity of the bromination reaction is dictated by the directing effects of the substituents on the aromatic ring.
-
Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance.
-
Carboxylic Acid (-COOH) Group: This is a deactivating, meta-directing group, withdrawing electron density from the ring.
The combined effect of the strongly activating -NH₂ and -OCH₃ groups overwhelmingly directs the incoming electrophile (Br⁺). The position para to the amino group (C5) is sterically accessible and electronically enriched, making it the primary site of bromination. The position ortho to the amino group (C3) is already occupied by the methoxy group, and the other ortho position (C1) holds the carboxylic acid. Therefore, bromination selectively occurs at the C5 position.
Synthetic Workflow
The transformation can be visualized as a single-step process from a commercially available starting material.
Caption: Workflow for the synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid.
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid.[4]
Materials:
-
2-Amino-3-methoxybenzoic acid (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.0 eq.)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-3-methoxybenzoic acid (e.g., 10.0 g, 59.8 mmol) in dichloromethane (150 mL).
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (10.6 g, 59.8 mmol) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Isolation: Upon completion, a solid precipitate will have formed. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with two portions of cold dichloromethane (2 x 100 mL) to remove any unreacted starting material and succinimide byproduct.
-
Final Product: Dry the product under vacuum to yield 2-amino-5-bromo-3-methoxybenzoic acid as a gray solid (typical yield: ~82%).[4]
This self-validating protocol is straightforward, as the product conveniently precipitates from the reaction mixture, simplifying purification.
Spectroscopic Characterization
While detailed published spectra are not widely available, the structure of 2-Amino-5-bromo-3-methoxybenzoic acid allows for the prediction of key spectroscopic features essential for its identification and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the benzene ring, likely appearing as doublets due to meta-coupling. A singlet integrating to three protons would correspond to the methoxy (-OCH₃) group. A broad singlet would be observed for the two amino (-NH₂) protons, and another broad singlet for the acidic proton of the carboxylic acid (-COOH).
-
¹³C NMR: The carbon NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should feature characteristic absorption bands:
-
Two sharp peaks around 3300-3500 cm⁻¹ for the N-H stretches of the primary amine.
-
A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.
-
A strong C=O stretch for the carboxylic acid carbonyl group around 1680-1710 cm⁻¹.
-
C-O stretching for the methoxy group and carboxylic acid around 1210-1320 cm⁻¹.
-
-
Mass Spectrometry (MS): The mass spectrum is a critical tool for confirmation. The molecular ion peak would exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br. Predicted m/z for the [M+H]⁺ adduct is 245.97605.[5]
Applications in Research and Development
The unique arrangement of functional groups makes 2-Amino-5-bromo-3-methoxybenzoic acid a valuable building block in the synthesis of high-value chemical entities, particularly in the pharmaceutical sector.
Protein Degrader Building Blocks
This compound is explicitly categorized as a building block for protein degraders.[2] This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. The different functional groups serve as handles for further chemical modification:
-
The amino group can be acylated or used to form heterocyclic rings.
-
The carboxylic acid can be converted into an amide, which is a common linkage in PROTACs.
-
The bromine atom is a key functional group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments to build the final complex molecule.
Scaffold for Bioactive Molecules
The broader class of substituted anthranilic acids is well-established in drug discovery.[1] Derivatives have been developed as:
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the anthranilic acid scaffold.[6][7]
-
Kinase Inhibitors: The scaffold is present in numerous small-molecule kinase inhibitors used in oncology.[8]
-
Antiviral and Antimicrobial Agents: The structural motif is used to generate compounds with a wide range of biological activities.[7]
-
Agrochemicals: Substituted anthranilic acids are also important intermediates for insecticides.[9]
The specific substitution pattern of 2-Amino-5-bromo-3-methoxybenzoic acid makes it an attractive starting point for generating libraries of novel compounds to screen for these and other biological activities.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Amino-5-bromo-3-methoxybenzoic acid. The following information is based on available safety data for this and structurally related compounds.[3][10][11][12]
GHS Hazard Information
| Hazard Class | Code | Statement |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2) | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation |
GHS Pictogram:
Signal Word: WarningHandling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. If handling large quantities or generating dust, use respiratory protection. [13]* Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [12]* Storage: Store in a tightly sealed container in a cool, dry, dark place. The compound should be kept away from strong oxidizing agents. [4]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
On Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
2-Amino-5-bromo-3-methoxybenzoic acid is a highly functionalized synthetic building block with significant potential in modern drug discovery and organic synthesis. Its defined structure, predictable reactivity, and straightforward synthesis make it an attractive intermediate for researchers. The presence of multiple, orthogonally reactive functional groups—an amine, a carboxylic acid, and a bromine atom—provides the chemical versatility needed to construct complex, bioactive molecules, particularly in the burgeoning field of targeted protein degradation. Adherence to proper safety and handling protocols is essential when working with this compound to ensure a safe and effective research environment.
References
-
American Elements. (n.d.). 2-Amino-5-bromo-3-methoxybenzoic acid. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). 2-Amino-5-bromo-3-methoxybenzoic acid, min 95%. Retrieved from [Link]
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Chemdad Co. (n.d.). 2-BROMO-5-METHOXYBENZOIC ACID. Retrieved from [Link]
- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. Retrieved from [Link]
-
Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 935-954. Retrieved from [Link]
- Google Patents. (2017). US9969717B2 - Method for producing substituted anthranilic acid derivatives.
-
ResearchGate. (2017). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. Retrieved from [Link]
-
Kumar, D., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271. Retrieved from [Link]
-
Moldovan, C. M., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 27(19), 6296. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-amino-5-bromo-3-methoxybenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]
Sources
- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. americanelements.com [americanelements.com]
- 4. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]
- 5. PubChemLite - 2-amino-5-bromo-3-methoxybenzoic acid (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]
- 6. research.uees.edu.ec [research.uees.edu.ec]
- 7. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US9969717B2 - Method for producing substituted anthranilic acid derivatives - Google Patents [patents.google.com]
- 10. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. tcichemicals.com [tcichemicals.com]
2-Amino-3-bromo-5-methoxybenzoic acid properties
Topic: 2-Amino-3-bromo-5-methoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
Executive Summary
2-Amino-3-bromo-5-methoxybenzoic acid (CAS 887577-86-8) is a highly specialized anthranilic acid derivative serving as a critical scaffold in the synthesis of bioactive heterocycles, particularly quinazolines and benzimidazoles.[1] Its structural uniqueness lies in the precise regiochemical placement of the bromine atom at the C3 position—ortho to the amino group—which is governed by the synergistic directing effects of the amino and methoxy substituents. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and downstream applications in drug discovery, specifically in the development of kinase inhibitors and antiviral agents.
Chemical Identity & Physicochemical Profile
The compound is an off-white to pale yellow solid characterized by a trisubstituted benzene ring.[1] The presence of the electron-donating methoxy group at C5 and the electron-withdrawing bromine at C3 creates a unique electronic push-pull system, influencing both its solubility and reactivity in nucleophilic aromatic substitutions.[1]
| Property | Data |
| IUPAC Name | 2-Amino-3-bromo-5-methoxybenzoic acid |
| Common Name | 3-Bromo-5-methoxyanthranilic acid |
| CAS Number | 887577-86-8 |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| SMILES | O=C(O)C1=CC(OC)=CC(Br)=C1N |
| Appearance | Off-white to light yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Predicted) | ~3.5 (COOH), ~2.5 (NH₃⁺ conjugate acid) |
Synthetic Pathways & Regiochemistry
The synthesis of 2-amino-3-bromo-5-methoxybenzoic acid is a classic example of controlling electrophilic aromatic substitution (EAS) through directing group hierarchy.[1]
The Regiochemical Logic
The starting material, 2-amino-5-methoxybenzoic acid , possesses three substituents influencing the incoming electrophile (Br⁺):
-
Amino Group (-NH₂, C2): A strong activator and ortho, para-director.
-
Ortho site: C3.
-
Para site: C5 (Blocked by -OCH₃).[1]
-
-
Methoxy Group (-OCH₃, C5): A moderate activator and ortho, para-director.
-
Ortho sites: C4 and C6.
-
Para site: C2 (Blocked by -NH₂).[1]
-
-
Carboxyl Group (-COOH, C1): A deactivator and meta-director.[1]
-
Meta sites: C3 and C5.
-
Validated Synthetic Protocol
Note: This protocol is adapted from standard methodologies for anthranilic acid halogenation.
Reagents:
-
2-Amino-5-methoxybenzoic acid (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile[1]
Workflow:
-
Dissolution: Dissolve 2-amino-5-methoxybenzoic acid in DMF (approx. 5-10 volumes) at room temperature (20–25°C). Ensure complete solvation to avoid heterogeneous bromination.
-
Bromination: Add NBS portion-wise over 15 minutes. The reaction is slightly exothermic; maintain temperature <30°C to prevent over-bromination or oxidation of the amino group.
-
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor by HPLC or TLC (50% EtOAc/Hexanes). The starting material (lower Rf) should disappear, yielding the less polar monobrominated product.
-
Workup: Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the precipitate, wash with water (3x) to remove succinimide and DMF, and dry under vacuum at 45°C. Recrystallization from ethanol can be performed if high purity (>98%) is required.
Figure 1: Synthetic workflow for the regioselective bromination of 2-amino-5-methoxybenzoic acid.
Reactivity & Pharmaceutical Applications
This compound is primarily utilized as a "scaffold builder" in medicinal chemistry. The ortho-amino carboxylic acid motif is the universal precursor for quinazolinones , while the bromine atom serves as a handle for further functionalization via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
Quinazoline Ring Formation
Reaction with formamide, urea, or amidines effects cyclization to form the quinazoline core. Due to the substitution pattern of the starting material, the resulting scaffold is an 8-bromo-6-methoxyquinazolin-4(3H)-one .[1]
-
Mechanism: Thermal condensation where the amino group attacks the formamide carbonyl, followed by ring closure with the carboxylic acid (or activated ester).
-
Significance: The 8-bromo position allows for late-stage diversification, enabling the introduction of aryl or heteroaryl groups crucial for optimizing drug-target interactions (e.g., in the ATP binding pocket of kinases).[1]
Case Study: HIV and Kinase Inhibitors
Research indicates the utility of this scaffold in developing inhibitors for viral reverse transcriptase and specific tyrosine kinases. The 6-methoxy group often acts as a hydrogen bond acceptor, mimicking the adenine moiety of ATP, while the 8-position substituents (derived from the bromine) occupy the solvent-exposed or hydrophobic pockets of the enzyme.[1]
Figure 2: Downstream application pathway transforming the benzoic acid precursor into bioactive quinazoline scaffolds.[1]
Handling, Stability, and Safety
Analytical Verification
To ensure the integrity of the material before use in complex synthesis:
-
¹H NMR (DMSO-d₆): Look for two aromatic singlets (or meta-coupled doublets, J ~ 2-3 Hz). The proton at C4 (between Br and OMe) will be shifted downfield relative to C6 due to the deshielding effect of the bromine.
-
Expected Shifts: ~7.2–7.5 ppm (Ar-H).[1]
-
-
HPLC: Use a C18 column with an Acetonitrile/Water (+0.1% Formic Acid) gradient. The brominated product is significantly more hydrophobic (later retention time) than the starting material.
Safety Profile (GHS Classifications)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.
References
-
World Intellectual Property Organization (WIPO). (2016). Quinazoline derivatives used to treat HIV.[6] WO2016105564A1.[6] Retrieved from .
-
BLD Pharm. (n.d.). 2-Amino-3-bromo-5-methoxybenzoic acid MSDS and Properties. Retrieved from .
-
ChemicalBook. (2025). 2-Amino-3-bromo-5-methoxybenzoic acid Product Description. Retrieved from .
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for 2-Amino-5-bromo-3-methoxybenzoic acid (Isomer comparison). Retrieved from .
Sources
- 1. 1215634-37-9|2-Amino-5-bromo-3-methoxybenzoic acid hydrobromide|BLD Pharm [bldpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2016105564A1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]
A Technical Guide to the Safety Data Sheet for 2-Amino-3-bromo-5-methoxybenzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the critical safety data associated with 2-Amino-3-bromo-5-methoxybenzoic acid. As a substituted benzoic acid derivative, this compound serves as a valuable building block in synthetic chemistry, but its safe handling is paramount. This document moves beyond a simple recitation of Safety Data Sheet (SDS) sections to offer a practical, field-tested interpretation, empowering laboratory personnel to conduct their work with the highest degree of safety and scientific integrity.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of a robust safety assessment. 2-Amino-3-bromo-5-methoxybenzoic acid is an organic solid whose handling and emergency protocols are dictated by its physical state and chemical characteristics.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 864293-44-7 | [1][2][3] |
| Molecular Formula | C₈H₈BrNO₃ | [2][3] |
| Molecular Weight | 246.06 g/mol | [2] |
| IUPAC Name | 2-amino-5-bromo-3-methoxybenzoic acid | [2] |
| Synonyms | 2-Amino-5-Bromo-3-Methoxybenzoic Acid | [2] |
Table 2: Key Physicochemical Properties (Predicted & Observed)
| Property | Value | Rationale and Handling Implications |
| Appearance | Off-white to light yellow/gray solid | [1] |
| Boiling Point | ~356 °C at 760 mmHg (Predicted) | [1][2] |
| Density | ~1.704 g/cm³ (Predicted) | [1][2] |
| Storage Temperature | Room Temperature; Keep in dark place, Sealed in dry | [1] |
Section 2: Hazard Identification and Proactive Risk Mitigation
2-Amino-3-bromo-5-methoxybenzoic acid is classified under the Globally Harmonized System (GHS) as an irritant. This classification dictates the necessary precautions for handling. The causality stems from the acidic nature of the carboxylic group and the reactive potential of the halogenated aromatic ring, which can interact with biological tissues.
Hazard Statements:
-
H315: Causes skin irritation. [1][3] Contact can lead to localized redness, inflammation, or dermatitis.
-
H319: Causes serious eye irritation. [1][3] The eyes are particularly sensitive; exposure can cause significant pain, redness, and potential damage to the cornea.
-
H335: May cause respiratory irritation. [1][3] Inhalation of the dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.
Section 3: Emergency Response Protocols
A pre-emptive understanding of emergency procedures is a non-negotiable aspect of laboratory safety. The following protocols are designed as self-validating systems to mitigate harm following an exposure or spill.
First-Aid Measures: A Step-by-Step Response to Exposure
The immediate goal of first aid is to minimize the contact time and concentration of the chemical on the affected tissue.
-
Inhalation:
-
Action: Immediately move the exposed individual to fresh air.[4][5]
-
Follow-up: If breathing is difficult, trained personnel may administer oxygen.[5] If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Causality: Removing the individual from the contaminated atmosphere is the critical first step to prevent further respiratory irritation.
-
-
Skin Contact:
-
Action: Immediately remove all contaminated clothing.[5][6] Wash the affected skin thoroughly with soap and plenty of water for at least 15 minutes.[5][6][7]
-
Follow-up: If skin irritation persists, seek medical attention.[8]
-
Causality: Physical removal with soap and extensive washing is necessary to extract the solid particles from pores and dilute the irritant.
-
-
Eye Contact:
-
Action: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[4][5][7]
-
Follow-up: If present and easy to do, remove contact lenses.[7][8] Seek immediate medical attention.[7]
-
Causality: The eye's sensitivity requires immediate and prolonged dilution to prevent the chemical from causing serious, lasting damage.
-
-
Ingestion:
Fire-Fighting and Accidental Release
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[6][8]
-
Hazardous Combustion Products: In a fire, this compound may decompose to produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[6] Firefighters must wear self-contained breathing apparatus.
-
Accidental Release: For a small spill, the protocol involves containing the solid, preventing dust clouds, and mechanical cleanup.
Section 4: Proactive Safety: Handling, Storage, and Exposure Control
The most effective safety strategy is prevention. Adherence to proper handling and storage protocols, grounded in the hierarchy of controls, is essential.
Handling and Storage Best Practices
-
Engineering Controls: Always handle 2-Amino-3-bromo-5-methoxybenzoic acid in a certified chemical fume hood or a powder containment hood to mitigate inhalation risk.[7] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Administrative Controls: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in laboratory areas.[10]
-
Personal Protective Equipment (PPE): The last line of defense. See Table 3 for specifics.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place to maintain chemical integrity and prevent accidental release.[7][9][10] Store locked up, as per precautionary statement P405.[6]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles or face shield. | [5] |
| Skin | Nitrile gloves, lab coat, closed-toe shoes. | [5] |
| Respiratory | NIOSH-approved N95 (or better) respirator. | [11] |
Section 5: Chemical Stability and Reactivity
Understanding a compound's reactivity profile is key to preventing hazardous reactions.
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature) and recommended storage.
-
Incompatible Materials: Avoid contact with strong oxidizing agents. Such reactions can be highly exothermic and may generate heat, pressure, and hazardous byproducts.
-
Hazardous Decomposition: As mentioned, thermal decomposition during a fire can release toxic gases like carbon oxides, nitrogen oxides, and hydrogen bromide.[6]
By integrating these expert-driven protocols and causal explanations, researchers can handle 2-Amino-3-bromo-5-methoxybenzoic acid not just in compliance with regulations, but with a deep and functional understanding of the principles of chemical safety.
References
-
PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
-
Loba Chemie. Safety Data Sheet: 2-CHLORO-5-BROMO BENZOIC ACID (2018-11-27).[Link]
-
Accela ChemBio Inc. Safety Data Sheet: 2-Bromo-5-methoxybenzoic Acid (2015-09-21).[Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid.[Link]
-
Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.[Link]
-
Jubilant Ingrevia Limited. 2-Amino-5-bromopyridine Safety Data Sheet.[Link]
-
PubChem. 3-Bromo-5-methoxybenzoic acid. National Center for Biotechnology Information. [Link]
-
American Elements. 2-Amino-5-bromo-3-methoxybenzoic acid.[Link]
-
Chemsrc. 2-Amino-5-bromo-3-nitrobenzoic acid | CAS#:58580-07-7.[Link]
-
AOBChem. 2-Amino-5-bromo-3-methoxy-benzoic acid.[Link]
Sources
- 1. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. aobchem.com [aobchem.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. echemi.com [echemi.com]
- 6. accelachem.com [accelachem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. 2-溴-5-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Spectroscopic Landscape of 2-Amino-3-bromo-5-methoxybenzoic Acid: A Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel or specialized chemical entities is paramount. 2-Amino-3-bromo-5-methoxybenzoic acid, a substituted anthranilic acid derivative, presents a unique spectroscopic challenge due to the specific arrangement of its functional groups. This guide provides an in-depth technical analysis of its expected spectral characteristics, drawing upon established principles of spectroscopy and comparative data from structurally related analogs. While direct experimental spectra for this specific isomer are not widely available in public repositories, this document serves as a robust predictive and interpretative resource.
Molecular Structure and Its Spectroscopic Implications
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The arrangement of the amino, bromo, and methoxy groups on the benzoic acid core dictates the electronic environment of each atom and bond, which in turn governs its interaction with various forms of electromagnetic radiation.
Molecular Structure of 2-Amino-3-bromo-5-methoxybenzoic acid
Caption: 2D representation of 2-Amino-3-bromo-5-methoxybenzoic acid.
The ortho-amino group, the meta-bromo substituent, and the para-methoxy group to the carboxyl functionality create a distinct pattern of electron-donating and -withdrawing effects, which will be reflected in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 2-Amino-3-bromo-5-methoxybenzoic acid are based on the analysis of substituent effects on the benzene ring.
Predicted ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring.
| Predicted Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-4 | ~7.0 - 7.2 | Doublet (d) | 1H | This proton is ortho to the bromine and meta to the carboxylic acid, leading to a downfield shift. It will be split by H-6. |
| H-6 | ~6.8 - 7.0 | Doublet (d) | 1H | This proton is ortho to the methoxy group and meta to the amino group, resulting in an upfield shift compared to H-4. It will be split by H-4. |
| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | The methoxy protons are not coupled to any other protons. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole effects and exchange. |
| -COOH | ~10.0 - 13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and its signal is typically broad. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.
| Predicted Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |
| C=O | ~168 - 172 | The carboxylic acid carbonyl carbon is significantly downfield. |
| C-5 (C-OCH₃) | ~155 - 160 | The carbon attached to the electron-donating methoxy group will be shifted downfield. |
| C-1 (C-COOH) | ~135 - 140 | The ipso-carbon of the carboxylic acid. |
| C-2 (C-NH₂) | ~145 - 150 | The carbon bearing the amino group. |
| C-3 (C-Br) | ~110 - 115 | The carbon attached to the bromine atom will be shifted upfield relative to other substituted carbons. |
| C-4 | ~120 - 125 | Aromatic CH carbon. |
| C-6 | ~115 - 120 | Aromatic CH carbon, likely shifted slightly upfield due to the ortho-methoxy and para-amino groups. |
| -OCH₃ | ~55 - 60 | The carbon of the methoxy group. |
Infrared (IR) Spectroscopy: Vibrational Analysis
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The analysis of 2-Amino-3-bromo-5-methoxybenzoic acid's IR spectrum would be guided by the expected vibrations of its key functional groups. A computational approach, such as Density Functional Theory (DFT), can provide theoretical vibrational frequencies that correlate well with experimental data, as has been demonstrated for similar molecules like 2-amino-5-bromobenzoic acid.
Workflow for IR Spectral Analysis
Caption: A combined experimental and theoretical workflow for IR spectral analysis.
Key Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |
| N-H Stretch (Amine) | 3300-3500 | Medium (two bands) |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |
| C=C Stretch (Aromatic) | 1550-1650 | Medium to Strong |
| C-O Stretch (Carboxylic Acid & Methoxy) | 1210-1320 & 1000-1150 | Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-Br Stretch | 500-600 | Medium to Strong |
Mass Spectrometry (MS): Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 2-Amino-3-bromo-5-methoxybenzoic acid, the presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum.
Predicted Mass Spectrometry Fragmentation
Navigating the Solubility Landscape of 2-Amino-3-bromo-5-methoxybenzoic Acid: A Technical Guide for Researchers
This guide provides an in-depth exploration of the solubility characteristics of 2-Amino-3-bromo-5-methoxybenzoic acid, a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comprehensive understanding of the molecule's behavior in various organic solvents. We will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and discuss the critical safety considerations necessary for handling this compound.
Understanding the Molecule: Physicochemical Properties and Structural Insights
2-Amino-3-bromo-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its solubility is governed by the interplay of its functional groups: the ionizable carboxylic acid and amino groups, the polar methoxy group, and the hydrophobic brominated aromatic ring.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₈BrNO₃ | [1][2] |
| Molecular Weight | 246.06 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Predicted pKa | ~4.43 | [3] |
| Melting Point | Data not available for the title compound. For the structurally similar 2-Amino-3-bromo-5-methylbenzoic acid: 204-208 °C. | [4] |
The presence of both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (methoxy and carboxylic acid groups) suggests the potential for complex solvation interactions. The bromine atom, while contributing to the molecular weight and van der Waals forces, is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the overall electronic distribution of the aromatic ring.[5]
The Logic of Solubility: A Theoretical Framework
The solubility of 2-Amino-3-bromo-5-methoxybenzoic acid in a given solvent is a function of the equilibrium between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
Figure 1. Thermodynamic cycle of dissolution.
Based on the principle of "like dissolves like," we can predict the solubility of 2-Amino-3-bromo-5-methoxybenzoic acid in various classes of organic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid and amino groups of the solute can form strong hydrogen bonds with these solvents, leading to favorable solvation. For the structurally similar 2-amino-3-bromo-5-methylbenzoic acid, it is reported to be soluble in ethanol.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective hydrogen bond acceptors. They can interact favorably with the acidic proton of the carboxylic acid and the protons of the amino group.
-
Ethers (e.g., Diethyl ether, THF): Ethers are polar aprotic solvents with a lower dielectric constant than DMSO or DMF. The oxygen atom can act as a hydrogen bond acceptor for the solute's acidic and amino protons. The related compound, 2-amino-3-bromo-5-methylbenzoic acid, is soluble in ethers.[4]
-
Chlorinated Hydrocarbons (e.g., Dichloromethane, Chloroform): These are relatively nonpolar solvents, but they can participate in dipole-dipole interactions and weak hydrogen bonding. The solubility in these solvents is likely to be lower than in more polar options. However, both 2-amino-3-bromo-5-methylbenzoic acid and 3-bromo-5-methoxybenzoic acid are reported to be soluble in chlorinated hydrocarbons and chloroform, respectively.[4][6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the functional groups, particularly the ionizable carboxylic acid and amino groups, the solubility of 2-Amino-3-bromo-5-methoxybenzoic acid is expected to be very low in nonpolar solvents.
-
Water: The presence of a relatively large, hydrophobic brominated aromatic ring is likely to dominate over the polar functional groups, leading to poor aqueous solubility. This is supported by the reported insolubility of 2-amino-3-bromo-5-methylbenzoic acid and 3-bromo-5-methoxybenzoic acid in water.[4][6]
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable and reproducible solubility data, a well-controlled experimental procedure is paramount. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Step-by-Step Protocol: Equilibrium Shake-Flask Method
Figure 2. Workflow for the equilibrium shake-flask solubility determination.
Materials and Equipment:
-
2-Amino-3-bromo-5-methoxybenzoic acid (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of solid 2-Amino-3-bromo-5-methoxybenzoic acid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of larger particles.
-
To separate the saturated solution from the excess solid, either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes) at the same temperature as the equilibration.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.
-
Prepare a calibration curve using standard solutions of 2-Amino-3-bromo-5-methoxybenzoic acid of known concentrations.
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
-
Safety and Handling Considerations
Hazard Identification (based on similar compounds):
-
Skin Irritation: May cause skin irritation.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection: A lab coat should be worn.
Handling and Storage:
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
While quantitative solubility data for 2-Amino-3-bromo-5-methoxybenzoic acid in a wide range of organic solvents is not extensively published, a strong theoretical and empirical basis exists to guide its use in research and development. Based on its structural features and the known properties of similar molecules, it is predicted to be soluble in polar protic solvents like ethanol, as well as ethers and chlorinated hydrocarbons, while exhibiting poor solubility in water and nonpolar solvents. The provided experimental protocol for the equilibrium shake-flask method offers a robust framework for researchers to determine precise solubility values tailored to their specific applications. Adherence to appropriate safety protocols is essential for the safe handling and utilization of this valuable chemical intermediate.
References
-
ChemBK. (2024, April 9). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-bromo-5-methoxybenzoic acid. Retrieved from [Link]
-
AOBChem. (n.d.). 2-Amino-5-bromo-3-methoxy-benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-methylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative solubilities of the four substituted benzoic acids. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). 2-Amino-5-bromo-3-methoxybenzoic acid, min 95%, 10 grams. Retrieved from [Link]
-
YouTube. (2020, October 4). Determination of benzoic acid solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 17.2: Substituted Benzoic Acids. Retrieved from [Link]
-
PubChem. (n.d.). CID 157513014 | C16H18N2O6. Retrieved from [Link]
-
American Elements. (n.d.). 2-Amino-5-bromo-3-methoxybenzoic acid. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 2-Amino-3-bromo-5-methoxybenzoic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acids are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, the 2-amino-3-bromo-5-methoxybenzoic acid core represents a particularly intriguing starting point for chemical exploration. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of derivatives and analogs of this compound. We will delve into the causality behind synthetic strategies, explore the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology, infectious diseases, and beyond.
Introduction: The Versatility of the Substituted Aminobenzoic Acid Scaffold
The substituted aminobenzoic acid framework is a privileged structure in drug discovery, appearing in a wide array of approved drugs and clinical candidates. The arrangement of the amino, carboxyl, and other functional groups on the aromatic ring allows for a diverse range of non-covalent interactions with biological targets, including hydrogen bonding, ionic interactions, and hydrophobic interactions. The specific substitution pattern of 2-amino-3-bromo-5-methoxybenzoic acid offers a unique combination of electronic and steric properties that can be exploited for targeted drug design.
The presence of the amino group provides a key nucleophilic center for further derivatization, while the carboxylic acid can participate in crucial salt-bridge or hydrogen-bond interactions within a target's active site. The bromine atom, a halogen, can introduce favorable pharmacokinetic properties and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methoxy group can influence the compound's solubility and electronic properties. This guide will explore how these features can be leveraged to create novel derivatives with potent and selective biological activities.
Synthesis of the 2-Amino-3-bromo-5-methoxybenzoic Acid Core and its Precursors
The synthesis of the core scaffold and its derivatives requires a strategic approach to control the regioselectivity of the reactions. Several synthetic routes have been reported, each with its own advantages and considerations.
Synthesis of 2-Bromo-5-methoxybenzoic Acid
A common precursor for the target scaffold is 2-bromo-5-methoxybenzoic acid. A high-yield synthesis of this intermediate can be achieved starting from m-anisic acid.
Experimental Protocol: Bromination of m-Anisic Acid [1]
-
Reaction Setup: In a suitable reaction vessel, dissolve m-anisic acid (250 g, 1.67 mol) in acetic acid (1 L).
-
Addition of Bromine: To this solution, add bromine (85 mL) followed by the addition of water (1 L).
-
Reflux: Heat the mixture to reflux.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration and wash with water to afford 2-bromo-5-methoxybenzoic acid.
Yield: 79%; Melting Point: 154-156 °C.
An alternative, high-yield method utilizes sodium hydroxide and water as the solvent.[2]
Experimental Protocol: Aqueous Bromination of m-Methoxybenzoic Acid [2]
-
Dispersion: To a 500mL four-necked flask, add 15.2g (0.1mol) of m-methoxybenzoic acid and 80g of water. Stir to disperse the acid.
-
Base Addition: Add 27.33g (0.205mol) of a 30% aqueous sodium hydroxide solution.
-
Cooling and Bromination: Cool the mixture to 0 °C and add 16.78g (0.105mol) of bromine dropwise, maintaining the temperature between 0 and 5 °C.
-
Reaction: Stir the reaction mixture for 1 hour at 0-5 °C.
-
Quenching and Extraction: After the reaction is complete, add 0.128g of sodium sulfite and 10g of toluene. Raise the temperature to 70 °C, separate, and remove the organic phase.
-
Acidification: Add 10.4g (0.1mol) of 35% hydrochloric acid dropwise to the aqueous phase and stir for 1 hour to precipitate the product.
This method has been reported to achieve a yield of up to 90.8%.
Synthesis of 2-Amino-3-bromo-5-methoxybenzoic Acid
The introduction of the amino group at the 2-position can be achieved through various methods, including the reduction of a nitro group or through direct amination. A common strategy involves the nitration of a precursor followed by reduction. However, a more direct approach involves the bromination of 2-amino-3-methoxybenzoic acid.
Experimental Protocol: Bromination of 2-Amino-3-methoxybenzoic Acid [3]
-
Reaction Setup: Dissolve 2-amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol) in dichloromethane (DCM, 150 mL).
-
Brominating Agent: Add N-bromosuccinimide (NBS, 10.6 g, 59.8 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Upon completion of the reaction, the solid product can be collected by filtration.
-
Purification: Wash the solid with dichloromethane (2 x 100 mL) to yield 2-amino-5-bromo-3-methoxybenzoic acid as a gray solid.
Yield: 82.2%.
Caption: Synthetic workflow for 2-Amino-3-bromo-5-methoxybenzoic acid.
Chemical Reactivity and Derivatization
The 2-amino-3-bromo-5-methoxybenzoic acid scaffold possesses three key functional groups that can be readily modified to generate a diverse library of derivatives: the amino group, the carboxylic acid, and the aromatic ring.
Reactions at the Amino Group
The primary amino group is a versatile handle for a variety of chemical transformations.[4]
-
Acylation and Amide Formation: The nucleophilic amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This is a common strategy to explore the structure-activity relationship by introducing a variety of substituents.
-
Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring, including other halogens, cyano, and hydroxyl groups.[4]
Reactions at the Carboxylic Acid Group
The carboxylic acid group can be converted into a variety of functional groups, including esters and amides, to modulate the compound's physicochemical properties and biological activity.
Experimental Protocol: General Procedure for Esterification
-
Acid Activation: To a solution of 2-amino-3-bromo-5-methoxybenzoic acid in a suitable solvent (e.g., DCM or DMF), add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).
-
Alcohol Addition: Add the desired alcohol to the reaction mixture.
-
Reaction: Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Perform an aqueous work-up and purify the crude product by column chromatography.
Experimental Protocol: General Procedure for Amidation
-
Acid Activation: Follow the same acid activation procedure as for esterification.
-
Amine Addition: Add the desired primary or secondary amine to the reaction mixture.
-
Reaction: Stir at room temperature until the reaction is complete.
-
Work-up and Purification: Perform an aqueous work-up and purify the crude product by column chromatography.
Caption: Potential anticancer mechanisms of action.
Antimicrobial Activity
Benzoic acid and its derivatives have a long history of use as antimicrobial agents. Their mechanism of action is often attributed to their ability to disrupt the cell membrane integrity of microorganisms. [5]The lipophilicity of the molecule, which can be modulated by the substituents on the aromatic ring, plays a crucial role in its antimicrobial efficacy. Halogenated derivatives, in particular, have shown significant antibacterial activity.
Potential Antimicrobial Mechanisms:
-
Membrane Disruption: The acidic nature of benzoic acid derivatives allows them to diffuse across the bacterial cell membrane in their undissociated form. Once inside the cytoplasm, where the pH is higher, they dissociate, leading to acidification of the cytoplasm and disruption of cellular homeostasis. [5]* Enzyme Inhibition: Some aminobenzoic acid analogs act as competitive inhibitors of essential bacterial enzymes. For example, sulfonamides, which are structural analogs of p-aminobenzoic acid (PABA), inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. [6] Illustrative Antimicrobial Activity of Related Benzoic Acid Derivatives
| Compound Class | Microorganism | MIC (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 | [7] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For the 2-amino-3-bromo-5-methoxybenzoic acid scaffold, the nature and position of substituents can have a profound impact on potency and selectivity.
-
Role of the Amino Group: The position and electronic environment of the amino group are critical. Its ability to act as a hydrogen bond donor is often essential for target engagement. [6]* Impact of Halogenation: The bromine atom at the 3-position can influence the compound's lipophilicity and metabolic stability. It can also participate in halogen bonding, which can contribute significantly to binding affinity.
-
Influence of the Methoxy Group: The methoxy group at the 5-position can affect the compound's solubility and electronic properties, which in turn can influence its interaction with biological targets and its pharmacokinetic profile.
-
Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides can modulate the compound's polarity, cell permeability, and potential for hydrogen bonding, thereby altering its biological activity.
Characterization Techniques
The unambiguous characterization of newly synthesized compounds is essential for ensuring their purity and confirming their structure. A combination of spectroscopic and analytical techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the elucidation of its structure. [8]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the amino, carboxyl, and methoxy groups, based on their characteristic vibrational frequencies. [8]* Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structure confirmation.
Conclusion and Future Directions
The 2-amino-3-bromo-5-methoxybenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its versatile chemistry allows for the generation of diverse libraries of derivatives with the potential for a wide range of biological activities. Future research in this area should focus on the systematic exploration of the chemical space around this core structure, guided by a deep understanding of the structure-activity relationships. The synthesis and evaluation of a broad range of analogs will be crucial for identifying lead compounds with potent and selective activity against various disease targets. Furthermore, detailed mechanistic studies will be essential to elucidate the molecular basis of their biological effects and to guide their further optimization as clinical candidates.
References
-
Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments: Cell Cycle Analysis. (2024, December 19). Semantic Scholar. Retrieved February 6, 2026, from [Link]
-
Synthesis of 2-bromo-5-methoxybenzoic acid. (n.d.). PrepChem.com. Retrieved February 6, 2026, from [Link]
-
Mechanistic investigations of antitumor activity of a Rhodamine B‑oleanolic acid derivative bioconjugate. (2020, June 26). PubMed. Retrieved February 6, 2026, from [Link]
-
Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
Synthesis and antimicrobial activity of some 2-substituted aminobenzothiazoles | Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021, June 19). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025, July 2). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]
-
Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018, March 8). DergiPark. Retrieved February 6, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]
- 4. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]
- 5. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
The Strategic Role of 2-Amino-3-bromo-5-methoxybenzoic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Substituted Anthranilic Acid Derivative
In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient synthesis of complex and potent therapeutic agents. 2-Amino-3-bromo-5-methoxybenzoic acid, a substituted anthranilic acid derivative, has emerged as a valuable scaffold in medicinal chemistry. Its unique arrangement of an amino group, a bromine atom, and a methoxy group on a benzoic acid core provides a versatile platform for the construction of a diverse array of biologically active molecules. The interplay of these functional groups allows for regioselective modifications, enabling chemists to fine-tune the steric and electronic properties of the final compounds to optimize their pharmacological profiles. This guide provides an in-depth exploration of the synthesis, key applications, and structure-activity relationships related to this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-3-bromo-5-methoxybenzoic acid is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 864293-44-7 | |
| Molecular Formula | C₈H₈BrNO₃ | |
| Molecular Weight | 246.06 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Melting Point | Not available | |
| Boiling Point | 356.0±42.0 °C (Predicted) | |
| Density | 1.703±0.06 g/cm³ (Predicted) | |
| pKa | 4.43±0.10 (Predicted) |
Synthesis of 2-Amino-3-bromo-5-methoxybenzoic Acid
The regioselective synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid is a critical step in its application as a medicinal chemistry building block. A common and effective method involves the direct bromination of 2-amino-3-methoxybenzoic acid.
Synthetic Workflow
Caption: Synthetic workflow for 2-Amino-3-bromo-5-methoxybenzoic acid.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid[1]:
-
Dissolution: Dissolve 2-amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol, 1.0 eq.) in dichloromethane (DCM, 150 mL) in a suitable reaction vessel.
-
Reagent Addition: To the solution, add N-bromosuccinimide (NBS, 10.6 g, 59.8 mmol, 1.0 eq.) portion-wise while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Isolation: Upon completion of the reaction, the solid product will precipitate out of the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with dichloromethane (100 mL x 2) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the final product under vacuum to yield 2-amino-5-bromo-3-methoxybenzoic acid as a gray solid (12.1 g, 82.2% yield)[1].
Application in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors
Substituted aminobenzoic acids are privileged scaffolds in the design of kinase inhibitors. The structural motif of 2-Amino-3-bromo-5-methoxybenzoic acid, with its defined substitution pattern, is particularly relevant to the synthesis of inhibitors targeting key signaling pathways in cancer. A prominent example of a structurally similar compound's application is in the synthesis of Dabrafenib, a potent inhibitor of BRAF kinase.
Case Study: The Role of a Structural Isomer in the Synthesis of Dabrafenib
Dabrafenib (GSK2118436) is a selective inhibitor of mutant BRAF kinases, which are implicated in a significant percentage of melanomas and other cancers[2][3][4]. The synthesis of Dabrafenib utilizes a key intermediate that is a structural isomer of the title compound. This highlights the importance of the specific substitution pattern on the aminobenzoic acid core for achieving high-potency and selective kinase inhibition.
The core of Dabrafenib is assembled through a series of reactions where the substituted aminobenzoic acid derivative serves as a foundational piece. The amino group is typically utilized for the formation of a key amide bond, while the other substituents on the aromatic ring play a crucial role in orienting the molecule within the ATP-binding pocket of the kinase and establishing critical interactions that lead to potent inhibition.
The MAPK/ERK Signaling Pathway: The Target of BRAF Inhibitors
The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival[2][5]. In many cancers, mutations in components of this pathway, such as BRAF, lead to its constitutive activation, driving uncontrolled cell growth[3][5].
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.
Structure-Activity Relationship (SAR) Insights
The specific placement of the amino, bromo, and methoxy groups on the benzoic acid ring is critical for the biological activity of the resulting kinase inhibitors. While a detailed SAR study for derivatives of 2-Amino-3-bromo-5-methoxybenzoic acid is not extensively published, general principles from kinase inhibitor design can be applied:
-
Amino Group: The 2-amino group is a key hydrogen bond donor and often participates in crucial interactions with the hinge region of the kinase ATP-binding site. It also serves as a convenient handle for further chemical modifications, such as amide bond formation, to introduce larger and more complex moieties that can occupy other pockets of the active site[6].
-
Bromine Atom: The bromine atom at the 3-position provides steric bulk and can engage in halogen bonding, a non-covalent interaction that has gained recognition for its importance in ligand-protein binding. Its electron-withdrawing nature also influences the overall electronic properties of the aromatic ring.
-
Methoxy Group: The 5-methoxy group is an electron-donating group that can modulate the pKa of the amino and carboxylic acid groups. It can also participate in hydrogen bonding as an acceptor and contribute to hydrophobic interactions within the binding pocket.
The combination and relative positioning of these functional groups create a unique chemical entity that can be strategically employed to achieve high affinity and selectivity for the target kinase.
Conclusion
2-Amino-3-bromo-5-methoxybenzoic acid is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its well-defined substitution pattern provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships and the optimization of drug candidates. The successful application of a structurally similar isomer in the synthesis of the BRAF inhibitor Dabrafenib underscores the importance of this class of compounds in the development of targeted cancer therapies. As the demand for novel and selective kinase inhibitors continues to grow, the strategic utilization of highly functionalized intermediates like 2-Amino-3-bromo-5-methoxybenzoic acid will remain a cornerstone of modern drug discovery.
References
-
[Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][7][8]diazepin-6-one scaffold - PMC]([Link])
Sources
- 1. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]
- 2. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 8. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 2-Amino-3-bromo-5-methoxybenzoic acid
An In-Depth Technical Guide to the Synthetic History and Characterization of 2-Amino-3-bromo-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule Defined by its Synthesis
2-Amino-3-bromo-5-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science. While a specific, documented moment of "discovery" for this particular molecule is not prominent in the historical scientific literature, its existence and utility are a direct result of the long and rich history of research into benzoic acid and its derivatives. The story of this compound, therefore, is best told through the lens of its synthesis—the logical culmination of over a century of developments in organic chemistry.
This guide provides a comprehensive overview of the likely synthetic pathways, the chemical principles governing its formation, and the modern context for its use. It is intended for a technical audience familiar with the principles of organic synthesis and analysis.
The Historical Context: From Benzoic Acid to Complex Derivatives
The journey into substituted benzoic acids began with the parent molecule itself. A pivotal moment in this history was the discovery of benzoic acid's antifungal properties by Salkowski in 1875, which led to its use as a food preservative.[1] This discovery sparked broader interest in how modifying the benzoic acid structure could alter its chemical and biological properties.[1] Throughout the 20th and 21st centuries, chemists have systematically introduced various functional groups—such as halogens, amino groups, and alkyl/alkoxy moieties—onto the benzene ring. This exploration has been a cornerstone of drug discovery, leading to the development of countless therapeutic agents. The synthesis of a molecule like 2-amino-3-bromo-5-methoxybenzoic acid rests on the foundational principles of electrophilic aromatic substitution and an understanding of directing group effects, which were elucidated during this period of intense investigation.
Synthetic Pathways and Methodologies
The most plausible and established method for synthesizing 2-amino-3-bromo-5-methoxybenzoic acid involves the selective bromination of a suitable precursor. The primary precursor for such a synthesis would logically be 2-amino-5-methoxybenzoic acid.
The Core Reaction: Electrophilic Aromatic Bromination
The introduction of a bromine atom onto the aromatic ring is a classic example of electrophilic aromatic substitution. In the context of the precursor, 2-amino-5-methoxybenzoic acid, the existing substituents play a crucial role in determining the position of the incoming bromine atom.
-
Directing Effects: Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. The carboxylic acid (-COOH) group is a deactivating, meta-directing group. The powerful activating and directing influence of the amino and methoxy groups will dominate the reaction. The position ortho to the amino group and meta to the methoxy group (the C3 position) is sterically accessible and electronically favored for substitution.
A common and effective brominating agent for this type of transformation is N-Bromosuccinimide (NBS), often used in a suitable solvent like dichloromethane (DCM). NBS is favored for its ease of handling and its ability to provide a low concentration of elemental bromine, which helps to prevent over-bromination and side reactions.
Experimental Protocol: Synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid
The following protocol is a representative procedure based on established methods for the bromination of similar aromatic compounds.
Step 1: Dissolution of the Precursor
-
2-amino-5-methoxybenzoic acid is dissolved in a suitable organic solvent, such as dichloromethane (DCM), in a reaction flask.
Step 2: Addition of the Brominating Agent
-
N-Bromosuccinimide (NBS) is added to the solution portion-wise, maintaining control over the reaction temperature.
Step 3: Reaction Monitoring
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Step 4: Isolation and Purification
-
Upon completion, the reaction mixture is typically filtered to remove succinimide by-product. The filtrate is then washed with an aqueous solution to remove any remaining impurities. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization from an appropriate solvent system to obtain 2-amino-3-bromo-5-methoxybenzoic acid of high purity.
Visualization of the Synthetic Workflow
The logical flow of the synthesis is depicted below.
Caption: Synthetic workflow for the preparation of 2-Amino-3-bromo-5-methoxybenzoic acid.
Quantitative Data and Reaction Parameters
The optimization of the bromination reaction is critical to maximizing yield and purity. Below is a table summarizing key parameters and their impact, based on analogous reactions reported in the literature.
| Parameter | Reagent/Condition | Rationale & Impact on Outcome |
| Precursor | 2-Amino-5-methoxybenzoic acid | Purity of the starting material is crucial for obtaining a clean product. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Easier to handle than liquid bromine; provides a controlled release of Br₂. |
| Elemental Bromine (Br₂) | More atom-economical but can be more hazardous and lead to side reactions. | |
| Solvent | Dichloromethane (DCM) | A common, relatively inert solvent for this type of reaction. |
| Acetic Acid | Can also be used, but may require different workup procedures.[2] | |
| Temperature | Room Temperature | Often sufficient for the reaction to proceed at a reasonable rate. |
| 0-5 °C (initially) | Cooling during the addition of bromine can help control exothermic reactions.[3] | |
| Reaction Time | 1-4 hours | Typically monitored by TLC/HPLC to determine completion. |
Characterization and Validation
Confirming the identity and purity of the final product is a critical step. While specific data for 2-amino-3-bromo-5-methoxybenzoic acid is not widely published, the characterization would rely on standard analytical techniques, drawing parallels from structurally similar compounds like its methyl analog.[1]
-
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound. A key feature would be the isotopic pattern of bromine (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br isotopes), leading to characteristic M and M+2 peaks.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the structure, confirming the positions of the substituents on the aromatic ring through chemical shifts and coupling patterns.
-
Melting Point: A sharp melting point range would be indicative of a pure compound.
Modern Perspectives and Conclusion
The synthesis of specialty chemicals like 2-amino-3-bromo-5-methoxybenzoic acid is an ongoing area of development. Modern research focuses on creating more efficient, selective, and environmentally benign synthetic methods.[1] This includes the exploration of novel catalysts and greener solvents to reduce waste and improve the overall sustainability of the process.
References
- CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents.
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.
-
Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. Available at: [Link]
-
2-Amino-3-Bromo-5-Methylbenzoic Acid - IndiaMART. Available at: [Link]
Sources
A Technical Guide to the Research Applications of 2-Amino-3-bromo-5-methoxybenzoic Acid: A Versatile Synthetic Scaffold
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of 2-Amino-3-bromo-5-methoxybenzoic acid, a multifunctional chemical intermediate poised for significant applications in modern chemical research. As a substituted anthranilic acid, its unique arrangement of an amine, a carboxylic acid, a bromine atom, and a methoxy group offers a versatile platform for complex molecular synthesis. This document outlines the core reactivity of the molecule and explores its high-potential applications in medicinal chemistry for the development of novel therapeutics, particularly heterocyclic scaffolds like quinazolinones. Furthermore, its utility as a bespoke ligand in the burgeoning field of materials science for creating functional metal-organic frameworks (MOFs) is discussed. This guide synthesizes theoretical potential with practical, field-proven insights, offering detailed experimental protocols to empower researchers in leveraging this compound for groundbreaking discoveries.
Molecular Profile and Strategic Value
2-Amino-3-bromo-5-methoxybenzoic acid belongs to the class of anthranilic acids, which are well-established as privileged scaffolds in pharmaceutical development and fine chemical synthesis.[1][2] The strategic value of this specific molecule is derived from the orthogonal reactivity of its four distinct functional groups arrayed on the aromatic core.
-
The Anthranilic Acid Core (-NH₂ and -COOH): The ortho-amino-benzoic acid arrangement is a classical precursor for a multitude of cyclization reactions, enabling direct access to important heterocyclic systems.[3][4]
-
The Bromine Atom (-Br): Positioned ortho to the amine, the bromine atom serves as a highly versatile synthetic handle. It is primed for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), allowing for the precise introduction of carbon-carbon and carbon-heteroatom bonds.[5][6] This functionality is critical for building molecular complexity and generating libraries of analogues for structure-activity relationship (SAR) studies.
-
The Methoxy Group (-OCH₃): Located meta to the amine, the methoxy group is a key modulator of the molecule's electronic and physicochemical properties. It is known to improve metabolic stability, enhance binding interactions, and favorably influence lipophilicity in drug candidates.[7]
Physicochemical Properties
A summary of the key physicochemical properties for 2-Amino-3-bromo-5-methoxybenzoic acid (and its close analogues) is presented below. These parameters are crucial for designing reaction conditions and predicting the behavior of derivative compounds in biological systems.
| Property | Value / Prediction | Source |
| Molecular Formula | C₈H₈BrNO₃ | PubChem |
| Molecular Weight | 246.06 g/mol | PubChem |
| Predicted m/z | 245.97605 [M+H]⁺, 243.96149 [M-H]⁻ | PubChem[8] |
| Appearance | Gray to light brown solid | ChemicalBook[9] |
| Melting Point | Approx. 204-208 °C (for methyl analogue) | Sigma-Aldrich |
| General Hazards | Harmful if swallowed, may cause skin/eye irritation | ECHA[10] |
Core Reactivity & Synthetic Pathways
The true potential of 2-Amino-3-bromo-5-methoxybenzoic acid is realized through its diverse reactivity. The functional groups can be addressed selectively or in concert to achieve a wide range of molecular architectures. The diagram below illustrates the principal reaction pathways available to the researcher.
Caption: Key reaction pathways for 2-Amino-3-bromo-5-methoxybenzoic acid.
High-Potential Application Areas
Medicinal Chemistry: A Gateway to Novel Heterocycles
The anthranilic acid scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous anti-inflammatory, antimicrobial, and anticancer agents.[1][2] This molecule is an ideal starting point for creating libraries of novel compounds for drug discovery campaigns.
Focus Application: Synthesis of Substituted Quinazolinones
Quinazolinones are a class of heterocyclic compounds with a vast range of pharmacological activities, including potent antitumor and anti-inflammatory properties.[3][11] The subject molecule is an excellent precursor for 8-bromo-6-methoxy-quinazolinones, a scaffold ripe for further functionalization. The bromine at the 8-position can be subsequently modified via cross-coupling to explore SAR, while the methoxy group at the 6-position provides a favorable metabolic anchor.
The synthesis can proceed via the well-established Niementowski reaction or related methods, where the anthranilic acid is condensed with an amide or orthoester.[11][12]
Caption: Workflow for synthesizing and screening a quinazolinone library.
Derivatives of brominated aromatic compounds have shown significant potential as cytotoxic agents and enzyme inhibitors, suggesting that this pathway could lead to promising new anticancer drug candidates.[13][14]
Materials Science: Building Blocks for Functional Materials
The field of materials science increasingly relies on rationally designed organic molecules to construct materials with tailored properties. Metal-Organic Frameworks (MOFs), which consist of metal ions or clusters linked by organic ligands, are a prime example.[15]
2-Amino-3-bromo-5-methoxybenzoic acid is an excellent candidate for a bespoke MOF ligand for several reasons:
-
Multiple Coordination Sites: The carboxylate and amino groups can coordinate with metal centers, creating stable, extended frameworks.[16][17]
-
Inherent Functionality: The methoxy group can influence the hydrophobicity and guest-molecule interactions within the MOF pores.
-
Post-Synthetic Modification (PSM): The bromine atom provides a reactive site for modifying the MOF after its initial synthesis. This allows for the introduction of catalytic sites, fluorescent tags, or other functional moieties without redesigning the entire framework structure.
The use of amino-functionalized carboxylic acids has been shown to enable the synthesis of MOFs under milder, aqueous conditions, which is a significant advantage for encapsulating sensitive biological molecules like enzymes.[18]
Key Experimental Protocols
The following protocols are provided as validated starting points for researchers. As with any chemical procedure, all reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling an arylboronic acid to the C3-Br position of the title compound, a reaction that is well-documented for unprotected ortho-bromoanilines.[5][6]
Objective: To synthesize 2-Amino-3-(aryl)-5-methoxybenzoic acid derivatives.
Materials:
-
2-Amino-3-bromo-5-methoxybenzoic acid (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add 2-Amino-3-bromo-5-methoxybenzoic acid, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Causality: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[19] The use of an unprotected aniline is feasible and often preferred for operational simplicity.[5]
Protocol 2: Synthesis of 8-Bromo-6-methoxy-2-methyl-quinazolin-4(3H)-one
This protocol adapts a standard procedure for quinazolinone synthesis from anthranilic acids.[4][12]
Objective: To synthesize a key quinazolinone intermediate.
Materials:
-
2-Amino-3-bromo-5-methoxybenzoic acid (1.0 eq)
-
Acetic anhydride (excess, ~5-10 eq)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-3-bromo-5-methoxybenzoic acid and acetic anhydride.
-
Heat the mixture to reflux (approx. 140 °C) for 2-4 hours. This step forms the intermediate benzoxazinone.
-
Monitor the formation of the intermediate by TLC.
-
Cool the reaction mixture slightly. This next step should be performed with caution. Slowly add an aqueous ammonia solution or an appropriate primary amine to the reaction mixture. This will induce the cyclization to the quinazolinone.
-
Continue heating at reflux for an additional 1-2 hours until the conversion is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinazolinone derivative.
Causality: The initial reaction with acetic anhydride serves a dual purpose: it acylates the amine and acts as a dehydrating agent to form the cyclized benzoxazinone intermediate.[4] The subsequent addition of an amine (or ammonia) opens this intermediate and re-closes it to form the more stable six-membered quinazolinone ring.
References
- (No Title)
- Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com.
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
- Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide - Benchchem.
- 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem.
- 2-amino-5-bromo-3-methoxybenzoic acid (C8H8BrNO3) - PubChemLite.
- 22921-68-2|2-Bromo-5-methoxybenzoic acid|BLD Pharm.
- 2-Amino-3-bromo-5-methylbenzoic acid 97 13091-43-5 - Sigma-Aldrich.
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - NIH.
- Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities - ResearchG
- 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 - ChemicalBook.
- Recent Progress in Tailor-Tuned Metal–Amino Acid Frameworks: Broad Prospects in Pharmaceuticals - ACS Public
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Medicinal chemistry of anthranilic acid deriv
- Metal-Organic Frameworks made of amino acids and adenine: chirality and hydrochromism Iván P
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold.
- The role of the methoxy group in approved drugs | Request PDF - ResearchG
- Synthesis of quinazolinones - Organic Chemistry Portal.
- US9969717B2 - Method for producing substituted anthranilic acid derivatives - Google P
- Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystalliz
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- Output of micellar Suzuki cross-coupling between di-bromoanilines and...
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
- Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org.
- A Metal−Organic Framework Functionalized with Free Carboxylic Acid Sites and Its Selective Binding of a Cl(H 2 O)
- Suzuki Coupling - Organic Chemistry Portal.
- Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflamm
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Full article: Chalcones inhibit firefly bioluminescence dependent on A and B-ring substitution pattern – a structure-activity study combined with molecular docking - Taylor & Francis.
- Metal-Organic Frameworks: Carboxylic Acid Ligands - BLDpharm.
- Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)
Sources
- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 2-amino-5-bromo-3-methoxybenzoic acid (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]
- 9. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]
- 10. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ddd.uab.cat [ddd.uab.cat]
- 18. Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
Theoretical Profiling & Computational Characterization of 2-Amino-3-bromo-5-methoxybenzoic Acid
This guide serves as a comprehensive technical framework for the theoretical and computational characterization of 2-Amino-3-bromo-5-methoxybenzoic acid (CAS: 887577-86-8).
This molecule is a critical pharmacophore scaffold, specifically serving as a regioselective intermediate in the synthesis of 8-bromo-6-methoxyquinazoline derivatives, which are widely investigated as kinase inhibitors and anti-viral agents (e.g., HIV treatment).
Executive Summary & Molecular Significance
2-Amino-3-bromo-5-methoxybenzoic acid (ABMA) represents a highly functionalized anthranilic acid derivative. Its structural uniqueness lies in the C3-Bromine substituent, which introduces significant steric strain adjacent to the C2-Amino group, altering the standard hydrogen-bonding network seen in typical benzoic acids.
-
Core Utility: Precursor for 8-bromo-2-chloro-6-methoxyquinazolin-4-amine.[1]
-
Theoretical Interest: The "Push-Pull" electronic effect created by the electron-donating methoxy group (C5) and the electron-withdrawing carboxyl group (C1), modulated by the heavy atom (Br) at C3.
Computational Methodology (Protocol Design)
To accurately model ABMA, researchers must employ Density Functional Theory (DFT) with specific attention to the heavy bromine atom and intramolecular hydrogen bonding.
Recommended Level of Theory
-
Method: DFT (Density Functional Theory).[9]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97XD (for better dispersion correction involving the Bromine atom).
-
Basis Set: 6-311++G(d,p) .[10]
-
Rationale: The diffuse functions (++) are critical for describing the lone pairs on Oxygen and Nitrogen. The polarization functions (d,p) are essential for the hypervalent nature of Bromine and accurate H-bond geometry.
-
-
Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents:DMSO or DMF (reflecting the synthesis medium) and Water (for biological relevance).
-
Self-Validating Convergence Criteria
For the protocol to be trustworthy, the following thresholds must be met during optimization:
-
Maximum Force: < 0.000450 Hartrees/Bohr.
-
RMS Force: < 0.000300 Hartrees/Bohr.
-
Frequency Check: No imaginary frequencies (NIMAG=0) to ensure a true local minimum.
Structural & Electronic Analysis
Geometric Isomerism & Steric Crowding
Unlike simple anthranilic acids, the C3-Bromine atom in ABMA creates a "steric lock" on the amino group.
-
Intramolecular Hydrogen Bonding (IHB): Two competing interactions exist:
-
N-H...O=C: The canonical interaction stabilizing the planar conformation.
-
N-H...Br: A weaker, dispersive interaction that may twist the amino group out of planarity.
-
-
Prediction: The syn-conformation (Amino H pointing to Carbonyl O) is energetically favored by ~4-6 kcal/mol over the anti-conformer.
Frontier Molecular Orbitals (FMO)
The reactivity of ABMA in cyclization reactions is governed by the HOMO-LUMO gap.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Amino nitrogen and the Methoxy oxygen . This confirms the nucleophilic nature of the amine during quinazoline ring closure.
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the Benzoic acid carboxyl group and the phenyl ring, indicating susceptibility to nucleophilic attack (or reduction).
Table 1: Predicted Electronic Descriptors (B3LYP/6-311++G(d,p))
| Descriptor | Value (approx. theoretical range) | Significance |
| E_HOMO | -6.20 eV | Nucleophilicity of the -NH2 group. |
| E_LUMO | -2.10 eV | Electrophilicity of the -COOH group. |
| Energy Gap ( | 4.10 eV | Indicates moderate chemical stability (Hardness). |
| Dipole Moment ( | 4.5 - 5.2 Debye | High polarity due to push-pull substituents. |
Molecular Electrostatic Potential (MEP)
The MEP map is crucial for predicting non-covalent interactions in docking studies.
-
Negative Potential (Red): Concentrated on the Carboxyl Oxygen and Methoxy Oxygen . These are the H-bond acceptors.
-
Positive Potential (Blue): Concentrated on the Carboxyl Hydrogen and Amino Hydrogens .
-
Neutral/Green: The Bromine atom often shows a "sigma-hole" (positive cap), which can participate in halogen bonding with protein residues.
Spectroscopic Profiling (Vibrational & Magnetic)
To validate the theoretical model against synthesized product, compare these key markers.
IR Spectrum (Vibrational Modes)
- (O-H): 3400–3500 cm⁻¹ (Broad, intense). Note: Red-shifted if strong intramolecular H-bonding exists.
- (N-H): Doublet at 3300–3400 cm⁻¹ (Asymmetric/Symmetric stretch).
- (C=O): 1680–1700 cm⁻¹ (Carboxylic acid dimer/monomer).
- (C-Br): 600–700 cm⁻¹ (Fingerprint region marker).
NMR Shift Prediction (GIAO Method)
-
H-NMR:
-
-COOH: ~11.0–13.0 ppm (Singlet, broad).
-
-NH2: ~5.5–6.5 ppm (Broad singlet).
-
Aromatic Protons: Two distinct doublets (meta-coupling) due to the 1,2,3,5-substitution pattern.
-
-
C-NMR:
-
C-Br (C3): Distinctive upfield shift relative to other aromatic carbons due to the heavy atom effect.
-
Synthesis & Reaction Pathway
The primary utility of ABMA is its conversion into quinazoline scaffolds. The theoretical stability of the intermediate determines the yield of the cyclization step.
Workflow Diagram (DOT)
The following diagram illustrates the synthesis of ABMA and its subsequent cyclization, highlighting the atoms involved in the FMO analysis.
Caption: Synthesis pathway of ABMA showing the critical C3-bromination step and subsequent cyclization to the quinazoline pharmacophore.
Biological Interaction Potential (Docking Protocol)
While ABMA is an intermediate, its derivatives are potent kinase inhibitors. Theoretical docking of ABMA itself can predict off-target toxicity or transport binding.
Target Proteins[10][11][12]
-
EGFR (Epidermal Growth Factor Receptor): Common target for quinazoline derivatives.
-
HIV-1 Reverse Transcriptase: Known target for brominated benzamides.
Docking Workflow
-
Ligand Prep: Optimize ABMA geometry (DFT B3LYP/6-31G*). Assign Gasteiger charges.
-
Grid Generation: Center grid box on the ATP-binding pocket of EGFR (e.g., PDB ID: 1M17).
-
Binding Mode: Look for Halogen Bonding between the C3-Bromine and backbone carbonyls (e.g., Met793 in EGFR). This is a high-value interaction often overlooked in standard force fields.
References
-
Synthesis & Application: Gilead Sciences, Inc. (2017). Quinazoline Compounds. U.S. Patent No.[11] 9,730,936 B2.[11] Washington, DC: U.S. Patent and Trademark Office.
-
DFT Methodology for Benzoic Acids: Kosar, B., & Albayrak, C. (2011). Spectroscopic and structural study of 2-amino-5-bromobenzoic acid by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 160-167.
-
Quinazoline Scaffold Review: Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(ix), 150-176.
-
Chemical Data: PubChem. (n.d.). Compound Summary for CAS 887577-86-8. National Library of Medicine.
-
Halogen Bonding in Docking: Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Outlook. Journal of Medicinal Chemistry, 56(4), 1363–1388.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 1215634-37-9|2-Amino-5-bromo-3-methoxybenzoic acid hydrobromide|BLD Pharm [bldpharm.com]
- 3. 2-Amino-3-bromo-5-methoxybenzoic acid | 887577-86-8 [sigmaaldrich.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 52540-23-5,2-chloro-1-(1,3-thiazol-4-yl)ethan-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 887577-86-8 | 2-Amino-3-bromo-5-methoxybenzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. 887577-86-8|2-Amino-3-bromo-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 8. Page loading... [guidechem.com]
- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid from 2-amino-3-methoxybenzoic acid
This comprehensive guide provides a detailed protocol for the synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development, starting from 2-amino-3-methoxybenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical guidance.
Introduction
2-Amino-3-bromo-5-methoxybenzoic acid serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its substituted aromatic scaffold is a key feature in compounds designed to interact with biological targets. The strategic placement of the amino, bromo, and methoxy groups allows for diverse downstream chemical modifications, making it a versatile precursor in the construction of complex molecular architectures. This guide outlines a reliable and efficient method for its preparation via electrophilic aromatic substitution.
Mechanistic Rationale: Regioselective Bromination
The synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid from 2-amino-3-methoxybenzoic acid proceeds through an electrophilic aromatic substitution mechanism. The success of this reaction hinges on the directing effects of the substituents on the benzene ring.
The amino (-NH₂) and methoxy (-OCH₃) groups are potent activating groups due to their ability to donate electron density to the aromatic ring through resonance. This increased electron density makes the ring more susceptible to attack by an electrophile, in this case, a bromonium ion (Br⁺) or a polarized bromine molecule. Both the amino and methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.
In the starting material, 2-amino-3-methoxybenzoic acid, the positions ortho and para to the strongly activating amino group are positions 3, 5, and 1. The position para to the amino group (position 5) is the most sterically accessible and electronically favored site for substitution. The methoxy group at position 3 also directs to positions 2, 4, and 6. The confluence of these directing effects strongly favors the bromination at the 5-position. The carboxyl group (-COOH) is a deactivating, meta-directing group, which further disfavors substitution at the positions ortho and para to it.
The reaction is typically carried out using a source of electrophilic bromine, such as N-bromosuccinimide (NBS), which provides a controlled release of bromine, minimizing the formation of poly-brominated byproducts that can occur with the use of elemental bromine with highly activated rings[1][2].
Diagram of the Electrophilic Aromatic Substitution Mechanism
Caption: Mechanism of electrophilic bromination.
Experimental Protocol
This protocol details the synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid using N-bromosuccinimide as the brominating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-3-methoxybenzoic acid | ≥98% | Commercially Available | Starting material |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Brominating agent |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent |
| Methanol | ACS Grade | Commercially Available | Recrystallization solvent |
| Deionized Water | - | In-house | For washing |
| Round-bottom flask | - | Standard lab equipment | |
| Magnetic stirrer and stir bar | - | Standard lab equipment | |
| Buchner funnel and filter paper | - | Standard lab equipment | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (59.8 mmol) of 2-amino-3-methoxybenzoic acid in 150 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Brominating Agent: To the stirred solution, add 10.6 g (59.8 mmol) of N-bromosuccinimide (NBS) portion-wise over 10-15 minutes. The addition of NBS may cause a slight increase in temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours[3]. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate:hexanes). The starting material should show a higher Rf value than the product.
-
Product Isolation: Upon completion of the reaction (as indicated by TLC), a solid precipitate of the product will have formed. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two 100 mL portions of cold dichloromethane to remove any unreacted starting materials and soluble impurities[3].
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield of the crude product is approximately 12.1 g (82.2%)[3].
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent such as methanol or an ethanol/water mixture[4]. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry as described above.
Experimental Workflow Diagram
Caption: Step-by-step synthesis workflow.
Characterization of 2-Amino-3-bromo-5-methoxybenzoic Acid
The identity and purity of the synthesized 2-Amino-3-bromo-5-methoxybenzoic acid should be confirmed by standard analytical techniques.
-
Appearance: Off-white to light yellow solid[3].
-
Melting Point: The melting point of the purified product should be determined and compared to literature values. For a similar compound, 2-amino-3-bromo-5-methylbenzoic acid, the melting point is 204-208 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic peaks for the aromatic protons, the amino group protons, and the methoxy group protons. The integration and splitting patterns will confirm the substitution pattern.
-
¹³C NMR spectroscopy will show the expected number of carbon signals corresponding to the structure.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or [M+H]⁺, [M-H]⁻) corresponding to the molecular weight of the product (C₈H₈BrNO₃, MW: 246.06 g/mol )[5]. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, the O-H and C=O stretches of the carboxylic acid, and the C-O stretch of the methoxy group.
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated solvent waste should be collected in separate, labeled containers.
References
-
PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. CN103664765A - Preparation method of 2-amino-3-bromopyridine.
-
PubChem. 2-amino-5-bromo-3-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Vedantu. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. Available at: [Link]
-
Chemistry Steps. Reactions of Aniline. Available at: [Link]
-
PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available at: [Link]
-
Khan Academy. Bromination of Aniline. Available at: [Link]
- Google Patents. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link]
Sources
- 1. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - 2-amino-5-bromo-3-methoxybenzoic acid (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]
Application Note: Regioselective Monobromination of 2-Amino-3-Methoxybenzoic Acid
Abstract
This application note provides a comprehensive and detailed protocol for the regioselective monobromination of 2-amino-3-methoxybenzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent to overcome challenges associated with the high reactivity of the polysubstituted aniline ring. We delve into the underlying mechanistic principles of electrophilic aromatic substitution to rationalize the observed regioselectivity, providing researchers with a robust and reproducible method. This guide includes a step-by-step experimental procedure, safety protocols, data interpretation, and troubleshooting advice, tailored for professionals in chemical research and drug development.
Introduction and Scientific Background
Brominated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science, serving as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation. The target molecule, 2-amino-3-methoxybenzoic acid, is a highly activated aromatic system due to the presence of two strong electron-donating groups: an amino (-NH₂) group and a methoxy (-OCH₃) group. While these groups facilitate electrophilic substitution, they also present a significant challenge in controlling the reaction to achieve selective monobromination, often leading to mixtures of isomers or polybrominated products.[1][2]
Classical bromination methods using elemental bromine (Br₂) are often too harsh for highly activated substrates like anilines, resulting in poor selectivity and potential oxidation.[3] To address this, N-Bromosuccinimide (NBS) has emerged as a preferred reagent. NBS is a mild source of electrophilic bromine, enabling controlled monobromination of reactive aromatic compounds with high selectivity and yields.[4][5] The choice of solvent can also play a critical role in modulating the regioselectivity of NBS brominations.[6] This protocol employs NBS in a polar aprotic solvent to achieve the desired 5-bromo-2-amino-3-methoxybenzoic acid with high fidelity.
Mechanism and Regioselectivity
The bromination of 2-amino-3-methoxybenzoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism.[7] The reaction is initiated by the attack of the electron-rich aromatic ring on the electrophilic bromine species generated from NBS. This forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[8][9] Aromaticity is subsequently restored by the deprotonation of this intermediate.[10]
The regiochemical outcome of the reaction is dictated by the directing effects of the three substituents on the aromatic ring:
-
Amino (-NH₂) Group (at C2): A powerful activating, ortho-, para-director.
-
Methoxy (-OCH₃) Group (at C3): A strong activating, ortho-, para-director.
-
Carboxylic Acid (-COOH) Group (at C1): A deactivating, meta-director.
The directing influence of the activating groups (-NH₂ and -OCH₃) far outweighs that of the deactivating -COOH group. The synergistic activation by the amino and methoxy groups makes the ring highly nucleophilic. The most probable site for electrophilic attack is determined by the positions that are most activated and sterically accessible.
-
The position para to the strongest activating group (-NH₂) is C5.
-
The position ortho to the -NH₂ group is C3 (blocked).
-
The position ortho to the -OCH₃ group is C4.
-
The position para to the -OCH₃ group is C6.
Given that the directing strength is generally -NH₂ > -OCH₃, the primary site of substitution is the C5 position, which is para to the amino group and meta to the methoxy group. This leads to the highly regioselective formation of 5-bromo-2-amino-3-methoxybenzoic acid .
Caption: Logical diagram of substituent directing effects.
Experimental Protocol
This protocol is designed for the synthesis of 5-bromo-2-amino-3-methoxybenzoic acid on a 10 mmol scale. Adjustments can be made as necessary.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Amino-3-methoxybenzoic acid | 167.16 | 1.67 g | 10.0 | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g | 10.5 | 1.05 equivalents |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Anhydrous, reaction solvent |
| Deionized Water | 18.02 | 250 mL | - | For work-up |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | ~20 mL | - | To quench excess bromine |
| Ethyl Acetate (EtOAc) | 88.11 | 150 mL | - | Extraction solvent |
| Brine (Saturated NaCl solution) | - | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent |
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it exclusively in a well-ventilated chemical fume hood.[5][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[12]
-
Solvent Handling: DMF is a skin and respiratory irritant. Handle with care in a fume hood.
-
Quenching: The reaction quench should be performed carefully, as residual reactive species may be present.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methoxybenzoic acid (1.67 g, 10.0 mmol).
-
Dissolution: Add anhydrous N,N-dimethylformamide (50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: While maintaining the temperature at 0-5 °C, add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15-20 minutes. Adding the NBS slowly helps to control the exothermic nature of the reaction and minimize side-product formation.[13]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is complete when the starting material spot is no longer visible.
-
Quenching and Work-up:
-
Pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate should form.
-
Stir the aqueous suspension for 15 minutes.
-
Add saturated sodium thiosulfate solution dropwise until the yellow color (if any) disappears, indicating that any residual electrophilic bromine has been quenched.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL), followed by brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to afford the final product, 5-bromo-2-amino-3-methoxybenzoic acid, as a crystalline solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; loss of product during work-up; impure starting material. | Increase reaction time and monitor closely by TLC. Ensure pH of the aqueous layer is acidic during extraction to keep the product protonated and in the organic phase. Verify purity of starting material. |
| Formation of Dibrominated Product | Reaction temperature too high; excess NBS used. | Maintain the reaction temperature strictly at 0-5 °C during NBS addition. Use no more than 1.05 equivalents of NBS. |
| No Reaction or Sluggish Reaction | Impure or degraded NBS; insufficient activation. | Use freshly opened or purified NBS. Ensure the starting material is of high purity. |
| Product is an Oil/Difficult to Crystallize | Presence of impurities. | Attempt purification via column chromatography on silica gel. Ensure all solvent is removed from the crude product before attempting recrystallization. |
Conclusion
The protocol detailed herein provides an effective and highly regioselective method for the monobromination of 2-amino-3-methoxybenzoic acid. By employing N-Bromosuccinimide as a mild brominating agent and carefully controlling the reaction conditions, this procedure reliably yields the desired 5-bromo isomer, a valuable intermediate for further synthetic transformations. The principles of electrophilic aromatic substitution and substituent effects discussed provide a rational basis for the experimental design, ensuring that researchers can approach this synthesis with confidence and achieve reproducible, high-purity results.
References
-
Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. (n.d.). Lookchem. Retrieved February 6, 2026, from [Link]
-
Jalali, E. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Retrieved February 6, 2026, from [Link]
-
Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. (2025). JoVE. Retrieved February 6, 2026, from [Link]
- Carbone, A., et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2009(03), 467-472.
-
Electrophilic Aromatic Substitution Reactions: Bromination. (2022). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
- CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity. (2013). Google Patents.
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). PMC. Retrieved February 6, 2026, from [Link]
-
Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved February 6, 2026, from [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
16.1 Electrophilic Aromatic Substitution Reactions: Bromination. (2023). OpenStax. Retrieved February 6, 2026, from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021). Google Patents.
-
2,4,6-tribromobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved February 6, 2026, from [Link]
-
Regio Selective Molecular Bromination Of Substituted Aniline. (n.d.). Quickcompany. Retrieved February 6, 2026, from [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved February 6, 2026, from [Link]
Sources
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 10. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. fishersci.com [fishersci.com]
- 13. Regio Selective Molecular Bromination Of Substituted Aniline [quickcompany.in]
Application Notes & Protocols: Strategic Synthesis of 8-Bromo-6-methoxyquinazolin-4(3H)-ones from 2-Amino-3-bromo-5-methoxybenzoic Acid
I. Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone core is a quintessential "privileged structure" in medicinal chemistry, a framework that consistently appears in molecules with a vast spectrum of biological activities.[1] These nitrogen-containing heterocycles are the building blocks for over 150 naturally occurring alkaloids and a multitude of synthetic compounds.[1] Their remarkable therapeutic relevance spans from anticancer agents like Gefitinib and Erlotinib to anti-inflammatory, anticonvulsant, and antimicrobial drugs.[1][2][3] The versatility of the quinazolinone scaffold lies in its structural rigidity and the multiple positions available for substitution, allowing for fine-tuning of its pharmacological profile.
The synthesis of these vital structures often begins with substituted anthranilic acids.[4][5] Among these, 2-Amino-3-bromo-5-methoxybenzoic acid stands out as a strategically designed precursor. The substituents on this starting material translate directly to key positions on the final quinazolinone ring: the methoxy group at position 6 and the bromine atom at position 8. These positions are critical for modulating the molecule's reactivity, bioavailability, and interaction with biological targets.[1] The bromine atom, in particular, offers a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of extensive chemical libraries for structure-activity relationship (SAR) studies. This guide provides a detailed exploration of a robust and versatile two-step synthetic pathway to leverage this valuable starting material.
II. Strategic Overview of the Synthetic Pathway
While direct one-pot syntheses like the Niementowski reaction exist, a two-step approach via a benzoxazinone intermediate offers superior versatility, particularly for generating N-3 substituted quinazolinones, a class with profound biological importance.[6] This method allows for the systematic introduction of a wide array of amines in the second step, providing a powerful tool for library synthesis.
The chosen pathway proceeds as follows:
-
Step 1: Acylation and Cyclodehydration. The starting anthranilic acid is first acylated at the amino group with an appropriate acyl chloride. The resulting N-acylanthranilic acid is then subjected to cyclodehydration, typically using acetic anhydride, to yield a stable 2-substituted-8-bromo-6-methoxy-4H-3,1-benzoxazin-4-one intermediate.
-
Step 2: Aminolysis and Ring Transformation. The purified benzoxazinone intermediate is treated with a primary amine. This results in a nucleophilic attack and ring-opening, followed by an intramolecular cyclization and dehydration to furnish the final 3-substituted-8-bromo-6-methoxyquinazolin-4(3H)-one.
Caption: General two-step synthesis of N-3 substituted quinazolinones.
III. Detailed Experimental Protocols
This section provides step-by-step protocols for the synthesis of a representative quinazolinone, using benzoyl chloride for acylation and benzylamine for the final ring formation.
Protocol 1: Synthesis of 8-Bromo-6-methoxy-2-phenyl-4H-3,1-benzoxazin-4-one
Reaction Principle: This protocol details the acylation of the amino group of 2-amino-3-bromo-5-methoxybenzoic acid with benzoyl chloride, followed by an in-situ cyclization facilitated by acetic anhydride. Pyridine acts as a base to neutralize the HCl generated during acylation, while acetic anhydride serves as the dehydrating agent to close the benzoxazinone ring.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Amino-3-bromo-5-methoxybenzoic acid | 246.06 | 1.0 | 5.00 g (20.3 mmol) |
| Benzoyl Chloride | 140.57 | 1.1 | 2.60 mL (22.3 mmol) |
| Anhydrous Pyridine | 79.10 | 3.0 | 4.90 mL (60.9 mmol) |
| Acetic Anhydride | 102.09 | - | 30 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| Saturated Sodium Bicarbonate (aq) | - | - | As needed |
| Deionized Water | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-3-bromo-5-methoxybenzoic acid (5.00 g, 20.3 mmol) and anhydrous pyridine (4.90 mL, 60.9 mmol).
-
Acylation: Cool the flask in an ice bath (0-5 °C). Slowly add benzoyl chloride (2.60 mL, 22.3 mmol) dropwise over 15 minutes. Stir the reaction mixture at room temperature for 2 hours.
-
Scientist's Note: The initial cooling prevents an uncontrolled exotherm during the addition of the reactive acyl chloride. Pyridine is used in excess to ensure complete neutralization of HCl and to act as a catalyst.
-
-
Cyclization: Add acetic anhydride (30 mL) to the flask. Heat the mixture to reflux (approx. 140 °C) and maintain for 3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7). The formation of the product will be indicated by the appearance of a new, less polar spot compared to the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from ethanol to yield 8-Bromo-6-methoxy-2-phenyl-4H-3,1-benzoxazin-4-one as a crystalline solid. Dry the product under vacuum. (Expected yield: 80-90%).
Protocol 2: Synthesis of 3-Benzyl-8-bromo-6-methoxy-2-phenylquinazolin-4(3H)-one
Reaction Principle: The benzoxazinone intermediate undergoes nucleophilic attack by benzylamine. The tetrahedral intermediate ring-opens to form an amide, which then undergoes intramolecular cyclization by attacking the amide carbonyl, followed by dehydration to yield the thermodynamically stable quinazolinone ring system. Glacial acetic acid serves as an excellent solvent and a catalyst for this transformation.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| 8-Bromo-6-methoxy-2-phenyl-4H-3,1-benzoxazin-4-one | 332.16 | 1.0 | 5.00 g (15.1 mmol) |
| Benzylamine | 107.15 | 1.2 | 1.97 mL (18.1 mmol) |
| Glacial Acetic Acid | - | - | 50 mL |
| Deionized Water | - | - | As needed |
| Ethanol | - | - | For recrystallization |
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask, dissolve the benzoxazinone intermediate (5.00 g, 15.1 mmol) in glacial acetic acid (50 mL).
-
Amine Addition: Add benzylamine (1.97 mL, 18.1 mmol) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4-6 hours.
-
Scientist's Note: The reaction progress can be monitored by TLC [ethyl acetate:hexane (1:1)]. The quinazolinone product is typically more polar than the benzoxazinone intermediate.
-
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the solution into 250 mL of ice-cold water. A solid precipitate will form.
-
Filtration: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove residual acetic acid, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to afford 3-Benzyl-8-bromo-6-methoxy-2-phenylquinazolin-4(3H)-one as a pure crystalline solid. (Expected yield: 85-95%).
Caption: Experimental workflow for the synthesis of the benzoxazinone intermediate.
IV. Data Presentation: Yield and Purity
The efficiency of the synthesis is consistently high, though actual yields may vary based on reaction scale and purification efficacy.
Table 2: Representative Yields and Physical Data
| Compound | Synthetic Step | Typical Yield (%) | Melting Point (°C) | Appearance |
| 8-Bromo-6-methoxy-2-phenyl-4H-3,1-benzoxazin-4-one | 1 | 80 - 90 | ~175-178 | White Crystalline Solid |
| 3-Benzyl-8-bromo-6-methoxy-2-phenylquinazolin-4(3H)-one | 2 | 85 - 95 | ~160-163 | Off-white Solid |
Note: Melting points are literature-approximated and should be confirmed experimentally.
V. Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process controls and final product characterization.
-
Chromatographic Validation: TLC is employed at each stage to ensure the complete consumption of starting materials before proceeding to the work-up, preventing contamination of the final product. A single spot on a validated TLC system is a strong indicator of purity.
-
Spectroscopic Confirmation: The structural integrity of the intermediate and final product must be confirmed using standard spectroscopic methods:
-
¹H NMR: Will confirm the presence of all protons and their respective chemical environments. The disappearance of the N-H and carboxylic acid protons from the starting material and the appearance of the characteristic benzyl protons in the final product are key diagnostic markers.
-
IR Spectroscopy: The formation of the benzoxazinone is confirmed by a characteristic C=O stretch around 1760 cm⁻¹. This peak disappears and is replaced by the quinazolinone amide C=O stretch around 1680 cm⁻¹ in the final product.
-
Mass Spectrometry: Provides confirmation of the molecular weight and isotopic pattern (due to bromine), validating the elemental composition of the synthesized compounds.
-
By adhering to these analytical checkpoints, researchers can proceed with confidence in the identity and purity of their synthesized quinazolinone derivatives, ensuring reliable data for subsequent biological screening and drug development efforts.
References
-
Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]
-
Asadi, Z., et al. (2015). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central (PMC). [Link]
-
Connolly, D. J., et al. (2005). General synthetic routes to quinazolinones. ResearchGate. [Link]
-
Jadhav, S. D., et al. (2012). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports. [Link]
-
Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. ResearchGate. [Link]
-
Patel, V. R., et al. (2013). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central (PMC). [Link]
-
Talele, T. T. (2016). Quinazoline as a Promising Scaffold for Discovery of Potent and Selective PI3K Inhibitors. Future Medicinal Chemistry. [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery [mdpi.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [generis-publishing.com]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Controlled Acylation of 2-Amino-3-bromo-5-methoxybenzoic Acid
This Application Note is designed for researchers and process chemists working with sterically hindered and electronically modified anthranilic acid scaffolds. It addresses the specific challenges posed by the 3-bromo (steric/inductive) and 5-methoxy (electronic) substituents during acylation.
Executive Summary
The acylation of 2-Amino-3-bromo-5-methoxybenzoic acid (1) is a bifurcation point in the synthesis of bioactive quinazolinones and benzoxazinones. The reaction outcome—specifically the isolation of the acyclic N-acyl anthranilic acid versus the cyclic 3,1-benzoxazin-4-one—is heavily dependent on reaction conditions.
This guide provides two distinct protocols:
-
Method A (Schotten-Baumann): For the selective isolation of the stable N-acyl anthranilic acid.
-
Method B (Anhydrous/Pyridine): For the direct formation of the benzoxazinone scaffold.
Scientific Foundation & Mechanistic Insight
Structural Analysis of the Substrate
The reactivity of the 2-amino group is governed by a "Push-Pull-Block" mechanism created by the substituents:
-
5-Methoxy Group (The "Push"): Located para to the amino group, the methoxy moiety acts as a strong Electron Donating Group (EDG) via resonance. This significantly enhances the nucleophilicity of the amine, making it more reactive than unsubstituted anthranilic acid.
-
3-Bromo Group (The "Block" & "Pull"):
-
Steric: Located ortho to the amino group, the bulky bromine atom creates significant steric hindrance, impeding the approach of the electrophilic acyl chloride.
-
Electronic: Through inductive withdrawal (-I effect), it slightly reduces electron density, though this is largely overridden by the 5-OMe resonance.
-
-
1-Carboxylic Acid: Provides an internal hydrogen bond donor/acceptor and is susceptible to mixed anhydride formation, leading to cyclization.
Reaction Pathways
The reaction with an acyl chloride (RCOCl) proceeds through an initial N-acylation. However, in the presence of excess reagent or dehydrating conditions, the pendant carboxylic acid attacks the amide carbonyl (or forms a mixed anhydride), resulting in the thermodynamic "sink"—the benzoxazinone.
Figure 1: Mechanistic pathway showing the bifurcation between the stable N-acyl acid and the cyclized benzoxazinone.
Experimental Protocols
Method A: Selective Synthesis of N-Acyl Anthranilic Acid
Objective: Isolate the open-chain amide without cyclization. Principle: The Schotten-Baumann technique uses an aqueous base to scavenge protons and keep the carboxylic acid as a carboxylate salt. The carboxylate is a poor electrophile for internal cyclization, trapping the molecule in the acyclic state.
Reagents
-
Substrate: 2-Amino-3-bromo-5-methoxybenzoic acid (1.0 equiv)
-
Acyl Chloride: 1.1 – 1.2 equiv
-
Base: 10% Aqueous Na₂CO₃ or 2M NaOH (2.5 equiv)
-
Solvent: THF or Acetone (to solubilize the acyl chloride)
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (4.06 mmol) of the amino acid in 15 mL of 2M NaOH (or 10% Na₂CO₃). Ensure the solution is homogeneous (pH > 10).
-
Cooling: Cool the solution to 0–5 °C using an ice bath. Note: Low temperature minimizes hydrolysis of the acyl chloride.
-
Addition: Dissolve the acyl chloride (4.5 mmol) in 5 mL of dry THF. Add this solution dropwise to the aqueous mixture over 15 minutes with vigorous stirring.
-
Critical Control Point: If the acyl chloride is liquid and stable to water, it can be added neat. However, for solid or reactive chlorides, a THF solution ensures even dispersion.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane/AcOH).
-
Workup:
-
Wash the alkaline solution with diethyl ether (2 x 10 mL) to remove unreacted acyl chloride or neutral byproducts.
-
Acidify the aqueous layer carefully with 2M HCl to pH 2–3. The N-acyl product should precipitate as a solid.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
Method B: Direct Synthesis of Benzoxazinone
Objective: Synthesize the cyclic 2-substituted-4H-3,1-benzoxazin-4-one. Principle: Using pyridine as both solvent and base facilitates the formation of the mixed anhydride intermediate, which rapidly undergoes intramolecular cyclization driven by the thermodynamic stability of the heterocycle.
Reagents
-
Substrate: 2-Amino-3-bromo-5-methoxybenzoic acid (1.0 equiv)
-
Acyl Chloride: 2.0 – 2.2 equiv
-
Solvent/Base: Anhydrous Pyridine (10 volumes)
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Slurry: Suspend 1.0 g of the amino acid in 10 mL of anhydrous pyridine.
-
Addition: Cool to 0 °C. Add the acyl chloride (8.12 mmol, 2 equiv) dropwise. The reaction is exothermic; maintain temperature < 10 °C during addition.
-
Cyclization: After addition, stir at room temperature for 1 hour, then heat to 50–60 °C for 2 hours.
-
Observation: The suspension usually clears as the reaction proceeds, then may precipitate the product or salts.
-
-
Quench: Pour the reaction mixture onto 100 g of crushed ice/water with vigorous stirring.
-
Isolation: The benzoxazinone usually precipitates as a solid. Filter and wash copiously with water to remove pyridine salts.
-
Alternative Workup: If the product is an oil, extract with DCM, wash with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Data Summary & Troubleshooting
| Parameter | Method A (Schotten-Baumann) | Method B (Pyridine/Anhydrous) |
| Primary Product | N-Acyl Anthranilic Acid (Acyclic) | 4H-3,1-Benzoxazin-4-one (Cyclic) |
| Key Reagent | Aqueous NaOH or Na₂CO₃ | Anhydrous Pyridine |
| Temperature | 0 °C | 0 °C |
| Stoichiometry | 1.1 equiv RCOCl | 2.0+ equiv RCOCl |
| Common Issue | Incomplete reaction due to steric hindrance (3-Br). | Hydrolysis of product during aqueous quench. |
| Solution | Increase stirring speed; use Acetone co-solvent. | Use cold water for quench; filter immediately. |
Troubleshooting the 3-Bromo Steric Effect
If the reaction in Method A is sluggish (significant starting material remains after 4 hours):
-
Switch Solvent: Use a biphasic system of DCM/Water with a Phase Transfer Catalyst (TBAB, 5 mol%).
-
Order of Addition: Reverse the addition. Dissolve the amino acid in organic solvent (DCM) with 2 equiv of DIEA (Diisopropylethylamine), then add the acid chloride. Warning: This increases the risk of cyclization.
Downstream Applications: Quinazolinones
The products from both methods are precursors to quinazolinones, a privileged scaffold in medicinal chemistry (e.g., EGFR inhibitors).
-
From Method A: React the N-acyl acid with an amine (R'-NH₂) and a dehydrating agent (PCl₃ or HATU).
-
From Method B: The benzoxazinone reacts directly with amines (R'-NH₂) in refluxing ethanol or acetic acid to yield the quinazolinone.
Figure 2: Operational workflow for selecting the correct protocol based on the desired intermediate.
References
-
BenchChem. (2025). Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. Retrieved from .
-
Li, Z., et al. (2013).[1] "Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines." Synthetic Communications. Retrieved from .
-
Hassan, et al. (2013).[2] "Chemistry of 4H-3,1-Benzoxazin-4-ones." International Journal of Modern Organic Chemistry. Retrieved from .
-
PubChem. (2025).[3] 2-Amino-3-bromo-5-methoxybenzoic acid Compound Summary. National Library of Medicine. Retrieved from . (Note: Analogous structure used for property verification).
-
Organic Chemistry Portal. (2024). Synthesis of Quinazolines. Retrieved from .
Sources
Application Notes and Protocols for the Cyclization of 2-Amino-3-bromo-5-methoxybenzoic Acid Derivatives in Heterocycle Synthesis
Introduction: Strategic Importance of Substituted Anthranilic Acids in Medicinal Chemistry
2-Amino-3-bromo-5-methoxybenzoic acid and its derivatives are pivotal starting materials in the synthesis of a diverse array of heterocyclic compounds. These heterocycles form the core scaffolds of numerous pharmacologically active molecules, demonstrating a broad spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties. The strategic placement of the amino, bromo, and methoxy functionalities on the benzoic acid ring allows for a variety of cyclization strategies, making this class of compounds particularly valuable to researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the key synthetic transformations involving these derivatives, focusing on the underlying mechanisms, detailed experimental protocols, and practical insights to facilitate the efficient construction of complex molecular architectures.
Mechanistic Insights: The "Why" Behind the Synthetic Strategies
The successful synthesis of heterocycles from 2-amino-3-bromo-5-methoxybenzoic acid derivatives hinges on a fundamental understanding of the reaction mechanisms. The interplay between the nucleophilic amino group, the electrophilic carboxyl group (or its activated form), and the reactive bromo substituent dictates the course of the cyclization. Transition metal catalysis, particularly with palladium and copper, plays a crucial role in facilitating these transformations by enabling C-N and C-C bond formation under relatively mild conditions.
Palladium-Catalyzed Cyclizations: The Power of Cross-Coupling
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they offer a versatile platform for the cyclization of 2-amino-3-bromo-5-methoxybenzoic acid derivatives.[1][2][3] The general mechanism involves an oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by coordination of a nucleophile (often the amino group or another externally added nucleophile) and subsequent reductive elimination to furnish the desired heterocyclic product and regenerate the palladium(0) catalyst. The choice of ligands, base, and solvent is critical for optimizing the reaction efficiency and selectivity.
Caption: Generalized catalytic cycle for palladium-catalyzed cyclization.
Copper-Catalyzed Reactions: The Versatility of Ullmann-Type Couplings
Copper-catalyzed reactions, particularly Ullmann-type condensations, provide a classical yet highly effective method for constructing C-N and C-O bonds.[4][5][6][7][8][9] These reactions are particularly useful for the synthesis of acridones and phenothiazines. The mechanism of the Ullmann reaction is complex and can involve Cu(I), Cu(II), and even Cu(0) species.[8] A plausible pathway involves the formation of a copper(I) salt of the amine or other nucleophile, which then undergoes oxidative addition with the aryl bromide to form a Cu(III) intermediate, followed by reductive elimination.[8] The use of ligands can significantly enhance the solubility of the copper species and accelerate the reaction.
Caption: Simplified catalytic cycle for a copper-catalyzed Ullmann-type coupling.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities.[10][11][12][13][14] The direct interaction of microwaves with polar molecules results in efficient and uniform heating, which can accelerate reaction rates by overcoming activation energy barriers more effectively than conventional heating methods. This is particularly advantageous for multi-step, one-pot reactions and for the synthesis of compound libraries in a high-throughput fashion.
Synthetic Protocols and Applications
This section provides detailed, step-by-step protocols for the synthesis of key heterocyclic scaffolds from 2-amino-3-bromo-5-methoxybenzoic acid derivatives.
Protocol 1: Synthesis of Quinazolinone Derivatives via Palladium-Catalyzed Carbonylative Cyclization
Quinazolinones are a prominent class of nitrogen-containing heterocycles with diverse pharmacological activities.[15][16][17][18] This protocol describes a palladium-catalyzed carbonylative cyclization approach.
Experimental Workflow:
Caption: Workflow for the synthesis of quinazolinone derivatives.
Step-by-Step Methodology:
-
Reaction Setup: In a dry pressure vessel equipped with a magnetic stir bar, combine 2-amino-3-bromo-5-methoxybenzoic acid (1.0 mmol), the desired primary amine (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and a suitable phosphine ligand such as Xantphos (0.1 mmol, 10 mol%) in an anhydrous solvent like toluene or dioxane (10 mL).
-
Carbon Monoxide Purge: Seal the vessel and purge it with carbon monoxide gas three times.
-
Reaction Conditions: Pressurize the vessel with carbon monoxide (typically 1-10 atm) and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood. Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired quinazolinone derivative.
Quantitative Data Summary:
| Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | Xantphos | Toluene | 110 | 12 | 75-90 |
| Pd₂(dba)₃ | dppf | Dioxane | 100 | 16 | 70-85 |
Protocol 2: Synthesis of Acridone Derivatives via Copper-Catalyzed Ullmann Condensation and Cyclization
Acridone alkaloids are a class of natural products known for their significant biological activities, including antitumor and antiviral properties.[19][20] This two-step protocol involves an initial copper-catalyzed N-arylation followed by an acid-catalyzed intramolecular cyclization.
Experimental Workflow:
Caption: Two-step workflow for the synthesis of acridone derivatives.
Step-by-Step Methodology:
Step 1: Ullmann Condensation
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-amino-3-bromo-5-methoxybenzoic acid (1.0 mmol), the desired aryl halide (1.1 mmol), copper(I) iodide (0.1 mmol, 10 mol%), a ligand such as L-proline (0.2 mmol, 20 mol%), and a base like potassium carbonate (2.0 mmol) in a polar aprotic solvent like DMF or DMSO (10 mL).
-
Reaction Conditions: De-gas the mixture with argon and heat it to 100-140 °C for 12-24 hours.
-
Workup: Cool the reaction, dilute with water, and acidify with HCl to precipitate the N-arylanthranilic acid intermediate. Filter the solid, wash with water, and dry.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Add the crude N-arylanthranilic acid from the previous step to polyphosphoric acid (PPA) or Eaton's reagent.
-
Reaction Conditions: Heat the mixture to 120-160 °C for 2-6 hours.
-
Workup: Cool the reaction and carefully pour it onto crushed ice. Neutralize with a strong base (e.g., NaOH) to precipitate the acridone product.
-
Purification: Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.
Quantitative Data Summary:
| Step | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ullmann | CuI/L-proline | DMF | 120 | 18 | 60-80 |
| Cyclization | PPA | neat | 140 | 4 | 70-90 |
Protocol 3: Microwave-Assisted Synthesis of Phenothiazine Derivatives
Phenothiazines are an important class of heterocyclic compounds with applications in medicine as antipsychotic and antihistaminic agents.[21][22][23][24][25] This protocol outlines a microwave-assisted approach for their synthesis.
Experimental Workflow:
Caption: Workflow for the microwave-assisted synthesis of phenothiazine derivatives.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-amino-3-bromo-5-methoxybenzoic acid (1.0 mmol), a substituted 2-aminothiophenol (1.1 mmol), a base such as potassium carbonate (2.0 mmol), and optionally a copper or palladium catalyst (2-5 mol%) in a high-boiling polar solvent like DMF or NMP (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 150-200 °C for 10-30 minutes.
-
Workup: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary:
| Method | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Microwave | CuI | DMF | 180 | 20 | 65-85 |
| Microwave | Pd(OAc)₂ | NMP | 160 | 15 | 70-90 |
Troubleshooting and Self-Validation
A key aspect of robust protocol development is the ability to troubleshoot common issues.
-
Low Yields:
-
Palladium-Catalyzed Reactions: Ensure all reagents and solvents are anhydrous. The catalyst may be deactivated; consider using a fresh batch or a different ligand.
-
Copper-Catalyzed Reactions: The reaction may be sensitive to air; ensure proper de-gassing and maintenance of an inert atmosphere. The grade of the copper catalyst can also influence the outcome.
-
Microwave Reactions: Optimize the temperature and irradiation time. Overheating can lead to decomposition.
-
-
Incomplete Reactions:
-
Increase the reaction time or temperature.
-
Check the stoichiometry of the reagents, particularly the base.
-
-
Side Product Formation:
-
Lower the reaction temperature to improve selectivity.
-
Screen different ligands or solvents.
-
Purification can be challenging; consider using a different chromatographic system or recrystallization solvent.
-
To ensure the validity of the obtained products, a thorough characterization is essential. This includes:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point Analysis: As an indicator of purity.
Conclusion
The cyclization of 2-amino-3-bromo-5-methoxybenzoic acid derivatives is a powerful and versatile strategy for the synthesis of a wide range of medicinally important heterocycles. By understanding the underlying reaction mechanisms and carefully controlling the reaction parameters, researchers can efficiently construct complex molecular architectures. The protocols detailed in this guide, along with the provided troubleshooting advice, are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly lead to even more efficient and sustainable methods for the synthesis of these valuable compounds.
References
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
- Synthesis routes of 2-Amino-5-methoxybenzoic acid - Benchchem. (URL: )
- Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. (URL: )
- Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. (URL: )
- Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - RSC Publishing. (URL: )
- HETEROCYCLES, Vol - Semantic Scholar. (URL: )
- Synthesis of quinazolinones - Organic Chemistry Portal. (URL: )
- Studies on Pd(II)-catalyzed coupling-cyclization of alpha- or beta-amino allenes with allylic halides - PubMed. (URL: )
- HeteroCycles. (URL: )
- Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PubMed Central. (URL: )
- Ullmann Reaction - Organic Chemistry Portal. (URL: )
- US3426020A - Synthesis of 2-substituted phenothiazines - Google P
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI. (URL: )
- US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google P
- Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxid
- Palladium-Catalyzed Cascade Cyclization of Alkene-Tethered Aryl Halides with o-Bromobenzoic Acids: Access to Diverse Fused Indolo[2,1-a]isoquinolines | Organic Letters - ACS Public
- A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. (URL: )
- Mechanism of the Ullmann Condensation1 | The Journal of Organic Chemistry. (URL: )
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC - PubMed Central. (URL: )
- Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives - ResearchG
- Application of 2-Aminobenzophenone in the Synthesis of Acridone Derivatives: A Detailed Guide for Researchers - Benchchem. (URL: )
- Palladium-Catalyzed Synthesis of Amino β-Lactones Using Aryl Amines and Alkenyl Carboxylic Acids - ResearchG
- Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)
- (PDF)
- Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid deriv
- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. (URL: )
- Copper-Catalyzed Enantioselective Intramolecular Alkene Amination/Intermolecular Heck-Type Coupling Cascade - PMC - NIH. (URL: )
- Scheme 3: Three-component heterocyclization of...
- Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions - ResearchG
- Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC. (URL: )
- List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- (PDF)
- Quinazoline derivatives: synthesis and bioactivities - PMC. (URL: )
- Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Copper-catalyzed amino radical tandem cyclization toward the synthesis of indolo-[2,1-a]isoquinolines - Organic Chemistry Frontiers (RSC Publishing). (URL: )
- Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome - eScholarship.org. (URL: )
- acridone - Organic Syntheses Procedure. (URL: )
- Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. (URL: )
Sources
- 1. Studies on Pd(II)-catalyzed coupling-cyclization of alpha- or beta-amino allenes with allylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quinazolinone synthesis [organic-chemistry.org]
- 16. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 22. jocpr.com [jocpr.com]
- 23. researchgate.net [researchgate.net]
- 24. jocpr.com [jocpr.com]
- 25. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Suzuki coupling reactions with 2-Amino-3-bromo-5-methoxybenzoic acid
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 2-Amino-3-bromo-5-methoxybenzoic Acid
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon (C-C) bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Its power lies in the coupling of organoboron compounds (like boronic acids or esters) with organohalides, providing a direct route to complex molecular architectures such as biaryls, polyolefins, and styrenes.[2][3][4]
This guide focuses on a particularly valuable building block: 2-Amino-3-bromo-5-methoxybenzoic acid . This substrate is of significant interest in medicinal chemistry and drug development due to the prevalence of the substituted biaryl aniline motif in pharmacologically active compounds.[1][5] The strategic placement of the amino, bromo, and methoxy groups offers multiple points for diversification. The bromine atom serves as an excellent handle for C-C bond formation via Suzuki coupling, enabling the construction of diverse molecular libraries.[6][7]
However, the inherent functionalities of this molecule—an electron-rich aniline ring, a potentially coordinating carboxylic acid, and a sterically influential ortho-amino group—present unique challenges. The electronic properties can impede the initial oxidative addition step of the catalytic cycle, while the functional groups can interact with the catalyst or reagents.[1][8] Therefore, a carefully optimized protocol is essential for achieving high yields and purity. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and critical insights for successfully employing 2-Amino-3-bromo-5-methoxybenzoic acid in Suzuki-Miyaura coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle consists of three primary steps:
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 2-Amino-3-bromo-5-methoxybenzoic acid. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate.[10][11] The reactivity of the halide is crucial, with the typical trend being I > Br > Cl.[3] For electron-rich aryl bromides like our substrate, this step can be sluggish, necessitating the use of electron-rich phosphine ligands to enhance the catalyst's reactivity.[8][12]
-
Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an aryl group from an arylboronic acid) is transferred to the palladium center, displacing the halide. This process is critically dependent on the presence of a base.[2][10][13] The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the electrophilic Pd(II) center.[2][14]
-
Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium center (the aryl group from the benzoic acid derivative and the group from the boronic acid). This forms the new C-C bond of the desired biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][10][11]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Amino-3-bromo-5-methoxybenzoic acid with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.
Reagents and Materials
| Reagent | Role | Typical Molar Equiv. | Notes |
| 2-Amino-3-bromo-5-methoxybenzoic acid | Aryl Halide | 1.0 | The limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 | A slight excess ensures complete consumption of the aryl halide. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Catalyst Precursor | 1 - 5 mol% | Pd(PPh₃)₄ can be used directly. Pd₂(dba)₃ requires an external ligand. |
| Ligand (e.g., SPhos, XPhos, PPh₃) | Catalyst Ligand | 2 - 10 mol% | Crucial for catalyst stability and reactivity. Use 2:1 or 4:1 Ligand:Pd ratio for Pd₂(dba)₃. |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Activator | 2.0 - 3.0 | Choice of base can significantly impact yield. K₃PO₄ is often a good starting point. |
| Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O) | Reaction Medium | - | A ratio of 4:1 or 5:1 Dioxane:Water is common. The solvent must be thoroughly deoxygenated. |
Step-by-Step Procedure
-
Reaction Setup :
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Amino-3-bromo-5-methoxybenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere :
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15]
-
-
Solvent Addition :
-
Reaction Execution :
-
Place the sealed flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).[16]
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
-
Monitoring Progress :
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.[16]
-
-
Work-up and Isolation :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid, which may cause the product to precipitate or move into the organic layer.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl compound.
-
Caption: Experimental workflow for the Suzuki coupling protocol.
Troubleshooting and Optimization Strategies
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently inert atmosphere (oxygen contamination).3. Ineffective base or solvent system.4. Poor quality boronic acid (decomposed). | 1. Use a fresh palladium source and ligand. Consider a more robust ligand (e.g., Buchwald-type biarylphosphine ligands).2. Ensure thorough degassing of the solvent and proper inert gas technique.3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.4. Use fresh, high-purity boronic acid or convert it to a more stable boronate ester. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, which can facilitate Pd(II) formation and lead to homocoupling.[9]2. Reaction temperature is too high. | 1. Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas.[9]2. Attempt the reaction at a lower temperature for a longer duration. |
| Dehalogenation of Starting Material | 1. Presence of water or other protic sources.2. Certain ligand/base combinations can promote this side reaction. | 1. Use anhydrous solvents and reagents.2. Screen alternative ligands or bases. |
| Poor Reproducibility | 1. Inconsistent quality of reagents, especially the base (e.g., hydration level of K₃PO₄).2. Variable levels of oxygen or moisture in the reaction setup. | 1. Use a consistent source of high-purity, anhydrous base. Grinding the base to a fine powder can help.[8]2. Standardize the degassing and inerting procedure meticulously. |
Conclusion
The Suzuki-Miyaura coupling of 2-Amino-3-bromo-5-methoxybenzoic acid is a powerful method for the synthesis of complex biaryl compounds that are of high value to the pharmaceutical and materials science industries.[4][17] Success with this substrate hinges on a deep understanding of the reaction mechanism and careful control over key experimental parameters. The primary challenges—namely the potential for a slow oxidative addition due to the electron-rich nature of the substrate and possible side reactions involving the amino and carboxylic acid groups—can be effectively overcome. By selecting an appropriate palladium catalyst with an electron-rich, bulky phosphine ligand, using a suitable base like potassium phosphate, and maintaining a scrupulously inert atmosphere, researchers can achieve high yields and reproducible results. The protocols and troubleshooting guidance provided herein serve as a solid foundation for the development and optimization of synthetic routes utilizing this versatile chemical building block.
References
- Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide - Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC.
-
Suzuki reaction - Wikipedia. Available at: [Link]
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5 - Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole - Benchchem.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde - Benchchem.
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - Arkivoc. Available at: [Link]
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction - Myers Group. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. - ChemRxiv. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Optimization of conditions for the Suzuki-Miyaura coupling. [a] - ResearchGate. Available at: [Link]
-
(PDF) The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions - ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Pd(quinox)-catalyzed allylic relay Suzuki reactions of secondary homostyrenyl tosylates via. Available at: [Link]
-
Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility - KAUST Repository. Available at: [Link]
-
. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
- US4542233A - Process for preparing biaryl compounds via coupling of an arylamine with an arene - Google Patents.
-
Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas - PMC. Available at: [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 2-Amino-5-bromo-3-methoxybenzonitrile | 176718-54-0 [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. DSpace [repository.kaust.edu.sa]
Application Note: 2-Amino-3-bromo-5-methoxybenzoic Acid as a Versatile Precursor for the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anthranilic acids are cornerstone building blocks in medicinal chemistry, prized for their utility in constructing a diverse array of heterocyclic scaffolds. Among these, 2-Amino-3-bromo-5-methoxybenzoic acid stands out as a particularly valuable precursor. Its unique arrangement of functional groups—a nucleophilic amine, a carboxylic acid for cyclization, a methoxy group for electronic modulation, and a bromine atom serving as a synthetic handle for diversification—makes it an ideal starting material for complex bioactive molecules. This guide provides an in-depth exploration of its properties, core synthetic applications, detailed experimental protocols for the synthesis of quinazolinone derivatives, and strategies for subsequent molecular diversification.
Precursor Profile: Physicochemical Properties and Safe Handling
2-Amino-3-bromo-5-methoxybenzoic acid is a solid, crystalline compound at room temperature. Understanding its physical properties and adhering to safety protocols is paramount for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| CAS Number | 864293-44-7 | [2] |
| Appearance | Solid | |
| Purity | Typically >95% | [3] |
| Predicted XlogP | 2.0 | [1] |
| Monoisotopic Mass | 244.96877 Da |[1] |
Safety and Handling: This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][5] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[3][5]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person to fresh air.[5] Seek medical attention if irritation persists.
Core Synthetic Strategy: Construction of the Quinazolinone Scaffold
The ortho-disposition of the amino and carboxylic acid groups in 2-amino-3-bromo-5-methoxybenzoic acid makes it an excellent substrate for synthesizing quinazolinones, a class of compounds renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9]
The most common and robust method involves a two-step, one-pot synthesis. First, the anthranilic acid is acylated with an acyl chloride to form an intermediate benzoxazinone. This intermediate is not typically isolated. In the second step, a primary amine is introduced, which opens the benzoxazinone ring and subsequently cyclizes to form the thermodynamically stable 2,3-disubstituted-4(3H)-quinazolinone.[10]
Mechanistic Insight: The initial step is a nucleophilic attack by the amino group on the electrophilic carbonyl of the acyl chloride. The subsequent cyclization to the benzoxazinone is driven by the intramolecular reaction of the newly formed amide with the carboxylic acid, typically facilitated by a dehydrating agent or heat. The final step is a ring-opening/ring-closing cascade initiated by the primary amine, which results in the highly stable quinazolinone core. The bromine and methoxy substituents are strategically positioned on the benzo ring, offering opportunities for later-stage modification and influencing the compound's pharmacokinetic profile.
Caption: General two-step synthesis of quinazolinones.
Detailed Experimental Protocol: Synthesis of an 8-Bromo-6-methoxy-quinazolin-4(3H)-one Derivative
This protocol details the synthesis of a model quinazolinone derivative from 2-amino-3-bromo-5-methoxybenzoic acid.
Materials & Equipment:
-
2-Amino-3-bromo-5-methoxybenzoic acid
-
Benzoyl chloride (or other desired acyl chloride)
-
Aniline (or other desired primary amine)
-
Anhydrous pyridine or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Protocol Workflow:
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-3-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous pyridine (approx. 10 mL per gram of acid). Cool the solution to 0°C in an ice bath.
-
Benzoxazinone Formation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The formation of the intermediate benzoxazinone can be monitored by Thin Layer Chromatography (TLC).
-
Quinazolinone Formation: To the same flask, add aniline (1.2 eq). Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 115°C for pyridine) for 6-8 hours. Monitor the reaction's progress by TLC until the starting materials are consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL). A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with water to remove pyridine, followed by a small amount of cold ethanol or hexanes to remove non-polar impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield | Incomplete reaction; moisture in reagents/solvent. | Ensure anhydrous conditions; increase reaction time or temperature; check purity of starting materials. |
| Reaction Stalls | Insufficient activation or temperature. | Ensure reflux temperature is reached; consider a higher boiling point solvent like DMF. |
| Multiple Spots on TLC | Side reactions or impure starting materials. | Purify starting materials; optimize reaction temperature; purify the crude product carefully using column chromatography. |
| Product Fails to Precipitate | Product is soluble in the workup mixture. | Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer, dry, and concentrate. |
Post-Synthetic Modification: Leveraging the Bromine Handle
A key advantage of using 2-amino-3-bromo-5-methoxybenzoic acid is the resulting bromine atom on the quinazolinone scaffold. This bromine atom is a versatile synthetic handle for introducing further molecular complexity, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. This strategy allows for the late-stage diversification of a common intermediate, which is highly valuable in drug discovery programs for generating structure-activity relationship (SAR) data.
Caption: Diversification via palladium-catalyzed cross-coupling.
This capability allows researchers to rapidly synthesize a library of analogues from a single brominated intermediate, exploring how different substituents at the 8-position affect biological activity.
Case Study: Biological Activity of Quinazolinone Derivatives
Quinazolinone derivatives are prevalent in medicinal chemistry due to their broad therapeutic potential.[8][11] For instance, certain substituted quinazolinones have shown significant antimicrobial activity against various bacterial and fungal strains.[7][12][13] Others have been investigated as potent anticancer agents, acting as inhibitors of crucial cellular targets like tubulin polymerization or specific kinases.[12]
Table 3: Example Biological Activities of Substituted Quinazolinones (Hypothetical Data for Illustration)
| Compound Scaffold | Target/Assay | Activity Metric (e.g., IC₅₀, MIC) |
|---|---|---|
| 2-Aryl-quinazolin-4-one | Anticancer (HeLa cell line) | IC₅₀ = 5.2 µM |
| 2,3,6-Trisubstituted-quinazolin-4-one | Antibacterial ( S. aureus ) | MIC = 12.5 µg/mL |
| 2,3-Fused Quinazolinone | Antiviral (Influenza A) | EC₅₀ = 8.7 µM |
| 6,8-Diiodo-quinazolin-4-one | Anticonvulsant (MES test) | ED₅₀ = 30 mg/kg |
Note: Data is illustrative. Actual activity depends on the specific substituents.
The synthesis of a focused library of compounds derived from 2-amino-3-bromo-5-methoxybenzoic acid, followed by screening in relevant biological assays, is a powerful strategy for identifying novel therapeutic leads.
Conclusion
2-Amino-3-bromo-5-methoxybenzoic acid is a high-value, multifunctional building block for the synthesis of bioactive compounds. Its inherent structural features facilitate the efficient construction of the privileged quinazolinone scaffold. Furthermore, the strategically placed bromine atom enables extensive post-synthetic modification, making it an ideal precursor for generating chemical libraries in drug discovery and chemical biology research. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the full synthetic potential of this versatile compound.
References
-
PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. Available from: [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available from: [Link]
-
PubChem. 2-amino-5-bromo-3-methoxybenzoic acid. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of 2,3-fused quinazolinones. Available from: [Link]
-
PubChem. 3-Bromo-5-methoxybenzoic acid. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available from: [Link]
-
ResearchGate. Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]
-
ResearchGate. (PDF) Biological Activity of Quinazolinones. Available from: [Link]
-
Taylor & Francis Online. Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Available from: [Link]
-
Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]
-
National Center for Biotechnology Information. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available from: [Link]
-
AOBChem. 2-Amino-5-bromo-3-methoxy-benzoic acid. Available from: [Link]
Sources
- 1. PubChemLite - 2-amino-5-bromo-3-methoxybenzoic acid (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]
- 2. aobchem.com [aobchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 2-Amino-3-bromo-5-methoxybenzoic Acid
Introduction
The N-alkylation of aromatic amines is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents. The introduction of alkyl groups to the nitrogen atom of an aniline derivative can profoundly influence its biological activity, physicochemical properties, and metabolic stability. 2-Amino-3-bromo-5-methoxybenzoic acid is a valuable scaffold in medicinal chemistry, and its N-alkylated derivatives are key intermediates in the synthesis of a variety of bioactive molecules. This document provides detailed experimental procedures for the N-alkylation of 2-Amino-3-bromo-5-methoxybenzoic acid, offering researchers a comprehensive guide to two robust methods: direct alkylation with alkyl halides and reductive amination. The protocols are designed to be clear, reproducible, and adaptable for a range of research and development applications.
Chemical Structures and Properties
A clear understanding of the starting material is crucial for successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2-Amino-3-bromo-5-methoxybenzoic acid | C₈H₈BrNO₃ | 246.06 | Off-white to light yellow solid | 864293-44-7 |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Amino-3-bromo-5-methoxybenzoic acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.[1]
-
Alkyl halides (e.g., methyl iodide, ethyl bromide): These are often toxic, volatile, and may be carcinogenic. Handle with extreme care.[2]
-
Bases (e.g., potassium carbonate, sodium hydride): Can be corrosive or flammable. Handle with care.
-
Reducing agents (e.g., sodium borohydride, sodium triacetoxyborohydride): May react violently with water or acids. Add portion-wise and quench reactions carefully.
-
Solvents (e.g., DMF, acetonitrile, methanol): Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.
Method 1: Direct N-Alkylation with Alkyl Halides
This classic and widely used method involves the reaction of the primary amine with an alkyl halide in the presence of a base.[3] The base is essential to neutralize the hydrohalic acid byproduct and to deprotonate the amine, thereby increasing its nucleophilicity.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism (SN2). The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.
Caption: General scheme for N-alkylation with an alkyl halide.
Experimental Protocol
This protocol is adapted from a general procedure for the N-alkylation of aminobenzoic acids.[4][5]
Materials and Reagents:
-
2-Amino-3-bromo-5-methoxybenzoic acid
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 2.0 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Amino-3-bromo-5-methoxybenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Then, add the alkyl halide (1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Method 2: Reductive Amination
Reductive amination is a powerful and often milder alternative for N-alkylation.[6] This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine.[7][8]
Reaction Mechanism
The reaction begins with the nucleophilic attack of the amine on the carbonyl group of the aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, then selectively reduces the imine to the N-alkylated amine.
Caption: Simplified mechanism of reductive amination.
Experimental Protocol
This protocol is a general procedure for reductive amination.[9][10]
Materials and Reagents:
-
2-Amino-3-bromo-5-methoxybenzoic acid
-
Aldehyde or ketone (e.g., formaldehyde, acetaldehyde, acetone) (1.1 - 1.5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 equivalents)
-
Methanol or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Amino-3-bromo-5-methoxybenzoic acid (1.0 eq) and the aldehyde or ketone (1.2 eq) in methanol.
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Analytical Characterization
Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the N-alkylation reaction.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 3:7 or 1:1 v/v) is a good starting point. The polarity can be adjusted as needed. For more polar products, adding a small amount of methanol or acetic acid to the eluent may be necessary.[11][12]
-
Visualization:
-
UV Light (254 nm): Aromatic compounds will appear as dark spots.
-
Ninhydrin Stain: For visualizing primary and secondary amines. The starting material will give a positive test (typically a colored spot), while a fully N,N-dialkylated product will not.[13]
-
Potassium Permanganate (KMnO₄) Stain: A general stain for organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for structural elucidation of the N-alkylated product.
-
¹H NMR:
-
The appearance of new signals corresponding to the protons of the introduced alkyl group. For example, an N-methyl group would appear as a singlet around 2.8-3.0 ppm.
-
A shift in the chemical shifts of the aromatic protons.
-
The disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material, which may be replaced by a broader singlet or multiplet for the -NH- proton in a mono-alkylated product.
-
-
¹³C NMR:
-
The appearance of new signals in the aliphatic region corresponding to the carbons of the alkyl group.
-
Shifts in the chemical shifts of the aromatic carbons, particularly the carbon attached to the nitrogen atom.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the N-alkylated product. The expected molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficiently active alkylating agent. | Use a more reactive alkylating agent (e.g., iodide instead of bromide). |
| Ineffective base. | Use a stronger base (e.g., Cs₂CO₃ or NaH). | |
| Low reaction temperature. | Increase the reaction temperature. | |
| Formation of Byproducts | Over-alkylation (formation of tertiary amine). | Use a smaller excess of the alkylating agent. Monitor the reaction closely by TLC and stop it once the desired product is formed. |
| O-alkylation of the carboxylic acid. | Protect the carboxylic acid group as an ester before N-alkylation, followed by deprotection. | |
| Difficult Purification | Similar polarities of starting material and product. | Optimize the eluent system for column chromatography. Consider derivatization to alter polarity for easier separation. Recrystallization may be an option. |
Workflow Diagram
Caption: General experimental workflow for N-alkylation.
References
-
TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Shtykov, S. N., et al. (2008). THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER. ResearchGate. Available at: [Link]
-
American Elements. 2-Amino-5-bromo-3-methoxybenzoic acid. Available at: [Link]
-
Dow, N. W., Cabré, A., & MacMillan, D. W. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16. Available at: [Link]
-
Katritzky, A. R., et al. (2005). N-Alkylation of isatins utilizing KF/alumina. ResearchGate. Available at: [Link]
-
Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]
-
Taibakhsh, M., et al. (2011). A simple and convenient procedure enables the reductive alkylation of primary and secondary amines and N,N-dimethylation of amino acids using sodium borohydride as reducing agent. Synthesis, 2011(03), 490-496. Available at: [Link]
-
Khan, I., et al. (2018). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. Available at: [Link]
-
Virtual Amrita Laboratories. Thin Layer Chromatography. Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
-
Johnson, N. B., & Wigal, C. T. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]
-
ResearchGate. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Available at: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
YouTube. Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Available at: [Link]
-
PubChem. Methyl 3-amino-4-bromobenzoate. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
ResearchGate. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Available at: [Link]
-
PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A practical route to β2,3-amino acids with alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-amino-3-bromobenzoate | C8H8BrNO2 | CID 11615550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solved Interpret the 1H NMR and 13C NMR spectra | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. 內容不提供 [sigmaaldrich.com]
- 13. epfl.ch [epfl.ch]
Application Note: 8-Substituted Quinazoline Synthesis via 2-Amino-3-bromo-5-methoxybenzoic Acid
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Amino-3-bromo-5-methoxybenzoic acid as a "linchpin" scaffold in the synthesis of high-potency Quinazoline-based Tyrosine Kinase Inhibitors (TKIs) .
Unlike common 6,7-disubstituted quinazolines (e.g., Gefitinib, Erlotinib), this specific scaffold enables access to the 8-bromo-6-methoxy substitution pattern. This rare substitution vector allows for the exploration of the solvent-exposed regions of the kinase ATP-binding pocket, offering a critical advantage in designing inhibitors that overcome steric resistance mutations.
Executive Summary
2-Amino-3-bromo-5-methoxybenzoic acid is a high-value anthranilic acid derivative. Its structural uniqueness lies in the C3-Bromine and C5-Methoxy functionalities. Upon cyclization to a quinazoline core, these groups translate to the C8 and C6 positions, respectively.
-
The C6-Methoxy group: Mimics the hinge-binding interaction or serves as an anchor for solubilizing side chains.
-
The C8-Bromine handle: Provides a critical site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of bulky hydrophobic groups that can displace conserved water molecules in the enzyme pocket.
Chemical Identity & Properties
| Property | Specification |
| Compound Name | 2-Amino-3-bromo-5-methoxybenzoic acid |
| CAS Number | 116548-02-8 (Analogous ref: 864293-44-7 for isomer) |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot MeOH; sparingly soluble in water |
| Key Reactivity | Nucleophilic Aniline (C2), Electrophilic Carboxyl (C1), Aryl Bromide (C3) |
Detailed Synthetic Protocol
This protocol describes the conversion of the scaffold into a 4-anilino-6-methoxy-8-arylquinazoline inhibitor, a potent class of EGFR/BTK inhibitors.
Phase 1: Construction of the Quinazoline Core
Objective: Cyclization of the anthranilic acid to form the stable bicyclic system.
-
Reagents: Formamidine acetate (1.5 equiv), 2-Methoxyethanol (Solvent).
-
Mechanism: The amino group attacks the formamidine electrophile, followed by intramolecular condensation with the carboxyl group (Niementowski-type variation).
Step-by-Step:
-
Charge: In a 250 mL round-bottom flask, suspend 2-Amino-3-bromo-5-methoxybenzoic acid (10.0 g, 40.6 mmol) in 2-Methoxyethanol (100 mL).
-
Addition: Add Formamidine acetate (6.3 g, 60.9 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (125°C) under an inert atmosphere (N₂) for 12–16 hours.
-
Checkpoint: Monitor by LC-MS. The starting material (M+H 246/248) should disappear, replaced by the product mass (M+H 255/257).
-
-
Workup: Cool the reaction to room temperature. The product often precipitates.[1]
-
Isolation: Dilute with water (100 mL) and stir for 30 min. Filter the precipitate, wash with water (2 x 50 mL) and cold isopropanol (20 mL).
-
Drying: Dry under vacuum at 50°C.
-
Yield Target: >85%
-
Product: 8-Bromo-6-methoxyquinazolin-4(3H)-one .
-
Phase 2: Activation (Chlorination)
Objective: Convert the tautomeric amide (lactam) into a reactive chloro-pyrimidine for S_NAr coupling.
-
Reagents: POCl₃ (Phosphorus Oxychloride), DIPEA (Catalytic base).
-
Safety Note: POCl₃ is corrosive and reacts violently with water. Use strictly anhydrous conditions.
Step-by-Step:
-
Suspension: Suspend the Phase 1 product (8.0 g) in dry Toluene (80 mL) or neat POCl₃ (40 mL) if solubility is poor.
-
Catalysis: Add DIPEA (2.0 mL) dropwise.
-
Reaction: Heat to 105°C for 4 hours. The suspension will clear as the chloro-species forms.
-
Quench (Critical): Remove excess POCl₃ via rotary evaporation. Azoetrope with toluene twice. Pour the residue slowly onto crushed ice/NaHCO₃ mixture with vigorous stirring.
-
Extraction: Extract with DCM (3 x 100 mL). Dry over MgSO₄ and concentrate.
-
Product: 8-Bromo-4-chloro-6-methoxyquinazoline . Use immediately (hydrolysis sensitive).
-
Phase 3: S_NAr Coupling (Hinge Binder Installation)
Objective: Install the aniline headgroup responsible for key hydrogen bonding in the kinase hinge region.
-
Reagents: 3-Chloro-4-fluoroaniline (1.1 equiv), Isopropanol (IPA).
Step-by-Step:
-
Dissolution: Dissolve the chloro-quinazoline (5.0 g) in IPA (50 mL).
-
Addition: Add 3-Chloro-4-fluoroaniline (1.1 equiv).
-
Heating: Heat to 80°C for 2 hours.
-
Precipitation: The HCl salt of the product usually precipitates directly from the hot solution.
-
Isolation: Cool, filter, and wash with diethyl ether.
-
Product: N-(3-chloro-4-fluorophenyl)-8-bromo-6-methoxyquinazolin-4-amine .
-
Phase 4: Late-Stage Diversification (Suzuki Coupling)
Objective: Utilize the C8-Bromine handle to introduce a tail group for selectivity.
-
Reagents: Aryl boronic acid (e.g., 1-Methyl-1H-pyrazole-4-boronic acid), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (3 equiv), Dioxane/Water (4:1).
Step-by-Step:
-
Degassing: Combine the Phase 3 product (1.0 equiv), Boronic acid (1.5 equiv), and Base in a pressure vial. Purge with Argon for 10 min.
-
Catalyst: Add Pd(dppf)Cl₂.
-
Reaction: Seal and heat to 100°C for 4–6 hours.
-
Purification: Filter through Celite. Purify via Flash Chromatography (DCM/MeOH gradient).
Visual Workflows
Figure 1: Synthetic Pathway & Structural Logic
This diagram maps the transformation of the scaffold atoms into the final drug candidate positions.
Caption: Transformation of 2-Amino-3-bromo-5-methoxybenzoic acid into a bioactive Quinazoline inhibitor.
Figure 2: Experimental Decision Tree
A logic guide for troubleshooting the critical cyclization and coupling steps.
Caption: Optimization logic for the initial Niementowski cyclization step.
Troubleshooting & Optimization
-
Problem: Low yield in Step 1 (Cyclization).
-
Root Cause: Incomplete condensation or hydrolysis of the amidine intermediate.
-
Solution: Ensure anhydrous reagents. Use Formamide at 180°C as an alternative if Formamidine acetate fails, though this requires harsher workup.
-
-
Problem: Incomplete Chlorination (Step 2).
-
Root Cause: Old POCl₃ (hydrolyzed).
-
Solution: Distill POCl₃ prior to use or increase DIPEA equivalents to scavenge HCl.
-
-
Problem: Suzuki Coupling Failure (Step 4).
-
Root Cause: Steric hindrance at the C8 position (peri-interaction with N1).
-
Solution: Switch to S-Phos or X-Phos ligands which are specialized for sterically demanding couplings.
-
References
-
National Center for Biotechnology Information (2025). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Link
-
Guidechem (2025). Synthesis process of 2-Bromo-5-methoxybenzonitrile and related anthranilic acids. Link
-
BenchChem (2025). Technical Support: Synthesis of substituted anthranilic acid derivatives. Link
-
ChemicalBook (2025). 2-Amino-5-bromo-3-methoxybenzoic acid Properties and Synthesis. Link
- Vertex AI Research (2026).Consolidated search data on Quinazoline synthesis from anthranilic precursors.
Sources
Application Notes and Protocols for the Synthesis of 2,3-Fused Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2,3-fused quinazolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] This document moves beyond a simple recitation of steps to offer insights into the rationale behind various synthetic strategies, including transition-metal-catalyzed cyclizations and multi-component reactions. Detailed, field-proven protocols, troubleshooting guidance, and data presentation are included to ensure researchers can replicate and adapt these methods for their specific research needs.
Introduction: The Significance of 2,3-Fused Quinazolinones
Quinazolinone and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] The fusion of an additional ring system at the 2- and 3-positions of the quinazolinone core introduces conformational rigidity and extends the planar aromatic system.[4] This structural modification has been shown to be crucial for enhancing the therapeutic efficacy and target specificity of these compounds, making the development of efficient synthetic routes to 2,3-fused quinazolinones a critical area of research.[1] This guide focuses on robust and versatile methods for their construction.
Overview of Modern Synthetic Strategies
The construction of the 2,3-fused quinazolinone framework has been approached through various innovative strategies in recent years. These methods offer improvements in terms of efficiency, substrate scope, and environmental impact over classical synthetic routes.
-
Transition-Metal-Catalyzed Cyclizations: Catalysts based on copper, palladium, and iron are widely employed to facilitate the formation of the heterocyclic core.[5][6] These reactions often proceed via mechanisms such as C-H activation, cross-coupling, and cascade reactions, offering high atom economy and functional group tolerance.[7] Copper-catalyzed reactions, in particular, have been noted for their cost-effectiveness and efficiency in constructing quinazolinone rings.[8]
-
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing intermediate isolation steps and reducing waste.[9] The synthesis of quinazolinone derivatives from isatoic anhydride, an aldehyde, and an amine is a classic example of an acid-catalyzed MCR that provides a straightforward entry to this scaffold.[9]
-
Radical Cascade Cyclizations: These methods have emerged as a powerful tool for constructing complex fused systems.[10] Radical cascade reactions involving N3-alkenyl-tethered quinazolinones allow for the efficient synthesis of functionalized ring-fused derivatives under mild, often metal-free conditions.[11]
-
Green Chemistry Approaches: Recognizing the need for sustainable synthetic methods, researchers have developed protocols that utilize microwave irradiation, ultrasound, or environmentally benign solvents like water.[12][13] Organocatalysis also presents a metal-free alternative for the synthesis of quinazolinone scaffolds.[9]
Below is a workflow diagram illustrating the general synthetic considerations for 2,3-fused quinazolinones.
Caption: Reaction mechanism for the two-step quinazolinone synthesis.
Detailed Experimental Protocol
Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: To a solution of anthranilic acid (1.37 g, 10 mmol) in dry pyridine (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer, add benzoyl chloride (1.40 g, 1.1 mL, 10 mmol) dropwise at 0 °C (ice bath).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).
-
Work-up and Isolation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The solid product will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove residual pyridine. Dry the solid under vacuum to yield the crude 2-phenyl-4H-3,1-benzoxazin-4-one. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Protocol 2: Synthesis of 2,3-Diphenylquinazolin-4(3H)-one
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 2-phenyl-4H-3,1-benzoxazin-4-one (2.23 g, 10 mmol) from the previous step and aniline (0.93 g, 0.91 mL, 10 mmol) in glacial acetic acid (25 mL).
-
Reaction Progression: Reflux the mixture for 4-6 hours. Monitor the completion of the reaction by TLC (ethyl acetate:hexane, 2:8).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of crushed ice. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinazolin-4(3H)-one as white crystals.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Anthranilic Acid | Reagent Grade, ≥99% | Sigma-Aldrich | Store in a cool, dry place. |
| Benzoyl Chloride | ReagentPlus®, 99% | Sigma-Aldrich | Handle in a fume hood; corrosive. |
| Aniline | ACS Reagent, ≥99.5% | Fisher Scientific | Handle in a fume hood; toxic. |
| Pyridine | Anhydrous, 99.8% | Acros Organics | Use dry solvent for best results. |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | VWR | Corrosive. |
| Ethanol | 200 Proof, Anhydrous | Decon Labs | For recrystallization. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For TLC. |
| Hexane | HPLC Grade | Fisher Scientific | For TLC. |
| Round-bottom flasks | 100 mL | --- | --- |
| Magnetic Stirrer | --- | --- | --- |
| Reflux Condenser | --- | --- | --- |
| TLC Plates | Silica Gel 60 F254 | --- | --- |
Expected Results and Characterization
-
Yield: The overall yield for this two-step synthesis is typically in the range of 70-85%.
-
Physical Appearance: The final product, 2,3-diphenylquinazolin-4(3H)-one, should be a white to off-white crystalline solid.
-
Characterization:
-
¹H NMR: Confirm the presence of aromatic protons in their expected regions and integration values.
-
¹³C NMR: Confirm the number of unique carbons and the presence of the characteristic C=O signal of the quinazolinone ring around 162-165 ppm.
-
Mass Spectrometry (MS): Verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequency around 1680-1700 cm⁻¹. [14]
-
Alternative Strategy: One-Pot Multi-Component Synthesis
For improved operational simplicity and efficiency, a one-pot synthesis using isatoic anhydride is highly recommended. [9]
Protocol: Acetic Acid-Catalyzed One-Pot Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask, combine isatoic anhydride (1.63 g, 10 mmol), benzaldehyde (1.06 g, 1.02 mL, 10 mmol), and aniline (0.93 g, 0.91 mL, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: Add glacial acetic acid (0.6 mL, 10 mmol) as a catalyst.
-
Reaction Progression: Reflux the mixture for 8-12 hours. Monitor the reaction by TLC. For faster reaction times, microwave-assisted synthesis can be employed. [9]4. Work-up and Purification: Cool the reaction mixture, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum. Recrystallize from ethanol if further purification is needed.
Comparison of Synthetic Routes
| Feature | Two-Step Protocol via Benzoxazinone | One-Pot MCR Protocol |
| Starting Materials | Anthranilic Acid, Acyl Chloride, Amine | Isatoic Anhydride, Aldehyde, Amine |
| Number of Steps | Two | One |
| Efficiency | Generally good yields, but requires isolation of intermediate. | High atom economy, operationally simple. [9] |
| Versatility | Allows for broad R¹ diversity via acyl chloride. | Allows for broad R² diversity via aldehyde. |
| Reaction Time | 6-10 hours total | 8-12 hours (can be reduced with microwave). [9] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield in Step 1 | Incomplete reaction or hydrolysis of benzoyl chloride. | Ensure pyridine is anhydrous. Perform the reaction at 0 °C to control the initial exothermic reaction. |
| Formation of Byproducts | Side reactions of the amine or aldehyde. | Ensure high purity of starting materials. Monitor reaction closely by TLC to avoid over-refluxing. |
| Difficulty in Crystallization | Presence of impurities or residual solvent. | Try adding a seed crystal. Use a different solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexane). |
| Incomplete Reaction in MCR | Insufficient reaction time or catalyst deactivation. | Extend the reflux time. Ensure the correct stoichiometry of the catalyst. Consider switching to microwave heating. [9] |
Conclusion
The synthesis of 2,3-fused quinazolinones is a dynamic field with numerous strategies available to researchers. The classic two-step method via a benzoxazinone intermediate offers reliability and versatility, while modern one-pot multi-component reactions provide a more efficient and sustainable alternative. The choice of protocol will depend on the specific target molecule, available starting materials, and desired operational efficiency. By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently synthesize a diverse library of these valuable heterocyclic compounds for further investigation in drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
ResearchGate. (2023). Recent Advances on the Synthesis of 2,3-Fused Quinazolinones. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. (2022). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Biomass derived Cu2O nanoparticles for N-atom insertion reactions: a base-free synthesis of quinazolinones with a green approach. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of 2,3-Fused Quinazolinones via the Radical Cascade Pathway and Reaction Mechanistic Studies by DFT Calculations. Retrieved from [Link]
-
OUCI. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Recent Advances on Diversity Oriented Heterocycle Synthesis of Fused Quinazolinones. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Retrieved from [Link]
-
ACS Publications. (2023). Divergent Protocol for the Synthesis of Isoquinolino[1,2-b]quinazolinone and Isoquinolino[2,1-a]quinazolinone Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from [Link]
-
PMC. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
PubMed. (2024). "One pot" synthesis of quinazolinone--[10][15]fused polycyclic scaffolds in a three-step reaction sequence. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]
-
PMC. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]
-
ResearchGate. (2017). Green approaches towards synthesis of substituted quinazolines. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ujpronline.com [ujpronline.com]
- 3. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 7. Quinazolinone synthesis [organic-chemistry.org]
- 8. Biomass derived Cu2O nanoparticles for N-atom insertion reactions: a base-free synthesis of quinazolinones with a green approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Note & Protocol: Microwave-Assisted Synthesis Using 2-Amino-3-bromo-5-methoxybenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Heterocyclic Chemistry
The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. 2-Amino-3-bromo-5-methoxybenzoic acid is a highly valuable and versatile starting material, featuring multiple functional groups—a carboxylic acid, an aniline amine, and an aryl bromide—that can be selectively targeted for chemical modification. Its structure is a primed precursor for the synthesis of quinazolines, acridones, and other polycyclic aromatic systems prevalent in pharmaceuticals.
Conventional synthetic methods often require long reaction times, high temperatures, and harsh conditions, leading to side product formation and energy inefficiency. Microwave-assisted organic synthesis has emerged as a transformative green chemistry technique that dramatically accelerates these reactions. By utilizing dielectric heating, microwaves provide rapid, uniform, and efficient energy transfer directly to the reacting molecules, often resulting in significantly reduced reaction times (from hours to minutes), improved yields, and higher product purity.[1][2][3] This application note provides a comprehensive guide to leveraging microwave synthesis for reactions involving 2-Amino-3-bromo-5-methoxybenzoic acid, with a focus on the widely applicable Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The Principle of Microwave Dielectric Heating
Unlike conventional heating which relies on conduction and convection, microwave synthesis employs the principle of dielectric heating. Polar molecules or ions within the reaction mixture align with the rapidly oscillating electric field of the microwave radiation. The resulting molecular rotation and ionic conduction generate heat rapidly and volumetrically throughout the sample. This uniform heating minimizes the formation of wall effects and thermal gradients, leading to more precise temperature control and reproducible results, which is particularly advantageous for thermally sensitive substrates and catalysts.
Synthetic Applications & Versatility
The unique substitution pattern of 2-Amino-3-bromo-5-methoxybenzoic acid opens several avenues for rapid, microwave-assisted molecular diversification.
-
Palladium-Catalyzed Cross-Coupling: The aryl bromide at the C3 position is an ideal handle for C-C and C-N bond formation.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids introduces new aryl or heteroaryl substituents, a foundational strategy for building complex molecular architectures.[4][5]
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the synthesis of diverse N-aryl compounds, replacing harsher classical methods.[6][7][8]
-
-
Cyclization Reactions: The ortho-amino-benzoic acid (anthranilic acid) moiety is a classical precursor for fused heterocyclic systems.
This guide will focus on the Suzuki-Miyaura coupling as a representative and highly versatile transformation.
Featured Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol details the synthesis of 2-Amino-5-methoxy-3-phenylbenzoic acid via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. This transformation serves as a model for the rapid generation of biaryl structures from the target substrate.
Reaction Scheme

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction is catalyzed by a Palladium(0) species, which undergoes a well-established catalytic cycle. The key steps are (1) Oxidative Addition of the Pd(0) catalyst to the aryl bromide, (2) Transmetalation with the activated boronic acid, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst. Microwave irradiation accelerates each of these steps, particularly the oxidative addition and reductive elimination phases.
Caption: Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol
Materials and Equipment:
-
2-Amino-3-bromo-5-methoxybenzoic acid (1.0 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., XPhos Pd G2, 2.5 mol%)[12]
-
Ligand (e.g., XPhos, 5 mol%)[12]
-
Base (e.g., K₂CO₃, 3.0 equiv.)[12]
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Microwave reactor (e.g., Biotage Initiator, CEM Discover) with sealed reaction vessels
-
Standard laboratory glassware, magnetic stirrer, and purification supplies (silica gel, solvents)
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-Amino-3-bromo-5-methoxybenzoic acid (e.g., 246 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), K₂CO₃ (414 mg, 3.0 mmol), XPhos Pd G2 (19.7 mg, 0.025 mmol), and XPhos (23.8 mg, 0.05 mmol).
-
Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of deionized water to the vial.
-
Sealing and Microwave Irradiation: Securely cap the vial. Place it in the cavity of the microwave reactor. Set the reaction parameters:
-
Temperature: 135 °C (using a ramp of 2-3 minutes)
-
Hold Time: 30 minutes
-
Power: Dynamic (automatic power adjustment to maintain temperature)
-
Stirring: High
-
-
Work-up: After the reaction is complete and the vessel has cooled to room temperature, carefully uncap the vial. Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water. Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with 15 mL of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-5-methoxy-3-phenylbenzoic acid.
Optimization and Troubleshooting
The efficiency of microwave-assisted Suzuki couplings is highly dependent on the choice of catalyst, base, and solvent.[13] The following table provides a guide for optimizing the reaction based on literature precedents.
| Parameter | Options | Rationale & Causality | Reference(s) |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G2) | Buchwald precatalysts are often superior as they are air-stable and form the active Pd(0) species readily at lower temperatures, reducing side reactions.[12][14] | [12][14][15] |
| Ligand | Phosphine ligands (XPhos, SPhos, RuPhos) | Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and promote the oxidative addition and reductive elimination steps, which are often rate-limiting. XPhos is particularly effective for hindered substrates.[12] | |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | The base is crucial for activating the boronic acid to form a more nucleophilic boronate complex for transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes improve yields for less reactive substrates.[16] | [16] |
| Solvent | Dioxane/H₂O, Toluene, DMF, GVL | A polar solvent system is required to dissolve the reagents and facilitate microwave heating. Aprotic polar solvents like dioxane or DMF are common. The addition of water can aid in dissolving the base and boronic acid. GVL is a greener, biomass-derived alternative.[5] | [5][16] |
| Temperature | 100 - 150 °C | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or debromination. Microwave heating allows for precise control to find the optimal balance.[17] | [17] |
Troubleshooting:
-
Low Yield: Consider a different catalyst/ligand system (e.g., SPhos) or a stronger base (K₃PO₄). Ensure reagents are pure and solvents are adequately degassed if using a non-precatalyst system.
-
Debromination: This side reaction occurs when the aryl bromide is reduced instead of coupled. Lowering the reaction temperature or using a more robust ligand like XPhos can mitigate this issue.[14]
-
Incomplete Reaction: Increase the reaction time or temperature in small increments. Verify the activity of the boronic acid, as they can degrade upon storage.
Overall Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to final product analysis.
Caption: General Microwave Synthesis Workflow.
Conclusion
2-Amino-3-bromo-5-methoxybenzoic acid is a powerful building block for constructing complex heterocyclic molecules relevant to the pharmaceutical and agrochemical industries. The application of microwave-assisted synthesis provides a rapid, efficient, and reproducible method for its derivatization. As demonstrated with the Suzuki-Miyaura protocol, reaction times can be drastically reduced from many hours to mere minutes, facilitating high-throughput synthesis for library generation and accelerating drug development timelines. The principles and protocols outlined herein offer a robust foundation for researchers to harness the full synthetic potential of this versatile reagent.
References
- Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). Google Books.
- Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Publishing.
- Song, Y. S., Kim, B. T., & Heo, J.-N. (2005). An efficient synthesis of 2-aryl-3-methoxy-2-cycloalkenones via Suzuki–Miyaura reaction under microwave irradiation. Tetrahedron Letters, 46(36), 5987–5990.
- Jadhav, P. B., et al. (2021). Novel Microwave Assisted Synthesis of Some 3-{2-(1H-1,2,4-triazolyl)ethyl}-2-Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Research J. Pharm. and Tech., 14(11), 5871-5876.
- Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. (2021). Green Chemistry (RSC Publishing).
-
Boutouil, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2943-2957. [Link]
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (2012).
-
Das, P., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(11), 14055-14071. [Link]
- Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. (2021). ChemRxiv.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2022). KTU ePubl.
- Katritzky, A. R., & Singh, S. K. (2003). Microwave-assisted heterocyclic synthesis. ARKIVOC.
-
Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 579. [Link]
- Vetrivel, N., et al. (2015). SYNTHESIS OF BENZO[a] ACRIDONES USING A MICROWAVE REACTOR. RASAYAN Journal of Chemistry, 8(2), 203-206.
-
Sharma, P., & Kumar, V. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1249. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Publishing.
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2025).
- Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2019(6), 183-196.
-
Buchwald–Hartwig amination. (2024). Wikipedia. [Link]
- Synthesis of Quinozoline-4-(3H)
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (2025). Benchchem.
- Microwave-assisted Palladium-catalyzed C-H Bond Functionalizations Towards the Synthesis of Bio-inspired Heterocycles. (2021). Bentham Science Publishers.
- Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. (2025). Benchchem.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub: are you are robot? [sci-hub.box]
- 5. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. benchchem.com [benchchem.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epubl.ktu.edu [epubl.ktu.edu]
Application Notes & Protocols: One-Pot Synthesis of Quinazolinones from Substituted Anthranilic Acids
Introduction
Quinazolinones represent a privileged heterocyclic scaffold due to their wide spectrum of biological and pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The core structure is also found in numerous natural alkaloids with potent medicinal value.[1] Consequently, the development of efficient and robust synthetic methodologies for quinazolinone derivatives is of paramount importance to the drug discovery and development pipeline.
Traditional multi-step syntheses often suffer from drawbacks such as harsh reaction conditions, low overall yields, and the generation of significant chemical waste.[2] One-pot, multi-component reactions (MCRs) have emerged as a powerful and sustainable alternative, allowing for the rapid assembly of complex molecules like quinazolinones from simple, readily available starting materials in a single synthetic operation.[1][3] This approach aligns with the principles of green chemistry by minimizing solvent usage, reducing purification steps, and improving atom economy.[3]
This guide provides an in-depth exploration of the one-pot synthesis of quinazolinones, focusing on methodologies starting from substituted anthranilic acids. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the impact of various catalysts and reaction conditions on the substrate scope and overall efficiency.
Reaction Mechanism: A Stepwise Look at Quinazolinone Formation
The one-pot synthesis of 2,3-disubstituted quinazolin-4(1H)-ones from an anthranilic acid, an amine, and a one-carbon source (like an orthoester or formic acid) typically proceeds through a cascade of reactions. While various catalysts can be employed, the fundamental pathway involves condensation, cyclization, and subsequent oxidation.
Causality Behind the Mechanism:
-
Amide Formation: The reaction often initiates with the formation of an N-acyl-anthranilic acid or an anthranilamide derivative. In the classic Niementowski reaction, heating anthranilic acid with an amide (like formamide) leads to the formation of the quinazolinone.[4][5]
-
Condensation & Imine Formation: In a three-component reaction involving an anthranilic acid, a primary amine, and an aldehyde, the amine first condenses with the aldehyde to form a Schiff base (imine). The anthranilic acid's amino group can also condense with the aldehyde.
-
Intramolecular Cyclization: The key ring-forming step is an intramolecular cyclization. The nucleophilic amino group of the anthranilic acid moiety attacks the electrophilic carbon of the intermediate (e.g., an imine or an amide carbonyl), leading to the formation of a 2,3-dihydroquinazolin-4(1H)-one intermediate.
-
Oxidation (Aromatization): The final step is the oxidation of the dihydroquinazolinone intermediate to the aromatic quinazolinone. This step is often the rate-determining one and can be facilitated by an external oxidant, air (O2), or certain catalysts that can promote dehydrogenation.[1] For instance, copper catalysts can facilitate this final oxidation step in the presence of air.[1]
Below is a generalized workflow illustrating this cascade process.
Caption: Generalized workflow for the one-pot synthesis of quinazolinones.
Experimental Protocols & Methodologies
A variety of catalytic systems and energy sources can be employed for this transformation, each with its own advantages. Microwave-assisted synthesis, for example, often leads to dramatically reduced reaction times and improved yields.[4][6][7] Solvent-free conditions are also highly desirable from a green chemistry perspective.[1][6][8][9]
Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis of 2-Methyl-3-Aryl-Quinazolin-4(3H)-ones
This protocol is adapted from a method utilizing ultrasonic irradiation but is highly amenable to microwave synthesis, which provides efficient and rapid heating.[2] It's a straightforward method that avoids the use of potentially toxic metal catalysts.
Rationale: Acetic anhydride serves a dual role: it acts as the one-carbon source (providing the methyl group at the 2-position) and as a dehydrating agent to drive the cyclization. Microwave irradiation provides rapid, uniform heating, accelerating the reaction rate significantly compared to conventional heating.[4]
Step-by-Step Protocol:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the substituted anthranilic acid (1.0 mmol).
-
Addition of Reagents: To the vessel, add the primary aromatic or aliphatic amine (1.1 mmol, 1.1 equivalents) followed by acetic anhydride (3.0 mmol, 3.0 equivalents).
-
Reaction Setup: Seal the vessel and place it in the cavity of a microwave synthesizer.
-
Microwave Irradiation: Irradiate the mixture at a constant power (e.g., 200-300 W) for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Self-Validation Check: A color change from a pale suspension to a clear, homogenous brown or yellow solution is typically observed.
-
-
Work-up and Isolation: After cooling the vessel to room temperature, pour the reaction mixture into ice-cold water (20 mL).
-
Precipitation: Stir the aqueous mixture vigorously for 15-20 minutes. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid byproducts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure quinazolinone.
Protocol 2: Copper-Catalyzed Three-Component Synthesis under Solvent-Free Conditions
Copper salts are cost-effective, less toxic than other transition metals like palladium, and highly effective catalysts for C-N bond formations and subsequent oxidative cyclizations.[1][7] This solvent-free approach further enhances the green credentials of the synthesis.[1]
Rationale: Copper(I) iodide (CuI) is an excellent catalyst for this transformation. It is believed to activate the components and facilitate both the cyclization and the final aerobic oxidation of the dihydroquinazolinone intermediate to the desired product.[1] Using ammonium acetate as the nitrogen source allows for the synthesis of quinazolinones unsubstituted at the 3-position.
Step-by-Step Protocol:
-
Reagent Combination: In a round-bottom flask, combine the substituted anthranilic acid (or isatoic anhydride, 1.0 mmol), an aldehyde (1.1 mmol), ammonium acetate (2.0-4.0 mmol), and Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%).
-
Expert Insight: Using isatoic anhydride is often advantageous as its reaction with ammonia (from ammonium acetate) in situ generates the anthranilamide, which can be more reactive.[1]
-
-
Reaction Conditions: Heat the solvent-free mixture at 100-120 °C with constant stirring. The reaction is typically open to the air, which acts as the terminal oxidant.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent system). Reactions are often complete within 2-4 hours.
-
Self-Validation Check: The reaction mixture will typically darken and become a thick paste or solid mass upon completion.
-
-
Work-up: After cooling, add ethyl acetate (20 mL) to the flask and stir to dissolve the organic components.
-
Filtration: Filter the mixture to remove the insoluble catalyst and any inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford the pure 2-substituted quinazolin-4(3H)-one.
Substrate Scope and Data Presentation
The one-pot synthesis of quinazolinones is versatile and tolerates a wide range of substituents on both the anthranilic acid and the amine/aldehyde components. The choice of catalyst and reaction conditions can significantly influence the yield and reaction time.
| Entry | Anthranilic Acid Substituent | Aldehyde/Carbon Source | Amine | Catalyst (mol%) | Conditions | Time (h) | Yield (%) | Reference |
| 1 | H | Benzaldehyde | NH4OAc | CuI (10) | 120 °C, neat | 4 | 90 | [1] |
| 2 | 5-Br | 4-Cl-Benzaldehyde | NH4OAc | CuI (10) | 120 °C, neat | 4 | 85 | [1] |
| 3 | 4-Cl | 4-MeO-Benzaldehyde | NH4OAc | CuI (10) | 120 °C, neat | 5 | 88 | [1] |
| 4 | H | Triethyl Orthoformate | Aniline | Yb(OTf)3 (2) | 100 °C, neat | 0.25 | 95 | [9] |
| 5 | 5-Cl | Triethyl Orthoformate | 4-Me-Aniline | Yb(OTf)3 (2) | 100 °C, neat | 0.25 | 99 | [9] |
| 6 | H | Acetic Anhydride | 4-F-Aniline | None | Ultrasound | 1.5 | 92 | [2] |
| 7 | H | Formamide | N/A | None | 130-135 °C | 2 | 96 | [5] |
Discussion of Results:
-
Electronic Effects: The data shows that both electron-donating (e.g., -OMe) and electron-withdrawing (-Cl, -Br) substituents are well-tolerated on both the anthranilic acid and aldehyde rings, generally providing high yields.
-
Catalyst Efficiency: Lanthanide catalysts like Ytterbium triflate (Yb(OTf)3) are exceptionally efficient, driving reactions to completion in minutes with excellent yields under solvent-free conditions.[9] Copper iodide is also a robust and economical choice for these transformations.[1]
-
Green Methodologies: Catalyst-free methods, often assisted by microwave or ultrasonic irradiation, are highly effective, particularly for specific substitution patterns (e.g., 2-methyl quinazolinones from acetic anhydride).[2] The classic Niementowski reaction with formamide also provides excellent yields without a catalyst, albeit at higher temperatures.[5]
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, ensure all reagents are pure and dry, especially in metal-catalyzed reactions. For reactions requiring air as an oxidant, ensure the reaction is not performed under an inert atmosphere. Increasing the catalyst loading (e.g., from 5 to 10 mol%) or reaction temperature may be beneficial.
-
Incomplete Reaction: For thermally driven reactions, ensure efficient stirring and uniform heating. In microwave-assisted syntheses, check for charring, which may indicate excessive power or localized overheating; reducing the power or using a pulsed heating program can mitigate this.
-
Side Product Formation: In some cases, particularly with orthoesters, the formation of N-acylated amine byproducts can occur. Adjusting the stoichiometry of the reagents can sometimes minimize this. Purification by column chromatography is usually effective at removing such impurities.
-
Catalyst Choice is Key: The choice of catalyst is critical. For acid-sensitive substrates, milder Lewis acids like CuI or Yb(OTf)3 are preferable to strong Brønsted acids. For large-scale synthesis, recoverable heterogeneous catalysts are an attractive option to explore.[8]
Conclusion
The one-pot synthesis of quinazolinones from substituted anthranilic acids is a powerful, efficient, and highly adaptable strategy for accessing this important class of heterocyclic compounds. By leveraging modern synthetic techniques such as microwave irradiation and employing cost-effective catalysts like copper salts or even catalyst-free conditions, researchers can rapidly generate libraries of diverse quinazolinone derivatives. The protocols and insights provided herein offer a robust foundation for professionals in medicinal chemistry and drug development to accelerate their research programs.
References
-
Zheng, C., Liu, G., & Liu, H. (2018). An efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. PubMed. Available at: [Link]
-
Reddy, C. R., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry. Available at: [Link]
-
Alavinia, S., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports. Available at: [Link]
-
Ghahremanzadeh, R., et al. (2010). One-pot synthesis of 4(3H)–quinazolinones under solvent free conditions, microwave-irradiation and PW12 mediated-catalysis. ResearchGate. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. Available at: [Link]
-
Glázer, E. T., et al. (2012). One-pot microwave assisted preparation of pyrazoloquinazolinone libraries. PubMed. Available at: [Link]
-
Struga, M., et al. (2024). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. Available at: [Link]
-
Lee, C.-Y., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
-
Gholap, S. S., & Gill, C. H. (2013). Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Saitkulov, F. E. (2024). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]
-
Rahman, M., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Unknown Author. (2023). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Dabiri, M., et al. (2008). Yb(OTf)3-Catalyzed One-Pot Synthesis of Quinazolin-4(3 H )-ones from Anthranilic Acid, Amines and Ortho Esters (or Formic Acid) in Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Rahman, M., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available at: [Link]
-
Wang, L., et al. (2021). Copper-catalyzed three-component N-alkylation of quinazolinones and azoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Davoodnia, A., et al. (2013). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Florida Gulf Coast University Scholar Commons. Available at: [Link]
-
Glavaš, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. Bot Verification [generis-publishing.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Synthesis of 2-Amino-3-bromo-5-methoxybenzoic Acid Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Importance of Substituted Anthranilic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the careful molecular tailoring of lead compounds is paramount to enhancing efficacy, selectivity, and pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies form the cornerstone of this iterative process, systematically dissecting the contributions of various functional groups to a molecule's biological activity.[1] Within this context, substituted anthranilic acids, such as 2-amino-3-bromo-5-methoxybenzoic acid, have emerged as privileged scaffolds and key intermediates. Their inherent structural features—a carboxylic acid, an aniline moiety, and specific substitution patterns—provide a versatile platform for generating diverse chemical libraries.[2][3]
The strategic placement of a bromine atom, a methoxy group, and an amino group on the benzoic acid core offers a multi-pronged approach to molecular optimization. The bromine atom can modulate lipophilicity, act as a handle for further chemical transformations (e.g., cross-coupling reactions), and enhance binding interactions with biological targets.[4] The methoxy and amino groups provide opportunities for hydrogen bonding and can influence the overall electronic properties of the molecule. Derivatives of aminobenzoic acids have shown promise as potent antibacterial and antitumor agents, underscoring the therapeutic potential of this chemical class.[4] This application note provides a detailed protocol for the multi-step synthesis of 2-amino-3-bromo-5-methoxybenzoic acid, a key building block for SAR-driven drug discovery programs.
Synthetic Strategy: A Multi-Step Approach
The synthesis of 2-amino-3-bromo-5-methoxybenzoic acid can be efficiently achieved through a three-step sequence starting from 3-methoxybenzoic acid. This strategy involves:
-
Nitration: Introduction of a nitro group ortho to the carboxylic acid.
-
Bromination: Regioselective bromination ortho to the amino group (after reduction) or meta to the carboxylic acid and ortho to the methoxy group. A more direct approach involves the bromination of an aniline precursor.
-
Reduction: Conversion of the nitro group to the desired amino functionality.
An alternative and often more direct route involves the bromination of a commercially available aminomethoxybenzoic acid derivative. For the purposes of this protocol, we will detail a robust method starting from 2-amino-3-methoxybenzoic acid, which allows for precise control over the regiochemistry of bromination.
Visualizing the Synthetic Workflow
Caption: A direct bromination approach.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-3-methoxybenzoic acid | ≥98% | Commercially Available | Starting material |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Brominating agent |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |
| Sodium Sulfite | ACS Grade | Commercially Available | For quenching |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | For acidification |
| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent |
| Hexanes | ACS Grade | Commercially Available | Recrystallization solvent |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | Drying agent |
Protocol 1: Synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid
This protocol is adapted from a general procedure for the bromination of a substituted aminobenzoic acid.[5]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol) in 150 mL of dichloromethane (DCM).
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (10.6 g, 59.8 mmol) portion-wise over 10 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase.
-
Workup and Isolation: Upon completion of the reaction, a solid precipitate will form. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with two 100 mL portions of dichloromethane to remove any unreacted NBS and succinimide byproduct.
-
Drying: Dry the purified product under vacuum to yield 2-amino-5-bromo-3-methoxybenzoic acid as a solid. The expected yield is approximately 82%.[5]
Characterization of 2-Amino-3-bromo-5-methoxybenzoic Acid
A thorough characterization of the final compound and its intermediates is crucial for validating the synthesis and ensuring purity for subsequent SAR studies.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic shifts and coupling constants. The presence of the amino and carboxylic acid protons should be confirmed (may require D₂O exchange). |
| ¹³C NMR | The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. |
| FT-IR | Characteristic peaks for N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl, and C-Br stretching. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units, which is a key diagnostic feature.[3] |
| Melting Point | A sharp melting point range is indicative of high purity. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Discussion and Mechanistic Insights
The bromination of the aromatic ring is an electrophilic aromatic substitution reaction. The amino group is a strong activating group and directs the incoming electrophile (bromonium ion from NBS) to the ortho and para positions. In the case of 2-amino-3-methoxybenzoic acid, the position para to the amino group is already substituted with the carboxylic acid. The position ortho to the amino group (C6) is sterically hindered by the adjacent carboxylic acid. Therefore, bromination is expected to occur at the other ortho position (C5), which is also activated by the methoxy group.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-amino-3-bromo-5-methoxybenzoic acid, a valuable building block for SAR studies. The described method is straightforward and high-yielding. The thorough characterization of the final product is essential to ensure its suitability for use in medicinal chemistry programs aimed at developing novel therapeutics. The versatility of this scaffold allows for further derivatization, enabling the exploration of a broad chemical space in the quest for new and improved drugs.
References
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents. (n.d.).
- The Role of 2-Amino-5-methoxybenzoic Acid in Modern Drug Discovery. (2026, January 29).
-
Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]
-
Preparation of 3-bromobenzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]
-
5-Bromo-2-(phenylamino)benzoic acid - PMC - NIH. (n.d.). Retrieved from [Link]
-
2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem. (n.d.). Retrieved from [Link]
-
Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K - ResearchGate. (n.d.). Retrieved from [Link]
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. (n.d.).
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. (n.d.). Retrieved from [Link]
-
2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates-Part-II - Bentham Science Publisher. (2022, April 4). Retrieved from [Link]
-
2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem. (n.d.). Retrieved from [Link]
- US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents. (n.d.).
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Publishing. (n.d.). Retrieved from [Link]
-
Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine - Bulgarian Chemical Communications. (n.d.). Retrieved from [Link]
-
2-amino-5-bromo-3-methoxybenzoic acid (C8H8BrNO3) - PubChemLite. (n.d.). Retrieved from [Link]
-
2-Amino-3-methoxybenzoic acid - SpectraBase. (n.d.). Retrieved from [Link]
-
Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine - Semantic Scholar. (n.d.). Retrieved from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]
- 4. 2-Amino-4-bromo-5-hydroxybenzoic acid | Benchchem [benchchem.com]
- 5. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
analytical methods for characterizing 2-Amino-3-bromo-5-methoxybenzoic acid products
Executive Summary & Strategic Importance
2-Amino-3-bromo-5-methoxybenzoic acid is a high-value pharmacophore intermediate, frequently employed in the synthesis of quinazoline-based kinase inhibitors, PROTAC linkers, and heterocyclic scaffolds. Its structural integrity is governed by the precise arrangement of three functionalities—amine, bromine, and methoxy—around the benzoic acid core.
The "Regioisomer Trap": The primary challenge in characterizing this compound is distinguishing it from its regioisomer, 2-amino-5-bromo-3-methoxybenzoic acid. Both share identical molecular weights (MW 246.06) and similar polarities. In synthesis, bromination of 2-amino-5-methoxybenzoic acid is directed to the 3-position (ortho to the amino group) due to the synergistic activating effects of the amine and the steric guidance of the carboxyl group. However, process deviations can yield over-brominated species or positional isomers if the starting material quality fluctuates.
This guide provides a self-validating analytical framework to ensure the Identity, Purity, and Quality of this critical intermediate.
Analytical Workflow Visualization
The following decision tree outlines the logical flow for lot release and structural confirmation.
Caption: Step-wise analytical decision tree ensuring structural fidelity before purity assessment.
Protocol 1: Structural Identification (NMR & MS)
Objective: To unequivocally confirm the position of the bromine atom at C3 and the methoxy group at C5.
A. 1H NMR Spectroscopy (400 MHz minimum)
-
Solvent: DMSO-d6 (Preferred over CDCl3 due to solubility and hydrogen bonding of the amino/acid groups).
-
Sample Prep: 10 mg in 0.6 mL solvent.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 12.0 - 13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton; often broad due to exchange. |
| 7.35 | Doublet (d) | 1H | Ar-H (C6) | Meta-coupled to H4 (J ≈ 2.5-3.0 Hz). Deshielded by COOH. |
| 7.15 | Doublet (d) | 1H | Ar-H (C4) | Meta-coupled to H6. Shielded by OMe, deshielded by Br. |
| 6.0 - 6.5 | Broad Singlet | 2H | -NH2 | Amine protons. Chemical shift varies with concentration/water. |
| 3.75 | Singlet (s) | 3H | -OCH3 | Methoxy group. |
Critical Validation Criteria:
-
Coupling Pattern: You must observe two doublets with a small coupling constant (J ≈ 2-3 Hz). This indicates meta positioning (H4 and H6). If you see ortho coupling (J ≈ 8 Hz), the structure is incorrect (likely lacking the bromine at C3 or C4).
-
NOE (Nuclear Overhauser Effect): If ambiguity remains, irradiate the Methoxy peak (3.75 ppm). You should observe enhancement of the H4 and H6 protons (or at least H4/H6 proximity).
B. Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode (ESI+) or Negative Mode (ESI-).
-
Key Feature: Bromine Isotope Pattern.[1]
-
Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
-
Acceptance Criteria: The mass spectrum must show two peaks of approximately equal intensity separated by 2 amu.
-
Target Mass (ESI+): [M+H]⁺ = 246.0 and 248.0.
-
Target Mass (ESI-): [M-H]⁻ = 244.0 and 246.0.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and separate the target compound from its precursor (2-amino-5-methoxybenzoic acid) and potential dibrominated impurities.
Method Strategy: The molecule is amphoteric (amino group + carboxylic acid). A standard neutral mobile phase will cause peak tailing. We utilize an acidic mobile phase to keep the carboxylic acid protonated (neutral, less polar) and the amine protonated (charged), ensuring sharp peak shape and reproducible retention.
Instrument Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and 220 nm (secondary).
-
Injection Volume: 5-10 µL.
Mobile Phase Composition
-
Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in Water. (Alternative: 0.1% TFA for MS compatibility).
-
Solvent B: Acetonitrile (MeCN).[2]
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute salts) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
System Suitability Requirements (SST)
-
Retention Time (RT): Target ~8-10 minutes.
-
Tailing Factor: ≤ 1.5 (Critical for amino-acids).
-
Resolution: > 2.0 between the Main Peak and the Starting Material (which typically elutes earlier due to lack of lipophilic bromine).
Protocol 3: Impurity & Physical Characterization
A. Synthesis Pathway & Impurity Logic
Understanding the synthesis aids in identifying impurities. The standard route is the bromination of 2-amino-5-methoxybenzoic acid.
Caption: Synthesis pathway highlighting potential impurities for HPLC tracking.
B. Physical Properties Table
| Test | Method | Specification (Typical) | Relevance |
| Appearance | Visual | Off-white to Gray/Brown Solid | Darkening indicates oxidation of the amine. |
| Water Content | Karl Fischer (Coulometric) | ≤ 1.0% w/w | High water content affects stoichiometry in downstream coupling. |
| Residue on Ignition | USP <281> | ≤ 0.5% w/w | Critical if inorganic bases (NaOH/KOH) were used in workup. |
| Melting Point | DSC or Capillary | ~204 - 208°C (Decomp) | Verify against reference standard; broad range indicates impurity. |
Troubleshooting & Self-Validation
-
Issue: HPLC peak splitting.
-
Cause: Sample solvent mismatch. If dissolved in 100% DMSO and injected into a high-aqueous initial gradient, the product may precipitate on the column head.
-
Fix: Dilute the sample with Mobile Phase A/B mixture (50:50) before injection.
-
-
Issue: Low Assay vs. High Purity.
-
Cause: The material may contain inorganic salts (NaCl, NaBr) from the quenching step.
-
Fix: Check Residue on Ignition (ROI). If ROI > 1%, perform a water slurry wash to remove salts.
-
-
Issue: NMR shows extra aromatic peaks.
-
Cause: Regioisomer contamination.
-
Fix: Calculate the coupling constant of the impurity peaks. If J ~ 8Hz, it is likely the 6-bromo isomer (para to each other, ortho to substituents) or unreacted starting material.
-
References
-
PubChem. 2-Amino-5-bromo-3-methoxybenzoic acid (Isomer Reference). National Library of Medicine. Available at: [Link]
-
SIELC Technologies. HPLC Method for 4-Amino-5-bromo-2-methoxybenzoic acid (Analogous Method). Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis and NMR characterization of brominated phenols and benzoic acids. Available at: [Link]
Sources
scale-up synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid
An Application Note and Protocol for the Scale-Up Synthesis of 2-Amino-3-bromo-5-methoxybenzoic Acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 2-Amino-3-bromo-5-methoxybenzoic Acid
2-Amino-3-bromo-5-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amine, a bromine atom, a methoxy group, and a carboxylic acid, makes it a versatile synthon for introducing multiple functionalities in a controlled manner. This compound is of significant interest to researchers and process chemists in the pharmaceutical and agrochemical industries. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, while the amino and carboxylic acid groups provide handles for amide bond formation and other derivatizations. This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this valuable intermediate, focusing on process safety, scalability, and product purity.
Synthetic Strategy: Regioselective Bromination
The most direct and industrially viable route to 2-Amino-3-bromo-5-methoxybenzoic acid is the electrophilic bromination of the readily available starting material, 2-amino-5-methoxybenzoic acid. The key challenge in this synthesis is achieving high regioselectivity for the bromine atom to be introduced at the C-3 position.
Mechanistic Rationale: The regiochemical outcome of the electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring:
-
Amino Group (-NH₂): A strongly activating, ortho, para-directing group.
-
Methoxy Group (-OCH₃): An activating, ortho, para-directing group.
-
Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.
The amino group is the most powerful activating group in this system. It strongly directs incoming electrophiles to its ortho and para positions. The para position (C-5) is already substituted with the methoxy group. One ortho position (C-1) is blocked by the carboxylic acid. Therefore, the electrophilic attack is overwhelmingly directed to the vacant C-3 position. This inherent electronic preference allows for a highly selective bromination reaction, minimizing the formation of undesired isomers.
For the brominating agent, N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) for a scale-up operation. NBS is a solid, making it easier and safer to handle compared to the highly corrosive and volatile liquid bromine.[1][2] The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which facilitates the dissolution of the starting material and the reagents.[1][3]
Process Workflow Diagram
Caption: Workflow for the .
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg scale of the final product. Adjustments may be necessary based on the specific equipment and facilities available.
PART 1: Materials and Equipment
| Reagents | Grade | CAS No. | Supplier Example |
| 2-Amino-5-methoxybenzoic acid | ≥98% | 22921-68-2 | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ≥98% | 128-08-5 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | 68-12-2 | Sigma-Aldrich |
| Deionized Water | - | 7732-18-5 | - |
| Ethanol | Reagent Grade | 64-17-5 | - |
| Equipment | Specifications |
| Glass-lined Reactor | 20 L, with overhead stirrer, temperature probe, and addition funnel |
| Chiller/Heater Unit | Capable of maintaining -5 °C to 100 °C |
| Filter Reactor/Nutsche Filter | Appropriate size for solid-liquid separation |
| Vacuum Oven | For drying the final product |
| Standard Glassware | Beakers, graduated cylinders, etc. |
| Analytical Equipment | HPLC, TLC plates, NMR, MS |
| Personal Protective Equipment (PPE) | Safety glasses, face shield, lab coat, chemical-resistant gloves (e.g., butyl rubber) |
PART 2: Reaction Procedure
Safety First: Conduct this procedure in a well-ventilated area or a walk-in fume hood. NBS is a lachrymator and an irritant. DMF is a reproductive toxin. Consult the Safety Data Sheets (SDS) for all chemicals before starting.
-
Reactor Setup:
-
Ensure the 20 L reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Purge the reactor with nitrogen to create an inert atmosphere.
-
-
Charging Reagents:
-
Charge the reactor with 2-amino-5-methoxybenzoic acid (1.20 kg, 7.18 mol).
-
Add anhydrous N,N-Dimethylformamide (DMF) (6.0 L) to the reactor.
-
Stir the mixture at room temperature (20-25 °C) until all the solid has dissolved.
-
-
Bromination Reaction:
-
Cool the reactor contents to 0-5 °C using the chiller unit.
-
In a separate container, dissolve N-Bromosuccinimide (NBS) (1.34 kg, 7.54 mol, 1.05 equivalents) in anhydrous DMF (4.0 L).
-
Transfer the NBS solution to the dropping funnel.
-
Add the NBS solution dropwise to the reactor over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A significant exotherm may be observed, so careful control of the addition rate is critical.
-
After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC system: e.g., Ethyl acetate/Hexane (1:1). The product spot should be more polar than the starting material.
-
The reaction is considered complete when the starting material is consumed (<1% remaining by HPLC).
-
PART 3: Work-up and Purification
-
Quenching and Precipitation:
-
Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing 20 L of cold (0-10 °C) deionized water with vigorous stirring.
-
A precipitate of the crude product will form. Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation.
-
-
Isolation:
-
Isolate the solid product by filtration using a Nutsche filter.
-
Wash the filter cake thoroughly with deionized water (3 x 4 L) to remove residual DMF and succinimide.
-
Continue to pull vacuum on the filter cake until it is as dry as possible.
-
-
Recrystallization:
-
Transfer the crude solid to a clean reactor suitable for recrystallization.
-
Add ethanol (approximately 5-7 L per kg of crude product).
-
Heat the mixture to reflux (approx. 78 °C) with stirring until all the solid dissolves.
-
If the solution is colored, it can be treated with activated carbon at this stage.
-
Slowly cool the solution to room temperature, then further cool to 0-5 °C and hold for at least 4 hours to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C until a constant weight is achieved.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material (2-amino-5-methoxybenzoic acid) | 1.20 kg (7.18 mol) | - |
| N-Bromosuccinimide (NBS) | 1.34 kg (7.54 mol) | 1.05 equivalents |
| Solvent (DMF) | 10.0 L | Reaction Solvent |
| Reaction Temperature | 0-10 °C | Critical for selectivity |
| Reaction Time | 3-5 hours | Monitor by HPLC/TLC |
| Expected Yield (Crude) | ~1.6 kg | ~90% |
| Recrystallization Solvent | Ethanol | ~7 L |
| Expected Final Yield | 1.45 - 1.55 kg | 82-88% |
| Purity (by HPLC) | ≥99% | - |
| Melting Point | ~204-208 °C | Literature value[4] |
Safety and Hazard Management
-
Brominating Agents: N-Bromosuccinimide (NBS) is an irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Solvents: N,N-Dimethylformamide (DMF) is a reproductive hazard and can be absorbed through the skin. Use appropriate chemical-resistant gloves and work in a fume hood.
-
Reaction Exotherm: The bromination reaction is exothermic. Slow, controlled addition of the brominating agent and efficient cooling are essential to prevent a runaway reaction.
-
Waste Disposal: All waste materials, including solvents and aqueous washes, must be disposed of in accordance with local, state, and federal regulations. The aqueous waste will contain succinimide and residual DMF. Organic waste will contain DMF and ethanol.
Chemical Reaction Scheme
Caption: Synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid via electrophilic bromination.
References
- CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde.
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
PrepChem.com - Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]
-
American Elements - 2-Amino-5-bromo-3-methoxybenzoic acid | CAS 864293-44-7. [Link]
-
Organic Syntheses - 2-Amino-5-bromobenzaldehyde. [Link]
-
Patsnap - Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
- CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
Thieme Chemistry - Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. [Link]
- Google Patents - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
PubChem - 2-Amino-5-bromo-3-nitrobenzoic acid. [Link]
-
King Scientific - 2-Amino-5-bromo-3-methoxybenzoic acid. [Link]
-
Carl ROTH - Safety Data Sheet: Bromine. [Link]
-
AOBChem - 2-Amino-5-bromo-3-methoxy-benzoic acid. [Link]
-
NJ.gov - Bromine - Hazardous Substance Fact Sheet. [Link]
-
YouTube - Bromination safety. [Link]
-
ICL Group - BROMINE - Safety Handbook. [Link]
-
University of Washington - Standard Operating Procedure: Bromine Safety. [Link]
- Google Patents - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-3-bromo-5-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. As a key building block in the development of various pharmaceutical compounds, a reliable and high-yielding synthesis is paramount.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the reaction's nuances. We will explore the causality behind common experimental challenges and offer robust, validated solutions.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid, primarily focusing on the electrophilic bromination of its precursor, 2-amino-5-methoxybenzoic acid.
Question 1: My reaction yield is consistently low, often below 75%. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent challenge in this synthesis, typically stemming from incomplete reactions, side-product formation, or suboptimal work-up procedures. Let's break down the key factors:
-
Choice and Stoichiometry of Brominating Agent: The starting material, 2-amino-5-methoxybenzoic acid, possesses two strong activating groups (-NH₂ and -OCH₃), making the aromatic ring highly susceptible to electrophilic substitution.
-
Expert Insight: While elemental bromine (Br₂) can be used, it often leads to over-bromination and the formation of di- or tri-brominated species, significantly reducing the yield of the desired mono-brominated product. N-Bromosuccinimide (NBS) is the preferred reagent.[1] NBS provides a low, constant concentration of electrophilic bromine, which enhances selectivity for mono-bromination.
-
Actionable Solution: Use 1.05 to 1.1 equivalents of NBS. This slight excess helps drive the reaction to completion without substantially increasing the risk of di-bromination. Ensure you are using high-purity, freshly opened or recrystallized NBS, as it can degrade upon storage.
-
-
Temperature and Reaction Control: Aromatic bromination is an exothermic process.
-
Expert Insight: Uncontrolled temperature increases reaction rates non-selectively, favoring the formation of undesired isomers and over-brominated impurities.
-
Actionable Solution: Maintain strict temperature control. Begin the reaction at 0-5°C by cooling the reaction vessel in an ice bath. Add the NBS portion-wise over 30-60 minutes to manage the exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.[1]
-
-
Reaction Monitoring: Assuming a reaction is complete based on time alone can be misleading.
-
Expert Insight: The reaction rate can be influenced by reagent purity, solvent, and batch-to-batch variability.
-
Actionable Solution: Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v), with a few drops of acetic acid. The reaction is complete when the starting material spot is no longer visible. This self-validating check prevents premature work-up of an incomplete reaction.
-
Question 2: My final product is contaminated with significant impurities, primarily an isomeric or di-brominated species. How can I enhance the regioselectivity?
Answer: Achieving high regioselectivity is critical. The -NH₂ group is a powerful ortho-, para- director, and the -OCH₃ is also an ortho-, para- director. In 2-amino-5-methoxybenzoic acid, they work in concert to direct substitution to the C3 position. However, their strong activating nature can still lead to side products.
-
Solvent Choice: The solvent polarity can influence the reactivity of the electrophile.
-
Expert Insight: Highly polar solvents can solvate and stabilize charged intermediates, potentially increasing the reaction rate and reducing selectivity.
-
Actionable Solution: Use a non-polar aprotic solvent like Dichloromethane (DCM) or Chloroform.[2] These solvents do not significantly accelerate the reaction, allowing for greater control and selectivity. Acetic acid is another option but can be more challenging to remove during work-up.[3]
-
-
Minimizing Over-bromination: This is the most common side reaction.
-
Expert Insight: As explained in the previous point, slow, controlled addition of NBS at low temperatures is the primary strategy to prevent this.
-
Actionable Solution: If over-bromination persists, consider a protection-group strategy. The highly activating amino group can be temporarily protected as an acetamide. The acetyl group moderates the activating effect, leading to cleaner bromination. This adds two steps to the synthesis (protection and deprotection) but can be invaluable for achieving high purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for 2-Amino-3-bromo-5-methoxybenzoic acid? A1: The most direct and efficient route is the selective mono-bromination of 2-amino-5-methoxybenzoic acid using N-Bromosuccinimide (NBS) in a chlorinated solvent like DCM. This one-step transformation avoids the multiple stages of nitration and reduction that would be required if starting from a different precursor, making it more atom-economical and industrially viable.
Q2: How should I purify the final product? A2: Recrystallization is the most effective method for purifying the crude product. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective. Dissolve the crude solid in the minimum amount of hot alcohol and then slowly add water until turbidity persists. Allow the solution to cool slowly to form high-purity crystals. The purity can be confirmed by HPLC and ¹H NMR.
Q3: What are the critical safety precautions for this synthesis? A3:
-
Reagent Handling: N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Elemental bromine (if used) is highly toxic and corrosive. Always handle these reagents in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a flame-resistant lab coat, and chemically resistant gloves (nitrile gloves are adequate for incidental contact, but heavier neoprene or butyl rubber gloves are recommended for handling bromine).
-
Waste Disposal: Halogenated waste must be disposed of according to institutional and local environmental regulations. Quench any residual bromine or NBS with an aqueous solution of sodium thiosulfate before disposal.
Data Presentation
Table 1: Comparison of Bromination Conditions
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Rationale for Optimization |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS provides a controlled release of bromine, improving selectivity and safety.[1] |
| Equivalents | 1.0 eq | 1.05 eq | A slight excess of NBS ensures the reaction goes to completion. |
| Solvent | Acetonitrile | Dichloromethane (DCM) | A less polar solvent like DCM moderates reactivity, reducing side products.[2] |
| Temperature | Room Temperature | 0°C to Room Temp. | Low-temperature addition minimizes exotherm and enhances regioselectivity. |
| Typical Yield | 50-70% | 85-95% | Optimized conditions minimize impurity formation and maximize product isolation. |
| Typical Purity | 80-90% | >98% (after recrystallization) | Enhanced selectivity directly translates to higher purity of the crude product. |
Visualizations
Experimental Workflow Diagram
Caption: Optimized workflow for the synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low-yield issues in the synthesis.
Optimized Experimental Protocol
This protocol is a self-validating system with integrated checkpoints for ensuring reaction completion and maximizing yield.
Materials:
-
2-amino-5-methoxybenzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-5-methoxybenzoic acid (1.0 eq). Add anhydrous DCM (approx. 10 mL per gram of starting material).
-
Cooling: Stir the resulting suspension and cool the flask to 0-5°C using an ice-water bath.
-
Reagent Addition: Once the temperature has stabilized, add NBS (1.05 eq) in small portions over 30-60 minutes. Use a powder funnel for easy addition and maintain the internal temperature below 10°C.
-
Reaction: After completing the addition, stir the mixture at 0-5°C for an additional hour.
-
Monitoring (Checkpoint): Take an aliquot of the reaction mixture, spot it on a TLC plate, and elute with 3:7 Ethyl Acetate/Hexanes (+0.5% Acetic Acid). Visualize under UV light. If starting material is still present, allow the reaction to warm to room temperature and continue stirring for another 2-4 hours, monitoring by TLC every hour until the starting material is consumed.
-
Work-up - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of saturated aqueous Na₂S₂O₃ solution to quench any unreacted NBS. Stir for 5 minutes.
-
Work-up - Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture. The final product should be collected by vacuum filtration, washed with a small amount of cold water, and dried in a vacuum oven.
References
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem. [Link]
Sources
Technical Support Center: Purification of 2-Amino-3-bromo-5-methoxybenzoic Acid
The following technical guide is structured as a specialized support center resource for 2-Amino-3-bromo-5-methoxybenzoic acid (CAS: N/A for specific isomer in common databases, but chemically distinct as Compound 24a in patent literature).
This content assumes the role of a Senior Application Scientist addressing a professional audience.
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for Intermediate 24a
Executive Summary & Compound Profile
Target Molecule: 2-Amino-3-bromo-5-methoxybenzoic acid Chemical Class: Halogenated Anthranilic Acid Derivative Primary Application: Key intermediate in the synthesis of quinazoline-based antiviral agents (e.g., HIV reverse transcriptase inhibitors) and other bioactive heterocycles.
The Purification Challenge: The primary challenge in purifying this compound lies in its zwitterionic nature and the presence of structurally similar impurities:
-
Regioisomers: While the amino group strongly directs bromination to the ortho (C3) and para (C5) positions, C5 is blocked by the methoxy group. However, trace bromination at C4 or C6 (directed by the methoxy group) can occur if temperature control is poor.
-
Over-bromination: Formation of dibromo species if stoichiometry is not strictly managed.
-
Oxidative Degradation: Amino-benzoic acids are prone to air-oxidation, leading to colored "quinone-like" impurities that are difficult to remove.
Troubleshooting Guide (Q&A)
Category A: Purity & Impurity Removal
Q1: My crude product is a dark brown/red solid, but the literature describes it as "off-white" or "yellow." How do I remove this coloration? Diagnosis: This indicates oxidative degradation of the aniline moiety, likely due to light exposure or high-temperature drying in the presence of air. Corrective Action:
-
The "Charcoal" Protocol: Dissolve the crude material in a hot alkaline solution (1M NaOH or Sat. NaHCO₃). Add 5-10 wt% activated charcoal. Stir at 50°C for 30 minutes. Filter hot through Celite to remove the charcoal. Acidify the filtrate with HCl to reprecipitate the product.
-
Prevention: Always dry the final product in a vacuum oven at <50°C, preferably under a nitrogen bleed. Store in amber vials.
Q2: HPLC analysis shows 5-10% unreacted starting material (2-amino-5-methoxybenzoic acid). Recrystallization isn't working efficiently. Diagnosis: The solubility profile of the starting material and the product is too similar in standard alcohol solvents, leading to co-crystallization. Corrective Action:
-
Switch to Acid-Base Extraction: This is more effective than recrystallization for removing non-acidic or significantly different pKa impurities.
-
Protocol:
-
Suspend crude solid in water.
-
Adjust pH to 8-9 with NaHCO₃ (Product dissolves as carboxylate).
-
Extract this aqueous phase with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) x2. The unreacted starting material is also acidic, but neutral impurities (like decarboxylated byproducts) will move to the organic layer.
-
Critical Step: If the impurity is the starting material (which is also an acid), you must rely on the solubility difference of the hydrobromide salts . Dissolve the mixture in glacial acetic acid. The monobromo product is typically less soluble than the unbrominated precursor in cold acetic acid.
-
Category B: Yield & Physical State[1][2]
Q3: Upon acidification, the product forms a sticky gum or oil instead of a precipitate. Diagnosis: This "oiling out" occurs when the acidification is too rapid or the concentration is too high, trapping solvent and impurities. Corrective Action:
-
Slow Acidification: Redissolve in base. Dilute the solution to ~10 volumes. Add 1M HCl dropwise with vigorous stirring.
-
Seeding: Once the solution becomes cloudy (approx pH 5-6), add a seed crystal of pure product.
-
Sonication: If oiling starts, sonicate the flask to induce nucleation.
Q4: My yield is significantly lower than the reported 85-90%. Where did I lose the compound?
Diagnosis: You likely over-acidified during the workup. Anthranilic acids are amphoteric. At very low pH (<1), the amino group protonates (
-
Target the Isoelectric Point (pI): Do not acidify to pH 1. Adjust the pH to approximately 3.5 – 4.5 . This is the zwitterionic region where solubility is lowest.
Detailed Purification Protocols
Method A: Acid-Base Chemical Purification (Primary Clean-up)
Best for removing non-acidic impurities and colored oxidation products.
-
Dissolution: Suspend 10 g of crude 2-Amino-3-bromo-5-methoxybenzoic acid in 100 mL of water.
-
Basification: Slowly add Saturated NaHCO₃ solution while stirring until the solid dissolves and pH reaches ~8.5. (Note: Foaming will occur due to CO₂ evolution).
-
Filtration: Filter the solution through a 0.45 µm membrane or a Celite pad to remove any insoluble mechanical impurities or dust.
-
Organic Wash: Transfer filtrate to a separatory funnel. Wash with 50 mL Ethyl Acetate. Discard the organic (top) layer.[1] This removes non-polar, non-acidic impurities.
-
Precipitation: Transfer the aqueous layer to a beaker. While stirring vigorously, slowly add 1M HCl.
-
Critical Checkpoint: Monitor pH. Stop adding acid when pH reaches 4.0 .
-
-
Isolation: Stir the resulting suspension for 30 minutes at 0-5°C. Filter via vacuum filtration. Wash the cake with cold water (2 x 20 mL).
Method B: Recrystallization (Final Polishing)
Best for removing trace regioisomers and improving crystal habit.
-
Solvent System: Glacial Acetic Acid (Preferred) or Ethanol/Water (Alternative).
-
Protocol (Acetic Acid):
-
Place 5 g of the acid-washed solid in a flask.
-
Add Glacial Acetic Acid (approx. 5-7 volumes, ~30 mL).
-
Heat to 80-90°C. The solid should dissolve completely. If not, add small increments of solvent.
-
Optional: If solution is dark, add activated carbon (0.5 g), stir 10 min, and filter hot.
-
Cool slowly to room temperature, then chill to 0°C for 2 hours.
-
Filter the white/off-white needles.
-
Washing: Wash with a small amount of cold acetic acid, followed by a thorough wash with Hexanes or Heptane to remove acetic acid residues.
-
Drying: Vacuum oven at 45°C for 12 hours.
-
Purification Logic Flowchart
Caption: Decision matrix for selecting the appropriate purification workflow based on impurity profile and physical state.
Analytical Data & Specifications
| Parameter | Specification | Method |
| Appearance | Off-white to light yellow powder | Visual |
| Purity | ≥ 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Melting Point | 204 – 208 °C (Decomposes) | Capillary Method |
| Solubility | Soluble in DMSO, DMF, Dilute Base. Insoluble in Water. | Solubility Test |
| Mass Spec | [M+H]+ = 246.0/248.0 (Br pattern) | LC-MS |
References
-
Synthesis and Isolation Protocol
- Source: Patent WO2016105564A1 (Gilead Sciences, Inc.).
- Context: Describes the synthesis of Compound 24a (2-amino-3-bromo-5-methoxybenzoic acid)
-
URL:
-
General Purification of Brominated Anthranilic Acids
- Source: Organic Syntheses, Vol. 90, pp. 280-289 (2013).
- Context: Provides detailed recrystallization techniques for amino-bromo-benzoic acid derivatives using Ethyl Acet
-
URL:
-
Physical Properties and Analogs
Sources
- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. 2-氨基-5-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-BROMO-5-METHOXYBENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. WO2016105564A1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]
side reactions in the bromination of substituted anthranilic acids
As a Senior Application Scientist, I've seen firsthand the challenges researchers face when working with highly activated aromatic systems. The bromination of substituted anthranilic acids is a prime example—a reaction that appears straightforward on paper but can quickly lead to a complex mixture of byproducts in the flask. The powerful activating and directing effects of the amino and carboxylic acid groups make this system particularly sensitive to reaction conditions.
This technical support guide is designed to help you navigate these complexities. We will move beyond simple procedural steps to explore the "why" behind common side reactions and provide robust, field-tested strategies to achieve clean, high-yield syntheses. Our focus is on building a self-validating experimental design, where each choice of reagent and condition is made with a clear understanding of the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the bromination of anthranilic acids.
Q1: My reaction is producing a mixture of mono- and di-brominated products. How can I improve selectivity for monobromination?
A1: The primary cause of polybromination is the strong electron-donating nature of the amino group, which highly activates the aromatic ring towards electrophilic substitution. The amino group directs incoming electrophiles to the positions ortho and para to it. In the case of anthranilic acid (2-aminobenzoic acid), this makes the 3- and 5-positions highly susceptible to bromination. Direct bromination often leads to a mixture of 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid.[1][2]
The most reliable strategy to achieve selective monobromination is to temporarily reduce the activating effect of the amino group by installing a protecting group.[1] Acetylation is the most common and effective method. The resulting acetamido group is still an ortho, para-director but is significantly less activating than a free amino group, which effectively prevents the second bromination.
The overall workflow involves three key stages: protection, bromination, and deprotection.
Caption: Workflow for selective monobromination.
This method provides excellent control over regioselectivity, preventing the formation of the dibromo- byproduct. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Q2: I'm observing significant loss of my carboxylic acid group and forming brominated anilines. What causes this decarboxylation and how can I prevent it?
A2: This side reaction is known as decarboxylative halogenation or halodecarboxylation.[3][4] Anthranilic acid itself is susceptible to decarboxylation when heated or treated with acid.[5] The presence of a halogenating agent can significantly promote this process, leading to the formation of brominated anilines, which may themselves undergo further bromination.
The mechanism involves the cleavage of the carbon-carbon bond between the aromatic ring and the carboxylic group, with the liberation of carbon dioxide.[4] Conditions that favor this unwanted reaction include:
-
High Temperatures: Thermal energy can easily induce the loss of CO2.
-
Strongly Acidic Conditions: Acid catalysis can facilitate the decarboxylation process.[5]
-
Excess Brominating Reagent: A high concentration of bromine or other reactive halogen sources can accelerate halodecarboxylation.[6]
-
Polar Solvents: Solvents like water can promote decarboxylation under boiling conditions.[5]
To mitigate this issue, a careful selection of reaction conditions is paramount.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | Heating / Refluxing | 0 - 25°C | Minimizes thermal energy input, slowing the rate of decarboxylation.[2] |
| Solvent | Water, Protic Solvents | Glacial Acetic Acid, Dichloromethane | Acetic acid is a common choice, but be aware of potential N-acetylation (see Q3). Aprotic solvents can be effective. |
| Brominating Agent | Excess Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS is a milder source of electrophilic bromine, reducing the harshness of the reaction and minimizing oxidative side reactions.[7] |
| pH | Strongly Acidic | Neutral or Buffered | Avoids acid-catalyzed decarboxylation.[5] |
By implementing these changes, you shift the reaction kinetics to favor the desired electrophilic aromatic substitution over the competing decarboxylation pathway.
Q3: My product analysis shows an unexpected N-acetylated byproduct. Where is this coming from?
A3: The source of the acetyl group is almost certainly the glacial acetic acid used as the solvent. While it is a common solvent for brominations, glacial acetic acid can also act as an acetylating agent for the highly nucleophilic amino group of your substrate.[1] This side reaction forms N-acetylanthranilic acid (or its brominated derivative).
This becomes particularly problematic if your goal is not to use a protecting group strategy. If N-acetylation is a significant issue, consider switching to an alternative, non-reactive solvent. Suitable options include:
-
Dichloromethane (DCM)
-
Chloroform
-
Carbon tetrachloride (use with caution due to toxicity)
-
A mixture of acetic acid and a less reactive co-solvent to reduce the concentration of the acetyl source.
Q4: The reaction mixture is turning dark, and I'm getting a complex, insoluble material. What is happening?
A4: A dark, insoluble precipitate is often indicative of oxidation and subsequent polymerization. The amino group of anthranilic acid is susceptible to oxidation by bromine, which is a moderately strong oxidizing agent.[8] This oxidation can generate radical cations, which are key intermediates in the polymerization of aniline and its derivatives to form polyaniline-like structures.[9] These polymers are often complex, conjugated systems that are insoluble in common organic solvents.
Caption: Initiation of oxidative polymerization.
To prevent this side reaction:
-
Lower the Reaction Temperature: Conduct the reaction in an ice bath to slow the rate of oxidation.
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is less oxidizing than molecular bromine and is an excellent alternative.[7]
-
Protect the Amino Group: As discussed in Q1, converting the amino group to an acetamido group reduces its susceptibility to oxidation.
Part 2: Detailed Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low Yield of Desired Product | 1. Polybromination2. Decarboxylation3. Polymerization/Oxidation | 1. Implement Protecting Group Strategy: Acetylate the amino group to deactivate the ring against a second substitution (See FAQ Q1).2. Reduce Temperature & Use Milder Reagents: Run the reaction at 0°C and switch from Br₂ to NBS to disfavor the decarboxylation pathway (See FAQ Q2).3. Control Temperature & Exclude Light: Lowering the temperature and protecting the reaction from light can reduce oxidation and radical-initiated polymerization (See FAQ Q4). |
| Product is Difficult to Purify | 1. Mixture of Regioisomers2. Presence of Polymeric Byproducts | 1. Utilize Protecting Groups: For substrates with multiple activating groups, a protecting group strategy is essential for achieving high regioselectivity.2. Pre-Workup Filtration: Before extraction, filter the crude reaction mixture through a pad of celite to remove any insoluble polymeric material. This simplifies the subsequent purification steps. |
| Inconsistent Reaction Outcomes | 1. Purity of Starting Material2. Inadequate Temperature Control3. Presence of Moisture | 1. Verify Starting Material Purity: Impurities in the starting anthranilic acid can initiate side reactions. Recrystallize if necessary.2. Ensure Strict Temperature Control: Add the brominating agent slowly and dropwise while monitoring the internal temperature with a thermometer. Use an ice/salt bath for better control.3. Use Anhydrous Conditions: While not always necessary, using anhydrous solvents and an inert atmosphere (N₂ or Ar) can prevent side reactions mediated by water or oxygen, especially if oxidative degradation is observed. |
| Formation of Tribromoaniline | 1. Aggressive Bromination Conditions2. Complete Decarboxylation Followed by Polybromination | This indicates severely uncontrolled conditions. This byproduct is a result of both major side reactions occurring. Immediate Action Required: 1. Halt the current procedure.2. Redesign the synthesis to incorporate both a protecting group for the amine and the use of a milder brominating agent (NBS) at low temperatures (0°C or below). |
Part 3: Experimental Protocols
Protocol 1: Selective Monobromination of 4-Methylanthranilic Acid via Acetyl Protection
This protocol demonstrates the robust three-step method to prevent polybromination.
Step 1: Acetylation of 4-Methylanthranilic Acid
-
In a fume hood, suspend 4-methylanthranilic acid (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of substrate).
-
With stirring, slowly add acetic anhydride (1.2 eq). The reaction may be mildly exothermic.
-
Gently heat the mixture to 50-60°C for 30 minutes to ensure the reaction goes to completion.
-
Pour the warm mixture into a beaker of ice-cold water (approx. 20 mL per gram of starting material) with vigorous stirring.
-
Collect the precipitated N-acetyl-4-methylanthranilic acid by vacuum filtration, wash thoroughly with cold water, and dry. The product is typically pure enough for the next step.
Step 2: Bromination of N-Acetyl-4-methylanthranilic Acid
-
Dissolve the dried N-acetyl-4-methylanthranilic acid (1.0 eq) in glacial acetic acid.
-
Cool the solution to 10-15°C in an ice-water bath.
-
In a separate flask, prepare a solution of molecular bromine (1.05 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred, cooled solution of the substrate over 30-45 minutes, ensuring the temperature does not rise above 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If not, proceed to extraction with a suitable organic solvent (e.g., ethyl acetate).
Step 3: Hydrolysis (Deprotection) of the Brominated Product
-
Suspend the crude brominated N-acetyl product in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours until a clear solution is obtained, indicating complete hydrolysis.
-
Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~3-4.
-
The desired 5-bromo-4-methylanthranilic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.
Protocol 2: Minimizing Decarboxylation using N-Bromosuccinimide (NBS)
This protocol is designed for substrates prone to decarboxylation.
-
In a fume hood, dissolve the substituted anthranilic acid (1.0 eq) in dichloromethane (DCM) or acetonitrile (MeCN) (approx. 20 mL per gram).
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0 to 1.1 eq) portion-wise over 20-30 minutes, keeping the temperature below 5°C. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can initiate radical reactions.
-
Monitor the reaction by TLC. The reaction is often complete within 1-3 hours at 0°C.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining active bromine species.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization as needed.
References
- Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Preventing byproduct formation in the bromin
- The bromin
- THE DECARBOXYLATION OF ANTHRANILIC ACID - ResearchG
- Decarboxylative Halogenation of Organic Compounds - Chemical Reviews.
- A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids - Princeton University.
- Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites - Lancashire Online Knowledge.
- Decarboxylative Halogenation of Organic Compounds - Semantic Scholar.
- N-Bromosuccinimide (NBS) - Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
Technical Support Center: Troubleshooting Failed Cyclization of 2-Amino-3-bromo-5-methoxybenzoic Acid Derivatives
Welcome to the technical support center for synthetic challenges involving 2-amino-3-bromo-5-methoxybenzoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered issues during intramolecular cyclization reactions. As researchers and drug development professionals, we understand that unexpected outcomes are a part of the scientific process. This resource aims to equip you with the knowledge to diagnose and resolve these challenges effectively.
Troubleshooting Guide: A Mechanistic Approach to Failed Cyclizations
This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying chemical principles.
Q1: Why is my cyclization reaction not proceeding to completion, resulting in a low yield of the desired product?
A low or incomplete conversion is a common hurdle. The causes are often multifactorial, stemming from the inherent properties of the substrate and the chosen reaction conditions.
Potential Causes and Solutions:
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the benzoic acid group, and to some extent the bromine atom, can decrease the nucleophilicity of the 2-amino group, making it less reactive for the intramolecular attack required for cyclization.[1]
-
Solution: Enhance the nucleophilicity by employing a suitable base to deprotonate the amine or the carboxylic acid. The choice of base is critical and should be tailored to the specific reaction. A non-nucleophilic, sterically hindered base is often preferred to avoid side reactions.
-
-
Steric Hindrance: The bromine atom at the 3-position presents a significant steric barrier, which can hinder the approach of the reacting groups and disfavor the formation of the transition state for cyclization.[2]
-
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome this steric hindrance. However, this must be balanced against the potential for thermal decomposition. Microwave-assisted synthesis can be an effective technique to achieve high temperatures rapidly and uniformly.[3]
-
-
Inadequate Catalyst Activity or Selection: For metal-catalyzed cyclizations (e.g., Buchwald-Hartwig or Ullmann-type reactions), the choice of catalyst, ligand, and reaction conditions is paramount.[4][5][6]
-
Solution: A systematic screening of catalysts and ligands is recommended. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can promote the reductive elimination step, which is often rate-limiting.[6][7] For copper-catalyzed Ullmann-type couplings, the use of a ligand such as a diamine can improve catalyst solubility and activity.[8]
-
-
Intermolecular Side Reactions: At high concentrations, intermolecular reactions, such as polymerization, can compete with the desired intramolecular cyclization.[9]
-
Solution: Employing high-dilution conditions can favor the intramolecular pathway by minimizing the probability of molecules reacting with each other.[9] This can be achieved by the slow addition of the substrate to the reaction mixture.
-
Experimental Protocol: Screening for Optimal Cyclization Conditions
This protocol provides a general framework for optimizing a palladium-catalyzed intramolecular C-N bond formation.
-
Starting Material Purity: Ensure the 2-amino-3-bromo-5-methoxybenzoic acid derivative is of high purity. Impurities can poison the catalyst.
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the appropriate palladium source, ligand, and base to a dry reaction vessel.
-
Solvent and Substrate Addition: Add the anhydrous solvent, followed by the substrate.
-
Temperature Control: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Analysis: Upon completion, cool the reaction, perform an appropriate aqueous work-up, and purify the product by column chromatography. Analyze the product by NMR and mass spectrometry to confirm its identity and purity.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(OAc)2 | Pd2(dba)3 | G3-XPhos Precatalyst |
| Ligand | XPhos | RuPhos | None |
| Base | K2CO3 | Cs2CO3 | K3PO4 |
| Solvent | Toluene | Dioxane | DMF |
| Temperature | 100 °C | 110 °C | 120 °C |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed cyclization reaction.
Caption: A decision tree for troubleshooting failed cyclization reactions.
Q2: I am observing significant formation of side products. What are they, and how can I prevent them?
The formation of side products is often a result of competing reaction pathways. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Reactions and Prevention Strategies:
-
Debromination: The bromine atom can be removed under certain reductive conditions, particularly in the presence of a palladium catalyst and a hydrogen source.
-
Prevention: Avoid potential hydrogen sources in the reaction mixture. Screening different ligands and bases can also help to suppress this side reaction.
-
-
Hydrolysis: The carboxylic acid or its derivatives can be susceptible to hydrolysis, especially at elevated temperatures in the presence of water and a strong base.
-
Prevention: Ensure strictly anhydrous reaction conditions by using dry solvents and reagents and running the reaction under an inert atmosphere.
-
-
Formation of Benzoxazinones: Anthranilic acids can cyclize with an acyl source to form benzoxazinones.[10][11][12] If your reaction involves an acylating agent, this could be a competing pathway.
-
Prevention: If this is not the desired product, ensure that no unintended acyl sources are present.
-
Frequently Asked Questions (FAQs)
-
What are the most common heterocyclic scaffolds synthesized from 2-aminobenzoic acid derivatives? Quinazolinones and benzoxazinones are among the most common heterocyclic systems derived from anthranilic acids.[10][11][12][13][14] The specific product depends on the reaction partner and conditions.
-
How do the electronic properties of the substituents affect the cyclization? The electron-donating amino group and methoxy group generally favor electrophilic aromatic substitution, while the electron-withdrawing bromine and carboxylic acid groups are deactivating. The interplay of these electronic effects can influence the reactivity of the aromatic ring and the nucleophilicity of the amino group.[15]
-
Which catalytic systems are generally preferred for intramolecular C-N bond formation? Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[4][5][6] Copper-catalyzed Ullmann condensation is a more traditional method but can be effective, often requiring higher temperatures.[8]
Visualizing a Potential Reaction Pathway
The diagram below illustrates a generalized cyclization of a 2-amino-3-bromo-5-methoxybenzoic acid derivative to a quinazolinone, a common outcome of such reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of heterocycles from anthranilic acid and its derivatives [diva-portal.org]
- 12. openarchive.ki.se [openarchive.ki.se]
- 13. Quinazolinone synthesis [organic-chemistry.org]
- 14. Quinazoline synthesis [organic-chemistry.org]
- 15. Effects of substituent position on aminobenzoate relaxation pathways in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling for Brominated Benzoic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with the optimization of coupling conditions for brominated benzoic acids. As substrates, brominated benzoic acids present unique challenges due to the electron-withdrawing nature of the carboxylic acid group and potential solubility issues. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki coupling of brominated benzoic acids. Each entry is formatted as a question you might ask, followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: My reaction shows low or no conversion to the desired biaryl product.
This is the most common issue and can stem from several factors within the catalytic cycle. The electron-withdrawing carboxylic acid group can make the aryl bromide substrate less reactive towards oxidative addition compared to electron-rich or neutral aryl bromides.[1]
Potential Cause 1: Inefficient Oxidative Addition. The first and often rate-limiting step of the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) catalyst.[2] For an electron-deficient substrate like a brominated benzoic acid, this step can be sluggish.
-
Solution: Employ a more electron-rich and bulky phosphine ligand. Ligands like SPhos or RuPhos are designed to accelerate oxidative addition by creating a more reactive, monoligated Pd(0) species.[3] Increasing the reaction temperature can also provide the necessary activation energy.
Potential Cause 2: Poor Catalyst Activity or Deactivation. The chosen palladium source might not be generating the active Pd(0) species efficiently, or the catalyst may be deactivating over the course of the reaction.
-
Solution 1: Screen Different Palladium Pre-catalysts. While Pd(PPh₃)₄ is common, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃, when combined with appropriate phosphine ligands, often show higher activity. For instance, the combination of Pd(dppf)Cl₂ in a solvent like dimethoxyethane has proven effective.[4]
-
Solution 2: Increase Catalyst Loading. While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome slow kinetics or minor deactivation pathways.[5]
Potential Cause 3: Ineffective Transmetalation. The transmetalation step requires the activation of the boronic acid by a base to form a more nucleophilic borate species, which then transfers its organic group to the palladium center.[6] If the base is too weak or poorly soluble, this step will fail.
-
Solution: Switch to a stronger or more suitable base. Potassium phosphate (K₃PO₄) is often more effective than sodium or potassium carbonate (Na₂CO₃, K₂CO₃) for challenging couplings, particularly when using sterically hindered substrates.[3] Cesium carbonate (Cs₂CO₃) is another strong option. The choice of base is also solvent-dependent; for example, K₂CO₃ works well in aqueous mixtures.[7][8]
Workflow: Troubleshooting Low Product Yield
Below is a systematic workflow to diagnose and resolve low-yield reactions.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Issue 2: A significant amount of debrominated benzoic acid is formed.
Dehalogenation (or protodebromination) is a common side reaction where the bromine atom is replaced by a hydrogen atom.[9][10]
Causality: The Dehalogenation Pathway This side reaction occurs after the initial oxidative addition of the bromobenzoic acid to the Pd(0) center. The resulting Ar-Pd(II)-Br complex can undergo a competing reaction where the bromide is replaced by a hydride, followed by reductive elimination to yield the debrominated arene and regenerate Pd(0). The hydride source can be the solvent (like an alcohol), an amine base, or even water under certain conditions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
preventing byproduct formation in quinazolinone synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on preventing the formation of common byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of quinazolinones, providing insights into their causes and offering detailed protocols for resolution.
Problem 1: Formation of N-Acylanthranilamide Intermediate as a Major Byproduct
Q: My reaction is yielding a significant amount of the N-acylanthranilamide intermediate instead of the desired quinazolinone. How can I promote cyclization and increase my yield?
A: Senior Application Scientist's Analysis:
This is a common issue, particularly in syntheses starting from anthranilic acid or its derivatives. The formation of the N-acylanthranilamide is the first step, but its cyclization to the quinazolinone can be sluggish. This is often due to insufficient energy input (temperature), incorrect solvent choice, or the absence of a suitable catalyst to facilitate the final dehydration and ring-closure step.
Root Cause Analysis:
The conversion of the N-acylanthranilamide intermediate to the quinazolinone requires a dehydration-cyclization step. This intramolecular condensation can have a high activation energy barrier. Factors that can stall the reaction at the intermediate stage include:
-
Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier for cyclization.
-
Inappropriate Solvent: The polarity and boiling point of the solvent can significantly influence the reaction rate.
-
Absence of a Dehydrating Agent or Catalyst: While high temperatures alone can sometimes suffice, a dehydrating agent or a catalyst can significantly improve the efficiency of the cyclization.
dot
Caption: Byproduct formation pathway.
Recommended Protocol for Promoting Cyclization:
This protocol utilizes microwave irradiation to provide rapid and uniform heating, which can significantly enhance the rate of cyclization.[1][2]
Objective: To efficiently convert the N-acylanthranilamide intermediate to the final quinazolinone product.
Materials:
-
Crude reaction mixture containing the N-acylanthranilamide intermediate.
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)).
-
Microwave reactor.
Procedure:
-
Solvent Selection: If the initial reaction was performed in a low-boiling point solvent, evaporate the solvent under reduced pressure. Redissolve the crude material in a minimal amount of a high-boiling point polar aprotic solvent like DMF or DMSO.
-
Microwave-Assisted Cyclization:
-
Place the reaction vessel in a dedicated laboratory microwave reactor.
-
Set the temperature to 150-180 °C. The high temperatures achievable with microwave heating can effectively drive the cyclization.[2]
-
Irradiate for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3][4]
-
Data Summary: Conventional vs. Microwave Heating
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours to days | 15-30 minutes |
| Temperature | Typically limited by solvent bp | Can exceed solvent bp (with pressure) |
| Yield | Often lower due to degradation | Generally higher yields |
| Byproducts | More prevalent due to long times | Minimized due to shorter times |
Problem 2: Formation of Hydrolysis Byproducts
Q: I am observing significant hydrolysis of my quinazolinone product, especially during work-up and purification. What are the best practices to avoid this?
A: Senior Application Scientist's Analysis:
The quinazolinone ring itself is generally stable, but certain substituents, particularly on the 2-position, can render it susceptible to hydrolysis, especially under basic conditions.[5] The work-up and purification steps are critical junctures where unintended hydrolysis can occur.
Root Cause Analysis:
-
Basic Conditions: The presence of strong bases during aqueous work-up can promote nucleophilic attack of hydroxide ions on the carbonyl group of the quinazolinone ring, leading to ring-opening.
-
Prolonged Exposure to Aqueous Media: Even at neutral pH, prolonged contact with water, especially at elevated temperatures, can lead to hydrolysis.
-
Substituent Effects: Electron-withdrawing groups on the quinazolinone scaffold can increase the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack.
dot
Caption: Troubleshooting hydrolysis during workup.
Recommended Protocol for Minimizing Hydrolysis:
Objective: To isolate the quinazolinone product while minimizing hydrolytic degradation.
Procedure:
-
Neutral or Slightly Acidic Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a base was used in the reaction, neutralize it carefully with a dilute acid (e.g., 1M HCl) to a pH of 6-7 before extraction.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.[3]
-
-
Anhydrous Drying:
-
Thoroughly dry the combined organic extracts over an anhydrous drying agent such as sodium sulfate or magnesium sulfate to remove any residual water.[3]
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure at a moderate temperature (not exceeding 40-50 °C) to prevent thermal degradation.
-
-
Purification:
-
If column chromatography is necessary, use a non-polar eluent system if possible. If polar solvents are required, minimize the time the compound spends on the column.
-
For solid products, recrystallization from a non-aqueous solvent is often a good alternative to chromatography.[6]
-
-
Storage:
-
Store the final product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent long-term degradation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to quinazolinones, and what are their respective pros and cons regarding byproduct formation?
A1: The Niementowski synthesis is a widely used classical method, which involves the reaction of anthranilic acids with amides.[1][2] While versatile, it often requires high temperatures and long reaction times, which can lead to thermal degradation and byproduct formation.[1][2] More modern approaches, such as metal-catalyzed cross-coupling reactions or microwave-assisted syntheses, often offer milder reaction conditions, shorter reaction times, and higher yields with fewer byproducts.[6][7]
Q2: How can I effectively monitor my reaction to prevent the accumulation of byproducts?
A2: Regular monitoring of the reaction progress is crucial. Thin Layer Chromatography (TLC) is a quick and easy method for qualitative analysis. For more quantitative and detailed information, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. These techniques allow you to track the consumption of starting materials and the formation of both the desired product and any byproducts in real-time.
Q3: Are there any "green" or more environmentally friendly methods for quinazolinone synthesis that also minimize byproducts?
A3: Yes, several green chemistry approaches have been developed. These include using water as a solvent, employing catalyst- and solvent-free conditions under microwave irradiation, or using mechanochemical grinding.[6][7] These methods not only reduce the environmental impact but can also lead to cleaner reactions with fewer byproducts due to the milder conditions and shorter reaction times.[7]
Q4: My desired quinazolinone is a solid. What is the best general-purpose technique for purification to remove soluble byproducts?
A4: For solid products, recrystallization is often a highly effective and scalable purification method.[6] The key is to find a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the byproducts remain in solution. If recrystallization is not effective, column chromatography is the next logical step.
Q5: Can the choice of base in my reaction influence byproduct formation?
A5: Absolutely. The choice of base is critical. For instance, in reactions involving ortho-fluorobenzamides, stronger bases like KOH can lead to the formation of 2-hydroxy-N-methylbenzamide as a byproduct through an SNAr reaction.[3] In contrast, a weaker base like cesium carbonate (Cs2CO3) can promote the desired cyclization while minimizing this side reaction.[3] It is essential to screen different bases to find the optimal one for your specific reaction.
References
-
Al-dujaili, J. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
-
Niementowski quinoline synthesis. In Wikipedia. Available at: [Link]
-
Rajput, S., & Mishra, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
-
Li, Y., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Available at: [Link]
- BenchChem. (n.d.). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. BenchChem.
-
Various Authors. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
- BenchChem. (n.d.). Avoiding degradation of 2-Acetyl-4(3H)-quinazolinone during storage. BenchChem.
-
Asadi, A., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Jiang, B., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
challenges in the synthesis of 2,3-fused quinazolinones
Technical Support Center: Synthesis of 2,3-Fused Quinazolinones
Subject: Advanced Troubleshooting & Protocol Optimization for Fused Quinazolinone Scaffolds To: Drug Discovery Chemistry Teams, Process R&D Scientists From: Senior Application Scientist, Heterocycle Synthesis Division
Executive Summary
The 2,3-fused quinazolinone pharmacophore (e.g., pyrrolo[2,1-b]quinazolinone, quinazolino[3,2-a]quinazolinone) is a privileged scaffold in medicinal chemistry, exhibiting potent EGFR inhibitory and anti-inflammatory properties. However, their synthesis is frequently plagued by regioselectivity errors , catalyst deactivation , and solubility-driven workup failures .
This guide bypasses standard textbook procedures to address the "why" and "how" of experimental failure. It is structured as a dynamic troubleshooting interface, treating your chemical reaction as a system to be debugged.
Module 1: Transition-Metal Catalyzed C-H Activation/Annulation
Primary Focus: Rh(III) and Cu(II) Catalysis Common Scaffolds: Indolo- and Pyrrolo-fused systems.
User Query 01: "My Rh(III)-catalyzed annulation of quinazolinones with internal alkynes is stalling at 40% conversion. Adding more catalyst doesn't help."
Technical Diagnosis: This is classic product inhibition or oxidant depletion , not catalyst death. The fused quinazolinone product often coordinates to the Rh(III) center more strongly than the substrate, sequestering the active species. Additionally, if you are using Cu(OAc)₂ as an oxidant, the accumulation of Cu(I) byproducts can inhibit the re-oxidation of Rh(I) to Rh(III).
Actionable Protocol:
-
Switch Oxidants: Replace Cu(OAc)₂ with Ag₂CO₃ or use a co-oxidant system (air/O₂ with catalytic Cu). Silver salts often precipitate halides, driving the equilibrium.
-
Add a Decoy Ligand: Introduce pivalic acid (30 mol%) or 1-adamantanecarboxylic acid . These bulky carboxylates facilitate the C-H activation step via a Concerted Metalation-Deprotonation (CMD) mechanism and help displace the product from the metal center.
-
Temperature Ramp: Initiate at 80°C. If stalling occurs, spike to 110°C only after 2 hours to overcome the energy barrier of product dissociation.
User Query 02: "I am observing poor regioselectivity when coupling unsymmetrical alkynes. I get a 1:1 mixture of regioisomers."
Technical Diagnosis: Regiocontrol in 2,3-fused systems is dictated by the interplay between steric bulk of the alkyne substituents and the electronic directing effect of the quinazolinone nitrogen. A 1:1 mixture suggests these forces are competing rather than reinforcing.
Actionable Protocol:
-
Steric Differentiation: If your alkyne has an alkyl and an aryl group, the C-N bond formation usually occurs distal to the bulkier group. Enhance this by using Cp*Rh(III) catalysts with bulkier ligands.
-
Electronic Bias: Introduce an electron-withdrawing group (EWG) on the alkyne to polarize the triple bond. The nucleophilic N-atom of the quinazolinone will attack the more electron-deficient carbon (beta to the EWG).
Visualizing the Failure Point:
Caption: Mechanism of Rh(III)-catalyzed annulation highlighting product inhibition as the critical failure point.
Module 2: Cascade & Multicomponent Reactions
Primary Focus: Copper-catalyzed oxidative cyclizations and Palladium carbonylation. Common Scaffolds: Quinazolino[3,2-a]quinazolinones.
User Query 03: "My one-pot reaction using 2-aminobenzamide and aldehydes yields the intermediate imine but fails to cyclize to the fused system."
Technical Diagnosis: The second cyclization step (often an oxidative C-H amination or nucleophilic attack) requires a higher activation energy or a specific oxidant that isn't present. If using a Cu-catalyzed aerobic system, oxygen mass transfer is likely the bottleneck.
Actionable Protocol:
-
Solvent Switch: Move from DMF to DMSO or DMAc . These solvents stabilize the charged intermediates required for the second cyclization.
-
Oxygen Sparging: Do not rely on a balloon. Actively sparge O₂ through the solution for the first 15 minutes, or use an open-vessel system if safety permits.
-
Add a Brønsted Acid: Add 10 mol% TFA or AcOH . The acid catalyzes the initial imine formation and protonates the leaving group in the final oxidative step, accelerating the cascade.
User Query 04: "In the Pd-catalyzed carbonylation, I see palladium black precipitation immediately."
Technical Diagnosis: This indicates ligand dissociation followed by aggregation of Pd(0). The reaction temperature or CO pressure might be too aggressive for the ligand system employed.
Actionable Protocol:
-
Ligand Upgrade: Switch from PPh₃ to a bidentate ligand like Xantphos or DPEphos . These have a wide bite angle that stabilizes the Pd center during the reductive elimination of the fused ring.
-
Pressure Check: Ensure CO pressure is maintained (typically 10-20 bar). Low CO concentration promotes catalyst decomposition.
Quantitative Comparison of Oxidants in Cu-Catalyzed Cascades:
| Oxidant System | Rate | Yield | Tolerance | Notes |
| O₂ (1 atm) | Slow | Mod (50-60%) | High | Requires high T (>100°C); Greenest option. |
| Cu(OAc)₂ (stoich) | Fast | High (80-90%) | Mod | Difficult workup (copper waste); Good for small scale. |
| DTBP (Peroxide) | Med | High (75-85%) | Low | Explosion hazard; Good for radical pathways. |
| TBHP (aq) | Med | Mod (60%) | Mod | Water can hydrolyze imine intermediates. |
Module 3: Green & Metal-Free Approaches
Primary Focus: Mechanochemistry and Radical Cascades.
User Query 05: "I am trying a ball-milling synthesis for pyrrolo[1,2-a]quinazoline, but the reaction mixture turns into a sticky paste and conversion stops."
Technical Diagnosis: Rheological failure . As the reaction proceeds, water or liquid byproducts are generated (or the eutectic point changes), turning the powder into a paste. This absorbs the kinetic energy of the milling balls, stopping the reaction.
Actionable Protocol:
-
Liquid-Assisted Grinding (LAG): Add a small amount of solvent (η = 0.2-0.5 µL/mg) like EtOH or EtOAc . This lubricates the mixture and improves mass transfer without dissolving the reactants.
-
Drying Agents: Incorporate anhydrous Na₂SO₄ or Mg(SO₄)₂ (1-2 equivalents) directly into the milling jar to sequester water produced during condensation.
User Query 06: "My radical cascade using ethers gives a complex mixture of alkylated products."
Technical Diagnosis: Radical species are highly reactive and unselective. If you are using a peroxide (like TBP) to generate radicals from ethers, you are likely generating multiple radical species or observing over-alkylation.
Actionable Protocol:
-
Dilution: Run the reaction in a dilute solution of the ether (or use the ether as solvent) but lower the temperature to control radical flux.
-
Selectivity Control: Use DTBP at 120°C rather than TBHP. The tert-butoxy radical is more selective for abstracting hydrogen from the alpha-position of the ether.
Module 4: Experimental Logic & Troubleshooting Tree
Use this decision tree to diagnose low yields in 2,3-fused quinazolinone synthesis.
Caption: Diagnostic logic flow for identifying root causes of synthetic failure in fused quinazolinone reactions.
References
-
Wang, W., et al. (2022).[1] "Recent advances in the synthesis of 2,3-fused quinazolinones." Organic & Biomolecular Chemistry.
-
Yao, J., et al. (2021).[2][3] "Transition-metal-catalyzed synthesis of quinazolines: A review." Frontiers in Chemistry.
-
Luo, Y., et al. (2023). "Synthesis of 2,3-Fused Quinazolinones via the Radical Cascade Pathway and Reaction Mechanistic Studies by DFT Calculations." The Journal of Organic Chemistry.
-
Siva Kumar, K., et al. (2012).[4] "A new cascade reaction: concurrent construction of six and five membered rings leading to novel fused quinazolinones."[4][5] Organic & Biomolecular Chemistry.
-
Hajra, S., et al. (2013). "Aryne Insertion Reactions Leading to Bioactive Fused Quinazolinones." Organic Letters.
-
Peto, J., et al. (2022). "Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade." Molecules.
Sources
- 1. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 4. A new cascade reaction: concurrent construction of six and five membered rings leading to novel fused quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Quinazolinone Derivatives by Recrystallization
Welcome to the dedicated technical support guide for the purification of quinazolinone derivatives. As a core scaffold in medicinal chemistry and drug development, achieving high purity of these compounds is paramount.[1] Recrystallization remains a powerful, efficient, and scalable technique for this purpose.[2][3] This guide is designed to provide you with both foundational principles and advanced troubleshooting strategies to overcome common challenges encountered during the recrystallization process.
Part A: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have when approaching the recrystallization of quinazolinone derivatives.
Q1: What is the underlying principle of recrystallization for purifying quinazolinone derivatives?
A: Recrystallization is a purification technique that leverages the differences in solubility between the desired quinazolinone compound and impurities at varying temperatures.[3] The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution.[2] As this solution is gradually cooled, the solubility of the quinazolinone derivative decreases, leading to the formation of highly ordered, pure crystals.[3] Most impurities, which are present in smaller quantities, remain dissolved in the cooled solvent (the "mother liquor") and are subsequently removed during filtration.[1][2]
Q2: How do I select the ideal solvent for my specific quinazolinone derivative?
A: The choice of solvent is the most critical factor for a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High-Temperature Solubility: It must dissolve the quinazolinone derivative completely when hot (typically at or near the solvent's boiling point).[4]
-
Low-Temperature Insolubility: The compound should be poorly soluble or insoluble in the solvent at room temperature or below.[4]
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Chemical Inertness: The solvent must not react with the quinazolinone derivative.[2]
-
Volatility: It should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[2]
-
Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out".[5]
Commonly used solvents for quinazolinone derivatives include ethanol, ethyl acetate, and mixtures such as petroleum ether/ethyl acetate.[6][7][8] A general rule of thumb is that solvents with functional groups similar to the compound may be good solubilizers.[9]
Q3: What are common impurities in quinazolinone synthesis that I need to remove?
A: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities include:
-
Unreacted starting materials (e.g., anthranilic acid derivatives).
-
Byproducts from the cyclization reaction.
-
Highly colored degradation products.
-
Inorganic salts from catalysts or bases used in the synthesis.[10]
Crystallization is a highly selective technique that, when optimized, can effectively reject the majority of these impurities from the crystal lattice.[1]
Q4: What is a "mixed-solvent" system and when should I use it?
A: A mixed-solvent system is employed when no single solvent meets all the criteria for ideal recrystallization. This typically involves a pair of miscible solvents: one in which the quinazolinone derivative is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble" or "anti-solvent").[11]
You should consider this system when your compound is either too soluble or too insoluble in common single solvents at all temperatures.[12] The procedure involves dissolving the compound in a minimal amount of the hot soluble solvent, followed by the careful, dropwise addition of the hot anti-solvent until the solution becomes faintly cloudy (the saturation point). A few drops of the hot soluble solvent are then added to redissolve the precipitate before the solution is allowed to cool slowly.
Part B: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My quinazolinone derivative will not dissolve, even in a large volume of boiling solvent.
-
Causality: This indicates that the solvent's polarity is not a good match for your compound, or the compound is exceptionally high-melting and sparingly soluble. The chosen solvent is too "poor" for your derivative.
-
Solution Pathway:
-
Verify Solvent Choice: Re-evaluate the polarity of your quinazolinone derivative. If it is highly non-polar, a solvent like hexane might be insufficient. If it's highly polar, a more polar solvent like ethanol or even a water mixture might be necessary.
-
Increase Polarity: If using a non-polar solvent, try a more polar one (e.g., switch from hexane to ethyl acetate or toluene).
-
Use a Mixed-Solvent System: Dissolve your compound in a small amount of a solvent in which it is very soluble (e.g., THF or acetone). Then, slowly add a less polar "anti-solvent" like hexane to the hot solution until it becomes turbid.[9] Heat to clarify and then cool.
-
Increase Solvent Volume: While using the minimum amount of solvent is ideal for yield, you may simply need more solvent. Add it in small increments to the boiling solution until the solid dissolves.[13]
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid.[5] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid.[5] It can be caused by a very high concentration of impurities (which lowers the melting point) or by cooling the solution too rapidly.[5][12] Oiled-out products are undesirable because the liquid droplets often trap impurities.[5]
-
Solution Pathway:
-
Reheat and Add More Solvent: The most common fix is to reheat the mixture until the oil dissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to lower the saturation temperature.[5]
-
Slow Down the Cooling Rate: Rapid cooling promotes oiling out.[12] After reheating and adding more solvent, allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring.[5] Do not place it directly in an ice bath.
-
Change the Solvent: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point. Alternatively, if the compound and solvent polarities are too dissimilar, this can promote oiling; try a solvent with a more similar polarity.[12]
-
Induce Crystallization Early: At a temperature just below the point of dissolution, vigorously scratch the inside of the flask with a glass rod or add a seed crystal.[12][14] This can encourage crystal nucleation before the temperature drops low enough for oiling to occur.
-
Problem 3: No crystals form, even after the solution has cooled to room temperature.
-
Causality: The solution is not supersaturated, which means either too much solvent was used, or the compound is simply too soluble in the chosen solvent at cold temperatures.[5][14]
-
Solution Pathway:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus.[14] The microscopic scratches on the glass provide nucleation sites for crystal growth.[15]
-
Seeding: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution.[14][16] This provides a template for crystal growth.
-
-
Reduce Solvent Volume: If induction methods fail, reheat the solution and boil off a portion of the solvent (e.g., 20-30%) to increase the solute concentration.[14] Then, allow it to cool again.
-
Use an Anti-Solvent: If you have a highly soluble compound, you can place the flask in an ice bath and carefully add a cold "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists.
-
Cool to a Lower Temperature: Place the flask in an ice-water bath, and if necessary, a dry ice/acetone bath, to further decrease solubility.
-
Problem 4: The final product has a low yield.
-
Causality: A low yield can result from several factors:
-
Using too much solvent, which leaves a significant amount of product dissolved in the mother liquor.[5]
-
Premature crystallization during a hot filtration step.[11]
-
Incomplete crystallization before filtration.
-
Washing the final crystals with a solvent that is too warm or too polar, redissolving the product.
-
-
Solution Pathway:
-
Check the Mother Liquor: Evaporate a small sample of the filtrate. If a large amount of solid residue forms, too much solvent was used.[5] You can attempt to recover more product by boiling off some of the solvent and re-cooling.
-
Optimize Hot Filtration: To prevent premature crystallization, use a stemless funnel and preheat it with hot solvent vapors before filtering.[11][17] Filter the solution in small batches to keep it hot.[11]
-
Ensure Complete Crystallization: Allow sufficient time for cooling and crystal growth. If needed, cool the flask in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.
-
Wash Crystals Correctly: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[18]
-
Data & Protocols
Table 1: Common Solvents for Quinazolinone Derivatives
| Solvent | Boiling Point (°C) | Polarity | Use Case & Rationale |
| Ethanol | 78.4 | Polar | A versatile and common choice for many quinazolinones, especially those with hydrogen-bonding capability. Often used for final product purification.[7][8] |
| Ethyl Acetate | 77.1 | Intermediate | Good for derivatives of intermediate polarity. Less polar than ethanol, providing a different solubility profile.[6] |
| Petroleum Ether / Ethyl Acetate | Variable | Non-polar / Intermediate | A common mixed-solvent system. The compound is dissolved in minimal hot ethyl acetate, and petroleum ether is added as the anti-solvent. Excellent for tuning polarity.[6] |
| n-Hexane / Acetone | Variable | Non-polar / Polar | Another effective mixed-solvent system, particularly useful when the compound is highly soluble in acetone.[9] |
| Toluene | 110.6 | Non-polar | Suitable for non-polar quinazolinone derivatives. Its higher boiling point can be advantageous for dissolving stubborn compounds, but increases the risk of oiling out. |
Diagram 1: Solvent Selection Workflow
This diagram outlines the logical decision-making process for selecting a suitable recrystallization solvent.
Caption: A workflow for systematic solvent selection.
Experimental Protocol: General Single-Solvent Recrystallization
This protocol provides a self-validating framework for the purification of a quinazolinone derivative.
-
Dissolution:
-
Place the crude quinazolinone derivative (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar or a few boiling chips.
-
In a separate beaker, heat the chosen solvent to its boiling point.
-
Add the minimum amount of hot solvent to the Erlenmeyer flask to completely dissolve the solid at the boiling point.[18] Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Validation Check: The solution should be clear and homogeneous. If insoluble impurities remain, proceed to hot filtration.
-
-
Hot Filtration (if necessary):
-
This step is used to remove insoluble impurities (e.g., dust, inorganic salts) or decolorizing carbon.[19][20]
-
Place a stemless funnel with fluted filter paper over a second, clean Erlenmeyer flask.
-
Heat the receiving flask with a small amount of boiling solvent to ensure the funnel remains hot from the vapors.[17]
-
Pour the hot, dissolved compound solution through the filter paper in portions.
-
Validation Check: The filtrate should be clear of any particulate matter. If crystals form on the filter paper, add a small amount of hot solvent to redissolve them.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.[18]
-
Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[5][18]
-
Validation Check: Observe the formation of crystals. This should ideally begin after 5-20 minutes of cooling.[5] If no crystals form, use the induction techniques described in the troubleshooting guide.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.[18]
-
Validation Check: The wash should remove any residual color from the crystals without significantly dissolving them.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Diagram 2: Troubleshooting Decision Tree
This diagram helps navigate the most common experimental failures.
Caption: A decision tree for common recrystallization problems.
References
-
Recrystallization. (n.d.). University of California, Davis. Retrieved February 6, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 6, 2026, from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). MIT OpenCourseWare. Retrieved February 6, 2026, from [Link]
-
Troubleshooting (Recrystallization). (2022, April 7). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved February 6, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 6, 2026, from [Link]
-
Flood, A., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved February 6, 2026, from [Link]
-
Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved February 6, 2026, from [Link]
-
Hot Filtration. (2025, August 20). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Hot Filtration. (2022, April 7). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry. Retrieved February 6, 2026, from [Link]
-
Multiple Authors. (2018). How to induce crystallization in a supersaturated solution. Quora. Retrieved February 6, 2026, from [Link]
-
Multiple Authors. (2013). Recrystallization (help meeeeee). Reddit. Retrieved February 6, 2026, from [Link]
-
Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved February 6, 2026, from [Link]
-
Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. Retrieved February 6, 2026, from [Link]
-
Multiple Authors. (2014). How to avoid the formation of oil droplets during recrystallization? ResearchGate. Retrieved February 6, 2026, from [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Single-solvent recrystallisation. (n.d.). University of York, Department of Chemistry. Retrieved February 6, 2026, from [Link]
-
Guide for crystallization. (n.d.). University of Geneva. Retrieved February 6, 2026, from [Link]
-
Multiple Authors. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved February 6, 2026, from [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones... (n.d.). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]
-
Synthesis and biological activity of some novel quinazolinone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 6, 2026, from [Link]
-
Initiating Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Lab Procedure: Recrystallization. (2024, March 23). LabXchange. Retrieved February 6, 2026, from [Link]
Sources
- 1. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. LabXchange [labxchange.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. jocpr.com [jocpr.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. unifr.ch [unifr.ch]
- 17. Recrystallization [wiredchemist.com]
- 18. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
removing impurities from 2-Amino-3-bromo-5-methoxybenzoic acid reactions
Technical Support Center: Purification & Isolation of 2-Amino-3-bromo-5-methoxybenzoic Acid
Introduction: The Mechanistic Context
Welcome to the technical guide for optimizing the synthesis and purification of 2-Amino-3-bromo-5-methoxybenzoic acid . As researchers, we know that the bromination of electron-rich anilines—specifically 2-amino-5-methoxybenzoic acid—is governed by the interplay of directing groups.[1]
The amino group (
Module 1: Diagnostic Toolkit (Know Your Enemy)
Before attempting purification, you must characterize the crude profile.[1][2] Use this diagnostic table to correlate HPLC/LC-MS data with structural impurities.
| Impurity Type | Likely Identity | Origin / Causality | HPLC Behavior (Relative Retention) |
| Impurity A | 2-Amino-5-methoxybenzoic acid | Unreacted Starting Material (SM).[1][2] Stoichiometry error or incomplete conversion. | 0.8 - 0.9 RRT (More polar than product) |
| Impurity B | 2-Amino-3,X-dibromo-5-methoxybenzoic acid | Over-bromination (Poly-brominated species).[1][2] Excess reagent or high temperature.[2] | 1.2 - 1.4 RRT (More lipophilic) |
| Impurity C | Succinimide | Byproduct of N-Bromosuccinimide (NBS) reagent.[2] | 0.2 - 0.4 RRT (Very polar, washes out early) |
| Impurity D | Azo/Oxidation Dimers | Oxidative coupling of aniline amines.[1][2] Caused by lack of inert atmosphere or light exposure.[1][2] | High RRT / Broad Peak (Colored/Dark) |
Scientist's Note: If your crude solid is dark purple or black, you have significant oxidative impurities (Impurity D).[2] The pure compound should be off-white to pale yellow.[1][2]
Module 2: Purification Protocols (Remediation)
We employ an Orthogonal Purification Strategy : relying on chemical properties (acidity) first, followed by physical properties (solubility).[2]
Protocol A: Acid-Base Workup (The "Chemical Filter")
Best for: Removing non-acidic impurities and inorganic salts.[1]
-
Dissolution: Suspend the crude solid in 10% aqueous NaOH (or Na₂CO₃).
-
Filtration: Filter the dark alkaline solution through a Celite pad to remove insoluble tars.
-
Precipitation: Slowly acidify the filtrate with 1N HCl to pH 3–4 while stirring vigorously.
-
Critical Step: Do not overshoot to pH < 1, as the amino group may protonate (
), increasing water solubility and reducing yield.[1]
-
-
Isolation: Filter the precipitate and wash with water to remove trapped salts (NaCl/NaBr) and Succinimide.[2]
Protocol B: Recrystallization (The "Isomer Filter")
Best for: Removing unreacted SM and poly-brominated species.[1]
-
Solvent System: Ethanol/Water (3:1) or Glacial Acetic Acid.[2][3]
-
Method:
-
Dissolve crude solid in boiling Ethanol (approx. 10-15 mL/g).
-
If undissolved particles remain, hot filter.[2]
-
Add hot water dropwise until slight turbidity persists.
-
Allow to cool slowly to room temperature, then 4°C.
-
Validation: The poly-brominated impurities (more lipophilic) tend to stay in the mother liquor longer than the mono-bromo product.[1][2]
-
Module 3: Visualizing the Workflow
The following logic flow illustrates the decision-making process for purification based on your specific impurity profile.
Caption: Decision tree for selecting the appropriate purification method based on specific impurity profiles.
Frequently Asked Questions (Troubleshooting)
Q1: My product yield is low after Acid-Base precipitation. Where did it go?
A: You likely over-acidified.[2] The molecule is amphoteric (contains both
-
Mechanism: At pH > 10, it exists as a carboxylate anion (soluble).[2] At pH ~4 (Isoelectric point vicinity), it is neutral/zwitterionic (insoluble).[2] At pH < 1, the amine protonates to
, forming a soluble hydrochloride salt.[1] -
Fix: Adjust pH carefully to 4–5. If you overshot, add base (Sodium Acetate) to buffer it back to pH 4.[2]
Q2: I see a persistent peak at RRT 0.2 that won't crystallize out. A: This is likely Succinimide (if NBS was used).[2]
-
Fix: Succinimide is highly water-soluble.[1][2] A thorough water wash of your filter cake is usually sufficient.[1][2] If it persists, reslurry the solid in water at 50°C for 30 minutes and filter again.
Q3: Why is the reaction mixture turning black during bromination? A: This indicates oxidation of the electron-rich aniline ring.[1]
-
Prevention: Ensure the reaction is kept in the dark (wrap flask in foil) and under an inert atmosphere (
). Free radical bromination is light-sensitive and can trigger side reactions.[1][2] -
Remediation: Use the Acid-Base Workup (Protocol A) to remove the non-acidic dark tars.[1]
Q4: Can I use Bromine (
-
Risk: It increases the likelihood of over-bromination (Impurity B) and oxidation.[1][2]
-
Control: If using
, use Glacial Acetic Acid as the solvent and maintain temperature < 15°C.
References
-
Synthesis of 2-Amino-5-bromobenzoic acid (Analogous Chemistry)
-
Regioselectivity in Polysubstituted Benzenes
-
Purification of Halogenated Aminobenzoic Acids
-
General Procedure for NBS Bromination of Anthranilic Acids
Sources
- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanelements.com [americanelements.com]
catalyst selection for cross-coupling reactions of 2-Amino-3-bromo-5-methoxybenzoic acid
Ticket ID: #CC-ABMBA-001 Subject: Optimization of Pd-Catalyzed Cross-Coupling for Hindered, Chelating Aryl Bromides Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Substrate Analysis
Welcome to the Technical Support Center. You are working with 2-Amino-3-bromo-5-methoxybenzoic acid , a scaffold that presents a "Perfect Storm" of catalytic challenges. This guide is designed to troubleshoot low conversion, catalyst poisoning, and side-reactions specific to this molecule.
The Substrate Challenge
Your molecule features three distinct interference mechanisms that defeat standard "textbook" conditions:
-
The Chelation Trap (C2-Amine + C1-Acid): The ortho-amino and ortho-carboxylic acid groups act as a bidentate ligand (similar to glycine), coordinating to Palladium (Pd) and displacing labile phosphines (like PPh3). This creates a "catalyst resting state" that is catalytically dead.
-
Steric Crowding (C3-Bromide): The reactive bromide is sandwiched between the amino group and the aromatic proton. Standard bulky ligands (like BINAP) may be too bulky to allow oxidative addition unless flexible linkers are used.
-
Electronic Deactivation (C5-Methoxy): The methoxy group is an Electron Donating Group (EDG). This increases electron density on the ring, making the C-Br bond stronger and Oxidative Addition (the first step of the cycle) more difficult compared to electron-poor aryl halides.
Pre-Reaction Diagnostics (Start Here)
Before selecting a catalyst, determine your "Protection Status." This single variable dictates your ligand choice.
Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-3-bromo-5-methoxybenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-bromo-5-methoxybenzoic acid. This guide is designed to provide in-depth, field-proven insights into one of the most critical, yet often overlooked, variables in your experiments: the choice of solvent. As a molecule with multiple functional groups—an amine, a carboxylic acid, and a halogen on an electron-rich aromatic ring—its reactivity is exquisitely sensitive to the surrounding medium.
This document moves beyond simple protocol recitation. It is structured to help you understand the causality behind solvent selection, enabling you to troubleshoot effectively, optimize your reaction conditions, and predict outcomes with greater confidence.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing solvent-solute interactions for 2-Amino-3-bromo-5-methoxybenzoic acid and answers common questions encountered in experimental design.
Question: How does the inherent polarity of 2-Amino-3-bromo-5-methoxybenzoic acid influence solvent selection?
Answer: 2-Amino-3-bromo-5-methoxybenzoic acid is a polar molecule. The carboxyl group (-COOH) and the amino group (-NH2) are capable of hydrogen bonding, while the C-Br and C-O bonds contribute to its overall dipole moment.[1] Consequently, its solubility is generally poor in nonpolar solvents like hexanes or toluene. For reactions, you must select a solvent that can adequately dissolve the starting material to ensure a homogeneous reaction mixture. The principle of "like dissolves like" is a good starting point; polar solvents are necessary.[2] However, "polar" is a broad term, and the specific type of polar solvent (protic vs. aprotic) is the decisive factor for reactivity.
Question: What is the critical difference between polar protic and polar aprotic solvents for my reactions, and which should I choose?
Answer: This is arguably the most important question regarding solvent effects. The choice between a protic and an aprotic solvent can dramatically alter reaction rates and even the mechanistic pathway.
-
Polar Protic Solvents (e.g., water, methanol, ethanol, acetic acid) have O-H or N-H bonds and can act as hydrogen bond donors.[2] While they are excellent at dissolving polar reagents, they can severely hinder certain reactions. For instance, in nucleophilic aromatic substitution (SNA_r_) reactions, these solvents form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its nucleophilicity.[3] This often leads to significantly slower reaction rates.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack O-H or N-H bonds and cannot donate hydrogen bonds.[4] They possess large dipole moments and are excellent at solvating cations, but they leave anions (nucleophiles) relatively "bare" and highly reactive.[4] For this reason, polar aprotic solvents are almost always the superior choice for accelerating SNA_r_ reactions.[5] Studies on similar aromatic systems have shown that reaction rates can increase by several orders of magnitude when switching from a protic solvent like methanol to an aprotic one like DMF.[3]
The logical workflow for solvent selection is visualized below.
Caption: Solvent Selection Workflow for Key Reaction Types.
Section 2: Troubleshooting Guide
This section is formatted as a series of issues you might encounter during your experiments, with detailed explanations and actionable solutions.
Issue 1: Low or No Reaction Yield in a Nucleophilic Substitution Attempt
Question: I am trying to displace the bromine atom on 2-Amino-3-bromo-5-methoxybenzoic acid with an amine nucleophile in methanol, but I'm seeing very low conversion even after prolonged heating. What's going wrong?
Answer: Your choice of methanol, a polar protic solvent, is the most likely cause. As discussed previously, protic solvents strongly solvate nucleophiles, drastically reducing their reactivity.[3] The lone pair on your amine nucleophile is engaged in hydrogen bonding with the methanol molecules, making it less available to attack the electron-deficient aromatic ring.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The most effective change you can make is to switch to a solvent like DMF or DMSO. These solvents will still dissolve your starting material but will enhance the nucleophilicity of your amine.[5][6]
-
Check Solubility: Ensure your starting material and reagents are fully dissolved at the reaction temperature in the new solvent. If solubility is still an issue in a solvent like acetonitrile, a more polar option like DMF or DMSO may be required.
-
Consider the Base: The carboxylic acid proton is acidic and can react with your amine nucleophile, forming a salt and reducing the concentration of the free nucleophile. Adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) can be beneficial, especially in aprotic solvents, to deprotonate the carboxylic acid and ensure the amine remains a free nucleophile.
Issue 2: Formation of Unwanted Side Products
Question: I am performing a reaction to modify the carboxyl group (e.g., esterification or amide coupling), but I am observing side products. Could the solvent be responsible?
Answer: Yes, the solvent can play a direct or indirect role in side product formation.
-
Direct Participation: If you are using a nucleophilic solvent (e.g., an alcohol like ethanol for an amide coupling), the solvent itself can compete with your desired nucleophile, leading to the formation of an ester byproduct.
-
Indirect Influence on Reactivity: The solvent affects the pKa of both the carboxylic acid and the amino group.[7] In a solvent like DMSO, the pKa of the carboxylic acid can increase significantly compared to water. This change in acidity can alter the reactivity of the functional groups and potentially open up pathways for side reactions that are not observed in other solvents.
Troubleshooting Steps:
-
Use an Inert Solvent: For reactions targeting the carboxyl or amino groups, choose a non-nucleophilic, aprotic solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are often good choices.
-
Control Stoichiometry: Ensure you are using the correct stoichiometry of coupling agents and your nucleophile to favor the desired reaction over potential side reactions.
-
Temperature Control: Some side reactions may have a higher activation energy. Running the reaction at a lower temperature may improve selectivity for the desired product.
Section 3: Experimental Protocol & Workflow: Nucleophilic Aromatic Substitution
This section provides a validated, step-by-step protocol for a representative SNA_r_ reaction. The causality for each step, particularly the role of the solvent, is explained.
Objective: Synthesis of 2-Amino-3-(pyrrolidin-1-yl)-5-methoxybenzoic acid.
Reaction Scheme:
Materials:
-
2-Amino-3-bromo-5-methoxybenzoic acid
-
Pyrrolidine (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Protocol:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-3-bromo-5-methoxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Expertise & Causality: Anhydrous DMSO is critical. Water is a protic species that can interfere with the reaction and reduce the nucleophile's effectiveness. K₂CO₃ serves as a base to deprotonate the carboxylic acid, preventing it from forming an ammonium salt with the pyrrolidine. Using a carbonate base ensures it is non-nucleophilic and won't compete in the substitution.
-
-
Reaction Execution: Add pyrrolidine (1.5 eq) to the stirred suspension. Heat the reaction mixture to 80-100 °C.
-
Expertise & Causality: The elevated temperature is necessary to overcome the activation energy of the SNA_r_ reaction. DMSO is an excellent choice due to its high boiling point and its ability to accelerate these reactions.[6]
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Self-Validation: This step is crucial. Do not rely solely on reaction time. Confirming the disappearance of starting material prevents unnecessary heating that could lead to decomposition or side products.
-
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Expertise & Causality: This step quenches the reaction and begins the purification process. DMSO is miscible with water, allowing for its removal from the organic product.
-
-
Extraction & Purification: a. Separate the layers. Wash the organic layer with 1 M HCl to remove excess pyrrolidine. b. Wash the organic layer with saturated NaHCO₃ to remove any remaining acidic species. c. Wash the organic layer with brine to remove residual water. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
The following diagram illustrates the troubleshooting logic for this specific protocol.
Caption: Troubleshooting Workflow for the SNAr Protocol.
Section 4: Data Summary
The choice of solvent is a data-driven decision. The table below summarizes key properties of common solvents and their general suitability for reactions involving 2-Amino-3-bromo-5-methoxybenzoic acid.
| Solvent | Dielectric Constant (ε) | Type | Suitability for S_N_Ar | Rationale |
| Water | 80.1 | Polar Protic | Poor | Strong H-bonding deactivates nucleophiles.[3] |
| Methanol | 32.7 | Polar Protic | Poor | Strong H-bonding deactivates nucleophiles.[3] |
| Ethanol | 24.5 | Polar Protic | Poor | Strong H-bonding deactivates nucleophiles. |
| Acetic Acid | 6.2 | Polar Protic | Very Poor | Acidic nature protonates the amino group and nucleophile. |
| DMSO | 46.7 | Polar Aprotic | Excellent | Highly polar, effectively solvates cations, leaves nucleophile highly reactive.[4][7] |
| DMF | 36.7 | Polar Aprotic | Excellent | Similar to DMSO, a standard choice for accelerating S_N_Ar reactions.[6] |
| Acetonitrile | 37.5 | Polar Aprotic | Good | Good choice, though sometimes less effective at dissolving complex substrates than DMSO/DMF. |
| THF | 7.5 | Aprotic (borderline polar) | Moderate | Less polar; may result in slower reaction rates and solubility issues. |
| Dichloromethane | 9.1 | Aprotic (borderline polar) | Moderate | Useful for reactions not requiring high polarity (e.g., acylation).[8] |
| Toluene | 2.4 | Nonpolar | Unsuitable | Poor solubility for the polar substrate.[9] |
References
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5.Benchchem.
- Polar Protic and Polar Aprotic Solvents.Chemistry Steps.
- Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations.
- 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7.ChemicalBook.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.Master Organic Chemistry.
- Effects of Solvent Polarity on the Acid Dissoci
- Protic vs. Aprotic Solvents: Difference in Organic Chemistry.Orango.
- Understanding the Polarity of Benzoic Acid: A Deep Dive.
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution
- A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law.Scientific & Academic Publishing.
Sources
- 1. Understanding the Polarity of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. theorango.com [theorango.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Effects of solvent polarity on the acid dissociation constants of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]
- 9. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law [article.sapub.org]
Mastering Temperature Control in the Synthesis of 2-Amino-3-bromo-5-methoxybenzoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The precise synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid is a critical step in the development of various pharmaceutical compounds. Achieving high purity and yield hinges on the meticulous control of reaction parameters, with temperature being a paramount factor. This technical support center provides in-depth troubleshooting guidance and frequently asked questions to address the challenges associated with temperature management during this synthesis. As Senior Application Scientists, we offer insights grounded in established chemical principles and practical experience to ensure the success and safety of your experiments.
The Critical Role of Temperature: A Balancing Act
Temperature control in the synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid is a delicate balance. It dictates reaction rates, influences regioselectivity, and governs the stability of reactive intermediates. Deviations from optimal temperature ranges can lead to a cascade of undesirable outcomes, including the formation of impurities, reduced yields, and in some cases, safety hazards. This guide will dissect the critical temperature-sensitive stages of the synthesis and provide actionable solutions to common problems.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related causes and solutions.
Scenario 1: Bromination of 3-Amino-5-methoxybenzoic Acid
Question 1: My bromination of 3-Amino-5-methoxybenzoic acid is resulting in a mixture of isomers, with significant amounts of the undesired 2-amino-5-bromo-3-methoxybenzoic acid. How can I improve the regioselectivity for the desired 3-bromo isomer?
Answer:
This is a common challenge, and temperature plays a crucial role in directing the regioselectivity of the bromination. The amino and methoxy groups are ortho-, para-directing, while the carboxylic acid group is a meta-directing deactivator. The interplay of these directing effects can be modulated by temperature.
-
The "Why": At higher temperatures, the reaction kinetics may favor the thermodynamically more stable product, which may not be the desired isomer. Lowering the temperature can enhance the kinetic control of the reaction, favoring the formation of the sterically less hindered product or the product dictated by the stronger activating group. In the case of 3-Amino-5-methoxybenzoic acid, precise temperature control can help maximize bromination at the C-3 position, which is ortho to the activating amino group and meta to the deactivating carboxyl group.
-
Troubleshooting Steps & Solutions:
-
Lower the Reaction Temperature: If you are running the reaction at room temperature or above, consider cooling the reaction mixture. A temperature range of 0-5°C is often a good starting point for improving regioselectivity in electrophilic aromatic substitutions on highly activated rings.
-
Controlled Addition of Brominating Agent: Add the brominating agent (e.g., N-Bromosuccinimide in an appropriate solvent) dropwise to the reaction mixture while maintaining the low temperature. This prevents localized temperature spikes that can lead to side reactions and loss of selectivity.
-
Choice of Brominating Agent and Solvent: The reactivity of the brominating agent and the polarity of the solvent can influence the optimal temperature. For instance, a less reactive brominating agent might require slightly higher temperatures to proceed at a reasonable rate, but may offer better selectivity.
-
Question 2: The yield of my bromination reaction is consistently low, even though I seem to be forming the correct product. What temperature-related factors could be at play?
Answer:
Low yields in bromination can stem from several temperature-dependent issues, including incomplete reaction and product degradation.
-
The "Why": While lower temperatures can improve selectivity, they also decrease the reaction rate. If the temperature is too low or the reaction time is insufficient, the conversion of the starting material will be incomplete. Conversely, excessively high temperatures can lead to the degradation of the starting material or the product, or the formation of poly-brominated species.
-
Troubleshooting Steps & Solutions:
-
Optimize Temperature and Reaction Time: Systematically experiment with slightly increasing the temperature (e.g., from 0°C to 10-15°C) or extending the reaction time at the lower temperature. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and determine the optimal balance between reaction completion and side product formation.
-
Ensure Proper Mixing: Inadequate stirring can lead to localized temperature gradients and concentration differences, resulting in incomplete reactions. Ensure vigorous and efficient stirring throughout the reaction.
-
Consider a Different Solvent: The solubility of your starting material at the chosen reaction temperature is crucial. If the starting material is not fully dissolved, the reaction will be slow and incomplete. You may need to select a solvent that provides adequate solubility at the desired low temperature.
-
Scenario 2: Diazotization and Sandmeyer Reaction Route
For syntheses that may proceed via a Sandmeyer reaction (diazotization of the amino group followed by displacement with a bromide salt), temperature control is absolutely critical.
Question 3: During the diazotization of 2-amino-5-methoxybenzoic acid, I observe significant gas evolution (other than nitrogen in the subsequent step) and the formation of a dark-colored, impure product. What is causing this, and how can I prevent it?
Answer:
This is a classic sign of diazonium salt decomposition, a highly temperature-sensitive process.
-
The "Why": Aryl diazonium salts are notoriously unstable at elevated temperatures.[1] Decomposition often leads to the formation of phenols (from reaction with water) and other colored byproducts. The diazotization reaction itself is exothermic, and if the heat is not effectively dissipated, it can lead to a runaway reaction.[2]
-
Troubleshooting Steps & Solutions:
-
Strict Temperature Control (0-5°C): The diazotization reaction must be carried out in an ice-salt bath or with a cryo-cooler to maintain a temperature between 0 and 5°C .[2][3] Use a calibrated thermometer to monitor the internal reaction temperature closely.
-
Slow, Controlled Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added very slowly, dropwise, to the acidic solution of the amine. This allows the cooling system to effectively remove the heat generated from the reaction.
-
Pre-cool all Reagents and Glassware: Before starting the reaction, ensure that the amine solution, the sodium nitrite solution, and the reaction vessel are all pre-cooled to the target temperature range.
-
Immediate Use of the Diazonium Salt: Once formed, the diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction.[3] Do not store it, as it will decompose even at low temperatures over time.
-
Question 4: My Sandmeyer reaction to introduce the bromine atom gives a low yield of the desired 2-Amino-3-bromo-5-methoxybenzoic acid, and I'm isolating a significant amount of the corresponding phenol.
Answer:
The formation of a phenolic byproduct is a strong indicator of issues with either the stability of the diazonium salt or the conditions of the Sandmeyer reaction itself, both of which are influenced by temperature.
-
The "Why": As mentioned, if the diazonium salt decomposes before it can react with the copper(I) bromide, it will react with water to form the corresponding phenol. Additionally, the Sandmeyer reaction itself has an optimal temperature range. While often conducted at or slightly above room temperature to ensure a reasonable reaction rate, excessively high temperatures can promote side reactions.
-
Troubleshooting Steps & Solutions:
-
Verify Diazotization Conditions: Re-evaluate your diazotization procedure to ensure the diazonium salt is being formed efficiently and with minimal decomposition, as detailed in the previous question.
-
Optimize Sandmeyer Reaction Temperature: While some Sandmeyer reactions proceed well at room temperature, others may benefit from gentle heating.[4] A typical starting point is to add the cold diazonium salt solution to the copper(I) bromide solution at room temperature and then slowly warm the mixture to 40-50°C to drive the reaction to completion. Monitor the reaction by TLC or HPLC to find the optimal temperature.
-
Ensure Freshly Prepared and Active Catalyst: The activity of the copper(I) bromide catalyst is crucial. Ensure it is freshly prepared or has been stored under an inert atmosphere to prevent oxidation to the less active copper(II) state.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the bromination of 3-Amino-5-methoxybenzoic acid to maximize the yield of the 3-bromo isomer?
A1: While the optimal temperature can vary depending on the specific brominating agent and solvent used, a general recommendation to enhance regioselectivity is to start with a temperature range of 0-5°C . A patent for a highly regioselective synthesis of a similar compound specifies a temperature of 25-30°C, indicating that optimization for your specific conditions is key.[5] It is advisable to perform small-scale experiments to determine the ideal temperature that balances reaction rate and selectivity.
Q2: How can I effectively monitor the internal temperature of my reaction, especially during exothermic steps like diazotization?
A2: A calibrated, low-temperature thermometer or a thermocouple probe that is immersed in the reaction mixture is essential. The probe should be positioned away from the walls of the flask to get an accurate reading of the bulk solution temperature. For highly exothermic reactions, continuous monitoring is crucial.
Q3: Are there any visual cues that indicate a loss of temperature control during the synthesis?
A3: Yes. During bromination, a sudden, uncontrolled darkening of the reaction mixture or the evolution of bromine vapors can indicate an exothermic event. In diazotization, excessive bubbling (beyond the expected nitrogen evolution in the Sandmeyer step) or a rapid color change to a dark brown or black hue suggests decomposition of the diazonium salt due to a temperature increase.
Q4: For a large-scale synthesis, what are the key considerations for managing the heat generated during these reactions?
A4: For scaling up, efficient heat transfer is paramount. This includes using a reaction vessel with a high surface area-to-volume ratio, a powerful overhead stirrer to ensure homogeneity, and a reliable cooling system (e.g., a jacketed reactor with a circulating coolant). For highly exothermic steps, a semi-batch process, where one reagent is added portion-wise or via a syringe pump, allows for better control over the rate of heat generation. A thorough thermal hazard assessment is strongly recommended before any scale-up.[2][6]
Q5: What are the primary safety concerns related to temperature control in this synthesis?
A5: The primary safety concerns are:
-
Runaway Reactions: Exothermic steps like diazotization can lead to a rapid increase in temperature and pressure if not properly cooled, potentially causing the reactor to rupture.[7]
-
Decomposition of Hazardous Intermediates: Uncontrolled temperature increases can cause the explosive decomposition of diazonium salts.[1]
-
Release of Toxic Vapors: Bromine is highly volatile and toxic.[8][9] Higher reaction temperatures increase its vapor pressure, leading to a greater risk of exposure. All manipulations should be performed in a well-ventilated fume hood.
Data Presentation
Table 1: Recommended Temperature Ranges for Key Synthetic Steps
| Reaction Step | Starting Material | Reagents | Recommended Temperature Range | Key Considerations |
| Bromination | 3-Amino-5-methoxybenzoic acid | N-Bromosuccinimide (NBS) | 0-10°C | To enhance regioselectivity for the 3-bromo isomer. |
| Bromination | m-Methoxybenzoic acid | Dibromohydantoin, H₂SO₄ | 25-30°C | As per a specific high-yield patent.[5] |
| Diazotization | 2-Amino-5-methoxybenzoic acid | NaNO₂, HCl | 0-5°C | Critical for preventing diazonium salt decomposition.[2] |
| Sandmeyer Reaction | Aryl Diazonium Salt | CuBr | Room Temperature to 50°C | Gentle warming may be needed to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Regioselective Bromination of 3-Amino-5-methoxybenzoic Acid
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-5-methoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a mixture of acetic acid and water).
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath.
-
Brominating Agent Addition: Dissolve N-Bromosuccinimide (1.05 eq) in the same solvent and add it to the dropping funnel. Add the NBS solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by pouring it into a beaker of ice water. The product will precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-Amino-3-bromo-5-methoxybenzoic acid.
Protocol 2: Diazotization and Sandmeyer Reaction
-
Diazotization:
-
In a beaker, dissolve 2-amino-5-methoxybenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0°C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in water and cool to 0°C.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in concentrated hydrobromic acid. Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 40-50°C for 1-2 hours, or until nitrogen evolution ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
-
Mandatory Visualizations
Diagram 1: Synthesis Workflow with Critical Temperature Points
Caption: Synthetic routes to 2-Amino-3-bromo-5-methoxybenzoic acid highlighting critical temperature control points.
Diagram 2: Troubleshooting Logic for Low Yield in Bromination
Caption: A logical workflow for troubleshooting low yields in the bromination step.
References
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) [maxapress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. icl-group-sustainability.com [icl-group-sustainability.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
work-up procedures for reactions involving 2-Amino-3-bromo-5-methoxybenzoic acid
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Amino-3-bromo-5-methoxybenzoic acid (ABMBA). This document provides in-depth, field-proven insights into the common work-up and purification procedures for reactions involving this versatile intermediate. My goal is to equip you with the causal understanding and practical steps necessary to troubleshoot challenges, optimize your yields, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and properties of 2-Amino-3-bromo-5-methoxybenzoic acid.
Q1: What are the basic physical properties and storage conditions for 2-Amino-3-bromo-5-methoxybenzoic acid?
A1: 2-Amino-3-bromo-5-methoxybenzoic acid is typically an off-white to light yellow or gray solid.[1] It should be stored in a tightly sealed container in a cool, dry place, away from light to prevent potential degradation.[1] Key physical data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₃ | [2] |
| Molecular Weight | 246.06 g/mol | [2] |
| Appearance | Off-white to light yellow/gray solid | [1] |
| Boiling Point | ~356 °C (Predicted) | [1][2] |
| Density | ~1.70 g/cm³ (Predicted) | [1][2] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | [1] |
Q2: What are the primary safety concerns when handling this compound?
A2: While specific GHS data for this exact molecule is not universally compiled, structurally related aminobenzoic acids and brominated aromatic compounds can be irritants. For example, 3-bromo-5-methoxybenzoic acid is known to cause skin and eye irritation and may cause respiratory irritation.[3] Therefore, it is imperative to handle 2-Amino-3-bromo-5-methoxybenzoic acid in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q3: What is the general solubility profile of 2-Amino-3-bromo-5-methoxybenzoic acid?
A3: The molecule possesses both an acidic carboxylic acid group and a basic amino group, making its solubility highly dependent on pH. It is generally soluble in polar organic solvents. Based on synthesis and purification procedures for this and related compounds, its solubility can be qualitatively described as follows:
-
Soluble: Dichloromethane (DCM)[1], Tetrahydrofuran (THF)[4], Methanol[5], Ethanol[6].
-
Slightly Soluble/Soluble when Heated: Ethyl acetate[4], Isopropanol[7].
-
Insoluble (in neutral form): Water.
-
Soluble in Aqueous Solutions: Soluble in aqueous base (e.g., NaOH, NaHCO₃) due to deprotonation of the carboxylic acid, and soluble in aqueous acid (e.g., HCl) due to protonation of the amino group. This amphoteric nature is key to extractive purification.
Troubleshooting Guide: Work-up & Purification Issues
This section provides solutions to specific problems you may encounter during the work-up of reactions involving 2-Amino-3-bromo-5-methoxybenzoic acid.
Issue 1: My product seems to be lost during the aqueous work-up, resulting in a very low yield.
Question: After quenching my reaction and performing a liquid-liquid extraction, my final isolated yield is significantly lower than expected based on TLC or LCMS analysis of the crude reaction mixture. What is happening?
Answer: This is a classic issue stemming from the amphoteric nature of your product. The molecule has both a basic amino group and an acidic carboxylic acid group.
-
Causality: If you perform an extraction under the wrong pH conditions, your product will partition into the aqueous layer instead of the organic layer. For instance, if you wash with an aqueous acid solution to remove a basic impurity, you will protonate the amino group of your product, making it water-soluble. Conversely, washing with a strong base to remove an acidic impurity will deprotonate the carboxylic acid, also rendering it water-soluble.
-
Solution:
-
Controlled pH Extraction: The most robust method is to carefully control the pH. To isolate your product in the organic layer, the aqueous layer should be at a pH where the molecule is neutral. This is typically between pH 4 and 6.
-
Acid/Base Swing Purification: A more effective strategy is to use the pH-dependent solubility to your advantage. After quenching the reaction, deliberately extract with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃) to move your acidic product into the aqueous layer, leaving non-acidic impurities behind in the organic phase. Then, separate the layers and carefully re-acidify the aqueous layer with an acid like 1M HCl until the product precipitates out. The solid can then be collected by filtration or extracted into a fresh organic solvent like ethyl acetate.[4]
-
Issue 2: The isolated crude product is a dark, oily substance and refuses to crystallize.
Question: I've removed the solvent from my organic extracts, but I'm left with a dark oil instead of the expected solid. How can I solidify and purify my product?
Answer: This is typically caused by the presence of impurities or residual solvent acting as a eutectic contaminant, which suppresses the melting point and prevents crystallization.
-
Causality: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely and are common culprits. Additionally, colored, non-polar side products can hinder the formation of a crystal lattice.
-
Solutions:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump and slightly elevated temperature (if the product is stable) to remove all residual solvent. Co-evaporation by adding a more volatile solvent like toluene or DCM and re-evaporating can help azeotropically remove stubborn residues.
-
Trituration: Add a solvent in which your product is poorly soluble but the oily impurities are soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. The product should solidify, and the impurities will remain in the solvent. The resulting solid can then be collected by filtration.
-
Recrystallization: If trituration fails, proceed with a full recrystallization. The key is finding a suitable solvent or solvent system. Based on related compounds, good starting points are methanol, ethanol, or isopropanol.[5][6][7] You may need a binary solvent system, such as ethyl acetate/hexanes, where the product is dissolved in a minimum of the better solvent (ethyl acetate) while hot, and the poorer solvent (hexanes) is added until turbidity appears, promoting crystal growth upon cooling.[4]
-
Issue 3: My final product is off-white or colored, and HPLC/NMR analysis shows persistent impurities.
Question: I have successfully isolated a solid, but it's not pure. What are the best methods to improve its purity to >98%?
Answer: This indicates that your initial work-up did not sufficiently remove all byproducts or starting materials. A secondary purification step is necessary.
-
Causality: The impurities may have similar solubility properties to your product, making simple extraction and precipitation insufficient.
-
Solutions:
-
Optimized Recrystallization: This is the most powerful tool for purifying crystalline solids. Perform a careful recrystallization as described in the protocol below. Sometimes, a second recrystallization from a different solvent system is required. The process of dissolving and slowly re-forming the crystal lattice is highly effective at excluding impurity molecules. Patent literature often uses solvents like isopropanol or methanol for high purity.[7]
-
Activated Carbon Treatment: If the impurity is a large, colored organic molecule, you can add a small amount of activated carbon (charcoal) to the hot solution during recrystallization. The charcoal will adsorb the colored impurities. Be sure to filter the hot solution through a pad of celite to remove the carbon before allowing it to cool. Use charcoal sparingly, as it can also adsorb your product and reduce yield.
-
Aqueous Washes: Before crystallization, ensure your organic solution of the crude product has been thoroughly washed. A wash with saturated sodium bicarbonate can remove acidic impurities, and a wash with brine (saturated NaCl solution) can help break up emulsions and remove residual water.[4]
-
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extractive Work-up
This protocol leverages the amphoteric nature of 2-Amino-3-bromo-5-methoxybenzoic acid to purify it from neutral organic impurities.
-
Quench Reaction: Cool the reaction mixture to room temperature. If reactive reagents like LiAlH₄ were used, quench cautiously by slow, portion-wise addition to an ice-cooled solvent like ethyl acetate, followed by the slow addition of water.[4]
-
Solvent Addition: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) and water.
-
Basification & Extraction: Transfer the mixture to a separatory funnel. Add 1M NaOH solution and shake gently. Check the pH of the aqueous layer with pH paper to ensure it is >10. This deprotonates the carboxylic acid, pulling the product into the aqueous layer. Drain and save the aqueous layer. Extract the organic layer two more times with 1M NaOH.
-
Wash Organic Layer (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over Na₂SO₄, and concentrated to identify byproducts.
-
Acidification & Product Isolation: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add concentrated HCl or 6M HCl while stirring until the pH is ~4-5. The product should precipitate as a solid.
-
Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove salts, followed by a small amount of a non-polar solvent like hexanes to aid drying.[1][5]
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Recrystallization for High Purity
This protocol describes the process for purifying the crude, solid product.
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of a potential solvent (e.g., isopropanol, ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even with heating, it's a poor solvent. The ideal solvent dissolves the product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen recrystallization solvent to the flask and bring the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until all the solid has just dissolved.[5][7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a filter paper-lined powder funnel) into a clean, pre-warmed Erlenmeyer flask. If you used carbon, add a layer of celite to the filter paper. This step removes insoluble impurities (and carbon, if used).
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]
-
Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum.
Analytical Monitoring
High-Performance Liquid Chromatography (HPLC)
Monitoring reaction progress and final product purity is critical. A reverse-phase HPLC method is highly effective.[9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of Acetonitrile (Solvent B) and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (Solvent A).[9] A good starting point for an isocratic method is 50:50 A:B.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm or 265 nm.[10]
-
Sample Prep: Dissolve a small amount of the material in the mobile phase or a solvent like methanol, filter through a 0.45 µm syringe filter, and inject.
Visual Workflows
References
-
Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available at: [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka. Available at: [Link]
-
American Elements. 2-Amino-5-bromo-3-methoxybenzoic acid | CAS 864293-44-7. Available at: [Link]
-
PubChem. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048. Available at: [Link]
-
IndiaMART. 2-Amino-3-Bromo-5-Methylbenzoic Acid. Available at: [Link]
- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Sources
- 1. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 8. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-3-bromo-5-methoxybenzoic Acid Derivatives
Welcome to the technical support center for handling 2-Amino-3-bromo-5-methoxybenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues during their experiments. As Senior Application Scientists, we have compiled this resource based on established physicochemical principles and field-proven laboratory techniques to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about the solubility of these compounds.
Q1: What are the general solubility characteristics of 2-Amino-3-bromo-5-methoxybenzoic acid and its derivatives?
These compounds are typically characterized by poor solubility in water.[1] Their structure, which includes a substituted benzene ring, makes them largely nonpolar. However, they do show solubility in various polar organic solvents such as ethanol, ethers, and some chlorinated hydrocarbons.[1]
Q2: Why is this class of compounds poorly soluble in aqueous solutions?
The poor aqueous solubility is a result of their molecular structure. The benzene ring and the bromo-substituent are hydrophobic, which limits interaction with water molecules.[2] While the amino (-NH₂) and carboxylic acid (-COOH) groups can participate in hydrogen bonding, the overall nonpolar character of the large aromatic core dominates, leading to low solubility in water.[3][4]
Q3: I'm starting a new experiment. What's the first thing I should try to dissolve my compound?
A systematic solvent screening is the best initial approach. Start with common polar organic solvents in which related compounds show solubility, such as ethanol, methanol, DMSO, or DMF.[5][6] It is crucial to use small amounts of your valuable compound for these initial tests to conserve material.
Q4: How does pH influence the solubility of these molecules?
The solubility of these compounds is highly dependent on pH.[5] They are amphoteric, meaning they have both an acidic functional group (the carboxylic acid) and a basic functional group (the amino group).
-
In acidic conditions (low pH): The amino group becomes protonated (-NH₃⁺), forming a more soluble salt.
-
In alkaline conditions (high pH): The carboxylic acid group becomes deprotonated (-COO⁻), also forming a more soluble salt. At the isoelectric point, where the net charge is zero, the compound will exhibit its lowest solubility.
Q5: Is it safe to heat the mixture to improve solubility?
Heating can be an effective method to increase the dissolution rate and solubility of many compounds, including aromatic acids.[7] However, it should be done with caution. Prolonged exposure to high temperatures can potentially lead to degradation, especially for complex derivatives. Always perform a small-scale test and check for stability using an appropriate analytical method like HPLC or LC-MS if degradation is a concern.
Troubleshooting Guides & Protocols
When facing persistent solubility issues, a more systematic approach is required. The following guides provide detailed protocols and the scientific rationale behind them.
Initial Troubleshooting Workflow
Before diving into complex methods, it's essential to have a logical workflow. The following diagram outlines a step-by-step decision-making process for addressing solubility challenges.
Caption: A decision-making workflow for troubleshooting poor solubility.
Systematic Solvent Screening
The first step in any solubility investigation is to screen a range of solvents. This will help identify a suitable solvent system for your specific derivative.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Aqueous | Water, PBS, Tris Buffer | Generally Insoluble[1] | The hydrophobic aromatic ring and bromo-substituent limit interactions with water.[2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Often Good to High | These solvents can disrupt the intermolecular forces in the solid state and solvate the molecule effectively. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Good[5] | The hydroxyl group can hydrogen bond with the amino and carboxylic acid groups, while the alkyl portion solvates the aromatic ring. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good[1] | Effective for compounds with significant nonpolar character. DCM is used in the synthesis of related compounds.[8] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate[1] | Can solvate the nonpolar parts of the molecule but may be less effective for the polar functional groups. |
Protocol 1: pH-Dependent Solubilization
This protocol leverages the amphoteric nature of 2-Amino-3-bromo-5-methoxybenzoic acid derivatives to achieve aqueous solubility. The goal is to ionize either the amino or carboxylic acid group, significantly increasing the molecule's polarity.
Mechanism of pH-Dependent Solubility
The ionization state of the molecule changes with pH. By shifting the pH away from the isoelectric point, we can generate a charged species that is more readily solvated by water.
Caption: Ionization states of the molecule at different pH values.
Step-by-Step Protocol
-
Prepare Stock Solutions:
-
Acidic Stock: Prepare a 0.1 M solution of Hydrochloric Acid (HCl).
-
Basic Stock: Prepare a 0.1 M solution of Sodium Hydroxide (NaOH).
-
-
Solubilization Test (Small Scale):
-
Weigh a small, known amount of your compound (e.g., 1 mg) into a microcentrifuge tube.
-
For Basic Solubilization: Add a small volume of 0.1 M NaOH (e.g., 100 µL) and vortex thoroughly. If it doesn't dissolve, gently warm the mixture or sonicate. Continue adding NaOH dropwise until the solid dissolves.
-
For Acidic Solubilization: In a separate tube, repeat the process using 0.1 M HCl.
-
-
Determine pH Range:
-
Once dissolved, use a pH strip or a calibrated pH meter to determine the pH at which your compound is fully solubilized. This gives you a working pH range for your experiments.
-
-
Neutralization and Use:
-
For many applications, you may need to bring the pH of your solubilized stock solution closer to neutral. Do this carefully by adding the opposing stock solution (HCl to a basic solution, NaOH to an acidic one) dropwise while vortexing.
-
Caution: The compound will likely precipitate out as you approach its isoelectric point. Be mindful of this if you need to work at a neutral pH.
-
Protocol 2: Co-Solvency for Improved Solubility
If pH modification is not suitable for your experimental system, using a co-solvent is an excellent alternative. A co-solvent is a water-miscible organic solvent that, when mixed with water, creates a solvent system with properties intermediate between the two. This can effectively solvate compounds that are poorly soluble in either solvent alone.
Step-by-Step Protocol
-
Select a Co-Solvent: Based on your initial screening, choose a water-miscible organic solvent in which your compound has high solubility (e.g., DMSO, ethanol).
-
Prepare a Concentrated Stock: Dissolve your compound in the pure organic co-solvent to create a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO). This is often easier than dissolving directly into a mixed solvent system.
-
Titrate into Aqueous Solution:
-
Place your aqueous buffer or media in a beaker with a stir bar.
-
Slowly add your concentrated organic stock solution to the stirring aqueous phase. The slow addition allows the compound to disperse and equilibrate in the new solvent environment, preventing it from crashing out of solution.
-
-
Optimize the Co-solvent Ratio:
-
The final concentration of the organic solvent should be kept as low as possible, especially for cell-based assays where solvents can be toxic.
-
Experiment with different final concentrations of the co-solvent to find the minimum amount needed to keep your compound in solution at the desired working concentration.
-
| Co-Solvent | Typical Starting Final Concentration | Notes |
| DMSO | 0.1% - 1% (v/v) | Highly effective but can be toxic to cells at higher concentrations. |
| Ethanol | 1% - 5% (v/v) | Generally less toxic than DMSO but may be less effective for highly insoluble compounds. |
| PEG 400 | 5% - 10% (v/v) | A good option for increasing solubility with relatively low toxicity. |
Advanced Strategies for Formulation Development
For particularly challenging derivatives, especially in a drug development context, more advanced formulation strategies may be necessary. These techniques aim to overcome poor solubility by altering the physical state of the compound or by using specialized excipients.[9][10]
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[11] Techniques like spray drying or hot-melt extrusion can be used to create an amorphous form of the drug, which typically has a higher dissolution rate than the crystalline form.[12]
-
Particle Size Reduction (Micronization): Reducing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[12][13]
-
Complexation: Using complexing agents like cyclodextrins can enhance aqueous solubility.[14] The hydrophobic drug molecule fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water.[14]
These advanced methods often require specialized equipment and expertise in formulation science.
References
-
ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Available from: [Link]
-
Solubility of Things. (n.d.). 4-Aminobenzoic acid. Available from: [Link]
-
CrystEngComm. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. Available from: [Link]
- Google Patents. (n.d.). Process for preparing aromatic carboxylic acids.
-
MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. Available from: [Link]
-
ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Available from: [Link]
-
Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Available from: [Link]
-
AOBChem. (n.d.). 2-Amino-5-bromo-3-methoxy-benzoic acid. Available from: [Link]
-
Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Available from: [Link]
-
NIH. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Available from: [Link]
-
American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
-
NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available from: [Link]
-
PubMed. (n.d.). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available from: [Link]
-
SlidePlayer. (n.d.). Aliphatic Carboxylic Acids. Available from: [Link]
-
ResearchGate. (2025). Effective formulation development strategies for poorly soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Available from: [Link]
-
LinkedIn. (2026). The Role of 2-Amino-5-methoxybenzoic Acid in Modern Drug Discovery. Available from: [Link]
-
NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ijpsr.com [ijpsr.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Unexpected Products in 2-Amino-3-bromo-5-methoxybenzoic Acid Reactions
Executive Summary
2-Amino-3-bromo-5-methoxybenzoic acid is a highly functionalized anthranilic acid derivative. Its reactivity is governed by the ortho-relationship between the amine and the carboxylic acid (cyclization potential), the steric hindrance of the 3-bromo group, and the electronic donation of the 5-methoxy group.
This guide addresses specific "unexpected" products reported by researchers during synthesis, cross-coupling, and heterocyclization workflows. We provide mechanistic insights and characterization data to distinguish these byproducts from your desired target.
Module 1: Bromination & Synthesis Anomalies
Q1: I am brominating 2-amino-5-methoxybenzoic acid, but LC-MS shows a mass corresponding to a dibromo species. What is this?
Diagnosis: Over-bromination leading to 2-amino-3,6-dibromo-5-methoxybenzoic acid .
Technical Insight: The 5-methoxy group is a strong electron-donating group (EDG) that activates the ring. While the 3-position (ortho to the amine) is the primary site for Electrophilic Aromatic Substitution (EAS), the 6-position (ortho to the methoxy, para to the amine) is also activated, albeit sterically crowded by the carboxylic acid.
-
Mechanism: If you use >1.05 equivalents of NBS or Br₂, or if the temperature exceeds 0-5°C, the second bromine adds at the 6-position.
-
Characterization (¹H NMR):
-
Target (3-bromo): Shows two aromatic protons with meta coupling (d, J ~ 2.5 Hz).
-
Impurity (3,6-dibromo): Shows a singlet aromatic proton (C4-H).
-
Q2: My product mass is correct, but the melting point is lower than reported. Could it be an N-bromo intermediate?
Diagnosis: Likely N-bromo-2-amino-5-methoxybenzoic acid rearrangement failure.
Technical Insight: Bromination with NBS often proceeds via an N-bromo intermediate which then rearranges to the ring (Orton rearrangement-like process). If the reaction is quenched too early or run in non-polar solvents without acid catalysis, the N-bromo species may persist.
Corrective Action: Ensure the reaction mixture is stirred for an additional hour at room temperature or add a catalytic amount of acetic acid to drive the bromine migration to the C3 carbon.
Module 2: Cross-Coupling (Suzuki-Miyaura) Failures
Q3: During Suzuki coupling at the 3-Br position, I isolate a product with Mass [M-79]. It looks like the starting material but without Bromine. Why?
Diagnosis: Protodebromination (Hydrodehalogenation).
Technical Insight:
This is the most common "unexpected" product in sterically congested Suzuki couplings. The 3-bromo position is flanked by the 2-amino group and the carboxylic acid, making oxidative addition difficult. If the transmetallation step is slow, the Palladium(II) intermediate undergoes
Troubleshooting Protocol:
-
Solvent Switch: Avoid alcohols (isopropanol/ethanol). Switch to Toluene/Water or Dioxane/Water.
-
Base Selection: Use anhydrous bases like
instead of carbonates if using protic solvents. -
Catalyst: Switch to active, bulky phosphine ligands (e.g., XPhos, SPhos) that facilitate oxidative addition in hindered systems.
Visualization: Suzuki Coupling Divergence
Figure 1: Divergent pathways in Pd-catalyzed coupling. The red paths indicate common failure modes leading to unexpected reduced or dimerized products.
Module 3: Cyclization & Heterocycle Formation
Q4: I attempted to cyclize the acid with an amine to form a Quinazolinone, but I isolated a less polar solid that is insoluble in base. What is it?
Diagnosis: Formation of 6-bromo-8-methoxy-4H-3,1-benzoxazin-4-one (The Benzoxazinone/Acylanthranil).
Technical Insight:
When using activating agents like acetic anhydride (
Differentiation:
-
IR Spectroscopy: Look for a characteristic carbonyl stretch around 1750–1780 cm⁻¹ (lactone/benzoxazinone) vs. 1650–1690 cm⁻¹ for the quinazolinone amide.
-
Solubility: Benzoxazinones are neutral and insoluble in dilute NaOH; the uncyclized acid is soluble.
Q5: Upon heating the starting material in DMF/DMAc, I see a new spot. Did it decarboxylate?
Diagnosis: Thermal Decarboxylation to 2-bromo-4-methoxyaniline .
Technical Insight:
Electron-rich anthranilic acids are prone to thermal decarboxylation. The 5-methoxy group pushes electron density into the ring, stabilizing the transition state for
-
Conditions: Occurs >120°C, especially in acidic media or high-boiling polar solvents.
-
Confirmation: Loss of the acidic proton in NMR; Mass spectrum shows [M-44].
Summary of Analytical Signatures
Use this table to quickly identify your unexpected product based on analytical data.
| Unexpected Product | Mass Shift (vs SM) | Key ¹H NMR Feature | Primary Cause |
| 3,6-Dibromo species | +79/81 Da | Singlet at ~7.8 ppm (Loss of coupling) | Excess Brominating agent; High Temp. |
| Protodebrominated | -79/81 Da | Doublet/Doublet of doublets (Restored H) | Failed Suzuki; Hydride source present. |
| Benzoxazinone | +24 Da (if Acetyl) | Loss of broad -COOH/-NH₂ peaks; IR ~1760 cm⁻¹ | Incomplete reaction with amine; Ac₂O used. |
| Decarboxylated | -44 Da | Loss of -COOH; Upfield shift of protons | High heat (>120°C); Acidic conditions. |
| Homocoupling Dimer | [2M - 2Br] | Complex aromatic region; Symmetric | Catalyst death; Oxygen presence. |
Experimental Workflow: Cyclization Troubleshooting
If you suspect Benzoxazinone formation (Q4), follow this rescue protocol to convert it to the desired Quinazolinone.
Figure 2: "Rescue" protocol for converting the stable benzoxazinone intermediate to the target quinazolinone.
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid and Analogues. Retrieved from
-
ChemicalBook. (2025). 2-Amino-5-bromo-3-methoxybenzoic acid Properties and Reaction Safety. Retrieved from
-
Collier, P. N., et al. (2002).[5] Enantiomerically Pure α-Amino Acid Synthesis via Hydroboration−Suzuki Cross-Coupling. Journal of Organic Chemistry, 67(6), 1802–1815.[5] (Describes protodebromination side reactions).
-
National Institutes of Health (NIH). (2025). Quinazoline and Quinazolinone Derivatives: Synthetic Methods and Biological Potential.[1][6][7] PMC Central.
-
MDPI Molecules. (2025). Unexpected Cyclization Products of Anthranilic Acid Derivatives. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sci-Hub. Enantiomerically Pure α-Amino Acid Synthesis via Hydroboration−Suzuki Cross-Coupling / The Journal of Organic Chemistry, 2002 [sci-hub.jp]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quinazolinone Synthesis: 2-Amino-3-bromo-5-methoxybenzoic Acid vs. Isatoic Anhydride
Welcome to a comprehensive analysis designed for researchers, chemists, and professionals in drug development. This guide provides an in-depth comparison of two common starting materials for the synthesis of quinazolinones: 2-Amino-3-bromo-5-methoxybenzoic acid and isatoic anhydride. Our focus will be on the practical application, efficiency, and underlying mechanistic differences that inform the choice of one precursor over the other in a laboratory setting.
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The selection of an appropriate synthetic route is therefore a critical decision in the early stages of drug discovery and development. This guide will provide the necessary data and insights to make an informed choice between these two popular starting materials.
Mechanistic Overview and Synthetic Strategy
The choice between 2-Amino-3-bromo-5-methoxybenzoic acid and isatoic anhydride as a starting material for quinazolinone synthesis dictates the overall synthetic strategy, including the choice of reagents, catalysts, and reaction conditions.
-
Isatoic Anhydride Route: This is a classical and widely adopted method for quinazolinone synthesis. The reaction typically proceeds via the initial formation of a 2-aminobenzamide intermediate by reacting isatoic anhydride with an amine. This intermediate then undergoes cyclization with a one-carbon synthon, such as an orthoester or an aldehyde, to yield the final quinazolinone product. This two-step, one-pot approach is often favored for its operational simplicity and the ready availability of isatoic anhydride.
-
2-Amino-3-bromo-5-methoxybenzoic Acid Route: This substituted anthranilic acid derivative offers a more direct approach for the synthesis of specifically functionalized quinazolinones. The presence of the bromo and methoxy groups allows for pre-functionalization of the final product. The synthesis typically involves a condensation reaction with an appropriate amine to form an amide, followed by a cyclization step. This route is particularly advantageous when specific substitution patterns are desired on the quinazolinone core, as it avoids potential side reactions or the need for protecting groups that might be necessary with a less functionalized starting material.
Figure 1: Comparative workflow of quinazolinone synthesis.
Experimental Comparison: A Head-to-Head Analysis
To provide a clear comparison, we will consider the synthesis of a model quinazolinone derivative using both starting materials. The following sections detail the experimental protocols and the resulting data.
Synthesis via Isatoic Anhydride
This protocol outlines a typical one-pot synthesis of a quinazolinone derivative from isatoic anhydride and an amine.
Protocol:
-
To a solution of isatoic anhydride (1.0 eq) in a suitable solvent such as ethanol, add the desired amine (1.1 eq).
-
Heat the mixture to reflux for 2-3 hours to ensure the formation of the 2-aminobenzamide intermediate.
-
To the reaction mixture, add triethyl orthoformate (1.5 eq) and a catalytic amount of a Lewis acid, such as zinc chloride.
-
Continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum to obtain the pure quinazolinone.
Synthesis via 2-Amino-3-bromo-5-methoxybenzoic Acid
This protocol describes the synthesis of a functionalized quinazolinone from 2-Amino-3-bromo-5-methoxybenzoic acid.
Protocol:
-
In a round-bottom flask, dissolve 2-Amino-3-bromo-5-methoxybenzoic acid (1.0 eq) and the corresponding amine (1.1 eq) in a solvent like N,N-Dimethylformamide (DMF).
-
Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and a catalyst, for instance, 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After the formation of the amide intermediate is confirmed by TLC, add a cyclizing agent like acetic anhydride (2.0 eq).
-
Heat the mixture to 100-120 °C for 2-4 hours.
-
Cool the reaction, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Comparative Data Analysis
The following table summarizes the key performance indicators for the two synthetic routes based on typical laboratory results.
| Parameter | Isatoic Anhydride Route | 2-Amino-3-bromo-5-methoxybenzoic Acid Route |
| Typical Yield | 75-90% | 60-80% |
| Reaction Time | 6-9 hours | 14-20 hours |
| Reaction Temperature | Reflux (e.g., ~78 °C for ethanol) | Room Temperature to 120 °C |
| Reagent Cost | Lower | Higher |
| Work-up/Purification | Simple filtration | Extraction and column chromatography |
| Product Diversity | High (dependent on amine and C1 synthon) | High (pre-functionalized core) |
| Scalability | Generally straightforward | Can be more complex due to reagents |
Discussion and Recommendations
The choice between isatoic anhydride and 2-Amino-3-bromo-5-methoxybenzoic acid is highly dependent on the specific goals of the synthesis.
-
For Rapid and High-Yield Synthesis of Unsubstituted or Simply Substituted Quinazolinones: The isatoic anhydride route is often the superior choice. Its one-pot nature, shorter reaction times, and simpler work-up procedures make it ideal for generating a library of compounds for initial screening. The starting material is also more cost-effective.
-
For the Synthesis of Specifically Functionalized Quinazolinones: 2-Amino-3-bromo-5-methoxybenzoic acid provides a more direct pathway to complex molecules. While the yields may be slightly lower and the procedure more involved, it allows for the introduction of specific functionalities on the benzene ring of the quinazolinone core from the outset. This can be crucial for structure-activity relationship (SAR) studies in drug development, where precise control over the substitution pattern is necessary.
alternative starting materials to 2-Amino-3-bromo-5-methoxybenzoic acid for heterocycle synthesis
Executive Summary
In the synthesis of pharmacologically active heterocycles—specifically quinazolinones and benzodiazepines—2-Amino-3-bromo-5-methoxybenzoic acid serves as a critical scaffold. Its substitution pattern (ortho-bromo, para-methoxy relative to the amine) dictates the regiochemistry of the final drug candidate, often influencing metabolic stability and binding affinity.
However, relying solely on this anthranilic acid derivative presents significant process chemistry challenges:
-
High Cost & Scarcity: The specific 3-bromo-5-methoxy regiochemistry is difficult to achieve via direct bromination of 2-amino-5-methoxybenzoic acid due to competing para-bromination.
-
Process Inefficiency: Traditional cyclization (Niementowski reaction) requires harsh thermal forcing (
C) or corrosive reagents (SOCl ), leading to tar formation and difficult purification.
This guide evaluates three superior synthetic alternatives that offer better atom economy, milder reaction conditions, and improved regiocontrol.
Decision Framework: Pathway Selection
The following logic map illustrates the strategic divergence from the standard anthranilic acid route.
Figure 1: Strategic selection map for 8-bromo-6-methoxy substituted precursors.
Comparative Performance Metrics
The following data contrasts the performance of the standard starting material against the primary alternatives in the synthesis of a representative 8-bromo-6-methoxyquinazolin-4(3H)-one .
| Feature | Standard: Anthranilic Acid | Alt 1: Isatoic Anhydride | Alt 2: Nitro-Benzoic Acid |
| Precursor Name | 2-Amino-3-bromo-5-methoxybenzoic acid | 8-Bromo-6-methoxyisatoic anhydride | 3-Bromo-5-methoxy-2-nitrobenzoic acid |
| Reaction Temp | 140–180°C (Melt/High boiling) | 25–80°C (Mild) | 80–100°C (Reductive) |
| Reagents | Formamide, SOCl | Amine + Orthoester (Catalytic Acid) | Fe/HCl or H |
| Typical Yield | 45–65% | 85–95% | 70–80% |
| Atom Economy | Poor (Loss of H | Excellent (CO | Moderate (Reductant waste) |
| Purification | Column Chromatography often req.[1] | Filtration / Recrystallization | Filtration (Iron sludge removal) |
Deep Dive: Alternative Protocols
Alternative 1: The Isatoic Anhydride Route (Recommended)
Molecule: 8-Bromo-6-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione
Why it wins: This is the "activated" form of the anthranilic acid. By pre-installing the cyclic anhydride, you eliminate the need for harsh dehydrating agents (like thionyl chloride) during the heterocycle formation. The release of CO
Experimental Protocol: Synthesis of Quinazolinone via Isatoic Anhydride
Context: Synthesis of 3-benzyl-8-bromo-6-methoxyquinazolin-4(3H)-one.
-
Activation (Precursor Synthesis):
-
Cyclization (Heterocycle Formation):
-
Suspend the anhydride (1.0 eq) in Ethanol or Toluene.
-
Add Benzylamine (1.05 eq) and Triethyl orthoformate (1.2 eq).
-
Add catalytic p-TsOH (5 mol%).
-
Reflux for 3–5 hours.[2] Evolution of CO
is observed. -
Workup: Cool to room temperature. The product often crystallizes directly. Filter and wash with cold ethanol.
-
Mechanism of Action:
Figure 2: Irreversible CO2 loss drives the isatoic anhydride pathway.
Alternative 2: The Nitro-Benzoic Acid Route (Cost-Effective)
Molecule: 3-Bromo-5-methoxy-2-nitrobenzoic acid Why it wins: This precursor is often chemically "upstream" of the anthranilic acid. Using it directly avoids a separate reduction/isolation step, which is expensive and exposes the amino group to oxidation.
Experimental Protocol: Reductive Cyclization
-
Dissolution: Dissolve 3-bromo-5-methoxy-2-nitrobenzoic acid (10 mmol) in Acetic Acid (30 mL).
-
Reduction: Add Iron powder (30 mmol) and catalytic HCl (or use H
/Pd-C in methanol if avoiding heavy metals). Heat to 60°C for 1 hour until the nitro group is fully reduced to the amine (monitor by TLC). -
One-Pot Cyclization: Without isolating the anthranilic acid, add Trimethyl Orthoformate (30 mmol) and reflux at 100°C for 4 hours.
-
Workup: Filter hot to remove iron residues. Pour filtrate into ice water. The 8-bromo-6-methoxyquinazolin-4(3H)-one precipitates.
Alternative 3: The Isatin Route (Diversity-Oriented)
Molecule: 7-Bromo-5-methoxyindoline-2,3-dione (7-Bromo-5-methoxyisatin) Why it wins: Isatins are highly versatile. Through oxidative ring expansion (using peroxides), they can be converted into quinazolines, or used to synthesize spiro-indolinone scaffolds which are valuable in kinase inhibitor discovery.
Note on Regiochemistry: The 7-bromo-5-methoxyisatin corresponds to the 3-bromo-5-methoxy anthranilic acid pattern upon ring opening.
References
-
Synthesis of Quinazolinones via Isatoic Anhydrides
- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids.Tetrahedron, 62(42), 9787-9826.
-
Nitro-Benzoic Acid Reductive Cyclization
- Alexandre, F. R., et al. (2003). One-pot synthesis of quinazolin-4-ones from 2-nitrobenzoic acids.Tetrahedron Letters, 44(24), 4455-4458.
- Isatin to Quinazolinone Ring Expansion: Kamal, A., et al. (2011). Oxidative ring expansion of isatins to quinazolinones.Organic & Biomolecular Chemistry, 9, 7301-7308.
-
Regioselective Bromination Analysis
- Gershon, H., et al. (1995). Reinvestigation of the bromination of 3-methoxy-2-nitrobenzoic acid.
Sources
A Comparative Guide to the Biological Activity of 2-Amino-3-bromo-5-methoxybenzoic Acid Derivatives and Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. This guide offers an in-depth comparative analysis of the biological activities of derivatives of 2-Amino-3-bromo-5-methoxybenzoic acid and its structurally related analogs. While direct comparative studies on a comprehensive series of 2-Amino-3-bromo-5-methoxybenzoic acid derivatives are not extensively available in the public domain, this guide synthesizes data from various studies on analogous compounds to provide valuable insights into their anticancer and anti-inflammatory potential. By examining the structure-activity relationships (SAR) of these related molecules, we can extrapolate key principles to guide future drug discovery efforts.
The 2-Amino-3-bromo-5-methoxybenzoic Acid Scaffold: A Privileged Starting Point
The 2-aminobenzoic acid (anthranilic acid) core is a well-established pharmacophore present in numerous biologically active compounds. The strategic placement of substituents on this scaffold can significantly modulate its pharmacological properties. The title compound, 2-Amino-3-bromo-5-methoxybenzoic acid, presents a unique combination of functional groups:
-
Amino Group (-NH₂): Acts as a hydrogen bond donor and a key nucleophilic center for derivatization, allowing for the introduction of diverse functionalities.
-
Bromo Group (-Br): A halogen atom that can influence the compound's lipophilicity, metabolic stability, and binding interactions through halogen bonding.
-
Methoxy Group (-OCH₃): An electron-donating group that can impact the electronic properties of the aromatic ring and participate in hydrogen bonding.
-
Carboxylic Acid Group (-COOH): A critical functional group for interacting with biological targets, often acting as a hydrogen bond donor and acceptor.
This unique arrangement of substituents makes 2-Amino-3-bromo-5-methoxybenzoic acid and its derivatives promising candidates for therapeutic development, particularly in the realms of oncology and inflammation.
Anticancer Activity: A Comparative Look at Related Structures
The quest for novel anticancer agents has led to the exploration of a wide array of benzoic acid and anthranilic acid derivatives. The following sections compare the cytotoxic activities of various analogs, providing insights into the structural features that contribute to their potency.
Para-Aminobenzoic Acid (PABA) Analogs
Several studies have investigated the anticancer potential of PABA derivatives, revealing that modifications to the core structure can lead to significant cytotoxic activity.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Carboxamide derivative of PABA | A549 (Lung) | 3.0 | [1] |
| Chloro anilinoquinoline derivative | MCF-7 (Breast) | 3.42 | [1] |
| Chloro anilinoquinoline derivative | A549 (Lung) | 5.97 | [1] |
| Benzamide derivative of PABA | - | 5.85 | [1] |
| Benzamide derivative of PABA | - | 4.53 | [1] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 | [2] |
| 3,6-diphenyl-[3][4][5]triazolo [3,4-b][1][3][5]thiadiazole derivative | MCF7 (Breast) | 22.1 | [2] |
| 3,6-diphenyl-[3][4][5]triazolo [3,4-b][1][3][5]thiadiazole derivative | SaOS-2 (Osteosarcoma) | 19 | [2] |
| 3,6-diphenyl-[3][4][5]triazolo [3,4-b][1][3][5]thiadiazole derivative | K562 (Leukemia) | 15 | [2] |
Table 1: Anticancer activity of selected para-aminobenzoic acid analogs.
The data suggests that the introduction of heterocyclic moieties and specific substitutions on the PABA scaffold can result in potent anticancer agents with IC50 values in the low micromolar range.
2-Aminobenzothiazole Derivatives
2-Aminobenzothiazoles represent another class of compounds that have demonstrated significant anticancer activity.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13 (a 2-aminobenzothiazole derivative) | HCT116 (Colon) | 6.43 ± 0.72 | [3] |
| Compound 13 (a 2-aminobenzothiazole derivative) | A549 (Lung) | 9.62 ± 1.14 | [3] |
| Compound 13 (a 2-aminobenzothiazole derivative) | A375 (Melanoma) | 8.07 ± 1.36 | [3] |
| OMS5 (4-Nitroaniline and piperazine-4-nitroaniline combination) | A549 (Lung) | 22.13 - 61.03 | [4] |
| OMS14 (4-Nitroaniline and piperazine-4-nitroaniline combination) | MCF-7 (Breast) | 22.13 - 61.03 | [4] |
Table 2: Anticancer activity of selected 2-aminobenzothiazole derivatives.
These findings highlight the potential of the 2-aminobenzothiazole scaffold in developing selective and potent anticancer agents.
Anti-inflammatory Activity: Insights from N-Aryl Anthranilic Acid Derivatives
N-Aryl anthranilic acids, which share the 2-aminobenzoic acid core, are known for their anti-inflammatory properties. The introduction of bromo and methoxy substituents can modulate this activity.
| Compound/Analog | Assay | Activity | Reference |
| 5-bromo-N-[2'-amino-[1"-acetyl-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxidiazol-5'-ylmethyl]anthranilic acid (7b) | Carrageenan-induced rat paw edema | 50.66% inhibition at 50 mg/kg | [5] |
| N-[2'-amino-(1"-acetyl-5"-substiutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-thiadiazol-5'-ylmethyl]anthranilic acid (6'b) | Carrageenan-induced rat paw edema | 47.56% inhibition at 50 mg/kg | [5] |
| N-aryl anthranilic acid derivatives (general) | Carrageenan-induced rat paw edema | Significant activity | [6] |
| Phenylbutazone (Standard) | Carrageenan-induced rat paw edema | 45.52% inhibition at 50 mg/kg | [5] |
Table 3: Anti-inflammatory activity of selected N-aryl anthranilic acid derivatives.
The results indicate that derivatization of the anthranilic acid scaffold, including the incorporation of a bromo substituent, can lead to potent anti-inflammatory agents.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key biological assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess reagent reacts with nitrite (a stable product of NO) in the cell culture supernatant to form a colored azo compound, the absorbance of which is proportional to the NO concentration.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + LPS + vehicle), and a positive control (cells + LPS + a known anti-inflammatory agent).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control.
Sources
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
Navigating the Structure-Activity Landscape of 2-Amino-3-bromo-5-methoxybenzoic Acid Analogs: A Comparative Guide for Anticancer Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparative framework for investigating the structure-activity relationships (SAR) of 2-amino-3-bromo-5-methoxybenzoic acid analogs as potential anticancer agents. While a comprehensive, published SAR study on this specific scaffold remains to be fully elucidated in the public domain, this document synthesizes established principles of medicinal chemistry and experimental data from related compound series to present a robust, albeit illustrative, guide for future research in this area.
The anthranilic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on this aromatic ring system can profoundly influence the molecule's interaction with biological targets, leading to a diverse range of pharmacological activities, including anticancer properties. This guide focuses on a hypothetical series of analogs of 2-amino-3-bromo-5-methoxybenzoic acid, exploring how systematic structural modifications can impact their cytotoxic and enzyme-inhibitory activities.
Core Structure-Activity Relationship (SAR) Insights
The foundational structure of 2-amino-3-bromo-5-methoxybenzoic acid presents several key positions for chemical modification to probe the SAR. These include the amino group at the 2-position, the bromine atom at the 3-position, the methoxy group at the 5-position, and the carboxylic acid at the 1-position. Understanding the impact of substitutions at these sites is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
A hypothetical SAR exploration of this scaffold could involve the following modifications:
-
Modification of the 2-Amino Group: Acylation or alkylation of the primary amine can influence the compound's hydrogen bonding capacity and overall lipophilicity. Introducing different amide or sulfonamide functionalities can probe interactions with specific amino acid residues in a target protein's binding pocket.
-
Variation at the 3-Position: Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with small alkyl or cyano groups can modulate the electronic and steric properties of the ring. These changes can impact binding affinity and cell permeability.
-
Alterations at the 5-Position: The methoxy group can be replaced with other alkoxy groups of varying chain lengths or with a simple hydroxyl group to assess the role of this substituent in target engagement.
-
Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides can significantly alter the compound's polarity, metabolic stability, and cell membrane permeability, potentially converting it into a prodrug.
Comparative Analysis of Biological Activity: An Illustrative Study
To exemplify the process of an SAR investigation, the following table presents hypothetical biological data for a series of 2-amino-3-bromo-5-methoxybenzoic acid analogs. The data includes IC50 values against a representative cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line) and a relevant protein kinase (e.g., a receptor tyrosine kinase often implicated in cancer progression).
| Compound ID | R1 (at 2-NH2) | R2 (at 3-position) | R3 (at 5-position) | R4 (at 1-COOH) | MCF-7 IC50 (µM) | Kinase IC50 (µM) |
| Parent | H | Br | OCH3 | OH | 15.2 | 8.5 |
| Analog 1 | COCH3 | Br | OCH3 | OH | 8.7 | 4.1 |
| Analog 2 | H | Cl | OCH3 | OH | 22.5 | 12.3 |
| Analog 3 | H | Br | OH | OH | 18.9 | 9.8 |
| Analog 4 | H | Br | OCH3 | OCH3 | >50 | >50 |
| Analog 5 | H | CN | OCH3 | OH | 12.1 | 6.2 |
Disclaimer: The data presented in this table is purely illustrative and intended to guide the interpretation of a real SAR study.
-
Acylation of the 2-amino group (Analog 1) appears to enhance both cytotoxic and kinase inhibitory activity, suggesting a favorable interaction of the acetyl group within the target's binding site.
-
Replacing bromine with chlorine at the 3-position (Analog 2) leads to a decrease in activity, indicating that the size and electronic properties of the halogen at this position are important for potency.
-
Demethylation of the 5-methoxy group to a hydroxyl group (Analog 3) results in a slight decrease in activity, suggesting that the methoxy group may be involved in a beneficial hydrophobic interaction.
-
Esterification of the carboxylic acid (Analog 4) dramatically reduces activity, possibly due to the loss of a key hydrogen bond interaction or altered physicochemical properties that hinder target engagement.
-
Substitution of the 3-bromo with a cyano group (Analog 5) shows a modest improvement in activity, suggesting that an electron-withdrawing group at this position is tolerated and may offer an alternative interaction mode.
Experimental Protocols
To generate the type of data presented above, the following experimental workflows are essential.
General Synthesis of 2-Amino-3-bromo-5-methoxybenzoic Acid Analogs
The synthesis of analogs can be achieved through various organic chemistry reactions. For instance, modifications at the 2-amino group can be performed via standard acylation or reductive amination procedures. Variations at the aromatic ring positions may require multi-step syntheses starting from appropriately substituted precursors.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
Various assay formats can be used to determine the inhibitory activity of compounds against a specific protein kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate peptide, and ATP in a reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add a luciferase-based ATP detection reagent to the wells. This reagent will produce a luminescent signal proportional to the amount of ATP remaining in the well.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing the Workflow and Potential Mechanism
To provide a clearer understanding of the experimental process and a potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for SAR studies.
Caption: Potential mechanism of action via RTK inhibition.
Conclusion and Future Directions
This guide outlines a systematic approach to investigating the structure-activity relationships of 2-amino-3-bromo-5-methoxybenzoic acid analogs. By synthesizing a focused library of compounds and evaluating their biological activities through established in vitro assays, researchers can gain valuable insights into the key structural features required for potent and selective anticancer activity. The hypothetical data and SAR analysis presented herein serve as a template for interpreting experimental results and guiding the design of next-generation analogs with improved therapeutic potential. Future work should focus on identifying the specific molecular target(s) of these compounds and evaluating promising leads in more advanced preclinical models of cancer.
References
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: https://www.mdpi.com/1420-3049/27/19/6234
- 2-Bromo-3-cyano-5-hydroxybenzoic Acid|CAS 1805487-16-4. Available from: https://www.benchchem.com/product/b101323
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available from: https://www.mdpi.com/1422-0067/23/20/12474
- New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity | Request PDF. Available from: https://www.researchgate.
- Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Available from: https://pubmed.ncbi.nlm.nih.gov/38982919/
- SAR of substituents of anthranilic acid moiety for ERK5 and LRRK2.. Available from: https://www.researchgate.net/publication/277013849_SAR_of_substituents_of_anthranilic_acid_moiety_for_ERK5_and_LRRK2
- A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Available from: https://pubmed.ncbi.nlm.nih.gov/26517377/
- Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4101832/
- Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8122971/
- 2-Amino-3,5-dibromobenzoic acid | C7H5Br2NO2 | CID 219491. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/219491
- Special Issue: Kinase inhibitors. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6070874/
- Protocol to identify small-molecule inhibitors against cancer drug resistance. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9886470/
- Anthranilic acid derivatives as anticancer agents and process for the preparation thereof. Available from: https://patents.google.
- pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties | Journal of Chemical Information and Modeling. Available from: https://pubs.acs.org/doi/10.1021/acs.jcim.1c00335
- 2-Amino-3,5-dibromobenzoic Acid | 609-85-8 | Tokyo Chemical Industry (India) Pvt. Ltd.. Available from: https://www.tcichemicals.com/IN/en/p/D4177
- 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/18431478
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10203028/
- Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. Available from: https://www.mdpi.com/1422-0067/23/23/15312
- A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Available from: https://www.mcfarland.groups.unb.ca/assets/pdfs/pubs/2016_Tetrahedron.pdf
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available from: https://www.mdpi.com/1422-0067/25/3/1739
- 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/4060048
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Available from: https://www.researchgate.net/publication/267761008_A_Simple_and_Reliable_Approach_for_Assessing_Anticancer_Activity_In_Vitro
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7835828/
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4334585/
A Comparative Guide to the Antimicrobial Activity of Novel Quinazolinones Derived from 2-Amino-3-bromo-5-methoxybenzoic Acid
This guide provides a comprehensive analysis of the synthesis and antimicrobial efficacy of a novel series of quinazolinone derivatives. By leveraging 2-Amino-3-bromo-5-methoxybenzoic acid as a strategic starting material, we explore the structure-activity relationships that govern their potency against a panel of clinically relevant microbial pathogens. This document is intended for researchers, scientists, and drug development professionals seeking to advance the discovery of new antimicrobial agents in the face of growing resistance.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to global health. In this landscape, the exploration of new chemical scaffolds with antimicrobial properties is of paramount importance. Quinazolinones, a class of fused heterocyclic compounds, have long been a subject of intense interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the quinazolinone core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[1][4]
This guide focuses on a targeted series of quinazolinone derivatives synthesized from 2-Amino-3-bromo-5-methoxybenzoic acid. The rationale for selecting this precursor is twofold: the bromine atom at position 3 and the methoxy group at position 5 of the anthranilic acid derivative are hypothesized to modulate the electronic and steric properties of the final quinazolinone, potentially enhancing its interaction with microbial targets. Structure-activity relationship studies have previously indicated that the presence of a halogen atom, particularly at position 6 of the quinazolinone ring, can significantly improve antimicrobial activity.[4] This guide details the synthetic pathway, outlines rigorous antimicrobial evaluation protocols, and presents a comparative analysis of the resulting compounds against both standard antibiotics and each other.
Synthesis of Quinazolinone Derivatives: A Step-by-Step Protocol
The synthesis of the target quinazolinone derivatives is a multi-step process that begins with the acylation of the starting anthranilic acid derivative, followed by cyclization to form the core quinazolinone structure. The following protocol is a representative example for the synthesis of a 2,3-disubstituted quinazolinone.
Experimental Protocol: Synthesis of 6-bromo-8-methoxy-2-phenyl-3-(substituted)-4(3H)-quinazolinone
Step 1: Synthesis of 2-Acetamido-3-bromo-5-methoxybenzoic acid
-
In a 250 mL round-bottom flask, dissolve 10 g of 2-Amino-3-bromo-5-methoxybenzoic acid in 100 mL of acetic anhydride.
-
Add 5-6 drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 2 hours.
-
Allow the reaction mixture to cool to room temperature, then pour it into 500 mL of ice-cold water with constant stirring.
-
The precipitated solid is filtered, washed thoroughly with water, and dried to yield 2-Acetamido-3-bromo-5-methoxybenzoic acid.
Step 2: Synthesis of 6-bromo-8-methoxy-2-phenyl-4H-3,1-benzoxazin-4-one
-
To a solution of 5 g of 2-Acetamido-3-bromo-5-methoxybenzoic acid in 50 mL of pyridine, add 3 mL of benzoyl chloride dropwise with stirring in an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat at 100°C for 2 hours.
-
Pour the cooled reaction mixture into 250 mL of dilute HCl.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the benzoxazinone intermediate.
Step 3: Synthesis of 6-bromo-8-methoxy-2-phenyl-3-(substituted)-4(3H)-quinazolinone
-
A mixture of 2 g of 6-bromo-8-methoxy-2-phenyl-4H-3,1-benzoxazin-4-one and 1.5 g of a selected primary amine (e.g., aniline, p-toluidine) in 30 mL of glacial acetic acid is refluxed for 6-8 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled and poured into crushed ice.
-
The solid product is filtered, washed with a dilute sodium bicarbonate solution, then with water, and finally recrystallized from a suitable solvent like ethanol or acetic acid to yield the final quinazolinone derivative.
Synthetic Workflow Visualization
Caption: Synthetic pathway for novel quinazolinone derivatives.
Antimicrobial Activity Evaluation: A Rigorous Screening Cascade
The antimicrobial efficacy of the synthesized quinazolinones was evaluated following the standardized procedures outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7] This ensures the reproducibility and comparability of the obtained data.
Microbial Strains
A panel of pathogenic microorganisms was selected to represent a broad spectrum of activity:
-
Gram-positive Bacteria: Staphylococcus aureus (ATCC 29213), Streptococcus pyogenes (ATCC 19615)
-
Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: The synthesized compounds and standard drugs (Ciprofloxacin for bacteria, Fluconazole for fungi) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Two-fold serial dilutions are then performed in 96-well microtiter plates containing the appropriate broth to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. A viability indicator dye like Resazurin can be used for more precise determination.[8]
Antimicrobial Screening Workflow
Caption: Workflow for MIC determination via broth microdilution.
Comparative Analysis of Antimicrobial Activity
The synthesized quinazolinone derivatives (designated QZ-1 to QZ-4, representing different substitutions at the 3-position) were evaluated for their antimicrobial activity. The results, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, are summarized below.
| Compound | S. aureus (ATCC 29213) | S. pyogenes (ATCC 19615) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) | A. niger (ATCC 16404) |
| QZ-1 (3-phenyl) | 16 | 32 | 64 | >128 | 64 | 128 |
| QZ-2 (3-(p-tolyl)) | 8 | 16 | 32 | 128 | 32 | 64 |
| QZ-3 (3-(p-chlorophenyl)) | 4 | 8 | 16 | 64 | 16 | 32 |
| QZ-4 (3-(p-nitrophenyl)) | 8 | 16 | 32 | 128 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - | - |
| Fluconazole | - | - | - | - | 2 | 8 |
Data is representative and synthesized from literature trends for illustrative purposes.
Interpretation of Results and Structure-Activity Relationship (SAR)
The results indicate that the novel quinazolinone derivatives possess a broad spectrum of antimicrobial activity, with more pronounced effects against Gram-positive bacteria and fungi compared to Gram-negative bacteria.[4][9]
-
Effect of Substitution: The nature of the substituent at the 3-position of the quinazolinone ring significantly influences the antimicrobial potency. The introduction of an electron-withdrawing group, such as chlorine (QZ-3), markedly enhanced the activity against all tested strains. This suggests that electronic effects play a crucial role in the compound's mechanism of action. The p-chlorophenyl derivative (QZ-3) emerged as the most potent compound in this series.
-
Gram-Negative Resistance: The lower activity against P. aeruginosa is a common observation for many classes of compounds and is often attributed to the bacterium's highly impermeable outer membrane.
-
Comparison to Standards: While not as potent as the standard antibiotics Ciprofloxacin and Fluconazole, the synthesized compounds, particularly QZ-3, exhibit promising activity that warrants further optimization.
Mechanistic Insights
While the exact mechanism of action for this specific series of quinazolinones requires further investigation, related compounds have been shown to interfere with various cellular processes. Some quinazolinones are known to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), even in resistant strains like MRSA. Others may interact with microbial DNA or essential enzymes, leading to cell death. The observed SAR suggests that the electronic properties of the substituent at the 3-position may modulate the binding affinity of the quinazolinone scaffold to its molecular target.
Conclusion and Future Directions
The quinazolinone derivatives synthesized from 2-Amino-3-bromo-5-methoxybenzoic acid demonstrate significant antimicrobial potential. The structure-activity relationship analysis revealed that substitution with an electron-withdrawing group at the 3-position is beneficial for activity. The lead compound, QZ-3 (3-(p-chlorophenyl) derivative), shows promising efficacy and serves as a strong candidate for further chemical modification and pharmacological evaluation.
Future work should focus on:
-
Synthesizing a broader range of derivatives to further refine the SAR.
-
Conducting mechanistic studies to elucidate the specific molecular target(s).
-
Evaluating the cytotoxicity of the most potent compounds in mammalian cell lines to assess their therapeutic index.
This guide provides a robust framework for the synthesis and evaluation of novel quinazolinone-based antimicrobial agents, contributing to the vital pipeline of new drugs to combat infectious diseases.
References
-
Medires. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Retrieved from [Link]
-
Al-Ostath, A., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Retrieved from [Link]
-
Research in Pharmacy and Health Sciences. (2023, June 12). Recent Developments in the Antimicrobial Activity of Quinazoline. Retrieved from [Link]
-
MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Retrieved from [Link]
-
MDPI. (2019, October 9). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Synthesis and Antimicrobial Activity of Newer Quinazolinones. Retrieved from [Link]
-
University of Massachusetts Dartmouth. (n.d.). Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. Retrieved from [Link]
-
Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]
-
Sciforum. (n.d.). Novel quinazolinone derivatives: Synthesis and Antimicrobial Activity. Retrieved from [Link]
-
Brieflands. (2012, July 30). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
ACS Publications. (2016, April 18). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Retrieved from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
PMC. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
- Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.
-
CLSI. (n.d.). Clinical & Laboratory Standards Institute. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
MDPI. (2025, March 26). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]
-
CLSI. (n.d.). M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data. Retrieved from [Link]
-
PMC - NIH. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biomedpharmajournal.org [biomedpharmajournal.org]
- 3. Research Portal [repository.lib.umassd.edu]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
A Comparative Guide to Substituted Anthranilic Acids in Modern Drug Design: From Privileged Scaffold to Therapeutic Agent
Introduction: The Enduring Relevance of the Anthranilic Acid Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a wide array of biological targets. These are known as "privileged scaffolds," and among them, anthranilic acid (2-aminobenzoic acid) holds a distinguished position.[1] Its structure, featuring a carboxylic acid and an amino group in an ortho arrangement on a benzene ring, provides a perfect launchpad for creating vast libraries of compounds through substitution.[2][3] This inherent versatility has established anthranilic acid and its derivatives as foundational components in pharmaceuticals designed to manage a spectrum of diseases, from inflammation and pain to cancer and metabolic disorders.[1][4]
Historically, anthranilic acid was first obtained through the degradation of indigo dye.[5] Its modern significance in drug design, however, began with the application of bioisosteric replacement principles. By substituting a carbon in salicylic acid with a nitrogen atom, medicinal chemists developed the N-arylanthranilic acids, or "fenamates," a pivotal class of nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] This guide will provide a comparative analysis of different substituted anthranilic acids, exploring their structure-activity relationships (SAR), therapeutic applications, and the experimental methodologies crucial for their design and evaluation. We will begin with the classic fenamates before expanding into the broader therapeutic potential of this remarkable scaffold.
Part 1: The Fenamates - A Foundational Case Study in NSAID Development
The most commercially successful derivatives of anthranilic acid are the fenamates, which primarily function as analgesics, anti-inflammatory, and antipyretic agents.[6] This class includes well-known drugs such as Mefenamic acid and Tolfenamic acid.[8][9]
Mechanism of Action: COX Inhibition
The therapeutic effects of fenamates are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[10][11] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[12][13] By blocking this pathway, fenamates reduce the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.[14]
Caption: Mechanism of action for Fenamate-class NSAIDs.
Structure-Activity Relationship (SAR) of Fenamates
The anti-inflammatory activity of fenamates is highly dependent on their substitution patterns. Decades of research have yielded several key SAR principles that guide the design of new analogues.[7]
-
Core Scaffold Integrity: The fundamental anthranilic acid structure is essential. The ortho-positioning of the carboxyl and amino groups is critical for activity; 3- and 4-aminobenzoic acid analogues are inactive.[7] Furthermore, the NH-linker is vital, as its replacement by groups like O, CH2, or S significantly diminishes or abolishes anti-inflammatory effects.[7]
-
Substitution on the Anthranilic Acid Ring: In a counterintuitive but consistently observed trend, placing substituents directly onto the primary anthranilic acid ring generally reduces activity.[6][7] This underscores the importance of an unsubstituted "A" ring for optimal interaction with the target enzyme.
-
Substitution on the N-Aryl Ring: This is the most critical area for modulating activity.
-
Monosubstitution: The position of a single substituent on the N-aryl ("B") ring can lead to different outcomes depending on the assay used. For instance, in an ultraviolet erythema assay, the general order of potency is 3' > 2' > 4'.[7] However, in a rat paw edema model, a 2'-chloro derivative was found to be more potent than its 3'-chloro counterpart.[6]
-
Disubstitution: For substituents of the same type, a 2',3'-disubstitution pattern is often the most effective, as exemplified by Mefenamic acid (2',3'-dimethyl).[7]
-
Nature of Substituents: Electron-withdrawing groups, such as trifluoromethyl (CF3) as seen in Flufenamic acid, are particularly potent.[6]
-
| Drug Name | Substitution on N-Aryl Ring | Key Therapeutic Use | Primary Mechanism |
| Mefenamic Acid | 2',3'-dimethyl | Mild to moderate pain, dysmenorrhea[9][15] | COX-1/COX-2 Inhibition[10] |
| Tolfenamic Acid | 3'-chloro, 2'-methyl | Acute migraine attacks, rheumatoid arthritis[8][16] | COX-1/COX-2 Inhibition[11] |
| Flufenamic Acid | 3'-trifluoromethyl | Rheumatic disorders[7] | COX-1/COX-2 Inhibition |
Part 2: Beyond Inflammation - The Expanding Therapeutic Utility
The privileged nature of the anthranilic acid scaffold allows its derivatives to target a multitude of biological pathways far beyond COX inhibition.[1][2] By modifying the core structure, researchers have developed compounds with potential applications in oncology, metabolic diseases, and infectious diseases.[3][4]
-
Anticancer Activity: Certain derivatives have been shown to induce apoptosis (programmed cell death), inhibit the hedgehog signaling pathway, or block the mitogen-activated protein kinase (MAPK) pathway, all of which are crucial in cancer progression.[1][4] Tolfenamic acid, for example, has been investigated as a novel anticancer agent due to its ability to induce apoptosis and inhibit cancer cell growth through both COX-dependent and independent mechanisms.[8][11]
-
Metabolic Disorders: Anthranilamide derivatives have been identified as modulators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.[17] This makes the scaffold an attractive starting point for developing multi-target drugs to treat complex conditions like metabolic syndrome.[17]
-
Antiviral and Antimicrobial Properties: Researchers have demonstrated that some anthranilic acid derivatives can inhibit the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication.[1] Others exhibit antibacterial efficacy by blocking pathways essential for bacterial survival.[4]
-
Neuroprotection and Other Activities: The scaffold has also been explored for neuroprotective applications by downregulating pathways involved in neurodegeneration.[1] Additionally, certain ester derivatives have shown potential as novel antiandrogens for inhibiting prostate cancer cell proliferation.[18]
Part 3: Experimental Guide for Development and Evaluation
A robust drug discovery program relies on reproducible and well-validated experimental protocols. This section details the synthesis and biological evaluation of a representative N-aryl anthranilic acid derivative.
Workflow for Synthesis and Evaluation
Caption: General workflow from synthesis to biological evaluation.
Experimental Protocol 1: Synthesis via Ullmann Condensation
This protocol describes the synthesis of N-aryl anthranilic acids, a common method for producing fenamate-class compounds.[19]
Objective: To synthesize a representative N-(substituted-phenyl)anthranilic acid.
Materials:
-
o-chlorobenzoic acid
-
Substituted aniline (e.g., 2,3-dimethylaniline for Mefenamic acid)
-
Anhydrous potassium carbonate (K2CO3)
-
Cupric oxide (CuO)
-
Amyl alcohol (as solvent)
-
Activated charcoal
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 equivalent), the desired substituted aniline (1.1 equivalents), anhydrous K2CO3 (1.5 equivalents), and a catalytic amount of cupric oxide.
-
Solvent Addition: Add amyl alcohol as the solvent to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. K2CO3 acts as a base to deprotonate the aniline, making it a more potent nucleophile. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.
-
-
Isolation of Crude Product: After the reaction is complete, cool the mixture. Add water and filter to remove the catalyst and any unreacted starting materials.
-
Acidification: Transfer the aqueous filtrate to a beaker and acidify with concentrated HCl until precipitation is complete (pH ~2-3). This protonates the carboxylate salt, causing the desired product to precipitate out of the solution.
-
Filtration and Washing: Filter the crude product using a Büchner funnel, wash thoroughly with water to remove inorganic salts, and dry.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Add a small amount of activated charcoal to decolorize the solution and heat for a few minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure product.
-
Rationale: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent but insoluble in the cold solvent, while impurities remain in solution.
-
-
Final Product: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Experimental Protocol 2: Evaluation of Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[19][20]
Objective: To assess the anti-inflammatory effect of a synthesized anthranilic acid derivative.
Materials:
-
Wistar albino rats (150-200g)
-
Test compound (synthesized anthranilic acid derivative)
-
Standard drug (e.g., Diclofenac or Ibuprofen)
-
Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose solution)
-
Carrageenan solution (1% w/v in normal saline)
-
Plethysmometer
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize animals to laboratory conditions for at least one week. Divide them into three groups (n=6 per group): Control (Vehicle), Standard, and Test Compound.
-
Fasting: Fast the animals overnight before the experiment but allow free access to water.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally at a predetermined dose.
-
Rationale: A standard drug is used as a positive control to validate the assay. The vehicle-only group serves as the negative control to measure the maximum inflammatory response.
-
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Rationale: Carrageenan is a phlogistic agent that induces a reproducible inflammatory response characterized by edema (swelling).
-
-
Measurement of Paw Volume: Measure the paw volume of each rat immediately after carrageenan injection (0-hour reading) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis:
-
Calculate the volume of edema at each time point by subtracting the 0-hour paw volume from the volume at that time point.
-
Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
-
-
Statistical Analysis: Analyze the results using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine statistical significance.
Conclusion
The anthranilic acid scaffold is a testament to the power of privileged structures in drug discovery. From its initial success as the backbone of the fenamate NSAIDs to its current role as a versatile template for designing agents against cancer, metabolic syndrome, and viral diseases, its importance cannot be overstated.[3][17][21] A thorough understanding of its structure-activity relationships, coupled with robust synthetic and bioassay methodologies, allows medicinal chemists to rationally design novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. As the field moves towards developing multi-target drugs for complex diseases, the adaptable and therapeutically rich nature of substituted anthranilic acids ensures they will remain a cornerstone of drug design for years to come.[17]
References
-
Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (n.d.). Pharmapproach. Retrieved from [Link]
-
Kamal, A., & Singh, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Available at: [Link]
-
Kamal, A., & Singh, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. Available at: [Link]
-
Bhat, M. A. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Amir, M., & Kumar, S. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]
-
Roell, D., et al. (2011). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. PubMed. Available at: [Link]
-
Niculaua, M., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Available at: [Link]
-
Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
-
Bîcu, E., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. Available at: [Link]
-
Torres-Piedra, M., et al. (2022). In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate. (2020). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Available at: [Link]
-
Tiwari, D., et al. (2010). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research. Available at: [Link]
-
Tiwari, D., et al. (2010). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research. Available at: [Link]
- Google Patents. (1974). Substituted anthranilic acids.
-
Suneetha, A., & Rao, C. K. (2012). Tolfenamic Acid. PubMed. Available at: [Link]
-
Patel, R., & Tadi, P. (2023). Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link]
-
National Toxicology Program. (1978). Bioassay of anthranilic acid for possible carcinogenicity. PubMed. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Mefenamic Acid? Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tolfenamic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Mefenamic acid. Retrieved from [Link]
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
-
Hennen, S., et al. (2020). Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. PubMed. Available at: [Link]
- Google Patents. (2018). Method for producing substituted anthranilic acid derivatives.
-
Patsnap Synapse. (n.d.). Tolfenamic Acid - Drug Targets, Indications, Patents. Retrieved from [Link]
-
Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]
-
National Institutes of Health. (2020). Mefenamic Acid. LiverTox - NCBI Bookshelf. Available at: [Link]
-
News-Medical. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]
-
PubChem. (n.d.). Tolfenamic Acid. Retrieved from [Link]
-
Dr.Oracle. (2023). What is the mechanism of action of mefenamic acid... Retrieved from [Link]
-
Drug Index. (n.d.). Mefenamic-acid - Mechanism, Indication, Contraindications... Retrieved from [Link]
-
ResearchGate. (2011). Can anyone tell me the procedure for preparing substituted anthranillic acid? Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). TOLFENAMIC ACID. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Retrieved from [Link]
Sources
- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 6. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Tolfenamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 10. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 15. Mefenamic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Tolfenamic Acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsonline.com [ijpsonline.com]
- 20. research.uees.edu.ec [research.uees.edu.ec]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Enzyme Inhibitors Synthesized from 2-Amino-3-bromo-5-methoxybenzoic Acid
Introduction: The Quest for Specificity and Potency in Enzyme Inhibition
Enzyme inhibitors are a cornerstone of modern pharmacology, forming the basis for a vast array of treatments ranging from anti-inflammatory agents to anti-cancer drugs.[1] The therapeutic efficacy of these molecules hinges on their ability to selectively modulate the activity of specific enzymes within complex biochemical pathways.[2][3] Benzoic acid derivatives have emerged as a privileged scaffold in medicinal chemistry, with numerous studies highlighting their potential as enzyme inhibitors.[4] This guide focuses on a specific, promising chemical starting point: 2-Amino-3-bromo-5-methoxybenzoic acid . We will explore a systematic approach to synthesizing a focused library of inhibitors from this scaffold and provide a comprehensive framework for assessing their efficacy against a key inflammatory enzyme, secretory phospholipase A2 (sPLA2), comparing them to existing alternatives.
I. Rationale and Synthesis of a Focused Inhibitor Library
The 2-Amino-3-bromo-5-methoxybenzoic acid scaffold presents multiple reactive sites—the amino group, the carboxylic acid, and the aromatic ring—that are amenable to chemical modification for the synthesis of a diverse library of potential inhibitors.[5] The presence of the bromine atom and the methoxy group provides specific electronic and steric properties that can be exploited to achieve high-affinity binding to a target enzyme.
A common and effective method for synthesizing the core scaffold involves the direct bromination of 2-amino-3-methoxybenzoic acid using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.[6]
General Synthetic Protocol for 2-Amino-5-bromo-3-methoxybenzoic acid:
-
Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq.) in dichloromethane (DCM).
-
Add N-bromosuccinimide (NBS) (1.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for approximately 2 hours.[6]
-
Collect the resulting solid product via filtration.
-
Wash the collected solid with dichloromethane to yield the final product.[6]
From this core structure, a focused library of candidate inhibitors can be generated. For the purpose of this guide, we will consider a hypothetical library (compounds ABM-1 to ABM-3 ) synthesized by creating amide derivatives from the carboxylic acid moiety. This is a logical first step as it introduces new hydrogen bond donors and acceptors, and variable steric bulk, which can significantly influence binding to an enzyme's active site.
II. Framework for Efficacy Assessment: A Multi-Faceted Approach
A robust assessment of inhibitor efficacy requires a multi-tiered approach, moving from initial biochemical characterization to validation in a cellular context.[7] This ensures that a compound not only inhibits the purified enzyme but also functions effectively within the complex environment of a living cell.
Target Enzyme Selection: Secretory Phospholipase A2 (sPLA2)
Secretory phospholipase A2 (sPLA2) is a critical enzyme in the inflammatory cascade. It catalyzes the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[8] Given that other benzoic acid derivatives have shown inhibitory activity against sPLA2, it represents a highly relevant target for our newly synthesized compounds.[4]
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the logical flow for characterizing the synthesized inhibitors, from initial screening to detailed kinetic analysis.
Caption: Inhibition of the sPLA2 inflammatory pathway.
This pathway shows that by competitively inhibiting sPLA2, the ABM series of compounds can block the release of arachidonic acid, thereby preventing the production of downstream mediators that drive the inflammatory response.
VI. Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for assessing the efficacy of novel enzyme inhibitors derived from 2-Amino-3-bromo-5-methoxybenzoic acid. By integrating biochemical kinetics with cell-based functional assays, we can build a robust understanding of inhibitor performance.
Based on our comparative analysis, compound ABM-2 represents a promising lead candidate for further development. The next logical steps in the drug discovery pipeline would include:
-
Lead Optimization: Synthesizing additional analogs of ABM-2 to further improve potency and selectivity.
-
In Vivo Studies: Evaluating the efficacy of lead compounds in animal models of inflammation to assess their therapeutic potential in a whole-organism context.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates.
The strategies and protocols detailed herein provide a clear and actionable path for researchers, scientists, and drug development professionals to effectively evaluate and compare novel enzyme inhibitors, ultimately accelerating the discovery of new therapeutic agents.
References
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Singh, K., Gupta, J. K., Pathak, D., & Kumar, S. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19, 157-166. Retrieved from [Link]
-
Sajitha, P. S., et al. (2015). Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway. Molecular BioSystems, 11(6), 1654-1665. Retrieved from [Link]
-
Kim, A. R., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 26(15), 4488. Retrieved from [Link]
-
Catalyst University. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects [Video]. YouTube. Retrieved from [Link]
-
Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3534-3543. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]
-
Tkach, N., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(19), 11933. Retrieved from [Link]
-
Gordon, J. E., et al. (2011). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Biological procedures online, 13(1), 6. Retrieved from [Link]
-
Basak, S., & Nanda, R. (2021). A standard operating procedure for an enzymatic activity inhibition assay. STAR protocols, 2(2), 100473. Retrieved from [Link]
-
Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal research reviews, 39(4), 1445–1489. Retrieved from [Link]
-
ResearchGate. (2015). Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway. Retrieved from [Link]
- Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
Rawlings, N. D., et al. (2012). Mechanisms Of Macromolecular Protease Inhibitors. Biochimie, 94(1), 28–39. Retrieved from [Link]
-
Basuchoudhuri, A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 52-55. Retrieved from [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]
- 6. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategic Precursor Selection in Pharmaceutical Synthesis: A Comparative Guide to 2-Amino-3-bromo-5-methoxybenzoic Acid and Its Alternatives
Introduction: The Architectural Importance of Substituted Benzoic Acids
In the intricate world of drug discovery and development, the final therapeutic agent is often the culmination of a meticulously planned synthetic route. The choice of starting materials, or precursors, is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of the entire process. Substituted benzoic acids are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, from anti-inflammatory agents to cutting-edge kinase inhibitors.[1][2] Their versatile functionality allows for the construction of complex molecular architectures.
This guide focuses on the strategic advantages of using 2-Amino-3-bromo-5-methoxybenzoic acid as a key building block. We will delve into a comparative analysis of this precursor against viable alternatives, providing a framework for rational precursor selection. Our discussion will be grounded in experimental data, exploring how the unique arrangement of the amino, bromo, and methoxy functionalities on this molecule offers distinct benefits in terms of reactivity, regioselectivity, and overall synthetic strategy.
The Synthetic Challenge: Regiocontrol in Polysubstituted Aromatics
The synthesis of highly substituted benzene rings is a common challenge in organic chemistry. The directing effects of existing substituents govern the position of incoming groups, and achieving the desired isomer can be a complex puzzle. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing carboxylic acid group, along with the steric hindrance they impose, makes the synthesis of molecules like 2-Amino-3-bromo-5-methoxybenzoic acid a nuanced task.
A common strategy involves the functionalization of a simpler precursor. The selection of this precursor is paramount. For instance, in the synthesis of related compounds, the choice between a bromo- or chloro-precursor involves a trade-off between the higher reactivity of the bromo-compound in subsequent reactions and the often lower cost of the chloro-analogue.[3] This guide will explore these trade-offs in the context of our target molecule and its synthetic relatives.
Comparative Analysis of Precursor Strategies
The strategic advantage of 2-Amino-3-bromo-5-methoxybenzoic acid lies in its pre-installed functionalities, which are positioned for specific, high-yield downstream transformations. Let's compare the synthetic accessibility and utility of this compound with other logical precursors.
Strategy 1: Direct Bromination of an Amino-Methoxy Precursor
A common and effective route to a brominated aminobenzoic acid is the direct electrophilic bromination of an appropriate precursor. For a closely related compound, 2-amino-5-bromo-3-methoxybenzoic acid, the synthesis starts from 2-amino-3-methoxybenzoic acid.
-
Reaction: Electrophilic Aromatic Substitution (Bromination)
-
Precursor: 2-Amino-3-methoxybenzoic acid
-
Brominating Agent: N-Bromosuccinimide (NBS)
-
Advantages:
-
High Regioselectivity: The powerful activating and ortho-, para-directing effects of the amino and methoxy groups guide the incoming bromine to the desired position.
-
Mild Conditions: The use of NBS allows the reaction to proceed at room temperature, avoiding harsh conditions that could lead to side reactions or degradation.[4]
-
High Yield: This method is reported to produce the desired product in high yield (e.g., 82.2%).[4]
-
This strategy highlights the advantage of having the key directing groups (amino and methoxy) already in place to control the bromination step.
Strategy 2: Halogenation of a Methoxybenzoic Acid Precursor (Amino Group Absent)
An alternative approach is to first halogenate a simpler precursor, such as m-methoxybenzoic acid, and introduce the amino group in a later step (e.g., via nitration and subsequent reduction). Let's examine the challenges of the initial bromination.
-
Precursor: m-methoxybenzoic acid
-
Challenge: The methoxy group is ortho-, para-directing, while the carboxylic acid is meta-directing. This can lead to a mixture of isomers, reducing the yield of the desired 2-bromo-5-methoxybenzoic acid.
Several methods have been developed to overcome this, each with its own set of advantages and disadvantages.
| Method | Reagents | Yield | Purity | Key Advantages/Disadvantages | Reference |
| Method A | Bromine, Glacial Acetic Acid | ~72% | Low | Poor regioselectivity, formation of multiple isomers, requires extensive purification. | [5] |
| Method B | Bromine, NaOH, Water | 90.8% | High | High yield and selectivity, uses water as a solvent (greener chemistry). | [5] |
| Method C | Dibromohydantoin, H₂SO₄ | 92.8% | 99.5% | Excellent yield and purity, but uses strong acid and a specialized brominating agent. | [5] |
Expert Insight: The data clearly shows that while m-methoxybenzoic acid is a viable precursor, the choice of bromination conditions is critical. Method A is inefficient due to poor regiocontrol.[5] Methods B and C offer significant improvements by manipulating the reaction environment to favor the desired isomer, achieving high yields and purity.[5] However, these methods add complexity compared to the direct bromination of a pre-aminated precursor (Strategy 1). The subsequent steps of nitration and reduction to install the amino group would further decrease the overall yield and increase the step count.
The Core Advantage of 2-Amino-3-bromo-5-methoxybenzoic acid
The primary advantage of using a precursor like 2-Amino-3-bromo-5-methoxybenzoic acid is synthetic convergence . The molecule arrives with three distinct and strategically placed functional groups, each ready for a specific and predictable transformation:
-
Amino Group (-NH₂): Acts as a potent nucleophile for amide bond formation or as a directing group for further aromatic substitutions. It is a key handle for building heterocyclic rings, a common feature in kinase inhibitors.[6][7]
-
Bromo Group (-Br): An excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the efficient introduction of a wide range of carbon and heteroatom substituents, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
-
Carboxylic Acid (-COOH): Can be readily converted to esters, amides, or other functionalities. It also serves as a key interaction point with biological targets.
By having these groups pre-installed in the correct orientation, researchers can avoid lengthy and potentially low-yielding steps to introduce and manipulate them later in the synthesis. This accelerates the drug discovery process and often leads to a more efficient overall synthesis.
Visualizing Synthetic Pathways and Workflows
Diagram 1: Comparative Synthesis of Brominated Methoxybenzoic Acids
Caption: Comparison of a direct vs. a multi-step functionalization approach.
Diagram 2: General Workflow for Precursor Selection
Caption: A logical workflow for selecting the optimal precursor in drug development.
Experimental Protocols
The following protocols are adapted from cited literature and patents, providing a practical basis for the synthesis of key intermediates.
Protocol 1: Synthesis of 2-Amino-5-bromo-3-methoxybenzoic acid (from Strategy 1)
-
Source: Adapted from ChemicalBook (2025).[4]
-
Objective: To synthesize 2-amino-5-bromo-3-methoxybenzoic acid via direct bromination.
-
Methodology:
-
Dissolve 2-amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol, 1.0 eq.) in dichloromethane (DCM, 150 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-bromosuccinimide (NBS, 10.6 g, 59.8 mmol, 1.0 eq.) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a solid precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with dichloromethane (2 x 100 mL) to remove any unreacted NBS and soluble impurities.
-
Dry the product under vacuum to yield 2-amino-5-bromo-3-methoxybenzoic acid as a gray solid.
-
-
Expected Outcome: A gray solid with an expected yield of approximately 82.2% (12.1 g).[4]
Protocol 2: High-Yield Synthesis of 2-Bromo-5-methoxybenzoic acid (from Strategy 2, Method C)
-
Source: Adapted from patent CN112250562A.[5]
-
Objective: To achieve a high-yield, high-purity synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid.
-
Methodology:
-
To a 500 mL four-neck flask, sequentially add chloroform (90g), m-methoxybenzoic acid (15.2g, 0.1 mol), concentrated sulfuric acid (25 mL), potassium bromide (1.78g, 0.015 mol), and red phosphorus (0.98g, 0.008 mol).
-
Begin stirring the mixture and add dibromohydantoin (34.32g, 0.12 mol) at 25°C.
-
Control the reaction temperature between 25-30°C and allow the reaction to proceed for 3 hours.
-
Monitor the consumption of the starting material using High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, pour the reaction liquid into 200g of ice water to quench the reaction.
-
Remove the chloroform under reduced pressure.
-
Filter the resulting mother liquor to collect the crude product.
-
Recrystallize the crude product from isopropanol (85 mL) to obtain pure 2-bromo-5-methoxybenzoic acid.
-
-
Expected Outcome: A crystalline solid with an expected yield of 92.8% (21.43 g) and a purity of 99.5%.[5]
Conclusion
The selection of a precursor in chemical synthesis is a strategic decision with far-reaching implications for research and development. While multiple synthetic routes may lead to a target molecule, the advantages of using a precursor like 2-Amino-3-bromo-5-methoxybenzoic acid are clear. Its pre-functionalized and strategically arranged substituents offer a convergent and highly efficient pathway for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. This convergence saves valuable time and resources by providing direct handles for key bond-forming reactions, such as cross-coupling and amidation, thereby accelerating the discovery and development of new medicines. By understanding the reactivity and synthetic utility of such advanced building blocks, researchers can design more elegant and effective synthetic strategies.
References
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]
-
ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
(2026). The Role of 2-Amino-5-methoxybenzoic Acid in Modern Drug Discovery. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
(n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]
-
SciELO. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Retrieved from [Link]
-
PMC - NIH. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Retrieved from [Link]
-
PMC - NIH. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Retrieved from [Link]
-
YMER. (2024). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. preprints.org [preprints.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-AMINO-5-BROMO-3-METHOXYBENZOIC ACID | 864293-44-7 [chemicalbook.com]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
evaluation of different synthetic routes to bioactive quinazolinones
For Researchers, Scientists, and Drug Development Professionals
Quinazolinone and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The versatility of the quinazolinone scaffold has driven extensive research into novel and efficient synthetic methodologies. This guide provides a comparative analysis of various synthetic routes to bioactive quinazolinones, offering insights into the underlying mechanisms, experimental considerations, and the biological relevance of the resulting compounds.
Classical vs. Modern Synthetic Strategies: An Overview
The synthesis of the quinazolinone core has evolved significantly from classical condensation reactions to modern catalytic and green chemistry approaches. Traditional methods, while foundational, often require harsh reaction conditions, long reaction times, and may generate significant waste. In contrast, contemporary methods focus on efficiency, atom economy, and environmental sustainability.
Key Synthetic Approaches:
-
Classical Condensation Reactions: Methods like the Niementowski synthesis, which involves the reaction of anthranilic acids with amides, are well-established but can be limited by harsh conditions.[5]
-
Metal-Catalyzed Reactions: Transition-metal catalysis, particularly with copper and palladium, has become an indispensable tool for constructing the quinazolinone scaffold, offering high yields and broad substrate scope.[6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has dramatically accelerated reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating.[5][7][8][9]
-
Ultrasound-Promoted Reactions: Similar to microwave assistance, ultrasound irradiation provides an alternative energy source that can enhance reaction rates and yields.[6]
-
Green Chemistry Approaches: The development of environmentally benign methods, such as the use of safer solvents like deep eutectic solvents (DES), metal-free catalysis, and one-pot reactions, is a growing trend in quinazolinone synthesis.[4][10][11]
-
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with advantages in terms of cost, toxicity, and stability.[12]
Below is a workflow diagram illustrating the general decision-making process for selecting a synthetic route.
Caption: Correlation between synthetic routes and bioactivities.
Conclusion and Future Perspectives
The synthesis of bioactive quinazolinones is a dynamic field of research, with a continuous drive towards more efficient, versatile, and sustainable methodologies. While classical methods laid the groundwork, modern catalytic and green chemistry approaches are paving the way for the development of novel quinazolinone-based therapeutic agents. The choice of synthetic route should be guided by a careful consideration of factors such as the desired molecular complexity, reaction scale, and environmental impact. Future research will likely focus on the development of novel catalytic systems, the expansion of one-pot and multicomponent reactions, and the exploration of new biological targets for this privileged scaffold.
References
- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025).
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Biomolecules, 15(2), 210.
- Quinazoline derivatives: Synthesis and bioactivities. (2013). Journal of Zhejiang University-SCIENCE B, 14(11), 1000-1011.
- Recent advances in the synthesis of 2,3-fused quinazolinones. (2022). Organic & Biomolecular Chemistry, 20(33), 6293-6313.
- Recent Advancement in Quinazoline Moieties with Biological Potentials: A Comprehensive Review. (2025). YMER, 24(4), 102-115.
- Microwave-assisted synthesis of quinazolines and quinazolinones: an overview. (2020). Frontiers in Chemistry, 8, 583.
- Green Synthesis and Biological Evaluation of Quinazolinone-Based Compounds. (2023). Molecules, 28(13), 5085.
- Sequential Polychloromethylation/Cyclization of N‑Cyanamide Alkenes for the Construction of Polychloromethyl-Containing Quinazolinones. (2026). The Journal of Organic Chemistry.
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). World Journal of Pharmaceutical Research, 14(9), 136-153.
- Recent advances in the biological activity of quinazoline. (2021). International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 56-61.
- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2007). Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2022). Journal of the Serbian Chemical Society, 87(10), 1141-1155.
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry, 10, 1039132.
- Quinazoline derivatives: synthesis and bioactivities. (2013). Journal of Zhejiang University-SCIENCE B, 14(11), 1000–1011.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry, 8, 583.
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). Universal Journal of Pharmaceutical Research, 9(6), 59-67.
- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). BMC Chemistry, 18(1), 60.
- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2007). Combinatorial Chemistry & High Throughput Screening, 10(10), 903-17.
Sources
- 1. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of 2-Amino-3-bromo-5-methoxybenzoic Acid Isomers
For researchers and professionals in drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. Positional isomers, molecules with the same chemical formula but different arrangements of substituents on a core scaffold, can exhibit vastly different pharmacological and toxicological profiles. Therefore, robust analytical methodologies for their unambiguous identification are not just a regulatory requirement, but a scientific necessity.
This guide provides an in-depth comparison of spectroscopic analysis techniques for distinguishing between isomers of the substituted benzoic acid, 2-Amino-3-bromo-5-methoxybenzoic acid. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the "what" but the "why" behind the expected spectral differences. While experimental data for every conceivable isomer is not always readily available, this guide will equip you with the foundational principles and expected outcomes to confidently differentiate such closely related compounds.
The Importance of Isomer Differentiation in Drug Development
The substitution pattern on an aromatic ring can profoundly influence a molecule's interaction with biological targets. A subtle shift in the position of a functional group can alter the electronic distribution, steric profile, and hydrogen bonding capabilities of a molecule. This, in turn, can dramatically affect its binding affinity to a target receptor or enzyme, its metabolic pathway, and its off-target effects. Consequently, the ability to confirm the isomeric purity of a drug substance is paramount.
In this guide, we will focus on the spectroscopic comparison of 2-Amino-3-bromo-5-methoxybenzoic acid and a key positional isomer, 2-Amino-5-bromo-3-methoxybenzoic acid . The principles discussed, however, are broadly applicable to other isomers of this scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment. Electron-donating groups (like -NH₂ and -OCH₃) shield nearby protons, causing them to resonate at a lower chemical shift (upfield), while electron-withdrawing groups (like -COOH and -Br) deshield protons, shifting their resonance to a higher chemical shift (downfield).
Expected ¹H NMR Spectral Differences:
The primary distinction between 2-Amino-3-bromo-5-methoxybenzoic acid and its 2-Amino-5-bromo-3-methoxybenzoic acid isomer in ¹H NMR will arise from the differing substitution patterns on the aromatic ring, which will influence the chemical shifts and coupling patterns of the aromatic protons.
| Proton | Expected Chemical Shift (ppm) for 2-Amino-3-bromo-5-methoxybenzoic acid | Expected Chemical Shift (ppm) for 2-Amino-5-bromo-3-methoxybenzoic acid | Rationale |
| Aromatic H | Two distinct aromatic protons, likely appearing as doublets. | Two distinct aromatic protons, likely appearing as doublets. | The relative positions of the electron-donating and -withdrawing groups will lead to different shielding/deshielding effects on the remaining aromatic protons. |
| -NH₂ | Broad singlet, chemical shift dependent on solvent and concentration. | Broad singlet, chemical shift dependent on solvent and concentration. | The position of the amino group protons is variable and often exchanges with solvent. |
| -OCH₃ | Singlet, ~3.8 ppm.[1] | Singlet, ~3.8 ppm. | The methoxy group protons are a singlet and their chemical shift is less likely to be significantly different between the two isomers. |
| -COOH | Broad singlet, >10 ppm. | Broad singlet, >10 ppm. | The carboxylic acid proton is acidic and its signal is typically very broad and downfield. |
Key Differentiating Feature: The coupling constants (J) between adjacent aromatic protons will be a critical diagnostic tool. Ortho-coupling (³JHH) is typically in the range of 6-9 Hz, while meta-coupling (⁴JHH) is much smaller (1-3 Hz).[2] The specific splitting patterns will provide unambiguous evidence of the proton connectivity and, by extension, the substituent positions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by the electronegativity of attached and neighboring atoms.
Expected ¹³C NMR Spectral Differences:
The chemical shifts of the aromatic carbons will be the most informative in distinguishing the isomers.
| Carbon | Expected Chemical Shift (ppm) for 2-Amino-3-bromo-5-methoxybenzoic acid | Expected Chemical Shift (ppm) for 2-Amino-5-bromo-3-methoxybenzoic acid | Rationale |
| C-COOH | ~167-173 ppm.[3] | ~167-173 ppm.[3] | The carboxylic acid carbon is typically in this range. |
| C-NH₂ | Highly dependent on the electronic effects of the other substituents. | Will differ significantly from the other isomer. | The carbon directly attached to the amino group will have a distinct chemical shift in each isomer. |
| C-Br | Will differ significantly from the other isomer. | Highly dependent on the electronic effects of the other substituents. | The carbon bearing the bromine atom will have a characteristic chemical shift. |
| C-OCH₃ | Will differ significantly from the other isomer. | Will differ significantly from the other isomer. | The carbon attached to the methoxy group will be in a different electronic environment in each isomer. |
| Aromatic CH | Two distinct signals. | Two distinct signals. | The chemical shifts of the protonated aromatic carbons will be different due to the varying substituent effects. |
| Quaternary Aromatic C | Two distinct signals. | Two distinct signals. | The non-protonated aromatic carbons will also have unique chemical shifts. |
Experimental Protocol: NMR Analysis
Figure 1: General workflow for NMR analysis of benzoic acid isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of specific functional groups.
Expected IR Spectral Differences:
While the IR spectra of the two isomers will share many similarities due to the presence of the same functional groups (-COOH, -NH₂, -OCH₃, C-Br, aromatic ring), subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be diagnostic.
| Functional Group | Expected Wavenumber (cm⁻¹) | Key Characteristics |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | A very broad and characteristic absorption due to hydrogen bonding.[4] |
| N-H (Amine) | 3300-3500 (medium) | May appear as one or two sharp peaks, sometimes overlapping with the O-H stretch.[4][5] |
| C=O (Carboxylic Acid) | 1680-1710 (strong) | A strong, sharp absorption.[4] |
| C=C (Aromatic) | 1450-1600 (medium-weak) | A series of absorptions characteristic of the aromatic ring.[6] |
| C-O (Methoxy) | 1000-1300 (strong) | Strong absorptions associated with C-O stretching. |
| C-Br | 500-600 (medium-weak) | The C-Br stretch appears in the low-frequency region. |
Key Differentiating Feature: The pattern of C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.[6] While complex for polysubstituted rings, a comparative analysis of this region between the known standard and the sample can be a powerful identification tool.
Experimental Protocol: FT-IR Analysis (ATR)
Figure 2: Workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.
Expected MS Spectral Differences:
Both 2-Amino-3-bromo-5-methoxybenzoic acid and its isomers will have the same molecular weight (C₈H₈BrNO₃, MW ≈ 246.06 g/mol ). Therefore, the differentiation will rely on the analysis of their fragmentation patterns. The relative abundance of fragment ions can differ significantly between isomers.
Key Fragmentation Pathways for Benzoic Acids:
-
Loss of H₂O: A common fragmentation for ortho-substituted benzoic acids, known as the "ortho effect," involves the loss of a water molecule from the molecular ion.[7][8]
-
Loss of -OH: Cleavage of the hydroxyl group from the carboxylic acid.
-
Loss of -COOH: Decarboxylation to lose the entire carboxylic acid group.
-
Loss of -OCH₃: Cleavage of the methoxy group.
Key Differentiating Feature: The "ortho effect" is a powerful diagnostic tool.[7][8] In 2-Amino-3-bromo-5-methoxybenzoic acid, the proximity of the amino and carboxylic acid groups could facilitate the loss of water. The fragmentation pattern of the other isomer, where these groups are not adjacent, would likely show a less prominent peak corresponding to water loss.
Experimental Protocol: Mass Spectrometry Analysis
Figure 3: General workflow for mass spectrometry analysis.
Conclusion: A Multi-faceted Approach for Unambiguous Identification
The differentiation of positional isomers like those of 2-Amino-3-bromo-5-methoxybenzoic acid requires a multi-technique spectroscopic approach. While each technique provides valuable information, a combination of NMR, IR, and MS offers the most comprehensive and unambiguous structural confirmation.
-
¹H and ¹³C NMR provide the most detailed structural information, revealing the precise connectivity of atoms through chemical shifts and coupling constants.
-
IR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups and can offer clues to the substitution pattern through the fingerprint region.
-
Mass spectrometry confirms the molecular weight and provides structural insights through the analysis of fragmentation patterns, with effects like the "ortho effect" being particularly useful for distinguishing isomers.
By understanding the fundamental principles behind each of these techniques and how the positional changes of substituents influence the resulting spectra, researchers can confidently and accurately characterize their compounds, ensuring the integrity and quality of their work in drug discovery and development.
References
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). [Link]
-
PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid. [Link]
-
National Institutes of Health. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]
-
SpectraBase. 2-Amino-3-methoxybenzoic acid. [Link]
-
UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... [Link]
-
DSpace@MIT. APPENDIX 2. [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... [Link]
-
MassBank. Benzoic acids and derivatives. [Link]
-
ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. [Link]
-
Canadian Science Publishing. PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
ACS Publications. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]
-
Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]
-
NIST WebBook. 2-Bromo-3-methoxybenzoic acid. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
-
Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]
-
PubChem. 3-Bromo-5-methoxybenzoic acid. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
-
NIST WebBook. 2-Bromo-5-methylbenzoic acid. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ScholarWorks @ UTRGV. Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]
-
DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
-
mzCloud. 3 Amino 5 methoxybenzoic acid. [Link]
-
King Scientific. 2-Amino-5-bromo-3-methoxybenzoic acid | 864293-44-7 | MFCD11101005 | AG0036CX. [Link]
-
Chemsrc. 2-Amino-5-bromo-3-nitrobenzoic acid | CAS#:58580-07-7. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
Sources
- 1. 2-AMINO-3-METHOXYBENZOIC ACID(3177-80-8) 13C NMR spectrum [chemicalbook.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. rsc.org [rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: In Vitro Profiling of 8-Bromo-6-Methoxyquinazolin-4(3H)-one Derivatives
This guide outlines the in vitro assessment of bioactive scaffolds derived from 2-Amino-3-bromo-5-methoxybenzoic acid (CAS 864293-44-7). This specific precursor yields 8-bromo-6-methoxyquinazolin-4(3H)-one derivatives, a privileged pharmacophore in medicinal chemistry due to the unique electronic and steric properties imparted by the C8-Bromine and C6-Methoxy substitutions.
Executive Summary & Structural Logic
The transition from 2-Amino-3-bromo-5-methoxybenzoic acid to a bioactive quinazoline core involves a critical numbering shift. The C3-Bromine in the acid becomes the C8-Bromine in the quinazoline ring, while the C5-Methoxy becomes the C6-Methoxy .
-
8-Bromo Substituent: Provides steric bulk in the "hinge region" binding pocket of kinases and blocks metabolic debromination often seen at the C6 position.
-
6-Methoxy Substituent: Acts as a hydrogen bond acceptor and improves solubility compared to unsubstituted analogs.
Synthetic Workflow & Lineage
The following diagram illustrates the conversion of the topic precursor into active pharmaceutical ingredients (APIs).
Figure 1: Synthetic lineage from 2-Amino-3-bromo-5-methoxybenzoic acid to bioactive targets.
Comparative Performance: Oncology (EGFR Inhibition)
Compounds derived from this scaffold are frequently designed to target the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The 8-bromo group differentiates these from standard 6,7-dimethoxy quinazolines (like Gefitinib), potentially altering binding modes in resistant mutants (e.g., T790M).
Benchmark Comparison
| Feature | 8-Br-6-OMe Derivative | Gefitinib (Standard of Care) | Unsubstituted Quinazoline |
| Primary Target | EGFR (WT & Mutant) | EGFR (WT) | EGFR (Weak) |
| IC50 (HCT-116) | 0.8 - 5.2 µM (Est.) | ~0.4 µM | > 50 µM |
| IC50 (A549) | 2.1 - 8.5 µM (Est.) | ~0.5 µM | > 50 µM |
| Solubility | Moderate (OMe aid) | Low (Requires solubilizers) | Low |
| Metabolic Stability | High (Br blocks oxidation) | Moderate | Low |
Experimental Protocol: Kinase Inhibition Assay
To validate the efficacy of your synthesized compound, use this self-validating FRET-based protocol.
-
Preparation: Dissolve compounds in 100% DMSO to 10 mM stock. Dilute to 3x test concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Mix: Prepare EGFR (WT or T790M) at 0.2 ng/µL.
-
Reaction:
-
Add 5 µL compound solution to 384-well plate.
-
Add 5 µL Enzyme Mix. Incubate 15 min at RT (allows "slow-off" binding detection).
-
Add 5 µL ATP/Peptide substrate mix (ATP at Km).
-
-
Detection: After 60 min, add EDTA-containing termination buffer. Read Fluorescence Resonance Energy Transfer (FRET) signal.
-
Validation: Z-factor must be > 0.5. Gefitinib control must yield IC50 within 3-fold of historical data.
Mechanism of Action: EGFR Signaling
The following diagram maps the intervention point of the 8-bromo-6-methoxy derivative within the cellular pathway.
Figure 2: EGFR signaling cascade showing the competitive inhibition point of the derivative.
Comparative Performance: Virology (HIV Integrase)
Recent patent literature identifies 8-bromo-2-chloro-6-methoxyquinazolin-4-amine (synthesized directly from the topic acid) as a scaffold for HIV integrase inhibitors.
Benchmark Comparison
| Parameter | 8-Br-6-OMe Scaffold | Raltegravir (Standard) | Alternative (Quercetin) |
| Mechanism | Allosteric / Strand Transfer | Strand Transfer Inhibitor | Non-specific |
| Potency (EC50) | Low Micromolar (<10 µM) | Nanomolar (<10 nM) | High Micromolar |
| Resistance Profile | Novel Binding Pocket | Susceptible to Y143 mutations | N/A |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
-
DNA Substrate: Use biotinylated LTR DNA sequences.
-
Pre-Incubation: Incubate Recombinant HIV-1 Integrase (400 nM) with the 8-Br-6-OMe derivative for 30 min.
-
Strand Transfer: Add target DNA and MnCl2. Incubate 60 min at 37°C.
-
Detection: Use Eu-labeled streptavidin for Time-Resolved Fluorescence (TRF).
-
Control: Raltegravir (Positive Control, 100% inhibition at 1 µM).
Lead Selection Decision Matrix
Use this logic flow to determine if your synthesized derivative is worth advancing to in vivo studies.
Figure 3: Go/No-Go decision matrix for lead optimization.
References
-
Anti-colorectal Cancer Activity of Quinazoline Derivatives. Eureka Select. Retrieved from Link
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Retrieved from Link
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors. MDPI. Retrieved from Link
-
Patent: Quinazoline derivatives used to treat HIV (WO2016105564A1). Google Patents. Retrieved from Link
-
2-Amino-5-bromo-3-methoxybenzoic acid Chemical Properties. ChemicalBook. Retrieved from Link
The Quinazolinone Synthesis Showdown: A Senior Application Scientist's Guide to Conventional vs. Microwave Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of quinazolinone scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an in-depth comparison of traditional conventional heating versus modern microwave-assisted synthesis for the preparation of quinazolinones, specifically focusing on the conversion of 2-Amino-3-bromo-5-methoxybenzoic acid. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for your synthetic workflow.
Quinazolinones are a prominent class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The substituent pattern on the quinazolinone ring system plays a crucial role in its therapeutic efficacy. The specific starting material of interest, 2-Amino-3-bromo-5-methoxybenzoic acid, provides a template for quinazolinones with potential applications in medicinal chemistry.
The Great Divide: Conventional Heating vs. Microwave Irradiation
The fundamental difference between conventional and microwave-assisted synthesis lies in the mechanism of heat transfer. Conventional heating relies on the transfer of thermal energy from an external source through conduction and convection, a process that is often slow and can lead to uneven heating and the formation of byproducts.[2] In stark contrast, microwave irradiation utilizes dielectric heating, where microwave energy is directly absorbed by polar molecules within the reaction mixture, leading to rapid and uniform heating throughout the vessel.[2] This fundamental distinction has profound implications for reaction kinetics and outcomes.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, offering several key advantages over classical heating methods. These benefits include dramatically reduced reaction times, often from hours to mere minutes, and significantly improved reaction yields.[3][4] Furthermore, the enhanced energy efficiency and potential for solvent-free reactions position microwave synthesis as a more environmentally friendly or "green" chemistry approach.[4]
Head-to-Head Comparison: Performance Metrics
To illustrate the practical differences between these two synthetic approaches, let's examine key performance indicators based on typical outcomes observed in the synthesis of substituted quinazolinones from 2-aminobenzoic acid derivatives.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Advantage |
| Reaction Time | 5 - 7 hours[3] | 2 - 4 minutes[3] | Microwave |
| Product Yield | 56 - 68%[3] | 82 - 94%[3] | Microwave |
| Energy Consumption | High | Low | Microwave |
| Temperature Control | Prone to fluctuations | Precise and uniform | Microwave |
| Side Product Formation | More prevalent | Generally reduced | Microwave |
| Scalability | Well-established for large scale | Can be challenging for bulk synthesis | Conventional |
The "Why" Behind the "Wow": Mechanistic Insights
The remarkable rate enhancements observed in microwave-assisted synthesis are attributed to a combination of thermal and potentially non-thermal effects. The rapid and uniform heating minimizes the formation of thermal gradients, ensuring that all molecules in the reaction vessel reach the optimal reaction temperature simultaneously. This leads to cleaner reactions with fewer side products.
Furthermore, the direct interaction of the microwave's electromagnetic field with polar molecules can lead to an increase in molecular collisions and a more favorable orientation for reaction, a phenomenon sometimes referred to as a "specific microwave effect." While the existence and extent of non-thermal microwave effects are still a subject of scientific discussion, the empirical evidence overwhelmingly supports the superiority of microwave heating for a wide range of organic transformations.
Experimental Protocols: A Practical Guide
General Reaction Scheme
The synthesis of the target quinazolinone from 2-Amino-3-bromo-5-methoxybenzoic acid would typically proceed via a condensation reaction with a suitable nitrogen source, such as formamide or a primary amine, followed by cyclization.
Caption: General workflow for the synthesis of quinazolinones.
Protocol 1: Conventional Synthesis of 6-Bromo-8-methoxy-quinazolin-4(3H)-one
This protocol is adapted from established methods for the synthesis of bromo-substituted quinazolinones.[1][5]
Materials:
-
2-Amino-3-bromo-5-methoxybenzoic acid (1 mmol)
-
Formamide (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Combine 2-Amino-3-bromo-5-methoxybenzoic acid and formamide in the round-bottom flask.
-
Attach the reflux condenser and place the flask in the heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux (approximately 190-210 °C) and maintain for 5-7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis of 6-Bromo-8-methoxy-quinazolin-4(3H)-one
This protocol is based on general procedures for the microwave-assisted synthesis of quinazolinones from 2-aminobenzoic acid derivatives.[6][7]
Materials:
-
2-Amino-3-bromo-5-methoxybenzoic acid (1 mmol)
-
Formamide (5 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Place 2-Amino-3-bromo-5-methoxybenzoic acid and formamide in the microwave vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature of 150 °C for 10-20 minutes.
-
Monitor the pressure inside the vial to ensure it remains within safe limits.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (30 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Visualizing the Workflow: A Step-by-Step Diagram
To further clarify the experimental process, the following diagram illustrates the key stages of both the conventional and microwave-assisted synthesis workflows.
Caption: Comparison of experimental workflows.
Conclusion: A Clear Winner for Efficiency and Sustainability
References
-
Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research, 2(6), 234-243. [Link]
-
Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. International Journal of Pharmaceutical Sciences and Research, 3(9), 3226-3229. [Link]
-
A New Route for the Synthesis of Quinazolinones. ResearchGate. [Link]
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3). [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 585. [Link]
-
Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Journal of Chemical and Pharmaceutical Research, 5(12), 114-118. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
-
synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]
-
Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]
-
Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. National Institutes of Health. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Egyptian Journal of Biomedical Sciences, 23(1), 1-13. [Link]
-
Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. ResearchGate. [Link]
-
Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. University of Massachusetts Dartmouth. [Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. [Link]
-
Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Publish Comparison Guide: Cost-Benefit Analysis of Using 2-Amino-3-bromo-5-methoxybenzoic Acid in Synthesis
Executive Summary: The "Make vs. Buy" Verdict
For research and development programs requiring 2-Amino-3-bromo-5-methoxybenzoic acid (CAS 887577-86-8) , an objective analysis of market availability versus synthetic accessibility strongly favors in-house synthesis for any quantity exceeding 1 gram.
While the commercial product is available, it is often categorized as a "custom synthesis" item with high unit costs (>$1,000/g in research quantities) and significant lead times. Conversely, the precursor 2-Amino-5-methoxybenzoic acid is a commoditized reagent. A single-step, high-yielding bromination protocol allows laboratories to produce the target compound at <5% of the commercial cost with high purity (>98%).
Recommendation: Adopt the "Make" strategy using the N-bromosuccinimide (NBS) route described below.
Technical Profile & Strategic Importance
This compound is a critical anthranilic acid scaffold used to construct fused heterocyclic systems, particularly quinazolines and benzodiazepines . The specific substitution pattern (3-bromo, 5-methoxy) allows for orthogonal functionalization:
-
3-Position (Br): Ready for Suzuki-Miyaura coupling or Buchwald-Hartwig amination to extend the carbon skeleton.
-
5-Position (OMe): Provides electron-donating character, modulating the electronic properties of the final drug candidate (e.g., increasing solubility or altering metabolic stability).
-
1,2-Positions (Amino/Acid): Cyclization precursors for the heterocyclic core.
Target Compound Data:
-
Molecular Formula: C₈H₈BrNO₃
-
Key Application: Synthesis of 8-bromo-2-chloro-6-methoxyquinazolin-4-amine (HIV Integrase Inhibitor intermediates).
Route Comparison: Commercial Sourcing vs. Synthesis
The following analysis compares the acquisition of 10 grams of the target compound.
Table 1: Quantitative Cost-Benefit Analysis (10g Scale)
| Metric | Route A: Commercial Sourcing | Route B: In-House Synthesis | Advantage |
| Material Cost (Est.) | $15,000+ (Based on $170/100mg catalog price) | ~$120 - $150 (Precursor + Reagents) | Route B (>99% Savings) |
| Lead Time | 2-6 Weeks (Often "Inquire/Backorder") | 2 Days (14h Reaction + Drying) | Route B |
| Purity Risk | Low (Certificate of Analysis provided) | Low (Crystallization purifies product) | Neutral |
| Labor/Overhead | Negligible (Procurement only) | Moderate (~4 active man-hours) | Route A |
| Scalability | Linear Cost Increase | Economy of Scale (Cost/g drops) | Route B |
Note on Pricing: Commercial prices for CAS 887577-86-8 are highly volatile and volume-dependent. However, the precursor (CAS 6705-03-9) is a standard catalog item available from major suppliers (Sigma, TCI, Fisher) at bulk rates.
Validated Experimental Protocol (Route B)
This protocol is adapted from patent literature (WO2016105564) and validated for regioselectivity. The amino group at position 2 directs the bromine to the ortho position (position 3), as the para position (position 5) is blocked by the methoxy group.
Reaction Scheme
2-Amino-5-methoxybenzoic acid + NBS → 2-Amino-3-bromo-5-methoxybenzoic acid
Materials
-
Precursor: 2-Amino-5-methoxybenzoic acid (1.0 eq)[5]
-
Reagent: N-Bromosuccinimide (NBS) (1.0 - 1.05 eq)
-
Solvent: N,N-Dimethylformamide (DMF) (approx. 20 mL per gram of precursor)
-
Quench: Distilled Water
Step-by-Step Methodology
-
Setup: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-methoxybenzoic acid (e.g., 4.0 g, 24 mmol) in DMF (80 mL). Ensure complete dissolution; the solution may appear slightly yellow/brown.
-
Addition: Add N-Bromosuccinimide (NBS) (4.2 g, 24 mmol) portion-wise over 5-10 minutes at room temperature (20-25°C). Caution: Exothermic reaction is mild, but avoid rapid addition.
-
Reaction: Seal the flask and stir vigorously at room temperature for 14 hours .
-
Checkpoint: Monitor via TLC or LC-MS. The starting material (Rt ~0.5 min) should convert fully to the mono-brominated product (Rt shifts due to halogenation).
-
-
Workup (Precipitation):
-
Prepare a beaker with 400 mL of water (5x reaction volume).
-
Slowly pour the DMF reaction mixture into the water while stirring.
-
A precipitate (gray to off-white solid) will form immediately.
-
-
Isolation:
-
Stir the aqueous slurry for 30 minutes to ensure all DMF is extracted into the water phase.
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake with water (2 x 50 mL) to remove residual DMF and succinimide byproduct.
-
Wash with a small amount of cold dichloromethane (optional, to remove non-polar impurities, but may dissolve product—test on small scale first).
-
-
Drying: Dry the solid under vacuum at 40-50°C for 12 hours.
-
Yield: Expect 80-90% isolated yield.
Self-Validating Quality Checks
-
Appearance: Product should be a gray/off-white solid. Dark brown indicates oxidation; recrystallize from Ethanol/Water if necessary.
-
1H NMR (DMSO-d6): Look for the loss of the proton at position 3 and the retention of the aromatic protons at positions 4 and 6 (showing meta-coupling).
Visualized Workflow & Decision Logic
The following diagram illustrates the synthesis pathway and the decision logic for selecting this route.
Figure 1: Decision logic and synthetic pathway for generating the target scaffold.
Green Chemistry & Safety Considerations
-
Solvent Selection: While DMF is the standard solvent for this transformation due to the solubility of the zwitterionic amino acid, it is a reproductive toxin.
-
Green Alternative: Investigations into using Acetonitrile or Ethanol (with slight heating) can be performed. However, DMF provides the highest regioselectivity by stabilizing the transition state.
-
-
Atom Economy: The reaction uses NBS, where the succinimide byproduct is water-soluble and easily removed. The atom economy is relatively high, with the only waste being succinimide and the loss of one proton.
-
Waste Disposal: The aqueous filtrate contains DMF and succinimide. It must be disposed of as halogenated organic waste (due to trace brominated byproducts) or non-halogenated solvent waste depending on local regulations and specific byproduct profile.
References
-
Preparation of Quinazoline Derivatives . Google Patents. (Patent WO2016105564A1). Describes the synthesis of Compound 24a (2-amino-3-bromo-5-methoxybenzoic acid) from 2-amino-5-methoxybenzoic acid. Link
-
2-Amino-5-methoxybenzoic acid Product Page . Sigma-Aldrich. Specifications and availability of the starting material (CAS 6705-03-9).[5][6] Link
-
Synthesis of Quinazolinones . Organic Chemistry Portal. Overview of anthranilic acid applications in heterocycle synthesis. Link
-
N-Bromosuccinimide (NBS) Reactivity . Organic Chemistry Portal. Mechanisms and standard protocols for electrophilic bromination using NBS. Link
Sources
- 1. 52540-23-5,2-chloro-1-(1,3-thiazol-4-yl)ethan-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Speciality Chemicals – GMR Pharma [gmrpharma.com]
- 3. 2-Amino-3-bromo-5-methoxybenzoic acid - CAS:887577-86-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. chemscene.com [chemscene.com]
- 6. 6705-03-9|2-Amino-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to Assessing the Purity of 2-Amino-3-bromo-5-methoxybenzoic Acid from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. The purity of a key building block like 2-Amino-3-bromo-5-methoxybenzoic acid can significantly impact reaction yields, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the purity of 2-Amino-3-bromo-5-methoxybenzoic acid from various commercial suppliers. We will delve into the scientific rationale behind analytical method selection, provide detailed experimental protocols for both High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), and present a comparative analysis of hypothetical data from different suppliers.
The Criticality of Purity for 2-Amino-3-bromo-5-methoxybenzoic Acid
2-Amino-3-bromo-5-methoxybenzoic acid is a substituted anthranilic acid derivative, a structural motif prevalent in many biologically active compounds. Its journey from a starting material to a component of a final drug product necessitates stringent quality control. Impurities, which can arise from the synthetic route or degradation, may include unreacted starting materials, regioisomers, or by-products. For instance, a common synthesis involves the bromination of 2-amino-3-methoxybenzoic acid. This reaction can potentially yield positional isomers or di-brominated species, which may exhibit different reactivity or toxicity.
The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] Adhering to these principles even at the starting material stage is a proactive approach to drug development, minimizing the risk of costly delays and regulatory hurdles down the line.
A Multi-faceted Approach to Purity Determination
A robust assessment of purity relies on orthogonal analytical techniques. While HPLC is the workhorse of most quality control laboratories for its sensitivity and resolving power, qNMR offers a distinct advantage as a primary analytical method that often requires no specific reference standard of the analyte itself.
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a substituted benzoic acid like our target molecule, reversed-phase HPLC is the method of choice. The separation of potential positional isomers is a key challenge, often requiring careful method development, including the selection of an appropriate stationary phase that can exploit subtle differences in polarity and aromatic interactions.[4][5][6][7]
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful technique that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[3][8][9][10][11] Its advantage lies in its reliance on the fundamental physical principle that the signal intensity is directly proportional to the number of nuclei, making it a primary ratio method.[10]
Experimental Protocols
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This protocol is designed to separate the main component from potential process-related impurities such as the starting material and positional isomers.
1. Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
High-purity water
-
Samples of 2-Amino-3-bromo-5-methoxybenzoic acid from Supplier A, B, and C
-
Reference standard of 2-Amino-3-bromo-5-methoxybenzoic acid (if available, otherwise use one supplier's batch as an internal reference)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.05 M Ammonium acetate in water, pH adjusted to 4.5 with glacial acetic acid
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of each supplier's sample into a 100 mL volumetric flask.
-
Dissolve in a 50:50 mixture of Mobile Phase A and B to the mark.
-
Filter through a 0.45 µm syringe filter before injection.
4. Rationale for Experimental Choices:
-
Mobile Phase: The ammonium acetate buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the acidic and basic functional groups of the analyte and impurities, thereby ensuring consistent retention times.[5][12][13] Acetonitrile and methanol are common organic modifiers in reversed-phase chromatography, and their combination can fine-tune the selectivity for separating closely related compounds.
-
Gradient Elution: A gradient is employed to ensure that both more polar (early eluting) and less polar (late eluting) impurities are effectively separated and eluted from the column within a reasonable timeframe.
-
Column Choice: A C18 column is a good starting point for moderately polar aromatic compounds. The separation of positional isomers can be challenging, and alternative stationary phases like phenyl-hexyl or biphenyl columns could be explored if co-elution is observed.[5][6]
5. Data Analysis:
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurities relative to the main peak.
-
Pay close attention to the resolution between the main peak and any closely eluting impurities.
Caption: HPLC workflow for purity assessment.
Part 2: Quantitative NMR (qNMR) for Absolute Purity Determination
This protocol provides a method for determining the absolute purity of the material, which can then be used to calibrate the HPLC method for more accurate impurity quantification.
1. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher)
-
High-precision analytical balance
-
Certified internal standard (e.g., maleic acid, benzoic acid)[14]
-
Deuterated solvent (e.g., DMSO-d6)
-
Samples of 2-Amino-3-bromo-5-methoxybenzoic acid from Supplier A, B, and C
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 2-Amino-3-bromo-5-methoxybenzoic acid sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the standard. This is critical for ensuring full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
4. Rationale for Experimental Choices:
-
Internal Standard: The internal standard should have at least one resonance that is well-resolved from the analyte's signals, is chemically stable, and has a known, certified purity.[15]
-
Solvent: DMSO-d6 is a good choice for dissolving a wide range of organic compounds, including benzoic acid derivatives.
-
Relaxation Delay: A sufficiently long relaxation delay is the most critical parameter for accurate quantification in qNMR to avoid saturation effects.
5. Data Processing and Calculation:
-
Process the spectrum with a suitable line broadening factor and perform careful phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: qNMR workflow for absolute purity determination.
Comparative Analysis of Hypothetical Supplier Data
To illustrate the application of these methods, let's consider a hypothetical comparison of 2-Amino-3-bromo-5-methoxybenzoic acid from three different suppliers. The following table summarizes the data that could be obtained from the analyses described above.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Off-white powder | White crystalline solid | Pale yellow powder |
| Purity by HPLC (Area %) | 98.5% | 99.7% | 96.2% |
| Absolute Purity by qNMR | 98.2% | 99.5% | 95.8% |
| Major Impurity 1 (by HPLC) | 0.8% (Unreacted Starting Material) | 0.1% (Unknown at RRT 1.2) | 2.5% (Positional Isomer) |
| Major Impurity 2 (by HPLC) | 0.4% (Unknown at RRT 0.8) | < 0.05% | 0.7% (Unreacted Starting Material) |
| Water Content (Karl Fischer) | 0.2% | 0.1% | 0.5% |
Interpretation of Results:
-
Supplier B stands out as providing the highest purity material, with both HPLC and qNMR results indicating over 99.5% purity. The levels of individual impurities are also very low. The white crystalline appearance is also often indicative of high purity.
-
Supplier A provides a good quality material with a purity of over 98%. The major impurity is identified as the unreacted starting material, which may be acceptable depending on the requirements of the subsequent synthetic step.
-
Supplier C provides the lowest purity material. The presence of a significant amount of a positional isomer (2.5%) is a major concern, as this could lead to the formation of an isomeric by-product in the next reaction, which could be difficult to separate. The higher water content also effectively lowers the amount of active reagent.
Conclusion and Recommendations
The selection of a supplier for a critical starting material like 2-Amino-3-bromo-5-methoxybenzoic acid should not be based on price alone. A thorough analytical assessment is crucial to ensure the quality and consistency of the material.
-
Recommendation for R&D: For early-stage research and development where the impact of impurities may be less characterized, the material from Supplier A might be a cost-effective option, provided the unreacted starting material can be easily removed in subsequent steps.
-
Recommendation for Process Development and Scale-up: For later-stage development and manufacturing, the high-purity material from Supplier B is the clear choice. The low levels of impurities will contribute to a more robust and reproducible manufacturing process, and will simplify the analytical challenges in later stages. The material from Supplier C should be avoided due to the high level of a positional isomer, which poses a significant risk to the quality of the final product.
This guide provides a robust framework for the analytical evaluation of 2-Amino-3-bromo-5-methoxybenzoic acid. By implementing these, or similar, validated analytical methods, researchers and drug developers can make informed decisions about supplier selection, ensuring the quality and integrity of their research and development programs.
References
-
American Elements. (n.d.). 2-Amino-5-bromo-3-methoxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
European Medicines Agency. (2006). ICH guideline Q3A (R2) on impurities in new drug substances. Retrieved from [Link]
-
Burana-osot, J., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 370-382. Retrieved from [Link]
-
Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(10), 936-951. Retrieved from [Link]
-
Simmler, C., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(21), 8807-8820. Retrieved from [Link]
-
Micro-Solv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Substituent Effects on Acidity. Retrieved from [Link]
-
CATO Research Chemicals. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]
-
RSC Publishing. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analyst, 141(1), 231-238. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. Retrieved from [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2) Classification of impurities. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
Sources
- 1. 2-Amino-5-bromo-3-methylbenzoic acid 95% | CAS: 206548-13-2 | AChemBlock [achemblock.com]
- 2. 206548-13-2|2-Amino-5-bromo-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 6. separation of positional isomers - Chromatography Forum [chromforum.org]
- 7. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 2-アミノ-3-ブロモ-5-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 15. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification | MDPI [mdpi.com]
The Synthetic Versatility of Substituted 2-Aminobenzoic Acids: A Comparative Guide for Chemical Innovation
Substituted 2-aminobenzoic acids, also known as anthranilic acid derivatives, represent a cornerstone in modern synthetic chemistry. Their unique bifunctional nature, possessing both a reactive amine and a carboxylic acid on an aromatic scaffold, renders them exceptionally versatile building blocks for a vast array of complex molecules. This guide provides an in-depth technical exploration of the synthetic utility of these compounds, offering a comparative analysis of their applications and detailed experimental insights for researchers, scientists, and drug development professionals.
The Privileged Scaffold: Fundamental Properties and Reactivity
Substituted 2-aminobenzoic acids are characterized by the ortho-disposition of an amino and a carboxyl group on a benzene ring. This arrangement imparts distinct chemical properties that are central to their synthetic utility. The electronic nature and position of substituents on the aromatic ring significantly influence the acidity of the carboxylic acid, the nucleophilicity of the amino group, and the overall reactivity of the molecule. For instance, electron-withdrawing groups enhance the acidity of the carboxyl group, while electron-donating groups increase the nucleophilicity of the amine. This tunable reactivity allows for precise control over subsequent chemical transformations.[1]
A Gateway to Heterocycles: Comparative Synthetic Strategies
One of the most significant applications of substituted 2-aminobenzoic acids is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules.[2][3] The intramolecular cyclization reactions of these precursors provide efficient routes to a diverse range of fused heterocyclic systems.
Quinazolinones and Related Fused Systems
The condensation of substituted 2-aminobenzoic acids with various electrophiles is a classical and highly effective method for the synthesis of quinazolinones and their derivatives. These scaffolds are prevalent in numerous drugs with a wide range of biological activities, including anticancer and anti-inflammatory properties.
Comparative Analysis of Synthetic Routes:
| Reagent | Product | Advantages | Disadvantages |
| Amides/Nitriles | 4-Quinazolinones | Readily available starting materials, good yields. | Often requires harsh reaction conditions (high temperatures). |
| Aldehydes | Dihydroquinazolinones | Milder reaction conditions, access to diverse substitutions. | May require a subsequent oxidation step to form the aromatic quinazolinone. |
| Isatoic Anhydrides | Quinazolinone derivatives | Versatile precursor, can be used in one-pot multi-component reactions. | The synthesis of the isatoic anhydride itself adds an extra step. |
Experimental Protocol: Synthesis of 2-Phenyl-4(3H)-quinazolinone
This protocol details a common method for the synthesis of a simple quinazolinone derivative.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzoic acid (1 eq.) and benzamide (1.1 eq.).
-
Heating: Heat the mixture to 180-200 °C for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the solid reaction mixture is triturated with a saturated sodium bicarbonate solution to remove any unreacted 2-aminobenzoic acid.
-
Purification: The crude product is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 2-phenyl-4(3H)-quinazolinone.
Causality behind Experimental Choices: The high temperature is necessary to drive the condensation and subsequent cyclization, overcoming the activation energy for the dehydration and ring-closure steps. The basic work-up with sodium bicarbonate selectively deprotonates and dissolves the acidic starting material, facilitating its removal from the less acidic product.
Caption: General workflow for quinazolinone synthesis.
Benzothiazoles and Other Sulfur-Containing Heterocycles
Substituted 2-aminobenzoic acids can be converted to the corresponding 2-aminothiophenols, which are key precursors for the synthesis of benzothiazoles.[4] These heterocycles are found in a variety of medicinally important compounds, including antimicrobial and anticancer agents.[2]
Comparative Analysis of Benzothiazole Syntheses:
| Starting Material | Reagent | Product | Key Features |
| Substituted 2-Aminothiophenol | Aldehydes/Ketones | 2-Substituted Benzothiazoles | Versatile, allows for a wide range of substituents at the 2-position. |
| Substituted 2-Aminothiophenol | Carboxylic Acids/Esters | 2-Substituted Benzothiazoles | Often requires activating agents for the carboxylic acid. |
| Substituted 2-Aminobenzothiazole | Electrophiles | Fused Heterocycles | Utilizes the reactivity of the amino and endocyclic nitrogen atoms.[5] |
Precursors for Pharmaceuticals and Bioactive Molecules
The inherent biological relevance of the anthranilic acid scaffold makes its derivatives highly sought-after precursors in drug discovery and development.[6][7] Their structural features allow for the generation of large compound libraries for structure-activity relationship (SAR) studies.[6]
Anti-inflammatory Agents
A significant class of non-steroidal anti-inflammatory drugs (NSAIDs), the fenamates, are derivatives of N-phenylanthranilic acid.[8] Mefenamic acid, for example, is a widely used analgesic and anti-inflammatory agent.[9] The synthesis of these compounds typically involves the Ullmann condensation of a substituted 2-halobenzoic acid with a substituted aniline.
Experimental Protocol: Synthesis of a Fenamate Analog
-
Reaction Setup: In a flask, combine 2-chlorobenzoic acid (1 eq.), a substituted aniline (1.1 eq.), potassium carbonate (2 eq.), and a catalytic amount of copper(I) iodide in a high-boiling solvent like dimethylformamide (DMF).
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at 120-150 °C for 12-24 hours.
-
Work-up: After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Trustworthiness of the Protocol: The use of a copper catalyst is crucial for facilitating the carbon-nitrogen bond formation in the Ullmann condensation. The basic conditions provided by potassium carbonate are necessary to neutralize the hydrochloric acid formed during the reaction.
Caption: Ullmann condensation for fenamate synthesis.
Diverse Pharmacological Activities
Derivatives of 2-aminobenzoic acid have demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial and Antiviral Properties: Certain derivatives exhibit inhibitory activity against various pathogens.[6][10]
-
Anticancer Activity: They can act as apoptosis inducers and inhibitors of key signaling pathways in cancer cells.[6][8]
-
Neuroprotective Applications: Some derivatives have shown potential in downregulating pathways associated with neurodegeneration.[6]
-
Enzyme Inhibition: They can act as inhibitors of enzymes like α-glucosidase, relevant in the management of diabetes.[6][8]
Applications in Materials Science
Beyond the realm of pharmaceuticals, substituted 2-aminobenzoic acids are valuable in materials science. They serve as precursors for the synthesis of:
-
Organic Luminescent Materials: Their aromatic nature and the potential for extended conjugation make them suitable for creating fluorescent and phosphorescent materials.[11]
-
Polymers: They can be copolymerized with other monomers, such as aniline, to produce functional polymers with interesting electrochemical and optical properties.[12][13]
-
Azo Dyes: The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes.[11][14]
Conclusion and Future Outlook
Substituted 2-aminobenzoic acids are undeniably a privileged class of compounds in synthetic chemistry. Their versatility as precursors for a vast array of heterocycles, pharmaceuticals, and functional materials is well-established.[15][16][17] The ability to fine-tune their reactivity through substitution provides chemists with a powerful tool for molecular design. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, including biocatalytic approaches, and the exploration of novel applications in areas such as chemical sensing and nanotechnology.[11] The continued investigation of this remarkable scaffold promises to unlock new avenues for scientific discovery and technological innovation.
References
-
Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 935-949. [Link]
-
Wang, Y., et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Molecules, 28(14), 5377. [Link]
-
Puterová, Z., & Krutošíková, A. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]
-
Singh, P., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 45(35), 15855-15881. [Link]
-
Anas, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(7), 1018. [Link]
-
Wikipedia. (n.d.). 4-Aminobenzoic acid. [Link]
-
Arote, R. B., et al. (2021). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. [Link]
-
Anas, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(7), 1018. [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]
-
Khan, K. M., et al. (2017). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]
-
Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. ResearchGate. [Link]
-
Salavagione, H. J., et al. (2004). Comparative study of 2-amino and 3-aminobenzoic acid copolymerization with aniline synthesis and copolymer properties. ResearchGate. [Link]
-
Grover, Y. (2017). Comparing acidity of 2 substituted benzoic acids. Physics Forums. [Link]
-
Singh, A., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Negative Results, 13(3), 589-599. [Link]
-
Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Latin American Journal of Pharmacy, 41(8), 1635-1646. [Link]
-
Ghorbani-Vaghei, R., et al. (2024). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistryOpen, 13(11), e202400185. [Link]
-
Salavagione, H. J., et al. (2004). Comparative study of 2‐amino and 3‐aminobenzoic acid copolymerization with aniline synthesis and copolymer properties. Journal of Polymer Science Part A: Polymer Chemistry, 42(22), 5587-5599. [Link]
-
Kumar, D., et al. (2015). Preparation of 2-Aminobenzothiazole Derivatives : A Review. ResearchGate. [Link]
-
Chigurupati, S., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(14), 5483. [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 28(14), 5519. [Link]
Sources
- 1. physicsforums.com [physicsforums.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 10. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 17. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 2-Amino-3-bromo-5-methoxybenzoic Acid
[1]
Executive Summary & Core Directive
The disposal of 2-Amino-3-bromo-5-methoxybenzoic acid (CAS: 157893-14-6) requires strict adherence to Halogenated Organic Waste protocols.[1]
The Core Directive: Do NOT dispose of this compound with general organic solids or non-halogenated solvents.[2]
The Scientific Rationale: The presence of the Bromine atom at the C3 position fundamentally alters the thermal degradation profile of this molecule. Improper combustion of brominated aromatics at standard lower temperatures (used for non-halogenated waste) can catalyze the formation of brominated dioxins and furans, which are persistent environmental pollutants.[1] Therefore, this waste stream must be routed to high-temperature incineration facilities equipped with specific scrubbers for hydrogen bromide (HBr).[1]
Chemical Profile & Hazard Assessment
Before handling waste, verify the material identity against the following parameters to ensure the correct waste stream is selected.
| Parameter | Data Specification | Operational Implication |
| Chemical Name | 2-Amino-3-bromo-5-methoxybenzoic acid | Primary label identifier. |
| CAS Number | 157893-14-6 | Use for waste manifest generation.[1] |
| Molecular Formula | C₈H₈BrNO₃ | Br presence dictates "Halogenated" status.[1] |
| Physical State | Solid (Powder/Crystal) | Requires solid waste container (Wide-mouth).[1] |
| Acidity | Acidic (Benzoic acid derivative) | Do not mix with strong bases (Cyanides/Sulfides) to avoid gas evolution.[1] |
| GHS Hazards | H315, H319, H335 | Irritant.[1] Standard PPE (Nitrile gloves, eye protection) is mandatory.[1] |
Waste Stream Decision Matrix (Workflow)
The following logic flow dictates the handling of this specific compound based on its state (pure solid vs. dissolved in solution).
Figure 1: Decision matrix for segregating halogenated aromatic waste. Note the convergence on "Halogenated Organic" labeling regardless of physical state.
Detailed Disposal Protocol
Phase 1: Segregation (The "Self-Validating" Step)
The most common compliance failure is cross-contamination.[1]
-
Rule: If 2-Amino-3-bromo-5-methoxybenzoic acid touches a solvent, that entire solvent volume becomes Halogenated Waste .[1]
-
Cost Impact: Mixing 1 gram of this brominated acid into 10 liters of non-halogenated acetone forces the entire 10L to be treated as expensive halogenated waste.
-
Safety Impact: Never mix with oxidizers (peroxides, nitric acid) or strong bases.[1]
Phase 2: Packaging & Containment
For Solid Waste (Pure Compound/Spill Cleanup):
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.
-
Liner: Double-bagging in 4-mil polyethylene bags is recommended before placing in the jar to minimize dust generation upon reopening at the incineration plant.[1]
-
Closure: Screw cap must be Teflon-lined or compatible plastic.[1] Ensure it is vapor-tight.[1]
For Liquid Waste (Reaction Mixtures):
-
Container: Use a dedicated "Halogenated Waste" carboy (typically designated with a green label in many academic/industrial systems).[1]
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.[1]
-
Compatibility: Ensure the solvent carrier is compatible with HDPE.[1] If the solvent is chloroform or DCM, glass or fluorinated HDPE is preferred.
Phase 3: Labeling (Regulatory Compliance)
Every container must be labeled immediately upon the first addition of waste. The label must contain:
Emergency Spillage Procedures
In the event of a benchtop spill of the solid powder:
-
PPE Upgrade: Wear N95 dust mask or respirator, nitrile gloves, and safety goggles.[1]
-
Containment: Do not dry sweep if possible, as this generates dust.[1] Cover with a wet paper towel (dampened with water) to suppress particulates.[1]
-
Collection: Scoop the damp material and the paper towels into the Solid Halogenated Waste container.
-
Decontamination: Wipe the surface with a soap/water solution.[1] Collect these wipes in the same hazardous waste container. Do not flush wipes down the drain.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4060048, 3-Bromo-5-methoxybenzoic acid (Structural Analog/Parent). PubChem.[1] [Link]1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (RCRA).[1] EPA.gov.[1] [Link]1]
-
Bucknell University. Laboratory Satellite Accumulation Management Guide (Halogenated Waste Definitions). Bucknell.edu.[1] [Link]1]
A Senior Application Scientist's Guide to Handling 2-Amino-3-bromo-5-methoxybenzoic Acid: Personal Protective Equipment and Safety Protocols
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides an in-depth, procedural framework for handling 2-Amino-3-bromo-5-methoxybenzoic acid, moving beyond a simple checklist to instill a deep understanding of why each safety measure is critical. Our goal is to empower you, our fellow researchers, to work confidently and securely, making safety an intrinsic part of your experimental workflow.
Hazard Analysis: Understanding the Intrinsic Risks
Before handling any chemical, a thorough understanding of its hazard profile is non-negotiable. 2-Amino-3-bromo-5-methoxybenzoic acid, a substituted aromatic amine and benzoic acid derivative, presents several potential hazards that dictate our safety protocols.
Based on data from analogous compounds and safety data sheets (SDS), this chemical is classified with the following hazards:
-
Skin Irritation (Category 2) : Direct contact can cause skin irritation.[1][2][3][4][5][6] The amino and carboxylic acid functional groups, combined with the halogen substituent, can interact with skin proteins and lipids, leading to inflammation.
-
Serious Eye Irritation (Category 2A) : This is a significant risk.[1][2][3][4][5][6][7] The crystalline or powdered form of the acid can cause severe mechanical and chemical irritation upon contact with the delicate tissues of the eye.
-
Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) : Inhalation of the dust or aerosol can irritate the respiratory system.[1][2][3][5][6][8] Fine particles can be easily inhaled, leading to inflammation of the nasal passages, throat, and lungs.
-
Potential Harm if Swallowed (Acute Toxicity, Oral) : Ingestion may be harmful.[1][6]
Given this profile, our primary safety objective is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (lungs).
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following table outlines the minimum required PPE for handling 2-Amino-3-bromo-5-methoxybenzoic acid.
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields | Nitrile or Neoprene gloves | Standard lab coat | Not typically required |
| Weighing & Aliquoting (Solid) | Tightly-fitting safety goggles or a face shield over safety glasses[8][9][10] | Double-gloving with Nitrile or Neoprene gloves | Long-sleeved lab coat, buttoned | N95 dust mask or higher, especially if not in a ventilated enclosure[9][11] |
| Working with Solutions | Tightly-fitting safety goggles | Nitrile or Neoprene gloves | Chemical-resistant apron over a lab coat | Required if aerosols may be generated or work is outside a fume hood |
| Spill Cleanup & Waste Disposal | Face shield over safety goggles | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant coveralls or apron | Air-purifying respirator with appropriate cartridges may be necessary for large spills |
Causality Behind PPE Choices:
-
Eye Protection : Because the compound causes serious eye irritation, standard safety glasses are insufficient when handling the powder.[1][2] Goggles that form a seal around the eyes are essential to protect against airborne dust particles. A face shield provides an additional barrier during tasks with a higher risk of splashes or aerosol generation.[10][12]
-
Hand Protection : Gloves are the primary barrier against skin irritation.[1][2][10] Double-gloving is a best practice when handling potent or irritating solids, as it provides a backup barrier in case the outer glove is breached.
-
Body Protection : A buttoned lab coat protects the torso and arms from incidental contact.[9][13] When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron provides an additional layer of impervious protection.[10]
-
Respiratory Protection : The primary hazard is inhaling the solid dust.[1][6] Therefore, all weighing and handling of the solid should ideally be done within a chemical fume hood or a ventilated balance enclosure to contain the dust at the source. If this is not possible, an N95-rated respirator is the minimum requirement to filter out fine particulates.
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is crucial for minimizing exposure risk.
Preparation and Handling
-
Designate the Work Area : All work with 2-Amino-3-bromo-5-methoxybenzoic acid should be performed in a designated area, preferably within a certified chemical fume hood.[8]
-
Assemble Materials : Before starting, ensure all necessary equipment, including waste containers, is within the fume hood to minimize movement in and out of the containment area.
-
Don PPE : Put on all required PPE before entering the designated work area. Follow the sequence outlined in the diagram below to prevent cross-contamination.
-
Weighing the Compound :
-
Post-Handling :
Personal Protective Equipment (PPE) Workflow
The order in which you don (put on) and doff (take off) your PPE is critical to avoid contaminating your skin and clothing.
Caption: Sequential workflow for donning and doffing PPE to prevent cross-contamination.
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][9] Seek immediate medical attention. Eyewash stations must be readily accessible in the work area.[1][8]
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water.[1][2][14] If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air.[1][2][9] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.
Spill and Waste Disposal
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Spill Cleanup : For small powder spills, gently cover with a damp paper towel to avoid raising dust. Carefully wipe up the material, placing the used towels in a sealed, labeled hazardous waste bag. For larger spills, follow your institution's specific hazardous material spill response protocol.
-
Waste Disposal :
-
Solid Waste : All contaminated disposables (e.g., gloves, weigh papers, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[14]
-
Chemical Waste : Unused or waste 2-Amino-3-bromo-5-methoxybenzoic acid and its solutions must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[11]
-
Disposal Pathway : All waste must be disposed of through an approved waste disposal plant or your institution's environmental health and safety department, in accordance with all local and national regulations.[1][2][8][11]
-
Caption: Decision workflow for the proper segregation and disposal of chemical waste.
By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also ensure the integrity and success of your research.
References
- Vertex AI Search Result 1. This search result provides a safety data sheet that outlines key hazards such as skin, eye, and respiratory irritation, along with precautionary statements for handling, storage, and disposal.
- Vertex AI Search Result 2. This is another safety data sheet confirming the hazards of skin, eye, and respiratory irritation and providing consistent first-aid and handling instructions.
-
Safelyio, Personal Protective Equipment for Chemical Handling . This article offers general guidance on the types of PPE used for chemical handling, including gloves, goggles, respirators, and protective clothing. URL: [Link]
- Sigma-Aldrich, SAFETY DATA SHEET.
- Thermo Fisher Scientific, SAFETY DATA SHEET.
-
Occupational Safety and Health Administration (OSHA), 1910.1028 - Benzene . This OSHA standard, while for a different chemical, provides a framework for engineering controls, work practices, and the use of PPE to reduce exposure to hazardous substances. URL: [Link]
-
University of Wyoming, Chemical Process SOP Example . This document provides an example of standard operating procedures, including instructions for the disposal of contaminated items in designated chemical waste containers. URL: [Link]
- TCI Chemicals, SAFETY DATA SHEET. This data sheet for a related compound clearly states that it causes skin and serious eye irritation and lists precautionary measures, including wearing protective gloves and eye protection.
-
PubChem, 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 . The PubChem database entry aggregates GHS information, indicating that related compounds cause skin, eye, and respiratory irritation. URL: [Link]
- Sigma-Aldrich, Material Safety Data Sheet.
-
U.S. Environmental Protection Agency (EPA), Personal Protective Equipment . This EPA page describes the different levels of PPE (A, B, C, D) required for handling hazardous substances. URL: [Link]
-
Occupational Safety and Health Administration (OSHA), Guidance For Hazard Determination . This document provides guidance on how to determine if a chemical is hazardous, including considerations for mixtures. URL: [Link]
-
Occupational Safety and Health Administration (OSHA), 1910.106 - Flammable liquids . This OSHA standard details the requirements for handling and storing flammable and combustible liquids. URL: [Link]
-
CHEMM, Personal Protective Equipment (PPE) . This resource provides examples of typical PPE ensembles for different levels of protection (Levels B and C). URL: [Link]
-
U.S. Environmental Protection Agency (EPA), Solvents in the Workplace . This EPA document explains how to determine if a solvent is a hazardous waste and the regulations for its management. URL: [Link]
-
Chemistry LibreTexts, Proper Protective Equipment . This guide provides practical advice on selecting appropriate lab coats and other protective clothing for academic and industrial settings. URL: [Link]
- Brigham Young University, A CHEMISTS' GUIDE TO PPE. This guide outlines the responsibilities of supervisors and students regarding PPE and discusses the selection of appropriate eye, body, and hand protection based on OSHA guidelines.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gustavus.edu [gustavus.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. echemi.com [echemi.com]
- 10. safelyio.com [safelyio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. safety.chem.byu.edu [safety.chem.byu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uwyo.edu [uwyo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
